molecular formula C3H6O<br>C3H6O<br>CH2=CHCH2OH B041490 Allyl alcohol CAS No. 107-18-6

Allyl alcohol

Katalognummer: B041490
CAS-Nummer: 107-18-6
Molekulargewicht: 58.08 g/mol
InChI-Schlüssel: XXROGKLTLUQVRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Allyl alcohol (prop-2-en-1-ol) is a bifunctional molecule of significant interest in research and industrial chemistry, characterized by the presence of both a hydroxyl group and a vinyl group. This unique structure makes it a highly versatile and valuable building block in organic synthesis, serving as a precursor to a wide array of derivatives. Its primary research applications include its use as a monomer in the production of specialty polymers and resins, where it contributes to cross-linking and enhances material properties. Furthermore, this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, often undergoing reactions such as oxidation to acrolein or glycidol, halogenation, and epoxidation. Its mechanism of action in many contexts involves its reactivity as an alkylating agent and its ability to participate in nucleophilic substitution reactions, as well as serving as a substrate for palladium-catalyzed coupling reactions like the Tsuji-Trost reaction. Researchers also utilize this compound in the study of oxidation processes and as a model compound in catalytic studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

prop-2-en-1-ol
Source PubChem
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InChI

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXROGKLTLUQVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O, Array
Record name ALLYL ALCOHOL
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Related CAS

27251-32-7
Record name 2-Propen-1-ol, homopolymer
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DSSTOX Substance ID

DTXSID8020044
Record name Allyl alcohol
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Molecular Weight

58.08 g/mol
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Physical Description

Allyl alcohol appears as a clear colorless liquid with a mustard-like odor. Flash point 70 °F. Very toxic by inhalation and ingestion. Less dense than water (7.1 lb / gal). Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent, mustard-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, mustard-like odor.
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Boiling Point

206 °F at 760 mmHg (EPA, 1998), 96.9 °C, Azeotropic boiling point of 72.3% allyl alcohol and 27.7% water: 88.89 °C, 97.00 to 98.00 °C. @ 760.00 mm Hg, 97 °C, 205 °F
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Flash Point

71.6 °F (EPA, 1998), 22 °C, 70 °F (21 °C) (closed cup), 90 °F (open cup), 70 °F (open cup); 75 °F (closed cup), 21 °C c.c., 70 °F
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Record name ALLYL ALCOHOL
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Record name ALLYL ALCOHOL
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible (NIOSH, 2023), Infinitely soluble in water at 20 °C, Miscible with alcohol, chloroform, ether, petroleum ether, 1000 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: >1000 (very soluble), Miscible
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Record name Allyl alcohol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ALLYL ALCOHOL
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.854 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8540 at 20 °C/4 °C, Bulk density: 7.11 lb/gal at 20 °C, Liquid heat capacity = 0.493 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.123 BTU-in/hr-sq ft-F at 77.09 °F; Saturated vapor density = 0.00375 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.327 BTU/lb-F at 70 °F, Relative density (water = 1): 0.9, 0.85
Record name ALLYL ALCOHOL
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Record name Allyl alcohol
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Record name ALLYL ALCOHOL
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URL https://www.cdc.gov/niosh/npg/npgd0017.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.00 (Air = 1), Relative vapor density (air = 1): 2.0, 2
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

23.8 mmHg at 77 °F (EPA, 1998), 25.4 [mmHg], 25.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 17 mmHg
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ALLYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Allyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0017.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid, Mobile liquid

CAS No.

107-18-6
Record name ALLYL ALCOHOL
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Melting Point

-200 °F (EPA, 1998), -129 °C, -200 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol (IUPAC name: prop-2-en-1-ol) is a versatile and reactive primary alcohol with the chemical formula C₃H₆O.[1][2][3][4] It is the simplest stable unsaturated alcohol and serves as a valuable building block in organic synthesis. Its bifunctionality, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a wide range of chemical transformations, making it a key intermediate in the production of various commercially important compounds, including pharmaceuticals, resins, plasticizers, and flame-resistant materials.[1][3][5] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, chemical reactivity, synthesis, and toxicological profile, with a focus on providing detailed experimental protocols and visual aids to support research and development activities.

Core Chemical and Physical Properties

This compound is a colorless liquid with a pungent, mustard-like odor at high concentrations and an ethanol-like odor at lower concentrations.[5][6][7] It is miscible with water and many organic solvents, a property attributed to its ability to form hydrogen bonds.[1][6][8][9]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
IUPAC Name Prop-2-en-1-ol[1][2][10]
CAS Number 107-18-6[1][3]
Molecular Formula C₃H₆O[11][12]
Molecular Weight 58.08 g/mol [6][13][14]
Appearance Colorless liquid[5][6][7]
Odor Pungent, mustard-like[5][6][7]
Boiling Point 96-98 °C (lit.)[8][15]
Melting Point -129 °C (lit.)[1][6][8][15]
Density 0.854 g/mL at 25 °C (lit.)[1][6][8][15]
Solubility in Water Miscible[1][6][8][9]
Vapor Pressure 23.8 mmHg at 25 °C[6][8][15]
Flash Point 21 °C (70 °F)[6][13][14][16][17]
Refractive Index (n20/D) 1.412 (lit.)[8][15]
pKa 15.5 (in H₂O)[1][6][15]
Explosive Limits 2.5–18.0%[1][14][17]

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are representative spectroscopic data and their interpretations.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound typically shows four distinct signals corresponding to the different proton environments in the molecule.

  • δ ~5.9 ppm (ddt, 1H): This multiplet corresponds to the proton on the central carbon of the double bond (C2-H). It is coupled to the two terminal vinyl protons (geminal and cis/trans) and the methylene (B1212753) protons.

  • δ ~5.2 ppm (dq, 1H): This signal is attributed to one of the terminal vinyl protons (C3-H), showing coupling to the central vinyl proton and a smaller geminal coupling.

  • δ ~5.1 ppm (dq, 1H): The other terminal vinyl proton (C3-H) gives rise to this signal, with coupling to the central vinyl proton and geminal coupling to the other terminal proton.

  • δ ~4.1 ppm (d, 2H): This doublet corresponds to the methylene protons adjacent to the hydroxyl group (C1-H₂). These protons are coupled to the central vinyl proton.

  • δ ~2.5 ppm (s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH). Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three carbon atoms in the molecule.

  • δ ~135 ppm: This peak is assigned to the central carbon of the double bond (C2), which is the most deshielded carbon.

  • δ ~115 ppm: The terminal carbon of the double bond (C3) resonates at this chemical shift.

  • δ ~63 ppm: This signal corresponds to the carbon atom bonded to the hydroxyl group (C1).

FT-IR Spectrum

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its functional groups.

  • ~3300 cm⁻¹ (broad): This strong, broad absorption is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.

  • ~3080 cm⁻¹: This peak corresponds to the =C-H stretching vibration of the alkene.

  • ~2900 cm⁻¹: These absorptions are due to the C-H stretching of the sp³ hybridized methylene group.

  • ~1645 cm⁻¹: This medium-intensity band is characteristic of the C=C stretching vibration of the alkene.

  • ~1030 cm⁻¹: This strong absorption is attributed to the C-O stretching vibration of the primary alcohol.

  • ~990 and ~920 cm⁻¹: These are out-of-plane bending vibrations of the =C-H bonds of the vinyl group.

Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 58. The fragmentation pattern is characteristic of a primary alcohol.

  • m/z 57: Loss of a hydrogen atom ([M-H]⁺).

  • m/z 41: Loss of a hydroxyl radical ([M-OH]⁺).

  • m/z 31: A prominent peak resulting from alpha-cleavage, corresponding to the [CH₂OH]⁺ fragment. This is a characteristic fragmentation for primary alcohols.

  • m/z 29: Loss of a formyl radical ([M-CHO]⁺).

  • m/z 27: Corresponds to the allyl cation [C₃H₃]⁺.

Chemical Reactivity and Common Reactions

The reactivity of this compound is dictated by the presence of both the hydroxyl group and the carbon-carbon double bond. It undergoes reactions typical of both alcohols and alkenes.

  • Reactions of the Hydroxyl Group:

    • Esterification: Reacts with carboxylic acids or their derivatives to form allyl esters.

    • Etherification: Can be converted to allyl ethers.

    • Oxidation: Oxidation can yield acrolein or acrylic acid, depending on the reaction conditions and oxidizing agent.

    • Halogenation: The hydroxyl group can be replaced by a halogen to form allyl halides.[18]

  • Reactions of the Double Bond:

    • Addition Reactions: Undergoes addition of halogens, hydrogen halides, and water (under acidic conditions).

    • Epoxidation: The double bond can be epoxidized to form glycidol.[6]

    • Polymerization: Can undergo polymerization, especially in the presence of strong oxidizers.[6]

    • Hydrogenation: The double bond can be reduced to form propan-1-ol.

Experimental Protocols

Synthesis of this compound from Glycerol (B35011) and Formic Acid

This method is a common laboratory preparation of this compound.[19]

Materials:

  • Glycerol (2 kg, 21.7 moles)

  • 85% Formic acid (700 g, 12.9 moles initially, with subsequent additions)

  • 5-L round-bottomed flask

  • Condenser for downward distillation

  • Thermometer

  • Receiving flask

  • Heating mantle or ring burner

  • Potassium carbonate

Procedure:

  • Place 2 kg of glycerol and 700 g of 85% formic acid into the 5-L round-bottomed flask. Add a few boiling chips.

  • Assemble the distillation apparatus. It is advisable to have a tube leading from the receiver to a solution of sodium hydroxide (B78521) to trap any acrolein that may form.

  • Heat the mixture rapidly. The first distillate should come over within 15 minutes, and the temperature should reach 195 °C within 30-45 minutes. Slow heating can lead to charring and lower yields.

  • Collect and discard the fraction that distills up to 195 °C.

  • Continue heating and collect the fraction that distills between 195 °C and 260 °C. The main reaction occurs between 225 °C and 235 °C. Stop heating when the temperature reaches 260 °C, as decomposition may begin.

  • Allow the reaction mixture to cool to 100-125 °C and add another 500 g of 85% formic acid.

  • Repeat the distillation, collecting the fraction between 195 °C and 260 °C.

  • Cool the mixture again and add a final 500 g portion of formic acid. Distill as before.

  • Combine the distillates collected between 195 °C and 260 °C.

  • Purification:

    • Add solid potassium carbonate to the combined distillates to salt out the this compound and neutralize any remaining formic acid.

    • Separate the upper this compound layer.

    • Distill the crude this compound, collecting the fraction boiling up to 103 °C (or up to 98 °C if using a fractionating column).[5] For a completely anhydrous product, azeotropic distillation with carbon tetrachloride can be employed.[5]

Determination of Boiling Point (Micro Method)

Materials:

  • Thiele tube

  • Thermometer (0-100 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Mineral oil or other suitable heating bath liquid

  • Bunsen burner or heating mantle

Procedure:

  • Add a small amount (about 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.

  • Insert the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.

  • Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

  • Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Toxicology and Metabolic Pathway

This compound is significantly more toxic than other small alcohols.[1] Its toxicity is primarily due to its metabolism in the liver by alcohol dehydrogenase to the highly reactive and cytotoxic α,β-unsaturated aldehyde, acrolein.[20][21][22]

Metabolic Activation and Hepatotoxicity

The primary target organ for this compound toxicity is the liver, specifically the periportal region.[20] The metabolic activation and subsequent cellular damage can be summarized in the following pathway:

AllylAlcoholToxicity AllylAlcohol This compound Acrolein Acrolein AllylAlcohol->Acrolein Alcohol Dehydrogenase GSH_Depletion GSH Depletion Acrolein->GSH_Depletion Conjugation Protein_Adducts Protein Adducts Acrolein->Protein_Adducts Adduction Mitochondrial_Dysfunction Mitochondrial Dysfunction Acrolein->Mitochondrial_Dysfunction Direct Damage Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Leads to ER_Stress ER Stress Protein_Adducts->ER_Stress Triggers Hepatocellular_Necrosis Hepatocellular Necrosis Oxidative_Stress->Hepatocellular_Necrosis Induces Mitochondrial_Dysfunction->Hepatocellular_Necrosis Induces ER_Stress->Hepatocellular_Necrosis Induces

Caption: Metabolic activation of this compound and pathways of acrolein-induced hepatotoxicity.

Acrolein is a potent electrophile that readily reacts with cellular nucleophiles, particularly the sulfhydryl groups of glutathione (B108866) (GSH) and cysteine residues in proteins.[6] This leads to rapid depletion of cellular GSH stores, rendering the cell vulnerable to oxidative stress.[2] The formation of protein adducts disrupts protein function and can trigger endoplasmic reticulum (ER) stress.[1][23] Acrolein also directly damages mitochondria, leading to mitochondrial dysfunction.[1] The combination of oxidative stress, ER stress, and mitochondrial dysfunction ultimately leads to hepatocellular necrosis.[1]

Experimental Workflow for Quantitative Analysis

Gas chromatography (GC) is a common and reliable method for the quantitative analysis of this compound in various matrices, including biological samples.

GC_Workflow Sample_Collection Sample Collection (e.g., Blood, Plasma) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Internal Standard Addition) Sample_Collection->Sample_Preparation Headspace_Sampling Headspace Sampling or Direct Injection Sample_Preparation->Headspace_Sampling GC_Separation Gas Chromatography (GC) Separation Headspace_Sampling->GC_Separation Detection Detection (e.g., FID, MS) GC_Separation->Detection Data_Analysis Data Analysis (Quantification using Calibration Curve) Detection->Data_Analysis Result Result (this compound Concentration) Data_Analysis->Result

Caption: General workflow for the quantitative analysis of this compound by gas chromatography.

Protocol for GC-MS Analysis of this compound in Blood

This protocol provides a general framework for the analysis of this compound in blood samples. Method validation is essential before routine use.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for volatile compounds (e.g., DB-624 or equivalent)

  • Headspace vials with septa and caps

  • Syringes

  • This compound standard

  • Internal standard (e.g., n-propanol)

  • Whole blood or plasma

  • Acetonitrile (B52724) or other protein precipitating agent

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by spiking blank blood or plasma with known concentrations of this compound. Also prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To a known volume of blood or plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer a portion of the supernatant to a headspace vial.

  • Headspace GC-MS Analysis:

    • Place the sealed headspace vials into the autosampler of the GC-MS system.

    • The headspace autosampler will heat the vial to a specific temperature for a set time to allow the volatile compounds to partition into the gas phase.

    • A sample of the headspace gas is then automatically injected into the GC.

    • The GC separates the components of the sample based on their boiling points and interaction with the column stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the fragments, providing both qualitative identification and quantitative data.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for both compounds.

    • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a fundamentally important chemical with a rich and diverse reactivity profile. Its unique structure, combining both alcohol and alkene functionalities, makes it a valuable precursor in a multitude of synthetic applications. However, its significant toxicity, primarily mediated by its metabolic conversion to acrolein, necessitates careful handling and a thorough understanding of its toxicological properties. This guide has provided a detailed overview of the core chemical properties of this compound, supplemented with practical experimental protocols and visual representations of key pathways, to serve as a valuable resource for researchers and professionals in the chemical and biomedical sciences.

References

An In-depth Technical Guide to the Synthesis of Allyl Alcohol from Glycerol and Formic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl alcohol from glycerol (B35011) using formic acid. This process represents a significant value-addition pathway for crude glycerol, a major byproduct of the biodiesel industry. The guide details the underlying reaction mechanism, optimizes experimental parameters based on cited literature, provides detailed experimental protocols, and discusses the formation and mitigation of byproducts.

Introduction

Reaction Mechanism

The synthesis of this compound from glycerol and formic acid is a two-step process. Formic acid serves as both a reactant and a catalyst.[1]

  • Esterification: Glycerol reacts with formic acid in an esterification reaction to produce glyceryl formate (B1220265) (a glycerol monoformate) and water.[1]

  • Deoxydehydration and Decarboxylation: At elevated temperatures, the glyceryl formate intermediate undergoes a concerted deoxydehydration and decarboxylation. This step yields this compound, carbon dioxide, and another molecule of water.[1] The formic acid in this stage acts as a catalyst.[1]

A significant side reaction is the further esterification of glycerol to form glyceryl diformate, which can then decompose to produce the primary byproduct, allyl formate.[1] Controlling the reaction conditions, particularly the heating rate, is crucial to minimize this side reaction.[1]

Reaction_Mechanism cluster_step2 Step 2: Decomposition (220-260°C) Glycerol Glycerol GlycerylFormate Glyceryl Formate (Intermediate) Glycerol->GlycerylFormate Step 1: Esterification FormicAcid1 Formic Acid (Reactant) FormicAcid1->GlycerylFormate Water1 H₂O AllylAlcohol This compound (Product) GlycerylFormate->AllylAlcohol Decarboxylation & Deoxydehydration GlycerylDiformate Glyceryl Diformate GlycerylFormate->GlycerylDiformate Side Reaction: (Excess Formic Acid or Slow Heating) CO2 CO₂ Water2 H₂O AllylFormate Allyl Formate (Byproduct) GlycerylDiformate->AllylFormate FormicAcid2 Formic Acid FormicAcid2->GlycerylDiformate Experimental_Workflow Start Start Charge 1. Charge Flask - Glycerol - Formic Acid (1-1.7 equiv.) Start->Charge Heat 2. Rapid Heating - Heat to 225-235°C - Rate: 4.0-7.0 °C/min Charge->Heat Distill 3. Collect Distillate - Collect fraction between 195-260°C - Mixture of this compound, water, and formic acid Heat->Distill Cool 4. Cool Reaction Mixture - Cool flask to <125°C Distill->Cool Combine 6. Combine Distillate Fractions Distill->Combine after all batches AddFA 5. Add More Formic Acid (Optional, for batch process) - Repeat steps 2-4 Cool->AddFA for subsequent batches AddFA->Heat SaltOut 7. Salting-Out - Add K₂CO₃ to distillate - Separates organic/aqueous layers Combine->SaltOut Separate 8. Separate Layers - Use separatory funnel to collect the top organic layer (this compound) SaltOut->Separate Fractionate 9. Final Fractional Distillation - Purify the organic layer - Collect fraction boiling at ~97°C Separate->Fractionate Product Pure this compound Fractionate->Product

References

Allyl Alcohol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of allyl alcohol (IUPAC name: prop-2-en-1-ol; CAS number: 107-18-6), a vital chemical intermediate with significant applications in industrial synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines key industrial and laboratory synthesis protocols, and explores its metabolic fate and toxicological profile. A central focus is placed on the compound's role in modern organic synthesis and its utility in modeling cellular toxicity. The guide includes detailed diagrams of its metabolic and cellular signaling pathways to provide a deeper understanding of its biological interactions, which is of particular relevance to drug development and toxicology research.

Core Identification

This compound is the organic compound with the structural formula CH₂=CHCH₂OH. It is the simplest stable unsaturated alcohol and serves as a versatile precursor for a wide range of chemical derivatives.

  • IUPAC Name: prop-2-en-1-ol[1]

  • CAS Number: 107-18-6[1]

  • Synonyms: 2-Propen-1-ol, Vinylcarbinol, 1-Propen-3-ol[1]

Physicochemical and Toxicological Properties

A summary of the essential physicochemical and toxicological data for this compound is presented below. This information is critical for its safe handling, application in experimental settings, and for understanding its environmental and biological fate.

PropertyValue
Molecular Formula C₃H₆O
Molecular Weight 58.08 g/mol
Appearance Colorless liquid
Odor Pungent, mustard-like
Boiling Point 96-98 °C
Melting Point -129 °C
Density 0.854 g/mL at 25 °C
Flash Point 21 °C (69.8 °F)
Solubility in Water Miscible
Vapor Pressure 17.3 mmHg at 20 °C
log P (octanol/water) 0.17
Refractive Index (n20/D) 1.412
Oral LD₅₀ (Rat) 64 - 105 mg/kg
Dermal LD₅₀ (Rabbit) 45 - 89 mg/kg
Inhalation LC₅₀ (Rat) 0.391 mg/L for 4 hours

(Data compiled from various sources)

Synthesis and Production

This compound is produced through several industrial methods and can also be synthesized on a laboratory scale.

Industrial Production Methods
  • Hydrolysis of Allyl Chloride: This is a common commercial method where allyl chloride is hydrolyzed using sodium hydroxide. CH₂=CHCH₂Cl + NaOH → CH₂=CHCH₂OH + NaCl

  • Isomerization of Propylene (B89431) Oxide: This route is advantageous as it avoids the generation of salt. The reaction is catalyzed, often by potassium alum, at high temperatures.

  • Two-Step Process from Propylene: Propylene is first oxidized to acrolein, which is then hydrogenated to yield this compound. Alternatively, propylene can undergo acetoxylation to form allyl acetate, which is subsequently hydrolyzed.

Experimental Protocol: Laboratory Synthesis from Glycerol (B35011) and Formic Acid

This procedure outlines a common laboratory-scale synthesis of this compound, adapted from established methods.

Principle: Glycerol is heated with formic acid. The reaction proceeds through glyceryl formate (B1220265) intermediates, which then decompose upon further heating to yield this compound and carbon dioxide.

Materials:

  • Glycerol (anhydrous)

  • Formic acid (85-90%)

  • Potassium carbonate (anhydrous) for drying

Procedure:

  • A mixture of glycerol and formic acid is prepared in a round-bottomed flask fitted with a distillation apparatus.

  • The mixture is heated. Initially, an aqueous solution of formic acid distills.

  • As the temperature rises to between 195 °C and 260 °C, a mixture containing this compound, water, and residual formic acid distills over.

  • The reaction is typically run by adding formic acid in batches to the hot glycerol to maintain the reaction.

  • The collected distillate is neutralized and salted out by adding potassium carbonate. This helps to separate the this compound from the aqueous layer and neutralize any remaining formic acid.

  • The separated organic layer, which is crude this compound, is then distilled.

  • To obtain anhydrous this compound, the distillate can be dried further, for example, by azeotropic distillation with a solvent like carbon tetrachloride, followed by a final fractional distillation. The fraction boiling at 94-97 °C is collected.

G Experimental Workflow: this compound Synthesis from Glycerol cluster_prep Reaction Setup cluster_reaction Reaction & Distillation cluster_workup Purification A Mix Glycerol & Formic Acid in Round-Bottom Flask B Fit with Distillation Apparatus A->B C Heat Mixture B->C D Collect Distillate (195-260°C) C->D F Neutralize & Salt Out Distillate with K2CO3 D->F E Add Formic Acid in Batches E->C G Separate Organic Layer F->G H Fractional Distillation G->H I Collect Pure this compound (94-97°C) H->I

Caption: Workflow for the laboratory synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its bifunctionality, possessing both a nucleophilic hydroxyl group and an electrophilic double bond.

  • Chemical Intermediate: It is a precursor to a wide range of chemicals, including glycidol (B123203) (an intermediate in the synthesis of glycerol), flame-resistant materials, drying oils, and plasticizers like diallyl phthalate.[1]

  • Pharmaceutical Synthesis: this compound and its derivatives are used to introduce the allyl group into molecules, which is a common motif in natural products and pharmacologically active compounds. It is used in fragment-based drug design to create linkers between molecular fragments, for instance, in the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors.

  • Toxicology Modeling: Due to its specific mechanism of hepatotoxicity, this compound is frequently used in vivo and in vitro to induce a reproducible model of periportal liver damage. This model is invaluable for studying mechanisms of chemical-induced liver injury, oxidative stress, and hepatic repair processes.

Metabolism and Toxicology

The toxicity of this compound is not inherent to the molecule itself but is a result of its metabolic activation to a highly reactive and cytotoxic aldehyde.

Metabolic Pathway

The primary pathway for this compound metabolism occurs in the liver.

  • Oxidation: this compound is rapidly oxidized to acrolein by the enzyme alcohol dehydrogenase (ADH). This is the key activation step.

  • Detoxification: Acrolein is a potent electrophile that readily reacts with nucleophiles. The primary detoxification pathway involves conjugation with glutathione (B108866) (GSH), a cellular antioxidant. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).

  • Further Metabolism: The resulting GSH-acrolein conjugate is further metabolized and eventually excreted.

Inhibition of alcohol dehydrogenase can prevent this compound-induced toxicity, highlighting the central role of acrolein in its mechanism of action.[2]

G Metabolic Pathway of this compound AA This compound (CH2=CHCH2OH) Acrolein Acrolein (CH2=CHCHO) AA->Acrolein Alcohol Dehydrogenase (ADH) GSH_Conj Glutathione Conjugate Acrolein->GSH_Conj Glutathione (GSH) Toxicity Cellular Toxicity (Reaction with Proteins, DNA) Acrolein->Toxicity If GSH is depleted Excretion Further Metabolism & Excretion GSH_Conj->Excretion

Caption: Metabolic activation and detoxification of this compound.

Acrolein-Induced Cellular Signaling and Toxicity

When the rate of acrolein formation overwhelms the glutathione detoxification capacity, acrolein accumulates and damages the cell through multiple mechanisms, activating several stress-related signaling pathways.

  • Oxidative Stress: Acrolein depletes cellular antioxidants, leading to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and lipid peroxidation.

  • Protein Adduction: As a soft electrophile, acrolein readily forms adducts with nucleophilic amino acid residues (cysteine, histidine, lysine) in proteins, leading to enzyme inactivation and disruption of cellular function.

  • MAPK Pathway Activation: Acrolein exposure leads to the rapid activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and ERK. The activation of JNK, in particular, is strongly linked to acrolein-induced cell death.

  • DNA Damage and Apoptosis: Acrolein can induce DNA damage, leading to the activation of the DNA Damage Response (DDR) pathway (e.g., ATM/Chk2). It also triggers apoptosis through the death receptor pathway, a process that can be initiated by p53 activation and an increase in Fas ligand (FasL) expression.[3][4]

  • Endoplasmic Reticulum (ER) Stress: Acrolein is known to trigger ER stress, leading to the activation of cell death pathways when the stress is prolonged or severe.

G Acrolein-Induced Cellular Signaling Pathways cluster_stress Cellular Stress Induction cluster_pathways Signaling Cascade Activation cluster_outcome Cellular Outcome Acrolein Acrolein ROS Oxidative Stress (GSH Depletion, ROS ↑) Acrolein->ROS ER_Stress ER Stress Acrolein->ER_Stress DNA_Damage DNA Damage Acrolein->DNA_Damage MAPK MAPK Activation (JNK, p38, ERK) ROS->MAPK Necrosis Necrosis ROS->Necrosis ER_Stress->MAPK p53 p53 Pathway DNA_Damage->p53 DDR DDR Pathway (ATM/Chk2) DNA_Damage->DDR Apoptosis Apoptosis MAPK->Apoptosis p53->Apoptosis Death Receptor Activation DDR->Apoptosis

Caption: Key signaling pathways activated by the metabolite acrolein.

Safety and Handling

This compound is a highly toxic and flammable substance. It is corrosive and can cause severe burns to the skin and eyes. It is fatal if swallowed, inhaled, or absorbed through the skin. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Due to its low flash point, it must be kept away from all sources of ignition.

Conclusion

This compound remains a chemical of significant industrial and academic importance. Its utility as a synthetic building block is well-established, particularly in the pharmaceutical industry for the construction of complex molecules. Furthermore, its well-characterized mechanism of metabolic activation and toxicity makes it an indispensable tool for researchers in toxicology and drug development to probe the fundamental mechanisms of cellular injury and defense. A thorough understanding of its properties, synthesis, and biological interactions, as outlined in this guide, is essential for its safe and effective use in research and development.

References

Mechanism of action of allyl alcohol in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Allyl Alcohol in Organic Reactions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (prop-2-en-1-ol) is a bifunctional molecule possessing both a hydroxyl group and a carbon-carbon double bond. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis and a key intermediate in the production of polymers, pharmaceuticals, and other specialty chemicals. Its reactivity allows it to participate in a wide array of transformations, including reactions at the alcohol moiety, additions to the alkene, and complex transition metal-catalyzed coupling processes. Concurrently, its metabolic activation in biological systems presents a classic case of toxication, providing critical insights for drug development professionals. This guide provides a detailed examination of the principal mechanisms of action of this compound in major organic reactions and its biochemical pathway, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Reactions Involving the Hydroxyl Group: Nucleophilic Substitution

The hydroxyl group of this compound is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be activated. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form a good leaving group, water. The reaction can then proceed via an SN1-type mechanism, forming a resonance-stabilized allylic carbocation.

Mechanism of Action: Acid-Catalyzed SN1 Substitution

The SN1 mechanism for allylic alcohols involves three key steps:

  • Protonation: The hydroxyl group is protonated by a strong acid (e.g., HBr, HCl) to form an oxonium ion.

  • Carbocation Formation: The C-O bond cleaves, and the stable leaving group (H₂O) departs, generating a resonance-stabilized allylic carbocation. This is the rate-determining step.

  • Nucleophilic Attack: A nucleophile (e.g., a halide ion) attacks either of the two electrophilic carbons of the allylic carbocation to form the final product. This can lead to the formation of constitutional isomers if the allyl group is unsymmetrical.

sn1_mechanism Mechanism of Acid-Catalyzed Nucleophilic Substitution of this compound sub This compound (CH₂=CHCH₂OH) oxonium Oxonium Ion [CH₂=CHCH₂OH₂]⁺ sub->oxonium + H⁺ (Protonation) h_plus H⁺ carbocation Allylic Carbocation {[CH₂=CH-CH₂]⁺ ↔ [⁺CH₂-CH=CH₂]} oxonium->carbocation - H₂O (Rate-determining) h2o_out H₂O product Allyl-Nu (CH₂=CHCH₂-Nu) carbocation->product + Nu⁻ (Attack) nu Nu⁻

Caption: S~N~1 reaction pathway for this compound.

Experimental Protocol: Synthesis of Allyl Bromide

This protocol describes the conversion of this compound to allyl bromide using hydrobromic acid.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride (CaCl₂)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Equip a round-bottom flask with a reflux condenser.

  • To the flask, add 1.0 mole of this compound.

  • Cool the flask in an ice bath and slowly add 1.2 moles of 48% HBr.

  • While stirring and maintaining the cold temperature, slowly add 0.3 moles of concentrated H₂SO₄ dropwise.

  • After addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Remove the lower aqueous layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally water again.

  • Dry the crude allyl bromide over anhydrous CaCl₂.

  • Purify the product by distillation, collecting the fraction boiling at 70-71 °C.

Quantitative Data
ReactantReagentProductYield (%)Refractive Index (n²⁰D)
This compoundHBr, H₂SO₄Allyl Bromide75-80~1.469

Reactions Involving the Alkene Group: Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a highly enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] The reaction's stereochemical outcome is predictable and reliably controlled by the chirality of the diethyl tartrate (DET) ligand used.

Mechanism of Action: The Sharpless-Katsuki Catalytic Cycle

The mechanism involves a titanium(IV) isopropoxide catalyst that coordinates with a chiral diethyl tartrate (DET) ligand, the substrate (this compound), and the oxidant, tert-butyl hydroperoxide (TBHP).[3]

  • Catalyst Formation: Titanium(IV) isopropoxide reacts with diethyl tartrate to form a chiral titanium tartrate complex, which is believed to exist as a dimer.

  • Ligand Exchange: The this compound substrate and TBHP displace isopropoxide ligands on the titanium center, bringing the reactants into close proximity within the chiral environment of the catalyst.

  • Oxygen Transfer: The oxygen atom from the coordinated TBHP is transferred to the double bond of the this compound. The facial selectivity of this transfer is dictated by the chirality of the DET ligand.

  • Product Release: The resulting epoxy alcohol product is released, regenerating the catalyst for the next cycle.

sharpless_cycle Catalytic Cycle of Sharpless Asymmetric Epoxidation catalyst Ti(OiPr)₂(DET) active_complex Active Ti-Tartrate-TBHP -Substrate Complex catalyst->active_complex + this compound, + t-BuOOH - 2 iPrOH sub_in This compound tbhp_in t-BuOOH oxygen_transfer Oxygen Transfer (Stereoselective) active_complex->oxygen_transfer oxygen_transfer->catalyst + 2 iPrOH - Epoxy Alcohol, - t-BuOH product_out Epoxy Alcohol tbuoh_out t-BuOH tsuji_trost_cycle Palladium-Catalyzed Cross-Coupling of this compound pd0 Pd(0)L₂ pi_allyl_pd η³-(π-allyl)Pd(II)(OH)L₂ pd0->pi_allyl_pd Oxidative Addition transmetalation_step Transmetalation pi_allyl_pd->transmetalation_step allyl_alcohol_in This compound allyl_aryl_pd (π-allyl)Pd(II)(Ar)L₂ transmetalation_step->allyl_aryl_pd - B(OH)₃ boronic_acid_in Ar-B(OH)₂ reductive_elim Reductive Elimination allyl_aryl_pd->reductive_elim reductive_elim->pd0 Regeneration product_out Allyl-Ar toxicity_pathway Metabolic Activation and Toxicity Pathway of this compound sub This compound acrolein Acrolein (Highly Electrophilic) sub:s->acrolein:n Oxidation adh Alcohol Dehydrogenase (ADH) detox GSH Conjugate (Detoxification) acrolein->detox Conjugation damage Covalent Binding & Macromolecular Damage acrolein->damage If GSH is depleted gsh Glutathione (GSH) gsh->detox depletion GSH Depletion detox->depletion leads to macro Cellular Macromolecules (Proteins, DNA) macro->damage stress Oxidative Stress & Lipid Peroxidation damage->stress death Necrotic Cell Death (Periportal Injury) stress->death

References

Allyl Alcohol: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl alcohol (IUPAC name: prop-2-en-1-ol) is a versatile and highly reactive organic compound with the formula CH₂=CHCH₂OH.[1][2] As the smallest allylic alcohol, it serves as a crucial building block in the synthesis of a wide array of specialized chemicals, including pharmaceuticals, resins, plasticizers, and flame-retardant materials.[1][2][3] Its dual functionality, comprising a reactive hydroxyl group and a polymerizable double bond, makes it an invaluable intermediate in organic synthesis.[4] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a summary of its metabolic pathway and toxicological effects, tailored for professionals in research and drug development.

Physical and Chemical Properties

This compound is a colorless liquid characterized by a pungent, mustard-like odor at high concentrations and an ethanol-like scent at lower concentrations.[2][5] It is miscible with water and a variety of organic solvents.[1][3][6][7]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReferences
Molecular Formula C₃H₆O[8]
Molecular Weight 58.08 g/mol [1]
Appearance Colorless liquid[1][2][6]
Odor Pungent, mustard-like[1][2][6]
Density 0.854 g/cm³ at 20°C[1]
Melting Point -129 °C[1]
Boiling Point 97 °C
Flash Point 21 °C (closed cup)[1][9]
Solubility in Water Miscible[7]
Vapor Pressure 17 mmHg at 20°C[3]
Refractive Index (n²⁰/D) 1.412-1.413[2][10]
Viscosity 1.486 mPa·s at 15°C[8]
Autoignition Temperature 378 °C[9]
Explosive Limits in Air 2.5% - 18.0%[1][9]
Chemical Properties

This compound's chemical reactivity is dictated by the presence of both a hydroxyl group and a carbon-carbon double bond. It undergoes reactions typical of both alcohols and alkenes.

  • Oxidation: this compound can be oxidized to acrolein or acrylic acid.[11] The oxidation of primary allylic alcohols with reagents like manganese(IV) oxide can selectively yield aldehydes.[12]

  • Esterification: It reacts with carboxylic acids to form allyl esters, a reaction often catalyzed by acids.[10]

  • Epoxidation: The double bond can be epoxidized to form glycidol (B123203), a key intermediate in the synthesis of glycerol (B35011) and other compounds.[12][13]

  • Polymerization: this compound can undergo polymerization, although its reactivity in free-radical polymerization is lower than that of many vinyl monomers.[4][14] This can be initiated by strong oxidizers or radiation.[6][7] Upon prolonged storage, it can polymerize to form a thick syrup.[15]

  • Reaction with Hydrohalic Acids: Like other alcohols, it reacts with hydrohalic acids (HX) to form the corresponding allyl halides. The reactivity order is HI > HBr > HCl.[11][16]

Experimental Protocols

Detailed methodologies for key laboratory reactions involving this compound are provided below.

Esterification: Synthesis of an Allyl Ester

This protocol describes a general procedure for the palladium-catalyzed allylic C-H esterification of a terminal olefin with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-nitrobenzoic acid)

  • Pd(OAc)₂

  • Sulfoxide-oxazoline (sox) ligand

  • Benzoquinone

  • Ag₂CO₃

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a reaction vessel, add the terminal alkene, 1.5 equivalents of the carboxylic acid, the palladium catalyst, the sox ligand, and benzoquinone as an oxidant.

  • Add Ag₂CO₃ as an additive.

  • Dissolve the components in a suitable solvent under an inert atmosphere.

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC or GC.

  • Upon completion, quench the reaction and purify the product using column chromatography.

Epoxidation: Synthesis of Glycidol

This protocol outlines the epoxidation of this compound using hydrogen peroxide over a titanium silicalite (TS-1) catalyst.

Materials:

  • This compound (AA)

  • 30% Hydrogen peroxide (H₂O₂)

  • TS-1 catalyst

  • Methanol (solvent)

Procedure:

  • The reaction is carried out at atmospheric pressure in a glass reactor.

  • Combine this compound, methanol, and the TS-1 catalyst in the reactor.

  • Maintain the desired temperature (e.g., 20-60 °C) and stir the mixture.[17]

  • Add hydrogen peroxide dropwise to the reaction mixture. The molar ratio of AA to H₂O₂ can be varied (e.g., 1:1 to 5:1).[17]

  • Monitor the reaction progress over time (e.g., 5-300 minutes) by analyzing samples for substrate conversion and product selectivity using gas chromatography.[17]

  • Upon completion, separate the catalyst by filtration. The product, glycidol, can be purified from the reaction mixture by distillation.

Polymerization: Free-Radical Polymerization

This protocol describes the free-radical polymerization of this compound, which often results in low molecular weight polymers.

Materials:

  • This compound

  • Free-radical initiator (e.g., di-tert-butylperoxide)

Procedure:

  • Charge a reactor with this compound.

  • Heat the reactor to the desired temperature (e.g., 150 °C).[18]

  • Gradually add the free-radical initiator to the reaction mixture over a period of time (e.g., 2.5 hours).[18]

  • Continue heating for an additional period after the initiator addition is complete.[18]

  • Remove unreacted monomer by vacuum stripping to isolate the poly(this compound).[18]

Signaling Pathways and Metabolism

This compound is metabolized in the liver by alcohol dehydrogenase to the highly toxic, unsaturated aldehyde, acrolein.[19] Acrolein is a potent electrophile that can react with cellular nucleophiles, leading to a variety of toxic effects.

Metabolic Pathway of this compound

The metabolic conversion of this compound to acrolein is a critical step in its toxicity. Acrolein can then be detoxified through several pathways, primarily by conjugation with glutathione (B108866) (GSH).

MetabolicPathway AllylAlcohol This compound Acrolein Acrolein AllylAlcohol->Acrolein Alcohol Dehydrogenase Glyceraldehyde Glyceraldehyde Acrolein->Glyceraldehyde Epoxidation AcrylicAcid Acrylic Acid Acrolein->AcrylicAcid Oxidation GSH_Conjugate GSH Conjugate Acrolein->GSH_Conjugate Glutathione-S-transferase or non-enzymatic MercapturicAcid Mercapturic Acid Metabolites (excreted in urine) GSH_Conjugate->MercapturicAcid

Caption: Metabolic pathway of this compound to acrolein and subsequent detoxification routes.

Acrolein-Induced Signaling Pathways

Acrolein has been shown to modulate several key signaling pathways, contributing to its cellular toxicity.

Acrolein can have complex and often conflicting effects on the NF-κB pathway, which is crucial for inflammatory responses. Its impact appears to be dependent on cell type and exposure conditions.

NFkB_Pathway Acrolein Acrolein IKK IKK Complex Acrolein->IKK Inhibits/ Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryResponse Inflammatory Response Nucleus->InflammatoryResponse Gene Transcription

Caption: Simplified overview of the NF-κB signaling pathway and the potential influence of acrolein.

Acrolein can induce apoptosis (programmed cell death) through the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic factors.[3]

p53_Pathway Acrolein Acrolein p53 p53 Acrolein->p53 Activates PUMA PUMA p53->PUMA Upregulates FasL FasL p53->FasL Upregulates Caspase8 Caspase-8 FasL->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Acrolein-induced p53-mediated apoptotic pathway.

Acrolein can activate the Nrf2-mediated antioxidant response by modifying cysteine residues in Keap1, a negative regulator of Nrf2.[2]

Nrf2_Pathway Acrolein Acrolein Keap1 Keap1 Acrolein->Keap1 Modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Induces Transcription

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by acrolein.

Acrolein can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in various cellular processes, including stress responses.[2]

MAPK_Pathway Acrolein Acrolein TrxR Thioredoxin Reductase Acrolein->TrxR Alkylates MAPKKK MAPKKK TrxR->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates CellularResponse Cellular Response (e.g., inflammation, apoptosis) MAPK->CellularResponse

Caption: Acrolein-induced activation of the MAPK signaling pathway.

Safety, Handling, and Disposal

This compound is highly toxic and flammable.[1][2] It is fatal if it comes into contact with the skin and is toxic if swallowed or inhaled.[20] It causes severe skin and eye irritation and may cause respiratory irritation.[20]

Safe Handling
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (butyl rubber is recommended), safety goggles, and a lab coat.[13] A vapor respirator should be used if ventilation is inadequate.[15]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[21] Do not breathe vapors.[15] Keep away from heat, sparks, and open flames.[8] Ground all equipment containing the material.[15]

Emergency Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][20]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give water to drink. Seek immediate medical attention.[15]

  • Spills: Evacuate the area. Eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal.[8]

Storage

Store in a cool, dry, well-ventilated, flammable-liquid storage area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[21][22] Keep containers tightly closed.

Disposal

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not pour down the drain.[21] One method of disposal is to dilute with a flammable solvent and burn in a chemical incinerator.[13]

Applications in Drug Development and Research

This compound is a precursor to many important compounds in the pharmaceutical industry.[2][21] Its primary use is in the synthesis of glycerol, glycidol, and various allyl esters and ethers which serve as intermediates in the production of a wide range of pharmaceuticals.[12][23] For example, glycidol is a key building block for the synthesis of beta-blockers and other drugs. The reactivity of the allyl group also allows for its incorporation into more complex molecules through various synthetic transformations.

Conclusion

This compound is a chemical of significant industrial and research importance. Its unique combination of a hydroxyl group and a double bond provides a gateway to a vast array of chemical transformations, making it an indispensable tool for synthetic chemists. However, its high toxicity and flammability necessitate strict adherence to safety protocols in the laboratory. A thorough understanding of its physical and chemical properties, as well as its reactivity and safe handling procedures, is paramount for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol (prop-2-en-1-ol) is the simplest stable unsaturated alcohol and serves as a versatile building block in organic synthesis and the chemical industry. Its unique molecular structure, characterized by the presence of both a vinyl group and a primary alcohol functional group, gives rise to its distinct reactivity and complex conformational landscape. A thorough understanding of its molecular geometry, bonding, and conformational preferences is crucial for its application in the synthesis of pharmaceuticals, polymers, and other fine chemicals. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, integrating experimental data from spectroscopic studies with theoretical insights from computational chemistry.

Molecular Geometry and Bonding Parameters

The molecular structure of this compound has been extensively studied using a combination of experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction, and theoretical methods, including ab initio calculations. These studies have provided precise data on bond lengths, bond angles, and the overall geometry of the molecule.

Experimental Determination of Molecular Structure

Microwave spectroscopy has been a particularly powerful tool for elucidating the gas-phase structure of this compound. By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogs, researchers have been able to determine the rotational constants, from which a detailed molecular geometry can be derived.

Experimental Protocol: Microwave Spectroscopy

A typical experimental setup for the microwave spectroscopy of this compound involves the following steps:

  • Sample Preparation: A sample of this compound, and its deuterated (CH2=CHCH2OD) and 18O-substituted (CH2=CHCH218OH) analogues, is introduced into the spectrometer. For the deuterated species, D2O can be introduced along with the normal sample to facilitate in-situ exchange.

  • Microwave Radiation: The gaseous sample is irradiated with microwave radiation over a specific frequency range, typically 8–35 GHz.

  • Detection of Absorption: As the frequency of the microwave radiation is swept, the absorption of radiation by the sample is detected. The frequencies at which absorption occurs correspond to transitions between different rotational energy levels of the molecule.

  • Data Analysis: The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each isotopic species. These constants are inversely proportional to the moments of inertia of the molecule.

  • Structure Determination: By analyzing the changes in the moments of inertia upon isotopic substitution, the atomic coordinates and thus the bond lengths and angles of the molecule can be precisely determined using Kraitchman's equations.

Theoretical Modeling of Molecular Structure

Ab initio quantum chemical calculations provide a theoretical framework for understanding the molecular structure and bonding in this compound. These calculations solve the Schrödinger equation for the molecule to yield its electronic structure, energy, and geometry.

Methodology: Ab Initio Calculations

The computational investigation of this compound's structure typically employs the following methodology:

  • Selection of a Theoretical Method: A suitable ab initio method is chosen, such as Møller-Plesset perturbation theory (e.g., MP2).

  • Choice of a Basis Set: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. Common choices include Pople-style basis sets like 6-31G(d) or correlation-consistent basis sets.

  • Geometry Optimization: The geometry of the this compound molecule is optimized by finding the minimum energy arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until the forces are close to zero.

  • Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, the vibrational frequencies are calculated. All real frequencies indicate a stable structure.

  • Property Calculation: Once the optimized geometry is obtained, other molecular properties, such as bond lengths, bond angles, and dipole moments, can be calculated.

Summary of Structural Parameters

The following tables summarize the experimentally determined and theoretically calculated structural parameters for the most stable gauche conformer of this compound.

Table 1: Bond Lengths of this compound (Å)

BondExperimental (Microwave Spectroscopy)Theoretical (MP2/6-311+G(d,p))
C=C1.343(3)1.338
C-C1.499(3)1.505
C-O1.428(3)1.431
O-H-0.963
C-H (vinyl)-1.082 - 1.087
C-H (allyl)-1.091

Table 2: Bond Angles of this compound (degrees)

AngleExperimental (Microwave Spectroscopy)Theoretical (MP2/6-311+G(d,p))
∠C=C-C122.8(5)123.6
∠C-C-O112.1(5)111.4
∠C-O-H-107.8
∠H-C=C-120.9 - 121.8
∠H-C-C-109.8 - 110.4

Conformational Analysis

The flexibility of the C-C single bond and the C-O single bond in this compound leads to the existence of multiple conformers. The two primary rotational axes give rise to a complex potential energy surface with several minima corresponding to stable conformers. The relative orientation of the vinyl and hydroxyl groups is described by the C=C-C-O dihedral angle, leading to cis and gauche arrangements. Further rotation around the C-O bond results in different orientations of the hydroxyl hydrogen.

Experimental studies, particularly temperature-dependent infrared spectroscopy in rare gas solutions, and theoretical calculations have shown that the most stable conformer of this compound is the gauche form. In this conformation, an intramolecular hydrogen bond-like interaction exists between the hydroxyl group's hydrogen atom and the π-electrons of the C=C double bond.[1]

Conformational_Isomers cis Cis Conformer transition_state Transition State cis->transition_state Rotation around C-C bond gauche Gauche Conformer (More Stable) gauche->transition_state Rotation around C-C bond transition_state->gauche

Figure 1. Conformational isomerism in this compound.

Molecular Orbital Description

The electronic structure of this compound can be understood through molecular orbital (MO) theory. The π-system of the C=C double bond and the p-type lone pair orbitals on the oxygen atom can interact, leading to delocalization of electron density.

The π molecular orbitals of the allyl group are formed from the linear combination of the three p-orbitals on the adjacent sp2-hybridized carbon atoms. This results in three π molecular orbitals: a bonding (π), a non-bonding (πnb), and an anti-bonding (π*) orbital. In the neutral this compound molecule, the two π-electrons from the double bond occupy the lowest energy bonding π orbital.

The lone pairs on the oxygen atom reside in sp3-hybridized orbitals. One of these lone pairs can align with the π-system, leading to hyperconjugation, which can influence the conformational stability and reactivity of the molecule.

Molecular_Orbital_Diagram Energy cluster_allyl Allyl Fragment p-orbitals cluster_mo π Molecular Orbitals p1 p_z (C1) pi_star π* (Antibonding) pi_nb π_nb (Non-bonding) pi π (Bonding) p2 p_z (C2) p3 p_z (C3) pi_nb->pi_star pi->pi_nb

Figure 2. Pi molecular orbitals of the allyl system.

Spectroscopic Properties

The structural features of this compound are reflected in its various spectra.

Table 3: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Assignments
Infrared (IR) Spectroscopy ~3300 cm⁻¹ (O-H stretch, broad), ~3080 cm⁻¹ (=C-H stretch), ~1645 cm⁻¹ (C=C stretch), ~1030 cm⁻¹ (C-O stretch)
¹H NMR Spectroscopy δ ~5.9 ppm (m, 1H, -CH=), δ ~5.2 ppm (m, 2H, =CH₂), δ ~4.1 ppm (d, 2H, -CH₂-O), δ ~2.5 ppm (br s, 1H, -OH)
¹³C NMR Spectroscopy δ ~135 ppm (-CH=), δ ~117 ppm (=CH₂), δ ~63 ppm (-CH₂-O)
Microwave Spectroscopy Rotational constants for the gauche conformer: A ≈ 25593 MHz, B ≈ 4323 MHz, C ≈ 4228 MHz[2]

Experimental and Computational Workflow for Structural Determination

The determination of the precise molecular structure of a molecule like this compound is a synergistic process that combines experimental measurements with theoretical calculations.

workflow cluster_exp Experimental Methods cluster_comp Computational Methods mw Microwave Spectroscopy rotational_constants Rotational Constants mw->rotational_constants Yields ir Infrared Spectroscopy conformational_analysis Conformational Analysis ir->conformational_analysis Provides data for ab_initio Ab Initio Calculations theoretical_structure Theoretical Molecular Structure ab_initio->theoretical_structure Predicts theoretical_spectra Theoretical Spectra ab_initio->theoretical_spectra Predicts initial_structure Initial Molecular Structure rotational_constants->initial_structure Provides refinement Structural Refinement initial_structure->refinement Input for final_structure Final, High-Precision Molecular Structure conformational_analysis->final_structure Informs theoretical_structure->refinement Input for theoretical_spectra->refinement Aids in assignment refinement->final_structure Leads to

Figure 3. Workflow for molecular structure determination.

Conclusion

The molecular structure and bonding of this compound are well-characterized by a combination of advanced experimental and computational techniques. The molecule exists predominantly in a gauche conformation, stabilized by an intramolecular interaction between the hydroxyl group and the π-system of the double bond. The precise knowledge of its bond lengths, bond angles, and conformational preferences is essential for understanding its reactivity and for its rational use in chemical synthesis, including in the development of new therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

The Synthesis of Allyl Alcohol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol (prop-2-en-1-ol), a versatile bifunctional molecule possessing both a hydroxyl group and a carbon-carbon double bond, serves as a crucial intermediate in the synthesis of a wide array of chemical products. Its applications span the production of polymers, resins, plasticizers, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical development of this compound synthesis, detailing the core methodologies from laboratory-scale preparations to large-scale industrial manufacturing. Particular emphasis is placed on the experimental protocols and quantitative data associated with the primary synthesis routes.

Historical Perspective and Discovery

The journey of this compound synthesis began in the mid-19th century. In 1856 , French chemist Auguste Cahours and German chemist August Hofmann first reported the synthesis of this compound. Their pioneering work involved the hydrolysis of allyl iodide. This initial discovery laid the groundwork for future investigations into the chemistry of allyl compounds.

The commercial production of this compound, however, did not commence until the development of processes based on readily available feedstocks. The Olin and Shell corporations were instrumental in commercializing the hydrolysis of allyl chloride, a process that became a dominant production method for many years.[1] Subsequently, alternative industrial routes were developed to circumvent the use of chlorine and to improve efficiency and sustainability. These include the isomerization of propylene (B89431) oxide and the hydrolysis of allyl acetate (B1210297), the latter being notably advanced by Bayer AG .[2][3] In parallel, laboratory-scale syntheses, particularly those utilizing renewable resources like glycerol (B35011), have been refined, offering greener alternatives.

Major Synthetic Methodologies

The synthesis of this compound can be broadly categorized into industrial-scale processes, primarily derived from propylene, and laboratory-scale preparations, which include methods from renewable feedstocks.

Industrial Production from Propylene

Propylene is the primary feedstock for the large-scale industrial production of this compound through several distinct pathways.

This traditional method, commercialized by Olin and Shell, involves the reaction of allyl chloride with a base, typically sodium hydroxide (B78521).[1]

Reaction: CH₂=CHCH₂Cl + NaOH → CH₂=CHCH₂OH + NaCl

The process is typically carried out in a continuous reactor system. To achieve high conversion rates and minimize the formation of byproducts such as diallyl ether, the reaction requires careful control of temperature, pressure, and pH.[2]

G

Experimental Protocol (Industrial Process Outline): A continuous stream of allyl chloride and a dilute aqueous solution of sodium hydroxide are fed into a preheater and then into a high-pressure reactor.[2] The reactor is typically made of nickel to resist corrosion.[2] The mixture is maintained at a temperature of approximately 150°C and a pressure of 1.3–1.4 MPa.[2] Thorough mixing is crucial to maintain a constant pH.[2] The reaction mixture exiting the reactor is then sent to a stripping column to remove unreacted allyl chloride, which is recycled. The aqueous solution containing this compound is further purified through a series of distillation columns, including an azeotropic distillation step with diallyl ether as an entrainer to remove water.[2]

This method offers a chlorine-free alternative to the allyl chloride route and has become a widely used commercial process. The reaction involves the catalytic rearrangement of propylene oxide to this compound at high temperatures.

Reaction: CH₃CH(O)CH₂ → CH₂=CHCH₂OH

The preferred catalyst for this vapor-phase process is lithium phosphate (B84403).[2]

G

Experimental Protocol (Industrial Process Outline): Propylene oxide vapor is passed over a fixed-bed catalyst of lithium phosphate.[2] The reaction is conducted at temperatures ranging from 250 to 350°C.[2] The catalyst may be supported on an inert material.[2] The effluent gas from the reactor, containing this compound, unreacted propylene oxide, and byproducts, is cooled and condensed. The liquid product is then subjected to distillation to separate the high-purity this compound. Variations of this process exist, including a liquid-phase process where a finely ground lithium phosphate catalyst is suspended in a high-boiling solvent.[2]

This two-step process, notably developed by Bayer AG, involves the acetoxylation of propylene to form allyl acetate, followed by its hydrolysis to this compound.[2][3] This route also avoids the use of chlorine.

Step 1: Acetoxylation of Propylene CH₂=CHCH₃ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O

Step 2: Hydrolysis of Allyl Acetate CH₂=CHCH₂OCOCH₃ + H₂O → CH₂=CHCH₂OH + CH₃COOH

A key advantage of this process is the recycling of the acetic acid produced during the hydrolysis step back to the acetoxylation reactor.[2]

G

Experimental Protocol (Industrial Process Outline): In the first stage, a gaseous mixture of propylene, acetic acid, and oxygen is passed over a palladium-based catalyst at temperatures between 50 and 250°C.[4] The resulting allyl acetate is condensed and then fed into a hydrolysis reactor. The hydrolysis is typically catalyzed by an acid cation exchanger (e.g., sulfonated polystyrene) at around 100°C.[2] The product stream from the hydrolysis reactor, containing this compound, acetic acid, and water, is then separated by distillation. The recovered acetic acid is recycled to the first stage.

Laboratory Synthesis from Glycerol

The synthesis of this compound from glycerol, a byproduct of biodiesel production, represents a sustainable and renewable approach. The most common laboratory methods involve the reaction of glycerol with either formic acid or oxalic acid.[5]

Reaction with Formic Acid (Simplified): C₃H₅(OH)₃ + HCOOH → CH₂=CHCH₂OH + CO₂ + 2H₂O

Experimental Protocol (Laboratory Scale): Apparatus: A round-bottomed flask equipped with a distillation apparatus, a thermometer immersed in the reaction mixture, and a receiving flask. A heating mantle is used for heating.

Procedure (adapted from Organic Syntheses):[5]

  • In a 5-liter round-bottomed flask, place 2 kg of glycerol and 700 g of 85% formic acid.[5]

  • Connect the flask to a condenser for downward distillation.[5]

  • Heat the mixture rapidly. The first distillate should appear within 15 minutes, and the temperature should reach 195°C within 30-45 minutes. Slow heating can lead to charring and reduced yield.[5]

  • Collect the distillate that comes over between 195°C and 260°C.[5]

  • Allow the reaction flask to cool to 100-125°C and add another 500 g of 85% formic acid.[5]

  • Repeat the distillation, collecting the fraction between 195°C and 260°C.[5]

  • A third addition of 500 g of formic acid and subsequent distillation can be performed.[5]

  • Combine the 195–260°C distillates and treat them with potassium carbonate to salt out the this compound and neutralize any remaining formic acid.[5]

  • Distill the separated organic layer, collecting the fraction boiling up to approximately 103°C (or up to 98°C if using a fractionating column).[5] This yields an aqueous solution of this compound.

  • For further purification and drying, the aqueous this compound can be subjected to azeotropic distillation with a solvent like carbon tetrachloride or dried with anhydrous potassium carbonate followed by fractional distillation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis methods of this compound, allowing for a comparative analysis.

Table 1: Industrial Synthesis Methods for this compound

ParameterHydrolysis of Allyl ChlorideIsomerization of Propylene OxideHydrolysis of Allyl Acetate
Feedstock Allyl ChloridePropylene OxidePropylene, Acetic Acid, Oxygen
Catalyst None (Base-mediated)Lithium Phosphate[2]Palladium-based (Acetoxylation)[2], Acid Cation Exchanger (Hydrolysis)[2]
Temperature 150°C[2]250–350°C (Vapor Phase)[2], ~280°C (Liquid Phase)[2]50–250°C (Acetoxylation)[4], ~100°C (Hydrolysis)[2]
Pressure 1.3–1.4 MPa[2]Atmospheric or slightly elevatedAtmospheric or slightly elevated
Yield 85–95%[2]~90% (Overall)[2]~90% (Overall)[2]
Selectivity ~90% to this compound[6]92–97%[2]High
Key Byproducts Diallyl ether (5–10%), Chloropropenes[2]Propionaldehyde, AcetoneAcrolein, Allyl Diacetate[3]
Commercialized by Olin, Shell[1]LyondellBasell, and othersBayer AG[2]

Table 2: Laboratory Synthesis of this compound from Glycerol

ParameterReaction with Formic AcidReaction with Oxalic Acid
Feedstock Glycerol, Formic AcidGlycerol, Oxalic Acid
Catalyst NoneNone
Temperature 195–260°C (Distillation)[5]~220-240°C
Pressure AtmosphericAtmospheric
Yield 45–54%[5]20–30%[5]
Key Byproducts Allyl formate, Acrolein[5]Acrolein[5]
Reference Organic Syntheses, Coll. Vol. 1, p.15 (1941)[5]

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery in the 19th century. Industrial production has shifted from chlorine-based processes to more efficient and environmentally benign methods based on propylene oxide isomerization and propylene acetoxylation. These processes are characterized by high yields and selectivities, driven by the development of sophisticated catalytic systems. Concurrently, the growing interest in sustainable chemistry has revitalized research into glycerol-based routes, offering a renewable pathway to this important chemical intermediate. The choice of a particular synthetic route depends on various factors, including feedstock availability, economic considerations, and environmental regulations. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, facilitating further innovation in the synthesis and application of this compound.

References

An In-depth Technical Guide to the Reactivity of Allyl Alcohol with Common Organic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl alcohol (prop-2-en-1-ol), a bifunctional molecule possessing both a reactive hydroxyl group and a carbon-carbon double bond, serves as a versatile building block in organic synthesis. Its ability to undergo a wide array of transformations makes it a valuable precursor for the synthesis of a diverse range of compounds, including polymers, resins, plasticizers, and pharmaceuticals. This technical guide provides a comprehensive overview of the reactivity of this compound with common organic reagents, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Oxidation Reactions

The oxidation of this compound can selectively target either the hydroxyl group or the double bond, or both, depending on the choice of oxidizing agent and reaction conditions.

Oxidation of the primary alcohol functionality of this compound yields acrolein (propenal), a valuable α,β-unsaturated aldehyde. Further oxidation can lead to acrylic acid.

Common Oxidizing Agents and Conditions:

Oxidizing AgentProductYield (%)Catalyst/ConditionsReference
Pyridinium chlorochromate (PCC)AcroleinHighAnhydrous[1]
Manganese(IV) oxide (MnO₂)Acrolein-Activated MnO₂[2]
Aluminum isopropoxideAcroleinHighOppenauer oxidation, excess acetone (B3395972)[3][4][5][6][7]
Potassium permanganate (B83412) (KMnO₄)Formic acid-Acidic solution[8]

Experimental Protocol: Oppenauer Oxidation of this compound

The Oppenauer oxidation provides a method for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[6] It is particularly useful for oxidizing allylic alcohols to α,β-unsaturated carbonyl compounds.[4][5]

  • Reagents: this compound, aluminum isopropoxide, acetone (hydride acceptor), and a suitable solvent (e.g., toluene (B28343) or benzene).[3][7]

  • Procedure:

    • A solution of this compound and a large excess of acetone is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Aluminum isopropoxide is added to the solution.

    • The reaction mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from 1 to 24 hours.[3]

    • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the aluminum alkoxide.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by distillation to yield acrolein.

Logical Workflow: Oppenauer Oxidation

Oppenauer_Oxidation Allyl_Alcohol This compound Complex Aluminum Alkoxide Complex Allyl_Alcohol->Complex Coordination Al_isopropoxide Aluminum Isopropoxide Al_isopropoxide->Complex Transition_State Six-membered Transition State Complex->Transition_State Acetone Acetone (Hydride Acceptor) Acetone->Transition_State Coordination Acrolein Acrolein Transition_State->Acrolein Hydride Transfer Isopropanol Isopropanol Transition_State->Isopropanol

Caption: Oppenauer oxidation of this compound to acrolein.

The carbon-carbon double bond of this compound can be epoxidized to form glycidol (B123203) (2,3-epoxy-1-propanol), a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

Sharpless Asymmetric Epoxidation:

The Sharpless-Katsuki epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[9][10] This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[10][11] The choice of L-(+)-DET or D-(-)-DET determines the stereochemistry of the resulting epoxy alcohol, typically with high enantiomeric excess (>90% ee).[10][12]

Chiral LigandProduct EnantiomerEnantiomeric Excess (ee, %)Yield (%)Reference
L-(+)-Diethyl Tartrate(2R)-glycidol>90High[10][12]
D-(-)-Diethyl Tartrate(2S)-glycidol>90High[12]

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

  • Reagents: this compound, titanium(IV) isopropoxide, L-(+)-diethyl tartrate or D-(-)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) and cooled to -20 °C.

    • Titanium(IV) isopropoxide and the chiral diethyl tartrate are added sequentially while maintaining the temperature at -20 °C.

    • This compound is then added to the mixture.

    • A solution of TBHP in dichloromethane is added dropwise to the reaction mixture, ensuring the temperature does not rise above -20 °C.

    • The reaction is stirred at -20 °C for several hours and monitored by TLC.

    • Upon completion, the reaction is quenched by the addition of water.

    • The mixture is warmed to room temperature and stirred for about an hour to allow for the precipitation of titanium salts.

    • The solid is removed by filtration through Celite.

    • The filtrate is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The resulting glycidol can be purified by distillation or chromatography.

Reaction Pathway: Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation Allyl_Alcohol This compound Activated_Complex Activated Catalyst-TBHP-Alcohol Complex Allyl_Alcohol->Activated_Complex Ti_isopropoxide Ti(OiPr)₄ Catalyst Chiral Titanium-Tartrate Catalyst Ti_isopropoxide->Catalyst DET Chiral Diethyl Tartrate (DET) DET->Catalyst Catalyst->Activated_Complex TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->Activated_Complex Glycidol Glycidol Activated_Complex->Glycidol Oxygen Transfer tert_Butanol tert-Butanol Activated_Complex->tert_Butanol

Caption: Sharpless asymmetric epoxidation of this compound.

Reduction Reactions

The double bond of this compound can be selectively hydrogenated to yield propan-1-ol.

Catalytic Hydrogenation:

The hydrogenation of this compound is typically carried out using a heterogeneous catalyst, such as palladium or platinum, or a homogeneous catalyst.

CatalystProductSelectivityConditionsReference
Palladium NanoparticlesPropan-1-ol, isomeric alcohols, aldehydesLess selectiveWater, room temp. and pressure[13][14]
Platinum NanoparticlesPropan-1-olMainly saturated alcoholWater, room temp. and pressure[13][14]
(Cyclopentadienone)iron(0) carbonyl complexPropan-1-olGoodTransfer hydrogenation with isopropanol[15][16]

Experimental Protocol: Iron-Catalyzed Transfer Hydrogenation of this compound

This method provides an operationally simple and efficient way to hydrogenate allyl alcohols using an earth-abundant metal catalyst.[15][16]

  • Reagents: this compound, (cyclopentadienone)iron(0) carbonyl complex (precatalyst), potassium carbonate (base), and isopropyl alcohol (hydrogen donor and solvent).[15][16]

  • Procedure:

    • To a reaction vessel, add the (cyclopentadienone)iron(0) carbonyl complex, potassium carbonate, and this compound.

    • Add isopropyl alcohol as the solvent and hydrogen source.

    • The reaction mixture is stirred at a specified temperature (e.g., reflux) for a set period. The reaction progress is monitored by GC or TLC.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to afford propan-1-ol.

Addition Reactions

The double bond of this compound can undergo various addition reactions, with hydroformylation being a prominent example.

Hydroformylation:

Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The regioselectivity of this reaction can be controlled to favor the formation of either the linear or branched aldehyde.

Catalyst SystemProduct(s)Regioselectivity (linear:branched)Yield (%)ConditionsReference
Rh(acac)(CO)₂ / Ligand 14-hydroxybutanal87:138045 °C, 50 psi CO/H₂[17][18]
Co₂(CO)₈4-hydroxybutanal>20:176 (for allyl acetate)50 bar H₂/CO[19]
Rhodium carbonyl / Ketone solvent2-hydroxytetrahydrofuran->90% conversion>25 °C, >0.75 MPa[20]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

  • Reagents: this compound, a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), a phosphine (B1218219) ligand, and a suitable solvent (e.g., toluene).

  • Procedure:

    • The rhodium precursor and the ligand are charged into a pressure reactor under an inert atmosphere.

    • The solvent and this compound are added.

    • The reactor is sealed, purged, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas).

    • The reaction is heated and stirred for a specified time.

    • After cooling and venting the reactor, the solvent is removed in vacuo.

    • The product, 4-hydroxybutanal, can be purified by chromatography or distillation.

Logical Workflow: Hydroformylation

Hydroformylation Allyl_Alcohol This compound Alkene_Complex Alkene-Catalyst Complex Allyl_Alcohol->Alkene_Complex Syngas CO / H₂ Acyl_Complex Acyl-Metal Complex Syngas->Acyl_Complex H₂ Catalyst Rh or Co Catalyst Active_Catalyst Active Hydrido-Metal-Carbonyl Species Catalyst->Active_Catalyst Active_Catalyst->Alkene_Complex Alkyl_Complex Alkyl-Metal Complex Alkene_Complex->Alkyl_Complex Hydride Insertion Alkyl_Complex->Acyl_Complex CO Insertion Acyl_Complex->Active_Catalyst Catalyst Regeneration Product 4-Hydroxybutanal Acyl_Complex->Product Reductive Elimination Williamson_Ether_Synthesis Allyl_Alcohol This compound Alkoxide Allyloxide Allyl_Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether Allyl Ether (R-O-CH₂CH=CH₂) Alkoxide->Ether SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether Salt Salt (NaX) Alkyl_Halide->Salt Mitsunobu_Reaction PPh3 Triphenylphosphine (PPh₃) Betaine Phosphonium Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Alcohol This compound Alcohol->Alkoxyphosphonium Proton Transfer Pronucleophile Pronucleophile (Nu-H) Nucleophile Nucleophile (Nu⁻) Pronucleophile->Nucleophile Deprotonation by Betaine Product Product (Allyl-Nu) Alkoxyphosphonium->Product SN2 Attack Byproducts Ph₃P=O + DEAD-H₂ Alkoxyphosphonium->Byproducts Nucleophile->Product

References

An In-depth Technical Guide to the Solubility of Allyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl alcohol in a variety of common organic solvents. Understanding the solubility characteristics of this versatile chemical intermediate is crucial for its application in chemical synthesis, formulation development, and various research and industrial processes.

Core Concept: Miscibility

This compound (CH₂=CHCH₂OH) is a polar organic compound capable of forming hydrogen bonds due to its hydroxyl (-OH) group. Its solubility in other organic solvents is primarily governed by the principle of "like dissolves like." Generally, polar or protic solvents will readily dissolve this compound. For many common organic solvents, this compound is not just soluble but miscible , meaning it can be mixed in any proportion to form a homogeneous solution.

Quantitative Solubility Data

Due to its widespread miscibility with many organic solvents, quantitative solubility limits (e.g., in g/100g or g/100mL) are often not reported as they are effectively infinite. The following table summarizes the qualitative solubility of this compound in several key organic solvents.

Organic SolventChemical FormulaTypeSolubility of this compound
MethanolCH₃OHPolar ProticMiscible
EthanolC₂H₅OHPolar ProticMiscible[1]
IsopropanolC₃H₇OHPolar ProticMiscible[2]
AcetoneC₃H₆OPolar AproticMiscible[1][2]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[1]
ChloroformCHCl₃Polar AproticMiscible[2]
BenzeneC₆H₆Non-polarMiscible[2]
TolueneC₇H₈Non-polarMiscible[2]
DichloromethaneCH₂Cl₂Polar AproticMiscible[2]
Petroleum EtherMixtureNon-polarMiscible[3]
Carbon TetrachlorideCCl₄Non-polarSoluble[4]

Experimental Protocol for Determining Miscibility

While this compound's miscibility is well-documented, this section provides a general experimental protocol for visually determining the miscibility of two liquids, which can be adapted for quality control or for testing with less common solvents.

Objective: To qualitatively determine if this compound is miscible in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvent to be tested (high purity)

  • Calibrated glass test tubes or vials with stoppers

  • Pipettes or graduated cylinders for accurate volume measurement

  • Constant temperature bath (optional, for temperature-specific studies)

  • Vortex mixer or shaker

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood due to the volatility and toxicity of the chemicals.

  • Initial Miscibility Test:

    • Add 5 mL of the organic solvent to a test tube.

    • Add 5 mL of this compound to the same test tube.

    • Stopper the test tube and invert it several times or use a vortex mixer to ensure thorough mixing.

    • Allow the mixture to stand for a few minutes and observe.

  • Observation:

    • Miscible: If the resulting mixture is a single, clear, homogeneous phase with no visible interface, the two liquids are considered miscible.[5]

    • Immiscible: If two distinct layers form, the liquids are immiscible.

    • Partially Miscible: If the mixture initially appears cloudy and then separates into two layers, the liquids are partially miscible.

  • Confirmation at Different Ratios: To confirm complete miscibility, the test can be repeated with different volume ratios of this compound to the solvent (e.g., 1:9, 1:1, 9:1). The absence of phase separation at all tested ratios confirms miscibility.

  • Temperature Control: For determining miscibility at a specific temperature, the test tubes can be equilibrated in a constant temperature bath before and after mixing.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the miscibility of this compound with an organic solvent.

G start Start: Prepare Materials prepare_solvent Add Known Volume of Solvent to Vial start->prepare_solvent prepare_solute Add Known Volume of this compound prepare_solvent->prepare_solute mix Mix Thoroughly (Vortex/Shake) prepare_solute->mix observe Observe Mixture for Phase Separation mix->observe decision Single Homogeneous Phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible/Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Caption: Workflow for Determining Liquid-Liquid Miscibility.

References

Thermodynamic properties of allyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound (prop-2-en-1-ol). This compound is a significant organic intermediate used in the synthesis of various chemicals, including pharmaceuticals, resins, and plasticizers. A thorough understanding of its thermodynamic characteristics is essential for process design, safety analysis, and toxicological studies, particularly for drug development professionals who must consider its metabolic pathway and potential for hepatotoxicity. This document summarizes critical quantitative data in tabular form, details the experimental protocols used for their determination, and visualizes relevant biological and experimental workflows.

Physicochemical and Thermodynamic Properties

The fundamental physicochemical and thermodynamic properties of this compound are summarized below. Data has been compiled from various sources and represents values at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name Prop-2-en-1-ol[1]
CAS Number 107-18-6[1]
Molecular Formula C₃H₆O[1]
Molar Mass 58.08 g/mol [1]
Appearance Colorless liquid[1]
Odor Pungent, mustard-like[2]
Melting Point -129 °C (144.15 K)[2]
Boiling Point 97.1 °C (370.25 K)[3]
Density (liquid) 0.854 g/mL at 25 °C[2]
Table 2: Core Thermodynamic Data for this compound
Thermodynamic PropertyValueUnitsConditionsSource(s)
Standard Enthalpy of Formation (liquid, ΔHf°) -174.05 (-41.60 kcal/mol)kJ/mol298.15 K[3]
Standard Enthalpy of Formation (gas, ΔHf°) -123.64 ± 1.46kJ/mol298.15 K
Standard Molar Entropy (liquid, S°) Not available in cited literatureJ/(mol·K)298.15 K-
Heat of Combustion (ΔHc°) -1853.8kJ/molConstant Pressure
Enthalpy of Vaporization (ΔHvap) 39.98kJ/molat Normal Boiling Point
Heat of Fusion (ΔHfus) 5.12 (1223.7 cal/mol)kJ/molat Melting Point[3]
Table 3: Heat Capacity and Vapor Pressure of this compound
PropertyValueUnitsConditionsSource(s)
Specific Heat Capacity (liquid, cp) 2.784kJ/(kg·K)20.5 – 95.5 °C
Molar Heat Capacity (gas, Cp) 76.02J/(mol·K)298.15 K
Vapor Pressure 3.17kPa20 °C[4]
Vapor Pressure 3.173 (23.8 mmHg)kPa25 °C[5]

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise calorimetric and analytical methods. The following sections detail the generalized experimental protocols for measuring two key parameters: the enthalpy of formation and the standard molar entropy.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a combustible compound like this compound is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter. The enthalpy of formation can then be calculated using Hess's Law.

Principle: A known mass of the substance is completely combusted in a constant-volume, high-pressure oxygen environment. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Methodology:

  • Sample Preparation: A precise mass (typically ~1 gram) of high-purity this compound is weighed. Due to its volatility, the liquid is encapsulated in a thin-walled glass ampoule or a gelatin capsule of known mass and heat of combustion.

  • Calorimeter Assembly: The encapsulated sample is placed in a crucible within the decomposition vessel ("bomb"). A fuse wire (e.g., nickel-chromium) is positioned to be in contact with the sample or capsule.

  • Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The effective heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

  • Calculation: The heat of combustion of the sample is calculated from the observed temperature rise and the calorimeter constant, with corrections made for the heat of combustion of the capsule and the fuse wire. Using the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of this compound is calculated via Hess's Law for the combustion reaction: C₃H₆O(l) + 4O₂(g) → 3CO₂(g) + 3H₂O(l)

G Workflow for Bomb Calorimetry cluster_prep Preparation cluster_cal Calorimetry cluster_calc Calculation A Weigh this compound B Encapsulate Sample A->B C Place in Crucible & Attach Fuse B->C D Seal Bomb & Pressurize with O₂ C->D E Submerge Bomb in Water Bath D->E F Ignite Sample E->F G Record Temperature Change F->G H Calculate Gross Heat Release G->H I Apply Corrections (Fuse, Capsule) H->I J Determine ΔHc° I->J K Calculate ΔHf° via Hess's Law J->K

Caption: Workflow for determining enthalpy of formation.
Determination of Standard Molar Entropy via Adiabatic Calorimetry

The standard molar entropy (S°) of a substance is determined by measuring its heat capacity (Cp) as a function of temperature, starting from near absolute zero (0 K) up to the standard temperature (298.15 K).

Principle: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at 0 K is zero. The entropy at a temperature T is calculated by integrating the heat capacity divided by the temperature over the range from 0 K to T, accounting for the entropy changes at any phase transitions. S°(T) = ∫₀T (Cp/T) dT + ΔStrans

Methodology:

  • Apparatus: An adiabatic calorimeter is used. This instrument is designed to minimize heat exchange with the surroundings, ensuring that nearly all the heat supplied to the sample is used to increase its temperature.

  • Sample Preparation: A purified sample of this compound is placed in a sample vessel within the calorimeter.

  • Low-Temperature Measurement: The sample is cooled to a very low temperature, typically using liquid helium (approaching ~4 K).

  • Heat Capacity Measurement: The heat capacity is measured in a series of steps. A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured. The heat capacity is calculated as Cp = (Energy supplied) / (Temperature change).

  • Temperature Range: These measurements are repeated across the entire temperature range from near 0 K up to and beyond 298.15 K.

  • Phase Transitions: The enthalpy of any phase transitions (e.g., melting) is measured. The entropy of transition is calculated as ΔStrans = ΔHtrans / Ttrans. For this compound, this would primarily be the heat of fusion at its melting point.

  • Data Analysis:

    • The heat capacity data below the lowest measurement temperature (e.g., < 10 K) is extrapolated to 0 K using the Debye T³ law.

    • The collected Cp data is used to numerically evaluate the integral of (Cp/T) dT from 0 K to 298.15 K.

    • The entropies of any phase transitions between 0 K and 298.15 K are added to the integral value to obtain the final standard molar entropy, S°, at 298.15 K.

Relevance to Drug Development: Metabolic Pathway and Toxicity

For drug development professionals, understanding the metabolic fate of compounds is critical. This compound is a well-known hepatotoxin, and its toxicity is directly linked to its metabolic activation.

This compound is metabolized in the liver primarily by the enzyme alcohol dehydrogenase (ADH). This oxidation reaction converts this compound into acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde. Acrolein is responsible for the observed liver damage. The cell's primary defense mechanism against acrolein is conjugation with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH-acrolein conjugate is less toxic and can be further metabolized and excreted. If GSH stores are depleted, acrolein can react with cellular macromolecules, leading to oxidative stress, protein dysfunction, and cell death.

G AA This compound Acrolein Acrolein (Highly Reactive Cytotoxin) AA->Acrolein Alcohol Dehydrogenase (ADH) GSH_Adduct GSH-Acrolein Conjugate Acrolein->GSH_Adduct Glutathione (GSH) & Glutathione S-Transferase (GST) Macro Cellular Macromolecules (Proteins, DNA) Acrolein->Macro If GSH is depleted Detox Further Metabolism & Excretion GSH_Adduct->Detox Damage Hepatotoxicity (Cell Damage & Death) Macro->Damage

Caption: Metabolic activation and toxicity pathway of this compound.

References

An In-Depth Technical Guide to the Stability and Decomposition Pathways of Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl alcohol (prop-2-en-1-ol), a key building block in chemical synthesis, exhibits a unique stability profile owing to its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond. An understanding of its stability and decomposition pathways under various conditions is critical for its safe handling, storage, and application in research and development, including pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the thermal, catalytic, oxidative, and photochemical decomposition of this compound. It includes quantitative kinetic and thermodynamic data, detailed experimental protocols for studying its decomposition, and visual representations of the key decomposition pathways to facilitate a deeper understanding of its reactivity.

Introduction: The Dichotomous Stability of this compound

This compound is a colorless liquid that is stable under normal storage conditions. However, it can undergo decomposition or polymerization when exposed to heat, catalysts, strong acids, oxidizing materials, or light.[1] Its reactivity is governed by the interplay between the alcohol functional group and the allylic double bond. The allylic position enhances the reactivity of both the C-H bonds and the hydroxyl group, leading to a variety of decomposition routes. This guide will systematically explore these pathways.

Thermal Decomposition

The gas-phase pyrolysis of this compound has been a subject of experimental and computational studies to elucidate its unimolecular decomposition pathways. The primary decomposition routes involve dehydration and C-C bond cleavage.

Major Thermal Decomposition Pathways

At elevated temperatures, this compound primarily decomposes through two main pathways:

  • Dehydration to Propadiene and Water: This is a major pathway where a molecule of water is eliminated.

  • Isomerization to Propanal: This involves an intramolecular hydrogen shift.

Quantitative Data for Thermal Decomposition

Detailed kinetic parameters for the unimolecular decomposition of this compound are crucial for modeling its thermal stability. While comprehensive experimental Arrhenius parameters for this compound pyrolysis are not abundantly available in the literature, studies on similar small alcohols provide context for the expected activation energies. For instance, the thermal decomposition of cyclobutanemethanol (B45166) to ethene and this compound has an activation energy of 256.2 ± 6.5 kJ mol⁻¹ and a log(A/s⁻¹) of 15.18 ± 0.52.[2] Theoretical studies on the decomposition of related compounds like allyl formate (B1220265) also provide insights into the energetics of similar transition states.

Decomposition ReactionTemperature Range (K)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Cyclobutanemethanol → Ethene + this compound692–735256.2 ± 6.510¹⁵.¹⁸ ± ⁰.⁵²[2]

Table 1: Arrhenius Parameters for a Related Thermal Decomposition Reaction.

Experimental Protocols for Studying Thermal Decomposition

2.3.1. Shock Tube Pyrolysis

  • Objective: To study high-temperature unimolecular decomposition kinetics.

  • Apparatus: A shock tube coupled with a time-of-flight mass spectrometer (TOF-MS) or laser absorption spectroscopy.[3]

  • Methodology:

    • A mixture of this compound highly diluted in an inert gas (e.g., argon) is introduced into the driven section of the shock tube.[3]

    • A shock wave, generated by the rupture of a diaphragm separating high and low-pressure sections, rapidly heats the gas mixture to the desired temperature (typically 800-3000 K).[3]

    • The progress of the reaction behind the reflected shock wave is monitored in real-time by detecting the concentration of reactants and products using TOF-MS or specific laser absorption wavelengths.[4]

  • Data Analysis: Rate constants are determined from the time-resolved species concentration profiles. Arrhenius parameters are then derived from the temperature dependence of the rate constants.

2.3.2. Flow Reactor Pyrolysis

  • Objective: To study pyrolysis at lower temperatures and longer reaction times compared to shock tubes.

  • Apparatus: A heated tubular flow reactor, often made of quartz, coupled to a gas chromatograph-mass spectrometer (GC-MS).[5]

  • Methodology:

    • A carrier gas (e.g., nitrogen) is saturated with this compound vapor at a controlled temperature.[5]

    • The gas mixture is passed through the heated reactor at a constant flow rate.[5]

    • The reaction products exiting the reactor are collected and analyzed by GC-MS to identify and quantify the decomposition products.[5]

  • Data Analysis: Product distribution is determined from the GC peak areas. Kinetic parameters can be derived by varying the residence time and temperature.

Visualization of Thermal Decomposition Pathways

Thermal_Decomposition Allyl_Alcohol This compound (CH₂=CHCH₂OH) Transition_State_1 Transition State 1 (Dehydration) Allyl_Alcohol->Transition_State_1 Δ Transition_State_2 Transition State 2 (Isomerization) Allyl_Alcohol->Transition_State_2 Δ Propadiene Propadiene (CH₂=C=CH₂) Transition_State_1->Propadiene Water Water (H₂O) Transition_State_1->Water Propanal Propanal (CH₃CH₂CHO) Transition_State_2->Propanal

Figure 1: Thermal Decomposition Pathways of this compound.

Catalytic Decomposition

The decomposition of this compound can be directed towards specific products by employing various heterogeneous and homogeneous catalysts. The product selectivity is highly dependent on the nature of the catalyst, the support, and the reaction conditions.

Oxidative Dehydrogenation
  • Catalysts: Metal oxides (e.g., V-Mo oxide, Ag-based catalysts) are commonly used for the selective oxidation of this compound to acrolein.[6]

  • Mechanism: The reaction typically proceeds via a Mars-van Krevelen mechanism, where the alcohol is oxidized by lattice oxygen from the catalyst, and the reduced catalyst is subsequently re-oxidized by gas-phase oxygen.

  • Products: The primary product is acrolein, with further oxidation leading to acrylic acid.

Isomerization
  • Catalysts: Transition metal complexes, such as those of palladium, can catalyze the isomerization of this compound to propanal.

Deoxydehydration (DODH)
  • Catalysts: Rhenium-based catalysts (e.g., ReOx/CeO₂) are effective for the deoxydehydration of glycerol (B35011) to produce this compound, and under certain conditions, can also influence the decomposition of this compound itself.[7]

  • Products: This pathway is more relevant to the synthesis of this compound but highlights the role of specific catalysts in C-O bond cleavage.

Quantitative Data for Catalytic Decomposition

The yield and selectivity of catalytic reactions are highly dependent on the specific catalyst and reaction conditions.

CatalystSupportTemperature (°C)Product(s)Selectivity/YieldReference
Ag-basedLaPO₄, CNTs, TiO₂, Al₂O₃, SiO₂340-380AcroleinHigh selectivity[6]
Pd/TiO₂--α-C-C scission productsDominant pathway[8]
5wt.%Cs–2.5wt.%Fe–2.5wt.%MoHZSM-5350This compound (from glycerol)46.1 mol% selectivity at 98.1 mol% conversion[9]

Table 2: Product Selectivity in Catalytic Decomposition of this compound.

Experimental Protocols for Studying Catalytic Decomposition

3.5.1. Temperature-Programmed Desorption (TPD)

  • Objective: To study the interaction and reaction of this compound on a catalyst surface.

  • Apparatus: A vacuum chamber equipped with a sample holder that can be heated at a linear rate, and a mass spectrometer for detecting desorbed species.

  • Methodology:

    • The catalyst surface is cleaned under ultra-high vacuum.

    • This compound is adsorbed onto the surface at a low temperature.

    • The sample is heated at a constant rate, and the desorbing molecules are detected by the mass spectrometer as a function of temperature.

  • Data Analysis: The desorption temperature provides information about the binding energy of different species to the surface. The identity of the desorbed molecules reveals the decomposition products formed on the surface.[10][11]

Visualization of Catalytic Oxidation Pathway

Catalytic_Oxidation cluster_catalyst Catalyst Surface (e.g., V-Mo Oxide) Catalyst_Ox Oxidized Catalyst (M-O) Catalyst_Red Reduced Catalyst (M) Catalyst_Ox->Catalyst_Red Acrolein Acrolein (CH₂=CHCHO) Catalyst_Ox->Acrolein Oxidation Water Water (H₂O) Catalyst_Ox->Water Catalyst_Red->Catalyst_Ox Re-oxidation Allyl_Alcohol This compound (CH₂=CHCH₂OH) Allyl_Alcohol->Catalyst_Ox Adsorption Oxygen Oxygen (O₂) Oxygen->Catalyst_Red

Figure 2: Mars-van Krevelen Mechanism for this compound Oxidation.

Oxidative Decomposition

In the absence of a specific catalyst, the oxidation of this compound can be initiated by radical species, particularly hydroxyl radicals (•OH), which are important in atmospheric chemistry and advanced oxidation processes.

Reaction with Hydroxyl Radicals

The reaction of this compound with hydroxyl radicals is a key degradation pathway in the atmosphere. The reaction proceeds through two main mechanisms:

  • •OH Addition to the Double Bond: The hydroxyl radical adds to either carbon of the C=C double bond, forming a radical adduct. This is the dominant pathway at lower temperatures.

  • Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the -OH group, the -CH₂- group, or the vinyl carbons. Hydrogen abstraction becomes more significant at higher temperatures.

Quantitative Data for Reaction with Hydroxyl Radicals

The rate constant for the reaction of this compound with hydroxyl radicals has been determined experimentally.

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
298(5.7 ± 0.2) x 10⁻¹² exp[(650 ± 52)/T]Flash Photolysis-Resonance Fluorescence[12]
298(1.8 ± 0.2) x 10⁻¹⁷ (with O₃)-[12]

Table 3: Rate Constants for the Gas-Phase Reaction of this compound with OH Radicals and Ozone.

Experimental Protocols for Studying Hydroxyl Radical Reactions

4.3.1. Laser-Induced Fluorescence (LIF)

  • Objective: To measure the rate constant of the reaction between this compound and hydroxyl radicals.

  • Apparatus: A flow tube reactor, a photolysis laser to generate •OH radicals (e.g., from H₂O₂ photolysis), and a probe laser and detector system for LIF of •OH.

  • Methodology:

    • A mixture of this compound, an •OH precursor, and a buffer gas flows through the reactor.

    • The photolysis laser initiates the reaction by generating •OH radicals.

    • The probe laser is tuned to an electronic transition of the •OH radical, and the resulting fluorescence is detected.

    • The decay of the •OH concentration is monitored in the presence of varying concentrations of this compound.

  • Data Analysis: The pseudo-first-order rate constants are plotted against the this compound concentration to determine the second-order rate constant.

Visualization of Oxidative Decomposition by Hydroxyl Radical

OH_Reaction Allyl_Alcohol This compound (CH₂=CHCH₂OH) Addition_Pathway •OH Addition Allyl_Alcohol->Addition_Pathway Abstraction_Pathway H Abstraction Allyl_Alcohol->Abstraction_Pathway OH_Radical Hydroxyl Radical (•OH) OH_Radical->Addition_Pathway OH_Radical->Abstraction_Pathway Radical_Adducts Radical Adducts (e.g., •CH₂(OH)CHCH₂OH) Addition_Pathway->Radical_Adducts Allyloxy_Radical Allyloxy Radical (CH₂=CHCH₂O•) Abstraction_Pathway->Allyloxy_Radical Water Water (H₂O) Abstraction_Pathway->Water Further_Reactions Further Reactions with O₂ Radical_Adducts->Further_Reactions Allyloxy_Radical->Further_Reactions

Figure 3: Reaction of this compound with Hydroxyl Radical.

Photochemical Decomposition

The absorption of ultraviolet (UV) radiation can lead to the decomposition of this compound. The primary photochemical process is the cleavage of the O-H bond, producing an allyloxy radical and a hydrogen atom.

Primary Photochemical Process

The main photodissociation channel for this compound upon UV excitation is:

CH₂=CHCH₂OH + hν → CH₂=CHCH₂O• + H•

Quantitative Data for Photochemical Decomposition

The quantum yield (Φ) of a photochemical reaction is the number of molecules undergoing a specific event divided by the number of photons absorbed.[13] For the photodissociation of this compound, the quantum yield for OH production has been investigated. The barrier energy for OH production was found to be approximately 574.7 kJ/mol.[1]

Experimental Protocols for Studying Photochemical Decomposition

5.3.1. Laser Flash Photolysis

  • Objective: To study the transient species and kinetics of photochemical reactions.

  • Apparatus: A pulsed laser for excitation (the "pump" beam) and a second light source and detector to monitor the absorption of transient species (the "probe" beam).

  • Methodology:

    • A solution of this compound is irradiated with a short, intense laser pulse.

    • The absorption of transient species (e.g., radicals) is monitored as a function of time after the laser flash.

  • Data Analysis: The decay kinetics of the transient species provide information about their reaction rates. The quantum yield can be determined by actinometry, comparing the amount of product formed to that from a reference compound with a known quantum yield.[14]

Visualization of Photochemical Decomposition Pathway

Photochemical_Decomposition Allyl_Alcohol This compound (CH₂=CHCH₂OH) Excited_State Excited State [CH₂=CHCH₂OH]* Allyl_Alcohol->Excited_State hν (UV) Allyloxy_Radical Allyloxy Radical (CH₂=CHCH₂O•) Excited_State->Allyloxy_Radical H_Atom Hydrogen Atom (H•) Excited_State->H_Atom

Figure 4: Primary Photochemical Decomposition of this compound.

Analytical Methodologies for Decomposition Studies

A variety of analytical techniques are employed to identify and quantify the products of this compound decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis for identification.

  • Typical Experimental Protocol for this compound Decomposition Products:

    • Column: A capillary column suitable for separating volatile polar compounds, such as a wax-type column (e.g., HP-5).[15]

    • Injector Temperature: 250 °C.[16]

    • Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature (e.g., 200-250°C) at a rate of 10-20°C/min.[16]

    • Carrier Gas: Helium at a constant flow rate.[16]

    • Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 30-300.[16]

  • Application: Identification and quantification of a wide range of volatile decomposition products.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.

  • Typical Experimental Protocol for Gas-Phase Analysis:

    • Gas Cell: A long-path gas cell (e.g., 2-10 meters) to achieve sufficient sensitivity for low concentrations.[18]

    • Resolution: 1-4 cm⁻¹.[17]

    • Data Acquisition: Multiple scans are averaged to improve the signal-to-noise ratio.[17]

  • Application: In-situ monitoring of the disappearance of this compound and the appearance of gaseous products like water, CO, CO₂, and aldehydes.[19]

Conclusion

The stability of this compound is a complex interplay of its structural features, which allow for multiple decomposition pathways depending on the environmental conditions. Thermal stress primarily leads to dehydration and isomerization. Catalytic routes offer the potential for selective conversion to valuable products like acrolein. Oxidative decomposition, particularly by hydroxyl radicals, is a significant degradation pathway in atmospheric and aqueous environments. Photochemical decomposition is initiated by UV radiation, leading to radical formation. A thorough understanding of these decomposition pathways, supported by the quantitative data and experimental methodologies presented in this guide, is essential for the effective and safe utilization of this compound in scientific research and industrial applications.

References

The Enigmatic Presence of Allyl Alcohol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol (prop-2-en-1-ol), a volatile organic compound with a characteristic pungent odor, is a molecule of significant interest due to its reactivity and biological effects. While primarily known as an industrial chemical, its natural occurrence in the plant kingdom, particularly within the genus Allium, presents a fascinating area of phytochemical research. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, analytical methodologies for its detection and quantification, and its potential, though still largely unelucidated, role in plant physiology and defense.

Biosynthesis of this compound in Plants

The primary pathway for the natural formation of this compound in plants is intricately linked to the chemistry of sulfur-containing compounds in Allium species, most notably garlic (Allium sativum). This compound is not typically present in intact plant tissues but is rather a secondary product formed upon tissue damage. The biosynthesis is a cascade of enzymatic and chemical reactions initiated by the disruption of cellular compartments.

The precursor to this compound is alliin (B105686) (S-allyl-L-cysteine sulfoxide). When plant tissues, such as a garlic clove, are crushed or damaged, the enzyme alliinase, which is physically separated from alliin in intact cells, comes into contact with its substrate.[1][2] Alliinase catalyzes the conversion of alliin to allicin (B1665233) (diallyl thiosulfinate), a highly reactive and unstable compound responsible for the characteristic aroma of fresh garlic.[3][4]

Allicin itself is a transient molecule and rapidly decomposes into a variety of other organosulfur compounds.[5] One of the proposed degradation pathways of allicin involves its reaction with water or self-condensation, which can lead to the formation of this compound.[5][6] Another suggested route is the 2,3-sigmatropic rearrangement of alliin to a sulfenate, which is then reduced to this compound and cysteine.[7]

Allicin Formation and Degradation Biosynthesis of Allicin and Formation of this compound Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Alliinase Alliinase Alliinase (upon tissue damage) Degradation Degradation Products Allicin->Degradation Spontaneous Decomposition Allyl_Alcohol This compound Degradation->Allyl_Alcohol Other_Sulfur_Compounds Other Organosulfur Compounds (e.g., diallyl disulfide) Degradation->Other_Sulfur_Compounds

Figure 1: Biosynthesis of allicin and subsequent formation of this compound.

Natural Occurrence of this compound

This compound has been primarily identified in species of the Allium genus. Its presence is a direct consequence of the degradation of alliin and allicin. Therefore, plants rich in these precursors are the most likely natural sources of this compound.

Plant SpeciesPlant PartReported Presence of this compound or its PrecursorsReference(s)
Allium sativum (Garlic)ClovesThis compound identified as a volatile component and degradation product of allicin.[5][6]
Allium species (general)-Mentioned as a phytocompound contributing to antimicrobial activity.[8]

Note: Quantitative data on the concentration of this compound in fresh plant material is scarce in the literature, as it is a reactive and transient compound. Most analyses focus on the more stable degradation products.

Experimental Protocols

Analysis of this compound and Other Volatiles in Garlic by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the qualitative and semi-quantitative analysis of volatile compounds from a plant matrix without extensive sample preparation.

Principle: Volatile and semi-volatile compounds are partitioned from a solid or liquid sample into the headspace of a sealed vial upon heating. An aliquot of the headspace gas is then injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.

Materials and Equipment:

  • Garlic cloves (or other plant material)

  • Headspace vials (20 mL) with PTFE-lined septa and crimp caps

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • Analytical balance

  • Grinder or mortar and pestle

Procedure:

  • Sample Preparation:

    • Take a known weight of fresh garlic cloves (e.g., 1-2 g).

    • Crush or grind the sample to initiate the enzymatic reactions.

    • Immediately transfer the homogenized sample into a headspace vial and seal it.

  • Headspace Analysis:

    • Place the vial in the headspace autosampler.

    • Incubation: Heat the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15-20 minutes) to allow volatile compounds to equilibrate in the headspace.[9]

    • Injection: A heated syringe takes a specific volume of the headspace gas and injects it into the GC inlet.

  • GC-MS Conditions (Example):

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identification by comparing the retention index with literature values.

    • For semi-quantitative analysis, compare the peak areas of this compound across different samples. For quantitative analysis, a calibration curve with an appropriate internal standard would be necessary.

HS_GC_MS_Workflow Workflow for Headspace GC-MS Analysis of Garlic Volatiles Sample_Prep Sample Preparation (Grinding of Garlic Clove) Vial Sealing in Headspace Vial Sample_Prep->Vial Incubation Incubation (e.g., 80°C for 15 min) Vial->Incubation Injection Headspace Injection Incubation->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2: General workflow for HS-GC-MS analysis of volatiles.

Spectrophotometric Assay of Alliinase Activity

This assay indirectly measures the activity of alliinase by quantifying the pyruvate (B1213749) produced from the breakdown of alliin.

Principle: Alliinase converts alliin into allylsulfenic acid, pyruvate, and ammonia. The pyruvate can be quantified using a colorimetric reaction.

Materials and Equipment:

  • Garlic cloves

  • Buffer (e.g., 0.2 M Tris-HCl, pH 8.0)

  • Alliin solution (substrate)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Spectrophotometer

  • Homogenizer

  • Centrifuge

Procedure:

  • Enzyme Extraction:

    • Homogenize a known weight of fresh garlic cloves in a cold buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • The supernatant contains the crude alliinase extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract and the alliin substrate solution in a buffer.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 10 minutes).

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Pyruvate Quantification:

    • Add DNPH solution to the reaction mixture to form a phenylhydrazone derivative of pyruvate.

    • Add NaOH to develop the color.

    • Measure the absorbance at a specific wavelength (e.g., 420 nm) using a spectrophotometer.

  • Calculation:

    • Calculate the amount of pyruvate produced using a standard curve prepared with known concentrations of pyruvate.

    • Express the alliinase activity in units, where one unit is defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the assay conditions.

Potential Role in Plant Signaling

The direct role of this compound as a signaling molecule in plants has not been extensively studied. However, its identity as a volatile organic compound (VOC) and a reactive species suggests potential involvement in plant defense mechanisms.

  • Reactive Sulfur Species (RSS) and Plant Defense: this compound is part of the complex mixture of sulfur-containing compounds produced upon tissue damage in Allium species. These compounds, collectively, are known to have antimicrobial and insecticidal properties, acting as a chemical defense mechanism.[10] It is plausible that this compound contributes to this defensive cocktail.

  • Volatile Organic Compounds (VOCs) in Plant Communication: Plants are known to release VOCs in response to biotic and abiotic stresses. These VOCs can act as airborne signals to neighboring plants, priming their defenses against impending threats. While specific studies on this compound as a signaling VOC are lacking, other C3 alcohols have been shown to modulate plant signaling pathways.[11] Further research is needed to determine if this compound can act as an elicitor of defense responses in either the emitting plant or its neighbors.

Conclusion

This compound is a naturally occurring compound in certain plants, particularly in the Allium genus, where it is formed as a secondary product from the enzymatic breakdown of alliin. Its volatile and reactive nature makes its analysis challenging, with headspace GC-MS being a suitable technique for its identification. While its direct role in plant signaling is yet to be established, its association with the plant's chemical defense response suggests a potential, albeit likely complex, function in plant-environment interactions. Further quantitative studies and investigations into its specific biological activities in plants are warranted to fully understand the significance of this enigmatic molecule in the plant kingdom.

References

Methodological & Application

Allyl Alcohol: A Versatile Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Allyl alcohol (prop-2-en-1-ol) has emerged as a critical and versatile building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique bifunctional nature, possessing both a reactive hydroxyl group and a carbon-carbon double bond, allows for a wide range of chemical transformations. This versatility enables the construction of complex molecular architectures and the introduction of key pharmacophores, making it an invaluable precursor for numerous active pharmaceutical ingredients (APIs).[1]

These application notes provide a detailed overview of the utility of this compound in pharmaceutical synthesis, focusing on specific examples of drug molecules. The subsequent sections offer structured quantitative data, detailed experimental protocols for key transformations, and visual representations of synthetic pathways to aid researchers in leveraging this important precursor.

Key Applications in Pharmaceutical Synthesis

This compound serves as a starting material for the synthesis of crucial chiral intermediates, such as (R)- and (S)-glycidol, through asymmetric epoxidation. These chiral epoxides are fundamental building blocks for a variety of pharmaceuticals, including beta-blockers and expectorants. Furthermore, the allyl group itself can be directly incorporated into drug molecules or serve as a handle for further functionalization through reactions such as allylation, etherification, and esterification.[1]

This document will explore the synthesis of the following pharmaceuticals, where this compound is a key precursor:

  • Propranolol: A beta-blocker used to treat high blood pressure and other heart conditions.

  • Guaifenesin: An expectorant used to treat coughs and congestion.

  • Diallyl Trisulfide (DATS): A bioactive organosulfur compound found in garlic with potential therapeutic applications.

  • 5-Allylbarbituric Acid: A derivative of barbituric acid, a class of drugs that act as central nervous system depressants.

  • Amphidinolide R: A complex macrolide with potent cytotoxic activity.

Data Presentation

The following tables summarize key quantitative data for the synthesis of the aforementioned pharmaceuticals and their intermediates starting from this compound.

Table 1: Synthesis of Key Intermediates from this compound

IntermediateReactionReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Allyl BromideBrominationThis compound, 48% HBr, H₂SO₄-Distillation0.5-192-96N/A[1][2]
(R)-GlycidolAsymmetric EpoxidationThis compound, tert-Butyl hydroperoxideTi(OiPr)₄, (+)-Diisopropyl tartrate / Dichloromethane (B109758)-20-~8089[3]
Diethyl AllylmalonateAlkylationDiethyl malonate, Allyl bromideK₂CO₃ / Acetonitrile (B52724)8024~96N/A[4]

Table 2: Synthesis of Active Pharmaceutical Ingredients (APIs)

APIKey Intermediate from this compoundKey Reaction StepReagentsSolventTemperature (°C)Time (h)Overall Yield (%)Reference
(S)-Propranolol(R)-Glycidol (via asymmetric epoxidation)Ring-opening of glycidyl (B131873) etherα-Naphthyl glycidyl ether, Isopropylamine (B41738)-Reflux24~85 (from glycidyl ether)[5]
Guaifenesin(R)-GlycidolWilliamson Ether Synthesis(R)-Glycidol, o-MethoxyphenolTriethylamine (B128534)85-90180[6]
Diallyl TrisulfideAllyl BromideReaction with sodium trisulfideAllyl chloride (from allyl bromide), Na₂S₂O₃, NaHSWater30-502-6~82 (from allyl chloride)[7]
5-Allylbarbituric AcidDiethyl AllylmalonateCondensation with Urea (B33335)Diethyl allylmalonate, Urea, Sodium ethoxideEthanol (B145695)110772-78 (general procedure)[8]
Amphidinolide R FragmentThis compoundIridium-catalyzed allylationα-Methyl allyl pivalate, this compoundTHF252461[6]

Experimental Protocols

Protocol 1: Synthesis of Allyl Bromide from this compound

This protocol describes the conversion of this compound to allyl bromide, a key intermediate for the synthesis of diallyl trisulfide and diethyl allylmalonate.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Sodium carbonate solution (dilute)

  • Calcium chloride (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine 4 moles of this compound with 5.9 moles of 48% hydrobromic acid.[1]

  • With stirring, gradually add 300 g of concentrated sulfuric acid to the mixture.[1]

  • Heat the mixture to distill the allyl bromide. The distillation is typically complete within 30-60 minutes.[2]

  • Wash the crude allyl bromide with a dilute sodium carbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the allyl bromide by distillation. The expected yield is 92-96%.[1][2]

Protocol 2: Asymmetric Epoxidation of this compound to (R)-Glycidol

This protocol details the Sharpless asymmetric epoxidation of this compound to produce the chiral intermediate (R)-glycidol, a precursor for (S)-Propranolol and Guaifenesin.

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve (+)-diisopropyl tartrate in dichloromethane at -20 °C.

  • Add titanium(IV) isopropoxide and stir for 10 minutes.

  • Add this compound to the mixture.

  • Slowly add a solution of tert-butyl hydroperoxide in dichloromethane.

  • Maintain the reaction at -20 °C and monitor for completion by TLC.

  • Upon completion, quench the reaction by adding water.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Filter the mixture through Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by distillation to yield (R)-glycidol. The expected enantiomeric excess is typically around 89%.[3]

Protocol 3: Synthesis of (S)-Propranolol from α-Naphthyl Glycidyl Ether

This protocol describes the final step in the synthesis of (S)-Propranolol from the intermediate α-naphthyl glycidyl ether, which is derived from (R)-glycidol.

Materials:

  • α-Naphthyl glycidyl ether

  • Isopropylamine

Procedure:

  • A solution of α-naphthyl glycidyl ether (10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is heated to reflux for 1 hour.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield crude (±)-propranolol.

  • The crude product can be purified by recrystallization from hexane. The expected yield is approximately 89%.

Protocol 4: Williamson Ether Synthesis of Guaifenesin from (R)-Glycidol

This protocol outlines the synthesis of (R)-Guaifenesin from (R)-glycidol and guaiacol.

Materials:

  • (R)-Glycidol (89% ee)

  • o-Methoxyphenol (guaiacol)

  • Triethylamine

  • Ethanol

Procedure:

  • A mixture containing 4g of (R)-glycidol (89% ee), 6.9 g of o-methoxyphenol, and 0.27 g of triethylamine is heated at 85-90° C for one hour.[6]

  • Upon completion, add 8 g of absolute ethanol and cool the mixture to ambient temperature to precipitate the product.

  • The enantiomerically enriched (R)-guaifenesin is obtained with an isolated yield of 80%. Further recrystallization from hot ethanol can improve the enantiomeric excess to >99%.[6]

Protocol 5: Synthesis of Diallyl Trisulfide (DATS) via Bunte Salt

This protocol describes the synthesis of DATS from allyl chloride (readily prepared from this compound).

Materials:

Procedure:

  • Formation of Bunte Salt: In a three-necked flask, combine 280 parts of purified water, 300 parts (1.2 mol) of sodium thiosulfate, and 92 parts (1.2 mol) of allyl chloride. Stir the mixture to form the Bunte salt.[7]

  • Decomposition of Bunte Salt: Maintain the temperature of the Bunte salt solution between 30-50 °C. While stirring, slowly add a solution of 0.6 mol of sodium hydrosulfide.[7]

  • Isolation: After the addition is complete, allow the mixture to stand for 2-6 hours to allow for phase separation. Collect the organic layer containing the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain diallyl trisulfide. The reported yield of the crude product is around 82.5%.[7]

Protocol 6: Synthesis of 5-Allylbarbituric Acid

This two-step protocol describes the synthesis of 5-allylbarbituric acid, starting with the preparation of diethyl allylmalonate.

Step 1: Synthesis of Diethyl Allylmalonate

Materials:

  • Diethyl malonate

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a three-neck round-bottom flask.[4]

  • Stir the mixture at room temperature for 10 minutes, then slowly add allyl bromide (23 g).[4]

  • Heat the reaction mixture to 80 °C for 24 hours.[4]

  • Cool the mixture to room temperature and filter through Celite.

  • Concentrate the filtrate to obtain diethyl allylmalonate as a colorless liquid (yield ~96%).[4]

Step 2: Condensation with Urea to form 5-Allylbarbituric Acid

Materials:

  • Diethyl allylmalonate

  • Urea (dry)

  • Sodium metal

  • Absolute ethanol

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve 0.5 gram-atom of finely cut sodium in 250 mL of absolute ethanol.[8]

  • Condensation: To the sodium ethoxide solution, add 0.5 mole of diethyl allylmalonate, followed by a solution of 0.5 mole of dry urea in 250 mL of hot (70 °C) absolute ethanol.[8]

  • Reflux the mixture for 7 hours in an oil bath at 110 °C. A white solid will precipitate.[8]

  • Work-up: Add 500 mL of hot (50 °C) water to the reaction mixture, followed by enough concentrated HCl to make the solution acidic.[8]

  • Cool the clear solution in an ice bath overnight to crystallize the product.

  • Collect the white product by filtration, wash with cold water, and dry. The expected yield is in the range of 72-78%.[8]

Protocol 7: Iridium-Catalyzed Enantioselective Allylation for Amphidinolide R Synthesis

This protocol describes a key step in the total synthesis of Amphidinolide R, where this compound is used as an acrolein equivalent.

Materials:

  • This compound

  • α-Methyl allyl pivalate

  • Iridium catalyst precursor (e.g., [Ir(cod)Cl]₂)

  • Chiral ligand (e.g., (R)-SEGPHOS)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, charge a vial with the iridium catalyst precursor, chiral ligand, and cesium carbonate.

  • Add THF, followed by this compound and α-methyl allyl pivalate.

  • Seal the vial and stir the reaction mixture at 25 °C for 24 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel chromatography to obtain the desired homoallylic alcohol. The reported yield for this specific transformation is 61%.[6]

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.

Synthesis_of_Propranolol Allyl_Alcohol This compound R_Glycidol (R)-Glycidol Allyl_Alcohol->R_Glycidol Sharpless Asymmetric Epoxidation alpha_Naphthyl_Glycidyl_Ether α-Naphthyl Glycidyl Ether R_Glycidol->alpha_Naphthyl_Glycidyl_Ether Reaction with α-Naphthol S_Propranolol (S)-Propranolol alpha_Naphthyl_Glycidyl_Ether->S_Propranolol Ring-opening with Isopropylamine

Caption: Synthetic pathway for (S)-Propranolol from this compound.

Synthesis_of_Guaifenesin Allyl_Alcohol This compound R_Glycidol (R)-Glycidol Allyl_Alcohol->R_Glycidol Sharpless Asymmetric Epoxidation Guaifenesin Guaifenesin R_Glycidol->Guaifenesin Williamson Ether Synthesis with Guaiacol

Caption: Synthetic pathway for Guaifenesin from this compound.

Synthesis_of_DATS Allyl_Alcohol This compound Allyl_Bromide Allyl Bromide Allyl_Alcohol->Allyl_Bromide Bromination DATS Diallyl Trisulfide Allyl_Bromide->DATS Reaction with Sodium Trisulfide

Caption: Synthetic pathway for Diallyl Trisulfide from this compound.

Synthesis_of_5_Allylbarbituric_Acid Allyl_Alcohol This compound Allyl_Bromide Allyl Bromide Allyl_Alcohol->Allyl_Bromide Bromination Diethyl_Allylmalonate Diethyl Allylmalonate Allyl_Bromide->Diethyl_Allylmalonate Alkylation of Diethyl Malonate Allylbarbituric_Acid 5-Allylbarbituric Acid Diethyl_Allylmalonate->Allylbarbituric_Acid Condensation with Urea

Caption: Synthetic pathway for 5-Allylbarbituric Acid from this compound.

Workflow_Amphidinolide_R_Fragment cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Catalyst_Prep Prepare Iridium Catalyst and Ligand Reagents Add THF, this compound, and α-Methyl Allyl Pivalate Catalyst_Prep->Reagents Stir Stir at 25°C for 24h Reagents->Stir Quench Quench with aq. NH₄Cl Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Homoallylic Alcohol Product Purify->Product

Caption: Experimental workflow for the Iridium-catalyzed allylation step.

References

Application Notes and Protocols for the Polymerization of Allyl Alcohol in Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of resins derived from allyl alcohol. The protocols cover free-radical copolymerization of this compound with styrene (B11656), the synthesis of diallyl phthalate (B1215562) prepolymer, and an alternative route to linear poly(this compound) via post-polymerization modification.

Introduction

This compound is a versatile monomer for resin production, offering a hydroxyl group for further functionalization and a double bond for polymerization. However, the direct homopolymerization of this compound via free-radical methods is challenging due to significant degradative chain transfer, which leads to low molecular weight oligomers.[1][2] To overcome this, copolymerization with more reactive monomers, such as styrene, is a common and effective strategy.[2] Additionally, thermosetting resins like diallyl phthalate (DAP) can be produced from this compound derivatives.[3][4] An alternative approach to obtaining linear poly(this compound) involves the post-polymerization modification of other polymers.[5][6] These resulting polymers and resins find applications in coatings, adhesives, and as intermediates for further chemical synthesis.[2][7]

Data Presentation

The following tables summarize quantitative data from representative polymerization experiments.

Table 1: Reaction Conditions and Properties of Styrene-Allyl Alcohol (SAA) Copolymers [8]

ParameterExample 1Example 2
Reactants
This compound (g)500500
Styrene (g)201 (67 initial, 134 fed)213 (79 initial, 134 fed)
Di-tert-butylperoxide (g)1616
Reaction Conditions
Temperature (°C)145135
Reaction Time (h)5.55.5
Polymer Properties
Yield (%)4030
Number Average Molecular Weight (Mn)15001430
Weight Average Molecular Weight (Mw)34003400
Hydroxyl Number (mg KOH/g)199195

Table 2: Influence of Temperature on Diallyl Phthalate (DAP) Bulk Polymerization [4]

InitiatorTemperature (°C)Conversion at Gel Point (%)
Benzoyl Peroxide8025
Benzoyl Peroxide22045

Experimental Protocols

Protocol 1: Synthesis of Styrene-Allyl Alcohol (SAA) Copolymer via Free-Radical Polymerization

This protocol is based on a semi-batch process designed to produce a low molecular weight SAA copolymer with high hydroxyl functionality. The gradual addition of the more reactive styrene monomer and the initiator helps to achieve a more uniform copolymer composition.[2][8]

Materials:

  • This compound

  • Styrene

  • Di-tert-butylperoxide

  • Nitrogen gas

  • Water (for stripping)

  • One-liter stainless-steel reactor equipped with a stirrer, heating mantle, temperature controller, and addition funnels.

Procedure:

  • Charge the reactor with 500 g of this compound and 67 g of styrene.

  • Purge the reactor with nitrogen gas three times to create an inert atmosphere.

  • Seal the reactor and begin heating to 145°C with stirring.

  • In a separate vessel, prepare a solution of 134 g of styrene and 16 g of di-tert-butylperoxide.

  • Once the reactor reaches 145°C, begin the continuous addition of the styrene/initiator mixture over 5 hours at a decreasing rate.

  • After the addition is complete, maintain the reaction temperature at 145°C for an additional 30 minutes.

  • Cool the reactor and remove unreacted monomers by vacuum distillation.

  • For final purification, add a small amount of water and strip under vacuum to remove trace amounts of unreacted monomers.

  • The resulting product is a styrene-allyl alcohol copolymer.

Characterization: The resulting SAA copolymer can be characterized by its hydroxyl number, and its molecular weight (Mn and Mw) can be determined using Gel Permeation Chromatography (GPC).[8][9]

Protocol 2: Synthesis of Diallyl Phthalate (DAP) Prepolymer

This protocol describes the bulk polymerization of diallyl phthalate to form a prepolymer, which can be later cured into a thermoset resin.[4]

Materials:

  • Diallyl phthalate monomer

  • Benzoyl peroxide (initiator)

  • Reaction vessel with stirrer, heating, and temperature control

  • Methanol (B129727) (for precipitation)

Procedure:

  • Charge the reaction vessel with diallyl phthalate monomer.

  • Add benzoyl peroxide as the initiator.

  • Heat the mixture to 80°C with continuous stirring.

  • Monitor the reaction progress. The reaction should be stopped before the gelation point is reached to obtain the soluble prepolymer.

  • Cool the reaction mixture and precipitate the prepolymer by adding methanol.

  • Filter and dry the diallyl phthalate prepolymer.

Characterization: The prepolymer can be characterized by its molecular weight distribution using GPC and its degree of unsaturation.[4][10]

Protocol 3: Synthesis of Linear Poly(this compound) via Post-Polymerization Modification

This method provides a route to linear, high molar mass poly(this compound) by the reduction of an activated polyacrylamide.[5][6]

Materials:

Procedure:

  • Synthesize the precursor polymer, poly(N,N-dibenzylacrylamide), via a suitable polymerization method like RAFT polymerization to achieve controlled molecular weight and low dispersity.

  • Dissolve the poly(N,N-dibenzylacrylamide) in ethanol.

  • Add 2.5 equivalents of sodium borohydride per repeat unit of the polymer.

  • Stir the reaction mixture at ambient temperature for 18-20 hours to allow for complete reduction.

  • Filter the resulting poly(this compound).

  • Dissolve the polymer in methanol and reprecipitate it from acetone to purify.

  • Dry the final linear poly(this compound) product.

Characterization: The conversion to poly(this compound) can be confirmed using ¹H NMR spectroscopy by observing the appearance of the methylene (B1212753) protons adjacent to the hydroxyl groups. GPC can be used to determine the molecular weight and dispersity of the final polymer.[5][6]

Visualizations

Polymerization Workflows and Mechanisms

G General Workflow for SAA Copolymer Synthesis A Charge Reactor with this compound and Initial Styrene B Purge with Nitrogen and Heat to 145°C A->B D Gradual Addition of Styrene/Initiator Mixture over 5h B->D C Prepare Styrene and Initiator Mixture C->D E Hold at 145°C for 30 min D->E F Cool and Remove Unreacted Monomers via Vacuum Distillation E->F G Final Purification (Water Stripping) F->G H Isolate SAA Copolymer G->H

Caption: Workflow for Styrene-Allyl Alcohol Copolymer Synthesis.

G Mechanism of Degradative Chain Transfer in this compound Polymerization P_radical Growing Polymer Chain (P•) Propagation Propagation (Addition to double bond) P_radical->Propagation Reacts with Degradative_Transfer Degradative Chain Transfer (H-abstraction) P_radical->Degradative_Transfer Reacts with AA_monomer This compound Monomer AA_monomer->Propagation AA_monomer->Degradative_Transfer New_Polymer Lengthened Polymer Chain Propagation->New_Polymer Terminated_Polymer Terminated Polymer Chain (PH) Degradative_Transfer->Terminated_Polymer Allyl_Radical Resonance-Stabilized Allyl Radical (Unreactive) Degradative_Transfer->Allyl_Radical

Caption: Degradative Chain Transfer in this compound Polymerization.

G Post-Polymerization Modification to Poly(this compound) Monomer Activated Acrylamide Monomer Polymerization Controlled Radical Polymerization (e.g., RAFT) Monomer->Polymerization Precursor_Polymer Poly(activated acrylamide) Polymerization->Precursor_Polymer Reduction Reduction with NaBH4 in Ethanol Precursor_Polymer->Reduction PAA Linear Poly(this compound) Reduction->PAA Purification Purification (Precipitation) PAA->Purification Final_Product High Molar Mass, Linear PAA Purification->Final_Product

Caption: Synthesis of Linear Poly(this compound) via Post-Polymerization.

References

Application Note: Synthesis of Diallyl Phthalate Using Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

AN-DAP-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of diallyl phthalate (B1215562) (DAP) through the esterification of phthalic anhydride (B1165640) with allyl alcohol. It includes the reaction mechanism, a step-by-step experimental procedure, data presentation in tabular format, and essential safety guidelines. Diagrams illustrating the reaction pathway and experimental workflow are provided for clarity.

Introduction

Diallyl phthalate (DAP) is an organic compound widely used as a crosslinking agent and a reactive plasticizer in the production of thermosetting resins.[1][2] Unlike conventional plasticizers that can leach out over time, DAP covalently binds into the polymer matrix during curing, resulting in a rigid, heat-resistant material with excellent dimensional stability and electrical insulation properties.[2][3][4] These characteristics make DAP-based polymers suitable for high-performance applications in electrical components, construction materials, and UV-curable inks.[1][4]

The synthesis of DAP is typically achieved through the esterification of phthalic anhydride with this compound.[2][5] The reaction proceeds in two main steps: a rapid initial reaction to form monoallyl phthalate, followed by a second, slower esterification to yield the final diallyl phthalate product.[6][7] This process is often catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Reaction Mechanism and Synthesis Pathway

The overall reaction involves the esterification of one mole of phthalic anhydride with two moles of this compound to produce one mole of diallyl phthalate and one mole of water.[5]

Chemical Equation: C₆H₄(CO)₂O + 2 CH₂=CHCH₂OH → C₆H₄(CO₂CH₂CH=CH₂)₂ + H₂O

The reaction is typically catalyzed by a Lewis acid or a protic acid, such as p-toluenesulfonic acid or sulfuric acid.[8][9] The use of a polymerization inhibitor is crucial to prevent the self-polymerization of this compound and the product at elevated temperatures.[8]

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Phthalic_Anhydride Phthalic Anhydride Monoallyl_Phthalate Monoallyl Phthalate Phthalic_Anhydride->Monoallyl_Phthalate + this compound (Fast) Allyl_Alcohol This compound (2 eq.) Diallyl_Phthalate Diallyl Phthalate Monoallyl_Phthalate->Diallyl_Phthalate + this compound - H2O (Slow, Catalyzed) Water Water

Caption: Reaction pathway for the synthesis of Diallyl Phthalate.

Experimental Protocol

This protocol describes a general laboratory-scale procedure for synthesizing diallyl phthalate. Reaction conditions may be optimized for yield and purity.[8][10]

3.1 Materials and Reagents

  • Phthalic Anhydride (1.0 mol, 148.1 g)

  • This compound (2.2 mol, 127.8 g, ~150 mL)

  • Lewis Acid Catalyst (e.g., Phosphorus Trichloride, 0.03 mol, 4.1 g) or Protic Acid (e.g., p-Toluenesulfonic acid)[8][9]

  • Polymerization Inhibitor (e.g., Hydroquinone monomethyl ether, MEHQ, 0.6 g)[8]

  • Toluene or Benzene (as azeotropic solvent for water removal)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate (for extraction)

3.2 Apparatus

  • 1L Four-neck round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Reflux condenser

  • Dean-Stark apparatus

  • Thermometer

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

3.3 Synthesis Procedure

  • Reactor Setup: Assemble the four-neck flask with the heating mantle, magnetic stirrer, reflux condenser connected to the Dean-Stark trap, thermometer, and nitrogen inlet. Ensure the system is under a slow, steady flow of inert gas (nitrogen).

  • Charging Reactants: To the flask, add phthalic anhydride (148.0 g), this compound (116.0 g, 2.0 mol), the polymerization inhibitor (0.6 g), and the azeotropic solvent (e.g., toluene).[8]

  • Catalyst Addition: Begin stirring the mixture. Slowly add the Lewis acid catalyst (e.g., 4.0 g phosphorus trichloride) while keeping the reaction temperature below 20°C using an ice bath if necessary.[8]

  • First Stage Reaction: After catalyst addition, heat the mixture to 60°C and maintain this temperature for approximately 1.5 hours.[8] Water will begin to collect in the Dean-Stark trap.

  • Second Stage Reaction: After the initial phase, add the remaining this compound (11.6 g, 0.2 mol) and more catalyst (e.g., 2.0 g phosphorus trichloride).[8] Increase the temperature to 80-125°C and continue refluxing for another 1-2 hours, or until no more water is collected in the trap.[8][10] Monitor the reaction's completion via Thin Layer Chromatography (TLC).[10]

  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic phase sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[8]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[8]

    • Filter off the drying agent and remove the solvent (toluene/excess this compound) using a rotary evaporator.

  • Final Purification: Purify the resulting crude diallyl phthalate (a pale-yellow oil) by vacuum distillation (e.g., 120–130°C at 8 mmHg) to obtain the final, colorless product.[8]

Workflow cluster_setup Preparation cluster_reaction Reaction cluster_purification Purification arrow arrow A Assemble Reactor (Flask, Condenser, Dean-Stark) B Charge Reactants & Inhibitor A->B C Add Catalyst & Solvent B->C D Heat to 60°C (1.5h) C->D E Add More Reactant/Catalyst D->E F Heat to 80-125°C (1-2h) E->F G Monitor via TLC F->G H Cool to Room Temp G->H Reaction Complete I Wash with H₂O, NaHCO₃, Brine H->I J Dry Organic Layer I->J K Solvent Evaporation J->K L Vacuum Distillation K->L M Pure Diallyl Phthalate L->M

Caption: Experimental workflow for Diallyl Phthalate synthesis.

Data Presentation

Quantitative data for diallyl phthalate and typical reaction parameters are summarized below.

Table 1: Physical and Chemical Properties of Diallyl Phthalate

Property Value Reference(s)
Molecular Formula C₁₄H₁₄O₄ [1]
Molecular Weight 246.26 g/mol [1][11]
Appearance Clear, pale-yellow oily liquid [1][11]
Odor Mild lachrymator [11]
Density 1.121 g/mL at 25 °C [1]
Boiling Point 165-167 °C at 5 mmHg [1]
Flash Point 166 °C [1]
Refractive Index n20/D 1.519 [1]

| Water Solubility | 45 to 182 mg/L |[1] |

Table 2: Typical Reaction Parameters for Diallyl Phthalate Synthesis

Parameter Value Reference(s)
Reactant Molar Ratio (PA:AA) 1 : 2.2 [8]
Catalyst Lewis Acid or Protic Acid [8][12]
Polymerization Inhibitor MEHQ [8]
Temperature 60 - 125 °C [8][10]
Reaction Time 2.5 - 7 hours [8][10]

| Typical Yield | ~95 - 99% |[8][10] |

Table 3: ¹H NMR Spectroscopic Data for Diallyl Phthalate (90 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity / Assignment Reference(s)
7.72 - 7.51 (m, 4H, Aromatic) [11]
6.05 - 5.80 (m, 2H, -CH=CH₂) [11]
5.48 - 5.17 (m, 4H, -CH=CH₂) [11]

| 4.83 - 4.74 | (d, 4H, -O-CH₂-) |[11] |

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols due to their hazardous nature.[13][14]

  • General Precautions: Conduct the entire procedure in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13] Use personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[14]

  • This compound: Highly hazardous. Fatal if inhaled or in contact with skin, and toxic if swallowed.[15] It is a highly flammable liquid and vapor.[15] Handle with extreme caution, ensuring no ignition sources are present.[16]

  • Phthalic Anhydride: Causes skin irritation, serious eye damage, and may cause respiratory irritation and allergic skin reactions.[7] Avoid inhaling dust.

  • Diallyl Phthalate: Harmful if swallowed or inhaled and may cause an allergic skin reaction.[17] It is a lachrymator (irritates the eyes).[13] Suspected of causing genetic defects.[14]

  • Spills and Waste Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[16] Do not allow chemicals to enter drains.[14] Dispose of all chemical waste according to institutional and local regulations.[17]

Characterization of Diallyl Phthalate

The identity and purity of the synthesized diallyl phthalate can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Differential Scanning Calorimetry (DSC): Can be used to study the thermal properties and curing behavior of the DAP monomer and its prepolymers.[18]

References

Allyl Alcohol as a Chemical Intermediate for Glycidol Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidol (B123203) (2,3-epoxy-1-propanol) is a valuable bifunctional molecule containing both an epoxide and a hydroxyl group. This unique structure makes it a crucial intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, polymers, and surfactants. One of the primary commercial routes to glycidol is through the epoxidation of allyl alcohol. This document provides detailed application notes and experimental protocols for the synthesis of glycidol from this compound, focusing on two prominent methods: epoxidation with hydrogen peroxide using titanium silicalite catalysts and epoxidation with peracetic acid.

Chemical Reaction Pathway

The overall chemical transformation involves the oxidation of the double bond in this compound to form an epoxide ring, yielding glycidol.

ReactionPathway AllylAlcohol This compound (C3H6O) Glycidol Glycidol (C3H6O2) AllylAlcohol->Glycidol Epoxidation (Catalyst) Byproduct By-product (e.g., H2O, CH3COOH) OxidizingAgent Oxidizing Agent (e.g., H2O2, CH3CO3H) OxidizingAgent->Glycidol

Caption: General reaction scheme for the epoxidation of this compound to glycidol.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and oxidizing agent significantly impacts the efficiency and selectivity of the epoxidation of this compound. The following tables summarize quantitative data from various studies.

Table 1: Epoxidation of this compound with Hydrogen Peroxide over Titanium Silicalite Catalysts

CatalystTemperature (°C)Molar Ratio (this compound:H₂O₂)Catalyst Conc. (wt%)Reaction Time (min)This compound Conversion (%)Glycidol Selectivity (%)Reference
TS-120-601:1 - 5:10.1-5.05-3004792.5[1]
TS-1Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedUp to 20100[2]
TS-220-1201:1 - 10:10.1-2.060-480Not SpecifiedNot Specified[2]
Ti-MWW902:1 (DAE:TBHP)*318012 (DAE Conv.)14 (AGE Sel.)**[3]

* DAE: Diallyl ether, TBHP: tert-Butyl hydroperoxide. This study investigated a related reaction where glycidol was a product. ** AGE: Allyl-glycidyl ether.

Table 2: Epoxidation of this compound with Peracetic Acid

Solvent SystemMolar Ratio (this compound:Peracetic Acid)Reaction Temperature (°C)Reaction TimeYield of Glycidol (%)Reference
Ethyl acetate (B1210297) or acetone (B3395972) with a second inert solvent0.7:1 - 1.3:1Not SpecifiedNot Specified>78[4]
Diisobutyl ketone3:1 - 1.3:140-653-4 hoursNot Specified[5]

Experimental Protocols

Protocol 1: Epoxidation of this compound with Hydrogen Peroxide over TS-1 Catalyst

This protocol is based on the findings from studies on titanium silicalite-1 (TS-1) catalyzed epoxidation.[1][6]

Materials:

  • This compound (AA)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (solvent)

  • TS-1 catalyst

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired amount of TS-1 catalyst and methanol.

  • Addition of Reactants: To the stirred suspension, add this compound followed by the dropwise addition of 30% hydrogen peroxide. The molar ratio of this compound to H₂O₂ can be varied, for example, from 1:1 to 5:1.[1][6]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 20-60°C) and maintain stirring for the specified reaction time (e.g., 5-300 minutes).[1][6] The reaction is typically carried out under atmospheric pressure.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of this compound and the selectivity to glycidol.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration.

    • The filtrate contains glycidol, unreacted this compound, methanol, and water.

  • Purification:

    • Remove the methanol by distillation under reduced pressure.

    • The remaining mixture of glycidol, unreacted this compound, and water can be further purified by fractional distillation under reduced pressure. Water is typically distilled off first, followed by the collection of the glycidol fraction.[7]

Protocol1_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add TS-1 and Methanol to a Round-Bottom Flask AddReactants 2. Add this compound and H2O2 (dropwise) Setup->AddReactants React 3. Heat and Stir (20-60°C, 5-300 min) AddReactants->React Monitor 4. Monitor by GC React->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Filter 6. Filter to Remove Catalyst Cool->Filter DistillMethanol 7. Distill off Methanol (Reduced Pressure) Filter->DistillMethanol FractionalDistillation 8. Fractional Distillation (Reduced Pressure) to Isolate Glycidol DistillMethanol->FractionalDistillation

Caption: Workflow for the epoxidation of this compound using H₂O₂ and a TS-1 catalyst.

Protocol 2: Epoxidation of this compound with Peracetic Acid

This protocol is derived from patent literature describing the epoxidation of this compound with peracetic acid.[4][5]

Materials:

  • This compound

  • Peracetic acid solution (e.g., in ethyl acetate or acetone)

  • An inert, high-boiling organic solvent (e.g., diisobutylketone, or a saturated aliphatic hydrocarbon C8-C14)[4][8]

  • Round-bottom flask with a dropping funnel, magnetic stirrer, and condenser

  • Heating mantle or oil bath

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: In a round-bottom flask, place the this compound and the inert organic solvent. The molar ratio of this compound to peracetic acid is typically in the range of 0.7:1 to 1.3:1.[4]

  • Addition of Peracetic Acid: Cool the mixture in an ice bath and add the peracetic acid solution dropwise from a dropping funnel while maintaining the reaction temperature (e.g., 40-65°C).[5]

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 3-4 hours) to ensure complete conversion.[5]

  • Work-up and Purification:

    • The primary challenge in the work-up is the removal of acetic acid, a by-product of the reaction, which can promote side reactions.[4]

    • Distillation: The reaction mixture is distilled to remove low-boiling components, including the solvent (e.g., ethyl acetate) and unreacted this compound. Acetic acid is also removed during this step.[4][8]

    • Phase Separation: If a suitable second solvent was used, upon cooling the residue, two layers will form: a glycidol-rich layer and a solvent layer. The glycidol layer can be separated.[4][8]

    • Neutralization (Optional): To remove residual carboxylic acids, a low-basicity amine like trioctylamine (B72094) can be added to the residue after the initial distillation. This forms a salt that can be separated.[9]

    • Final Purification: The glycidol-rich phase is then subjected to fractional distillation under reduced pressure to obtain pure glycidol.[4]

Protocol2_Workflow cluster_reaction Reaction cluster_purification Purification Setup 1. Combine this compound and Inert Solvent AddPAA 2. Add Peracetic Acid (dropwise at 40-65°C) Setup->AddPAA React 3. Stir for 3-4 hours AddPAA->React DistillLowBoilers 4. Distill off Low-Boiling Components and Acetic Acid React->DistillLowBoilers PhaseSeparate 5. Cool and Separate Glycidol Layer DistillLowBoilers->PhaseSeparate FinalDistillation 6. Final Fractional Distillation (Reduced Pressure) PhaseSeparate->FinalDistillation

Caption: Workflow for the epoxidation of this compound using peracetic acid.

Signaling Pathways and Mechanistic Considerations

The epoxidation of this compound over titanium-silicalite catalysts is believed to proceed through the formation of a titanium hydroperoxo intermediate. The hydroxyl group of the this compound plays a directing role, influencing the stereoselectivity of the epoxidation.[10]

Mechanism Ti_Site Ti(IV) Active Site on Catalyst Ti_OOH Titanium Hydroperoxo Intermediate Ti_Site->Ti_OOH + H2O2 - H2O H2O2 H2O2 Transition_State Transition State (Oxygen Transfer) Ti_OOH->Transition_State + this compound Allyl_Alcohol This compound Allyl_Alcohol->Transition_State Glycidol Glycidol Transition_State->Glycidol Ti_OH Regenerated Ti(IV)-OH Transition_State->Ti_OH Ti_OH->Ti_Site - H2O H2O H2O

Caption: Proposed mechanism for the epoxidation of this compound over a titanium-silicalite catalyst.

Conclusion

The synthesis of glycidol from this compound is a well-established and industrially significant process. The choice between using hydrogen peroxide with a heterogeneous catalyst like TS-1 or a peracid such as peracetic acid depends on factors including desired selectivity, ease of work-up, and economic considerations. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field to effectively utilize this compound as a chemical intermediate for glycidol production. Careful control of reaction conditions and purification steps is crucial for obtaining high-purity glycidol suitable for downstream applications, particularly in drug development where purity is paramount.

References

Application of Allyl Alcohol in the Production of Flame Retardants: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol (CH₂=CHCH₂OH) serves as a versatile precursor in the synthesis of a variety of specialized chemical compounds, including flame-retardant materials.[1] Its dual functionality, comprising a reactive hydroxyl group and a polymerizable double bond, allows for its incorporation into polymer backbones or its use in the synthesis of additive flame retardants. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of flame retardants derived from this compound, with a focus on organophosphorus compounds. The information is intended to guide researchers and professionals in the development of novel flame-retardant systems.

Application Notes

The primary application of this compound in flame retardancy lies in the synthesis of organophosphorus compounds, such as phosphonates and phosphazenes. These compounds can act as either additive or reactive flame retardants.

  • Additive flame retardants are physically blended with the polymer matrix.

  • Reactive flame retardants are chemically incorporated into the polymer structure, which prevents leaching and ensures permanency.[2]

This compound-derived flame retardants are particularly effective in a range of polymers, including unsaturated polyester (B1180765) resins, polyurethanes, and polyacrylonitrile. They primarily function through a combination of condensed-phase and gas-phase mechanisms. In the condensed phase , they promote the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and mass transfer. In the gas phase , phosphorus-containing radicals are released, which quench the high-energy radicals (H• and OH•) that propagate the combustion process in the flame.

Featured this compound-Derived Flame Retardants

Diethyl Allyl Phosphonate (DEAP)

DEAP is a reactive flame retardant that can be copolymerized with other monomers to impart flame retardancy. It is particularly effective in unsaturated polyester resins.

Allyl-Substituted Phosphazenes

Cyclophosphazenes are cyclic compounds containing a backbone of alternating phosphorus and nitrogen atoms. The substitution of chlorine atoms on the phosphazene ring with this compound or its derivatives leads to the formation of effective flame retardants. These can be used as additives or as reactive components in various polymers.

Copolymers of Allyl Thiophosphates

O,O-diethyl-O-allyl thiophosphate is another example of a reactive flame retardant derived from this compound. It can be copolymerized with monomers like acrylonitrile (B1666552) to produce inherently flame-retardant polymers.

Data Presentation

The following tables summarize the quantitative performance data of various flame retardants derived from or related to this compound.

Table 1: Flammability Properties of Polymers with this compound-Based Flame Retardants

Polymer MatrixFlame RetardantLoading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
Unsaturated Polyester ResinDiethyl Allyl Phosphonate (DEAP)VariesIncreased with DEAP content-[1]
Polyacrylonitrile (PAN)Copolymerized O,O-diethyl-O-allyl thiophosphate18.717.1 (Pure PAN)-[3]
Benzoxazine PolymerHexakis-(3-methylphenylamino)cyclotriphosphazene10 phr-V-0[1]
Epoxy ResinNovel P, N, Si-containing FR2533.4V-0[4]

Table 2: Thermal Stability of Polymers with this compound-Based Flame Retardants (from TGA)

Polymer MatrixFlame RetardantLoading (wt%)Onset Decomposition Temp. (°C)Char Yield at 700°C (%)Reference
Poly(lactic acid) (PLA)HAP-DOPS (Phosphaphenanthrene & Phosphazene)10-Significantly Increased
Poly(vinyl alcohol) (PVA)DOPO-VTES and α-ZrP-15054
Epoxy ResinNovel P, N, Si-containing FR25337.6Increased by 76.2% vs neat EP[4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Allyl Phosphonate (DEAP)

This protocol describes the synthesis of DEAP via the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and allyl chloride. While this protocol uses allyl chloride, the resulting product, DEAP, contains the key allyl functionality derived conceptually from this compound.

Materials:

  • Triethyl phosphite

  • Allyl chloride (Chloropropene)

  • Organic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Catalyst (e.g., CuCl)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Nitrogen gas

Equipment:

  • 250 mL four-neck round-bottom flask

  • Stirrer

  • Thermometer

  • High-efficiency reflux condenser

  • Micropump

Procedure: [1]

  • Set up the four-neck flask with the stirrer, thermometer, reflux condenser, and an inlet for the micropump.

  • Purge the system with nitrogen gas to remove air.

  • Add 100 mL of DMF, 16.6 g (0.1 mol) of triethyl phosphite, 0.2 g of CuCl (catalyst), and 0.01 g of hydroquinone (B1673460) (polymerization inhibitor) to the flask.

  • Heat the mixture to 130°C with stirring.

  • Using the micropump, uniformly inject 12.25 g (0.16 mol) of allyl chloride below the liquid surface over a period of 6 hours.

  • After the injection is complete, increase the temperature to 150°C and maintain it for 5 hours.

  • Distill the reaction mixture to recover excess allyl chloride.

  • Remove the solvent by vacuum distillation to obtain the final product, diethyl allyl phosphonate.

  • The product can be further purified by vacuum distillation. The yield is reported to be approximately 85.6%.[1]

Protocol 2: Synthesis of a Fire-Retardant Copolymer of Acrylonitrile and O,O-Diethyl-O-allyl Thiophosphate

This protocol details the synthesis of the O,O-diethyl-O-allyl thiophosphate monomer and its subsequent copolymerization with acrylonitrile.

Part A: Synthesis of O,O-Diethyl-O-allyl Thiophosphate (DATP) [3]

Materials:

  • This compound

  • Sodium metal

  • O,O-diethyl thiophosphoryl chloride

  • Anhydrous diethyl ether

Equipment:

  • 250 mL four-necked round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Dropping funnel

  • Thermometer

Procedure:

  • To the flask, add 20.4 mL (0.30 mol) of this compound and 6.9 g (0.3 mol) of sodium.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Slowly add 47.94 mL of O,O-diethyl thiophosphoryl chloride to the flask.

  • The reaction mixture is then further processed to isolate the DATP monomer.

Part B: Copolymerization of DATP with Acrylonitrile (AN) [3]

Materials:

  • Acrylonitrile (AN)

  • O,O-diethyl-O-allyl thiophosphate (DATP)

  • Azobisisobutyronitrile (AIBN)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas

Equipment:

  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

Procedure:

  • Add 16 g of AN and 4 g of DATP to the flask.

  • Dissolve AIBN in DMF and add it to the flask.

  • Purge the system with nitrogen.

  • Maintain the reaction at 55°C for 4 hours until a viscous substance is obtained.

  • Wash the product with deionized water multiple times to remove unreacted monomers and any homopolymer.

  • Dry the resulting white powder in a vacuum oven at 50°C for 6 hours to obtain the pure copolymer.

Mandatory Visualizations

G Synthesis of Diethyl Allyl Phosphonate (DEAP) Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification A Charge Flask: - DMF (100 mL) - Triethyl phosphite (16.6 g) - CuCl (0.2 g) - Hydroquinone (0.01 g) C Heat to 130°C A->C B Purge with Nitrogen B->A D Inject Allyl Chloride (12.25 g) over 6 hours C->D E Increase Temperature to 150°C and hold for 5 hours D->E F Distill to recover excess Allyl Chloride E->F G Vacuum distill to remove solvent F->G H Final Product: Diethyl Allyl Phosphonate G->H

Caption: Workflow for the synthesis of Diethyl Allyl Phosphonate (DEAP).

G Mechanism of Phosphorus-Based Flame Retardants cluster_0 Condensed Phase Action cluster_1 Gas Phase Action A Polymer Decomposition B Phosphorus compound decomposes to form phosphoric acids A->B C Catalyzes char formation B->C D Protective char layer (Heat & Mass Barrier) C->D I Combustion Process D->I Reduces fuel supply E Volatile phosphorus compounds released F Formation of PO• radicals in the flame E->F G Radical Scavenging: PO• + H• -> HPO PO• + OH• -> HPO2 F->G H Flame Inhibition G->H H->I Interrupts chain reaction

Caption: General mechanism of action for phosphorus-based flame retardants.

References

Synthesis of Allyl Ethers Using Allyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl ethers are valuable synthetic intermediates in organic chemistry and drug development, serving as key building blocks for a diverse range of molecules. The allyl group can function as a protecting group for alcohols and phenols, and its double bond allows for a variety of subsequent chemical transformations.[1] The direct use of allyl alcohol as an allylating agent represents an atom-economical and environmentally benign approach for the synthesis of allyl ethers, with water often being the only byproduct. This document provides detailed application notes and experimental protocols for the synthesis of allyl ethers using this compound via various catalytic methods.

Transition-Metal Catalyzed Dehydrative Allylation

The direct dehydrative coupling of alcohols with this compound is a powerful and "green" method for forming C-O bonds.[2] This approach avoids the pre-activation of this compound into halides or carbonates, thus minimizing waste.[2] Various transition metals, including gold, palladium, and iridium, have been shown to effectively catalyze this transformation.

Gold(I)-Catalyzed Dehydrative Alkoxylation

Gold(I) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have emerged as effective promoters for the intermolecular dehydrative alkoxylation of allylic alcohols with aliphatic alcohols.[3] These reactions are notable for their mild conditions and high regio- and stereospecificity.[3]

Reaction Mechanism Overview

The gold(I)-catalyzed reaction is proposed to proceed through the activation of the allylic alcohol by the gold catalyst, facilitating a nucleophilic attack by the second alcohol. The reaction typically yields the thermodynamically stable E-isomer.

Gold_Catalyzed_Mechanism AllylOH This compound Intermediate1 [Au(IPr)]+ -Allyl Alcohol Complex AllylOH->Intermediate1 + [Au(IPr)]+ ROH R-OH Product Allyl Ether (R-O-Allyl) ROH->Product Au_cat [(IPr)AuCl]/AgClO4 Au_cat->Intermediate1 Intermediate2 Allylic Carbocation Intermediate Intermediate1->Intermediate2 - H2O Intermediate2->Product + R-OH H2O H2O Intermediate2->H2O Palladium_Workflow start Start setup Combine this compound, Alcohol (R-OH), Pd Catalyst, and Solvent in a Flask start->setup react Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere setup->react monitor Monitor Reaction Progress by TLC/GC react->monitor workup Cool, Dilute with Organic Solvent, and Wash with Water and Brine monitor->workup dry Dry Organic Layer (e.g., over Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure Allyl Ether) purify->end Acid_Catalyzed_Mechanism ROH R-OH Protonated_ROH R-OH2+ ROH->Protonated_ROH + H+ H_plus H+ H_plus->Protonated_ROH Oxonium_Ion Allyl-O+(H)-R Protonated_ROH->Oxonium_Ion + this compound H2O H2O Protonated_ROH->H2O - H2O AllylOH This compound AllylOH->Oxonium_Ion Product Allyl Ether (Allyl-O-R) Oxonium_Ion->Product - H+ Product->H_plus

References

Application Notes and Protocols: Allyl Alcohol in the Preparation of Cross-linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of various cross-linking agents derived from allyl alcohol. This compound serves as a versatile precursor for producing cross-linking agents used in a wide range of applications, from industrial coatings and resins to advanced biomaterials for drug delivery.

Introduction to this compound-Based Cross-linking Agents

This compound (CH₂=CHCH₂OH) is a bifunctional molecule containing both a reactive double bond and a primary hydroxyl group.[1] This dual functionality allows for its incorporation into polymer backbones and subsequent cross-linking reactions. Cross-linking agents derived from this compound are instrumental in forming three-dimensional polymer networks, which enhance mechanical strength, thermal stability, and chemical resistance of materials.[2] Key examples of such cross-linking agents include polyfunctional allyl ethers like Pentaerythritol (B129877) Triallyl Ether (PETA) and Trimethylolpropane (B17298) Diallyl Ether (TMPDE), as well as copolymers like Styrene-Allyl Alcohol (SAA).[2][3]

Key Cross-linking Agents and Their Synthesis

Pentaerythritol Triallyl Ether (PETA)

Pentaerythritol triallyl ether is a widely used cross-linking agent in the production of superabsorbent polymers, unsaturated polyesters, and UV curing resins.[4] Its three allyl groups provide a high degree of cross-linking, leading to robust polymer networks.

The synthesis of PETA can be achieved through the allylation of pentaerythritol, often in a stepwise manner to control the degree of etherification.[2] A common method involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride, in the presence of a strong base.[5]

Experimental Protocol: Synthesis of Pentaerythritol Triallyl Ether

This protocol is based on a multi-step synthesis approach starting from pentaerythritol.

Materials:

  • Pentaerythritol

  • Allyl Chloride

  • Sodium Hydroxide (B78521) (NaOH)

  • This compound (as an accelerator)[5]

  • Water

  • Organic Solvent (e.g., for extraction)

Equipment:

  • Reaction kettle equipped with a stirrer, thermometer, and dropping funnel

  • Heating and cooling system

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Step 1: First Alkylation.

    • Charge the reaction kettle with 72g (0.53 mol) of pentaerythritol, 167g of 48% aqueous sodium hydroxide solution (2.09 mol NaOH), and 10g of this compound.[6]

    • Heat the mixture to dissolve the pentaerythritol.

    • At a controlled temperature of 90-100°C, slowly add 3-chloropropene (allyl chloride). The addition rate should be controlled to maintain the reaction temperature.[6]

    • After the addition is complete, continue the reaction under reflux for 30 minutes.[6]

  • Step 2: Second Alkylation.

    • Cool the reaction mixture to 40°C.

    • Add an additional 417g of 48% aqueous sodium hydroxide solution (5.21 mol NaOH).[6]

    • Increase the temperature and add 520 ml (6.4 mol) of 3-chloropropene dropwise over 5 hours.[6]

    • After the addition, maintain reflux for another 30 minutes and then cool the mixture.[6]

  • Step 3: Work-up and Purification.

    • Add 1200 ml of water to the reaction mixture to dissolve the generated sodium chloride.

    • Separate the organic layer from the aqueous layer using a separatory funnel.[6]

    • Wash the organic layer with water.

    • Remove any low-boiling components by distillation at atmospheric pressure.

    • The final product containing pentaerythritol triallyl ether is obtained. A typical composition might be 11.5% diether, 81% triether, and 7.5% tetraether, with a yield of approximately 92% based on pentaerythritol.[6]

Synthesis Workflow for Pentaerythritol Triallyl Ether (PETA)

PETA_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Pentaerythritol Pentaerythritol Reaction Two-Step Alkylation (90-100°C) Pentaerythritol->Reaction AllylChloride Allyl Chloride AllylChloride->Reaction NaOH NaOH (aq) NaOH->Reaction AllylAlcohol This compound (Accelerator) AllylAlcohol->Reaction Workup Work-up (Water Wash, Separation) Reaction->Workup Purification Distillation Workup->Purification PETA Pentaerythritol Triallyl Ether Purification->PETA

PETA Synthesis Workflow
Trimethylolpropane Diallyl Ether (TMPDE)

Trimethylolpropane diallyl ether is an excellent air-drying agent used in unsaturated polyester (B1180765) resins to improve surface hardness and gloss.[7] It contains two allyl groups and one hydroxyl group, allowing it to participate in both cross-linking and esterification reactions.

TMPDE is typically synthesized via the Williamson ether synthesis, reacting trimethylolpropane with allyl chloride in the presence of a base like sodium hydroxide.[8]

Experimental Protocol: Synthesis of Trimethylolpropane Diallyl Ether

This protocol describes a general laboratory-scale synthesis of TMPDE.

Materials:

  • Trimethylolpropane (TMP)

  • Allyl Chloride (3-chloropropene)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Water

Equipment:

  • 500 ml flask equipped with a stirrer, reflux condenser, thermometer, and two dropping funnels

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup.

    • Charge the 500 ml flask with 67g (0.5 mol) of trimethylolpropane.

    • Heat the flask to 90°C with stirring.[9]

  • Reagent Addition.

    • Simultaneously, add 150g of 40% aqueous sodium hydroxide solution (1.5 mol NaOH) and 88g (1.15 mol) of allyl chloride dropwise into the flask using the two separate dropping funnels.[9]

    • The addition of the sodium hydroxide solution should be completed over 2 hours, and the allyl chloride over 3 hours.[9]

  • Reaction and Work-up.

    • After the additions are complete, continue stirring the reaction mixture. The formation of undissolved sodium chloride will make the solution turbid.

    • Add water to dissolve the salt, then allow the mixture to stand and separate into two layers.[9]

    • Separate the organic layer.

  • Purification.

    • The organic layer can be purified by vacuum distillation to obtain TMPDE with a purity of over 99%.[9] The boiling point of TMPDE is approximately 135°C at 13 mmHg.[8]

Synthesis Workflow for Trimethylolpropane Diallyl Ether (TMPDE)

TMPDE_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product TMP Trimethylolpropane Reaction Williamson Ether Synthesis (90°C) TMP->Reaction AllylChloride Allyl Chloride AllylChloride->Reaction NaOH NaOH (aq) NaOH->Reaction Workup Work-up (Water Wash, Separation) Reaction->Workup Purification Vacuum Distillation Workup->Purification TMPDE Trimethylolpropane Diallyl Ether Purification->TMPDE

TMPDE Synthesis Workflow
Styrene-Allyl Alcohol (SAA) Copolymers

Styrene-allyl alcohol copolymers are low molecular weight thermoplastic resins with a high content of primary hydroxyl groups.[1] These hydroxyl groups serve as reactive sites for cross-linking, making SAA copolymers valuable in coatings, inks, and adhesives to enhance properties like adhesion, hardness, and water resistance.[10]

SAA copolymers are produced by free-radical polymerization. Due to the lower reactivity of this compound compared to styrene (B11656), special polymerization techniques are employed, such as a gradual feed of the more reactive monomer and initiator.[1]

Experimental Protocol: Synthesis of Styrene-Allyl Alcohol Copolymer

This protocol outlines a general procedure for the synthesis of SAA copolymers.

Materials:

  • Styrene

  • This compound

  • Free-radical initiator (e.g., di-t-butyl peroxide or t-butyl hydroperoxide)[1]

  • Solvent (optional, for solution polymerization)

Equipment:

  • Pressurized reactor equipped with a stirrer, heating system, and monomer/initiator feed lines

  • Monomer and initiator feed pumps

  • Quenching and purification apparatus

Procedure:

  • Reactor Charging.

    • Charge the pressurized reactor with this compound.

  • Polymerization.

    • Heat the reactor to the desired temperature, typically up to 180°C.[1]

    • Gradually feed the styrene monomer and the free-radical initiator into the reactor over a programmed period. This controlled feed helps to ensure a more uniform copolymer composition.[1]

  • Reaction Control.

    • Maintain the reaction conditions until the desired monomer conversion is achieved. Conversions are generally kept around 40% or lower to prevent depletion of the more reactive styrene and to maintain stable reaction conditions.[1]

  • Termination and Purification.

    • Terminate the polymerization reaction.

    • Remove unreacted monomers and solvent (if used) to isolate the SAA copolymer.

Logical Relationship in SAA Copolymer Synthesis

SAA_Synthesis_Logic cluster_inputs Inputs cluster_process Polymerization Process cluster_output Output Styrene Styrene Monomer GradualFeed Gradual Feed of Styrene and Initiator into this compound Styrene->GradualFeed AllylAlcohol This compound Monomer AllylAlcohol->GradualFeed Initiator Free-Radical Initiator Initiator->GradualFeed HighTemp High Temperature Reaction (up to 180°C) GradualFeed->HighTemp ControlledConversion Controlled Monomer Conversion (~40%) HighTemp->ControlledConversion SAACopolymer Styrene-Allyl Alcohol Copolymer ControlledConversion->SAACopolymer

SAA Synthesis Logic

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed cross-linking agents.

Table 1: Properties of Trimethylolpropane Diallyl Ether (TMPDE)

PropertyValueReference
Purity (Diallyl Ether Content)≥82% to >90%[3][7]
Molecular Weight214.3 g/mol [3]
Density at 25°C0.955 g/mL[8]
Boiling Point135°C / 13 mmHg[8]
Refractive Index (n20/D)1.458[8]
Hydroxyl Value260 - 290 mgKOH/g[3]

Table 2: Properties of Styrene-Allyl Alcohol (SAA) Copolymers

PropertyValueReference
Molecular Weight (Mw)2000 - 3000[1]
This compound Content in Copolymer30-40%[1]
Softening Point90 - 110°C[1]
Physical FormFlake or solid[11]

Table 3: Synthesis Yield and Composition of Pentaerythritol Allyl Ethers

Product ComponentPercentage in Final ProductReference
Pentaerythritol Monoallyl Ether0%[6]
Pentaerythritol Diallyl Ether11.5%[6]
Pentaerythritol Triallyl Ether81%[6]
Pentaerythritol Tetraallyl Ether7.5%[6]
Overall Yield 92% [6]

Applications in Drug Development and Biomedical Research

Allyl-functionalized cross-linking agents are increasingly explored for biomedical applications, particularly in the synthesis of hydrogels for drug delivery and tissue engineering.[12] The allyl groups can participate in various cross-linking chemistries, such as thiol-ene "click" reactions, which are efficient and can be performed under mild, biocompatible conditions.

Allyl Mannitol (B672) as a Sugar-Based Cross-linker

A novel cross-linker, allyl mannitol, can be synthesized from D-mannitol and allyl chloride.[13] This sugar-based cross-linker is of interest for creating biodegradable and biocompatible hydrogels.

Experimental Protocol: Synthesis of Allyl Mannitol

This protocol is adapted from a published procedure for the synthesis of a novel sugar-based cross-linker.[13]

Materials:

  • D-mannitol

  • Sodium Hydroxide (NaOH)

  • Allyl Chloride

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulphate

Equipment:

  • 250 mL round-bottom flask with a magnetic stirrer

  • Heating and cooling system

  • Nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup.

    • In a 250 mL round-bottom flask, dissolve 5.469 g (30 mmol) of D-mannitol in an aqueous solution of NaOH (4.8 g NaOH in 7 mL water).[13]

    • Seal the flask and heat at 80°C with constant stirring for 90 minutes.[13]

  • Allylation.

    • Cool the flask, then add 9.39 g (120 mmol) of allyl chloride.[13]

    • Stir the mixture for 24 hours at 40°C under a nitrogen atmosphere.[13]

    • Increase the temperature to 100°C for two hours, then continue stirring for an additional 60-72 hours at room temperature.[13]

  • Work-up and Purification.

    • Cool the reaction mixture in an ice bath and add ice water to dissolve the sodium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under reduced pressure at 40-50°C to obtain the allyl mannitol product as a pale-yellow liquid (Yield: 68%).[13]

Signaling Pathway for Hydrogel Formation using Allyl Cross-linkers

The cross-linking of polymers with allyl-functional agents often proceeds via free-radical polymerization, initiated by thermal or photochemical means. In the context of drug delivery, this process can be used to encapsulate therapeutic agents within the hydrogel matrix.

Hydrogel_Formation cluster_components Hydrogel Precursors cluster_process Cross-linking Process cluster_product Final Product Monomer Polymerizable Monomer (e.g., Acrylamide) Polymerization Free-Radical Polymerization and Cross-linking Monomer->Polymerization Crosslinker Allyl-based Cross-linker (e.g., Allyl Mannitol) Crosslinker->Polymerization Initiator Initiator (e.g., Thermal, Photo) Initiator->Polymerization Drug Therapeutic Agent Drug->Polymerization Hydrogel Drug-loaded Hydrogel Network Polymerization->Hydrogel

Hydrogel Formation Pathway

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of cross-linking agents. The protocols and data presented here provide a foundation for researchers to synthesize and characterize these compounds for applications ranging from industrial polymers to advanced biomedical materials. The ability to tailor the number of allyl groups and incorporate other functionalities allows for the fine-tuning of material properties to meet specific performance requirements.

References

Application Notes and Protocols: Synthesis of Silane Coupling Agents from Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various silane (B1218182) coupling agents using allyl alcohol as a key precursor. The information is intended to guide researchers in the preparation of these versatile compounds, which have significant applications in surface modification, bioconjugation, and the development of drug delivery systems.

Introduction

This compound is a versatile C3 building block that serves as a valuable precursor for the synthesis of a wide range of organofunctional silane coupling agents.[1] These agents are characterized by their dual reactivity: an organofunctional group that can interact with organic materials and a hydrolyzable silyl (B83357) group (typically alkoxy) that can form stable bonds with inorganic substrates. This dual nature makes them indispensable molecular bridges for improving interfacial adhesion and compatibility between dissimilar materials.[2] For researchers in drug development and biomedical sciences, silane coupling agents are crucial for the surface modification of medical devices, the functionalization of nanoparticles for targeted drug delivery, and the immobilization of biomolecules.[3]

This document outlines the synthesis of several key silane coupling agents derived from this compound, including vinyl, epoxy, and amino-functionalized silanes. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis pathways and workflows are provided to facilitate their preparation and application in a research setting.

Synthesis of Vinyltriallyloxysilane

Vinyltriallyloxysilane is a useful crosslinking and coupling agent. Its synthesis involves the reaction of this compound with vinyltrichlorosilane.

Experimental Protocol

Materials:

  • Vinyltrichlorosilane

  • This compound

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Toluene (optional, as a solvent)

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Dropping funnel

  • Gas outlet tube

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up the three-necked flask with a stirrer, dropping funnel, and gas outlet.

  • Charge the reaction vessel with vinyltrichlorosilane.

  • Slowly add this compound dropwise to the vinyltrichlorosilane over a period of approximately 90 minutes. The reaction is exothermic and will generate hydrogen chloride gas, which should be safely vented.

  • After the addition is complete, gently heat the mixture to drive off any remaining dissolved hydrogen chloride.

  • Neutralize the residual acid with sodium hydrogen carbonate.

  • Filter the mixture to remove the salt.

  • Dry the filtrate over anhydrous magnesium sulfate.

  • Purify the product by distillation under reduced pressure.

Quantitative Data
Reactant 1Reactant 2Molar Ratio (1:2)SolventTemperatureTimeYieldPurityReference
VinyltrichlorosilaneThis compound~1:0.9NoneRoom temp. (addition), then gentle heating~4 hours88%>98%[4]

Synthesis Pathway

Caption: Synthesis of Vinyltriallyloxysilane.

Synthesis of (3-Glycidyloxypropyl)trimethoxysilane

(3-Glycidyloxypropyl)trimethoxysilane is a widely used epoxy-functional silane coupling agent. It can be synthesized via the hydrosilylation of allyl glycidyl (B131873) ether, which is derived from this compound.

Experimental Protocol

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Purge a three-necked flask equipped with a reflux condenser, stir bar, and thermometer with nitrogen.

  • Add allyl glycidyl ether and the platinum catalyst to the flask.

  • Heat the mixture to approximately 50°C with stirring.

  • Add trimethoxysilane dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature at 50°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • The crude product can be purified by vacuum distillation in an anhydrous and oxygen-free environment.

Quantitative Data
Reactant 1Reactant 2Molar Ratio (1:2)CatalystTemperatureTimeYieldReference
Allyl glycidyl etherTrimethoxysilane1:1.1Platinum-based50°C1.5 hours80%

Synthesis Pathway

Caption: Synthesis of (3-Glycidyloxypropyl)trimethoxysilane.

Synthesis of Aminopropyl-functional Silanes (Two-Step Approach)

The synthesis of aminopropylsilanes from this compound can be achieved through a two-step process. The first step involves the conversion of this compound to allylamine (B125299), followed by the hydrosilylation of allylamine with a trialkoxysilane.

Experimental Protocol: Step 1 - Synthesis of Allylamine from this compound (Illustrative)

A common method for this conversion is the Ritter reaction or through other multi-step synthetic routes. A convenient two-step procedure involves converting the this compound to a phthalimide (B116566) derivative, followed by deprotection to yield the allylamine.[5][6]

Experimental Protocol: Step 2 - Hydrosilylation of Allylamine

Materials:

Equipment:

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Magnetic stirrer

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In an inert atmosphere, dissolve allylamine in an anhydrous solvent in the reaction vessel.

  • Add the catalyst to the solution.

  • Slowly add triethoxysilane to the reaction mixture.

  • Heat the reaction to reflux and monitor the reaction progress by GC or NMR.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The product, 3-aminopropyltriethoxysilane, is then purified by vacuum distillation.

Quantitative Data
Reactant 1Reactant 2CatalystSolventTemperatureYieldReference
AllylamineTriethoxysilanePlatinum-basedTolueneReflux~85%

Synthesis Pathway

Caption: Two-step synthesis of 3-Aminopropyltriethoxysilane.

General Experimental Workflow

The synthesis of silane coupling agents from this compound derivatives generally follows a common workflow, which is depicted below.

References

Application Notes and Protocols: Allyl Alcohol in Specific Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of allyl alcohol in key organic reactions. While its use as a primary solvent is limited due to its reactivity, its application as a versatile reactant is well-established. This document details its physicochemical properties relevant to solvent potential and provides protocols where this compound serves as a key substrate in several important transformations.

Physicochemical Properties of this compound

This compound (prop-2-en-1-ol) is a colorless liquid with a pungent, mustard-like odor.[1][2] Its bifunctionality, possessing both a hydroxyl group and a carbon-carbon double bond, dictates its chemical behavior and potential as a solvent.[3] It is miscible with water and a wide range of organic solvents.[2][4]

Table 1: Physicochemical Properties of this compound [1][2][4]

PropertyValue
IUPAC NameProp-2-en-1-ol
CAS Number107-18-6
Molecular FormulaC₃H₆O
Molar Mass58.08 g/mol
Boiling Point96.9 °C
Melting Point-129 °C
Density (at 20 °C)0.8520 g/cm³
Solubility in WaterMiscible
pKa15.5
Flash Point21 °C

The polar protic nature of this compound, stemming from its hydroxyl group, allows it to solvate ions and participate in hydrogen bonding. However, this same feature, along with its unsaturation, makes it reactive under many common reaction conditions, often precluding its use as an inert solvent.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable C3 building block in palladium-catalyzed cross-coupling reactions. It can serve as an electrophile, often without the need for pre-activation (e.g., conversion to an allyl halide or acetate), which is a significant advantage in terms of atom economy and environmental considerations.[5]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. When this compound is used as the alkene component, the reaction can yield α,β-unsaturated aldehydes or ketones.[6]

Note on this compound as a Solvent: this compound is generally not used as a solvent in Heck reactions due to its potential to act as both the substrate and a ligand for the palladium catalyst, leading to side reactions and catalyst deactivation. Common solvents include DMF, NMP, and acetonitrile.

Application: Synthesis of 3-(p-tolyl)propanal from 4-iodotoluene (B166478) and this compound

This protocol describes the Heck coupling of an aryl halide with this compound to produce a β-arylated carbonyl compound.[7]

Table 2: Quantitative Data for the Heck Reaction of 4-iodotoluene and this compound

ParameterValue
Aryl Halide4-Iodotoluene
AlkeneThis compound
CatalystPd(OAc)₂
BaseNaHCO₃
SolventDMF
Temperature80 °C
Reaction Time12 h
Yield of 3-(p-tolyl)propanal85%
  • To a Schlenk tube, add 4-iodotoluene (1.0 mmol), sodium bicarbonate (2.0 mmol), and palladium(II) acetate (B1210297) (0.02 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) and this compound (1.5 mmol) via syringe.

  • Heat the reaction mixture at 80 °C for 12 hours with stirring.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford 3-(p-tolyl)propanal.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add 4-Iodotoluene, NaHCO3, Pd(OAc)2 atmosphere Evacuate and Backfill with Argon reagents->atmosphere solvents Add DMF and This compound atmosphere->solvents heating Heat at 80 °C for 12 hours solvents->heating quench Cool and Dilute with Et2O and Water heating->quench extract Separate and Extract Aqueous Layer quench->extract dry Combine Organic Layers, Wash, and Dry extract->dry purify Concentrate and Purify by Chromatography dry->purify product 3-(p-tolyl)propanal purify->product

Caption: Experimental workflow for the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. While typically used to form C(sp²)-C(sp²) bonds, variations exist for the coupling of allylic substrates.

Note on this compound as a Solvent: this compound is not a suitable solvent for Suzuki-Miyaura couplings due to the presence of a base, which would deprotonate the alcohol, and the potential for the alcohol to react with the organoboron species or interfere with the catalytic cycle. Common solvents include toluene (B28343), dioxane, and THF, often with an aqueous phase.

Application: Suzuki-Miyaura Coupling of an Allylic Carbonate with Phenylboronic Acid

While not a direct reaction of this compound, this protocol illustrates the coupling of an allylic electrophile, which can be derived from this compound.

Table 3: Quantitative Data for the Suzuki-Miyaura Coupling of an Allylic Carbonate

ParameterValue
Allylic SubstrateCinnamyl methyl carbonate
Organoboron ReagentPhenylboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene
Temperature100 °C
Reaction Time6 h
Yield of (E)-1,3-diphenylprop-1-ene92%
  • In a round-bottom flask, dissolve cinnamyl methyl carbonate (1.0 mmol) and phenylboronic acid (1.2 mmol) in toluene (5 mL).

  • Add an aqueous solution of potassium carbonate (2 M, 2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the mixture to 100 °C and stir vigorously for 6 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL), then dry over magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield (E)-1,3-diphenylprop-1-ene.

Caption: Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8]

Note on this compound as a Solvent: The basic conditions (typically an amine base) required for the Sonogashira reaction make this compound an unsuitable solvent due to acid-base reactions.[9] Furthermore, the presence of a nucleophilic alcohol could lead to side reactions with the activated intermediates. Common solvents include THF, diethylamine, and triethylamine (B128534).

Application: Sonogashira Coupling of Iodobenzene (B50100) with Phenylacetylene (B144264)

This protocol details a standard Sonogashira coupling. While this compound is not directly involved, this reaction is often used in synthetic routes where subsequent transformations might involve allylic functional groups.

Table 4: Quantitative Data for the Sonogashira Coupling of Iodobenzene

ParameterValue
Aryl HalideIodobenzene
AlkynePhenylacetylene
Palladium CatalystPd(PPh₃)₂Cl₂
Copper Co-catalystCuI
Base/SolventTriethylamine
TemperatureRoom Temperature
Reaction Time4 h
Yield of Diphenylacetylene95%
  • To a stirred solution of iodobenzene (1.0 mmol) in triethylamine (10 mL), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) under an argon atmosphere.

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography to obtain diphenylacetylene.

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X)Ln Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR)Ln OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡CR CuX CuX AlkyneComplex π-Alkyne Complex CuX->AlkyneComplex R-C≡CH CuAcetylide Cu-C≡CR AlkyneComplex->CuAcetylide Base, -H+ CuAcetylide->CuX Transmetalation with Pd complex

Caption: Mechanism of Sonogashira coupling.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring.

Note on this compound as a Solvent: While polar solvents can sometimes accelerate Diels-Alder reactions, this compound's reactivity, particularly its ability to act as a dienophile itself, makes it a poor choice for a solvent. It would likely compete with the intended dienophile, leading to a mixture of products. Common solvents include toluene, benzene, and in some cases, water.

Application: Diels-Alder Reaction between Cyclopentadiene (B3395910) and Maleic Anhydride (B1165640)

This classic example of a Diels-Alder reaction is typically performed in a non-protic solvent.

Table 5: Quantitative Data for the Diels-Alder Reaction of Cyclopentadiene

ParameterValue
DieneCyclopentadiene (freshly cracked)
DienophileMaleic Anhydride
SolventEthyl Acetate
TemperatureRoom Temperature
Reaction Time1 h
Yield of Product>95%
  • Dissolve maleic anhydride (1.0 g, 10.2 mmol) in ethyl acetate (10 mL) in a flask with gentle warming.

  • Cool the solution to room temperature.

  • Add freshly cracked cyclopentadiene (1.0 mL, 12.1 mmol) dropwise with stirring.

  • The reaction is exothermic; cooling in an ice bath may be necessary to maintain the temperature below 40 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the white crystals by vacuum filtration, wash with cold petroleum ether, and air dry.

Diels_Alder Diene Conjugated Diene (4π electrons) TransitionState [4+2] Concerted Transition State Diene->TransitionState Dienophile Dienophile (2π electrons) Dienophile->TransitionState Product Cyclohexene Derivative TransitionState->Product

Caption: Logical flow of a Diels-Alder reaction.

Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles and strong bases used to form carbon-carbon bonds by reacting with electrophiles like carbonyl compounds.

Note on this compound as a Solvent: this compound, like other alcohols, cannot be used as a solvent for Grignard reactions. The acidic proton of the hydroxyl group will rapidly quench the Grignard reagent in an acid-base reaction, forming an alkane and a magnesium alkoxide.[10][11] Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are the standard solvents for Grignard reactions.

Application: Reaction of Allylmagnesium Bromide with Acetone (B3395972)

This protocol demonstrates the synthesis of an alcohol using an allyl Grignard reagent.

Table 6: Quantitative Data for the Grignard Reaction of Allylmagnesium Bromide

ParameterValue
Grignard ReagentAllylmagnesium Bromide (1 M in THF)
ElectrophileAcetone
SolventTHF
Temperature0 °C to Room Temperature
Reaction Time1 h
Yield of 2-methylpent-4-en-2-ol~85%
  • To a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, under an argon atmosphere, add a solution of acetone (10 mmol) in anhydrous THF (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add allylmagnesium bromide (1.0 M solution in THF, 11 mL, 11 mmol) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL) at 0 °C.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield 2-methylpent-4-en-2-ol. Further purification can be achieved by distillation.

Caption: Incompatibility of Grignard reagents with alcohols.

References

Application Notes and Protocols: Methods for the Esterification of Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Allyl alcohol (CH₂=CHCH₂OH) is a versatile and crucial chemical intermediate, primarily due to its bifunctional nature, possessing both a reactive hydroxyl group and a polymerizable double bond.[1] Its esters, known as allyl esters, are of significant industrial importance, serving as monomers for thermosetting resins (e.g., diallyl phthalate), cross-linking agents, and precursors for coatings, plasticizers, and specialty polymers.[1] Furthermore, allyl esters are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. This document provides detailed application notes and experimental protocols for several key methods used in the esterification of this compound, designed to guide researchers in selecting and performing the most suitable procedure for their specific application.

General Experimental Workflow

The synthesis of allyl esters, regardless of the specific method, generally follows a common workflow encompassing the reaction, work-up, and purification stages. The following diagram illustrates this logical progression.

G Reactants Reactant Preparation (this compound, Acid/Ester, Solvent) Reaction Esterification Reaction (Heating, Catalysis) Reactants->Reaction Initiate Workup Aqueous Work-up (Quenching, Washing, Neutralization) Reaction->Workup Cool & Transfer Drying Drying (Anhydrous MgSO4 / Na2SO4) Workup->Drying Separate Organic Layer Purification Purification (Distillation / Chromatography) Drying->Purification Filter Product Pure Allyl Ester (Characterization: NMR, IR, GC-MS) Purification->Product Isolate

Caption: General workflow for the synthesis and purification of allyl esters.

Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The reaction is reversible and typically requires an excess of one reactant (usually the alcohol) or the removal of water as it is formed to drive the equilibrium toward the product.[3] For this compound, azeotropic removal of water using a Dean-Stark apparatus is highly effective.

Reaction Mechanism

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by this compound. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final product.[2]

Fischer_Mechanism Start R-COOH + Allyl-OH Protonation Protonated Carbonyl (Enhanced Electrophile) Start->Protonation + H+ Attack Tetrahedral Intermediate Protonation->Attack + Allyl-OH Attack->p1 Elimination Water Elimination Elimination->p2 Product Allyl Ester + H2O p1->Elimination Proton Transfer p2->Product - H+

Caption: Simplified mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of Diallyl Succinate (B1194679)

This protocol is adapted from the synthesis of diallyl succinate and can be generalized for other dicarboxylic acids.[4]

Materials:

  • Succinic acid

  • This compound (molar excess)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, catalyst)

  • Toluene (B28343)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add succinic acid (1.0 eq), this compound (2.5 eq), a catalytic amount of p-TsOH (0.02 eq), and toluene (sufficient to fill the Dean-Stark trap).

  • Heat the mixture to reflux with vigorous stirring. Water will collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue reflux until the theoretical amount of water has been collected, indicating reaction completion (typically several hours).

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash successively with 5% NaHCO₃ solution (to neutralize the acid) and then with brine.[4]

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude diallyl succinate.

  • Purify the crude product by vacuum distillation if necessary.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This method is particularly useful for synthesizing allyl esters from readily available alkyl esters (e.g., methyl or ethyl esters). The reaction is typically catalyzed by acids, bases, or organometallic compounds.[5] A key advantage is that it can be driven to completion by removing the lower-boiling alcohol byproduct via distillation.

Experimental Protocol: Synthesis of Allyl Methacrylate (B99206)

This protocol describes the synthesis of allyl methacrylate from methyl methacrylate using a zirconium catalyst.[6][7]

Materials:

  • This compound

  • Methyl methacrylate

  • Zirconium acetylacetonate (B107027) (catalyst)

  • Polymerization inhibitor (e.g., hydroquinone)

Equipment:

  • Multi-neck round-bottom flask

  • Distillation column and condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

Procedure:

  • Charge a multi-neck round-bottom flask with this compound (1.0 eq), methyl methacrylate (e.g., a weight ratio of 1:3 to 1:4), zirconium acetylacetonate (0.5 to 2 mmol per mole of this compound), and a small amount of a polymerization inhibitor.[7]

  • Assemble a distillation apparatus on the flask.

  • Heat the mixture to reflux (approx. 80-120°C) with stirring.[7]

  • The lower-boiling methanol (B129727) byproduct will distill off, driving the reaction forward.

  • Monitor the reaction progress by analyzing the composition of the distillate (e.g., by GC).

  • Once the reaction is complete (i.e., methanol formation ceases), cool the mixture.

  • The remaining mixture contains the product, allyl methacrylate, which can be purified by fractional vacuum distillation to remove excess methyl methacrylate and the catalyst residue.

Steglich Esterification

The Steglich esterification is an exceptionally mild method that uses a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is essential for the reaction to proceed efficiently with alcohols.[8][9] This method is ideal for acid- or heat-sensitive substrates.

Reaction Mechanism

The carboxylic acid first adds to DCC, forming a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form a reactive acylpyridinium species ("active ester"). This species is readily attacked by this compound to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed, forming a urea (B33335) byproduct (dicyclohexylurea, DCU).[8]

Steglich_Mechanism Reagents R-COOH + DCC O_Acyl O-Acylisourea Intermediate Reagents->O_Acyl Active_Ester Acylpyridinium Intermediate (Active Ester) O_Acyl->Active_Ester + DMAP Product Allyl Ester + DCU Active_Ester->Product + this compound - DMAP Allyl_OH This compound Allyl_OH->Product DMAP_cat DMAP (catalyst) DMAP_cat->Active_Ester

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Experimental Protocol: General Procedure

Materials:

  • Carboxylic acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is then transferred to a separatory funnel, washed with dilute HCl (to remove excess DMAP), saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude ester, which can be further purified by column chromatography.

Other Noteworthy Methods

  • Enzymatic Esterification: This "green" chemistry approach utilizes lipases (e.g., Candida antarctica lipase (B570770) B, CALB) as biocatalysts.[10] Reactions are performed under very mild conditions (often near room temperature) and can exhibit high chemo- and regioselectivity. The enzyme catalyzes the direct esterification or transesterification in an organic solvent.[10][11]

  • Reaction with Acyl Chlorides: A highly effective and rapid method involves reacting this compound with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base neutralizes the HCl byproduct. A protocol for synthesizing allyl acetate yielded 98.1% of the product using this method.[12]

Data Presentation: Comparison of Esterification Methods

The following table summarizes quantitative data from various literature sources for the esterification of this compound, allowing for easy comparison of different methodologies.

MethodCarboxylic Acid / Acyl DonorCatalyst/ReagentConditionsYieldReference(s)
Fischer EsterificationOxalic AcidNone (autocatalytic)Reflux, continuous water removal80%[13]
Fischer EsterificationNatural Oil AcidsN-methylpyrrolidone hydrosulfate90°C, 3 hours91.6%[14]
Via Acyl ChlorideAcetyl ChlorideTriethylamine (base)-5°C to 20°C, 4 hours, in CH₂Cl₂98.1%[12]
TransesterificationMethyl MethacrylateZirconium Acetylacetonate80-120°C, refluxHigh[6][7]
TransesterificationDialkyl PhthalateTransesterification CatalystHeat, after drying to <200 ppm waterHigh[5]
Indium-Promoted ReactionPhenyl Aldehyde, Propionyl ChlorideIndium metal20°C, 0.6 hours, in THF91.7%[15]
Indium-Promoted Reaction4-Chloro-benzaldehyde, n-Butyryl ChlorideIndium metal15°C, 0.8 hours, in ether93.5%[15]

References

Application Notes & Protocols: Palladium-Catalyzed Reactions Involving Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions that utilize allyl alcohols directly as substrates. The direct use of allyl alcohols, instead of their pre-activated derivatives (e.g., acetates, halides), represents a significant advancement in sustainable chemistry, offering higher atom economy and reducing waste generation.[1][2] The primary challenge in these reactions is the cleavage of the strong C–O bond, as the hydroxyl group is a poor leaving group. The protocols described herein utilize modern strategies that achieve this activation in situ.

Palladium-Catalyzed Allylic Alkylation of Malonates via in situ C–O Bond Activation

The Tsuji-Trost reaction is a cornerstone of C-C bond formation, traditionally relying on allylic substrates with good leaving groups.[3][4] Recent methodologies enable the direct use of allylic alcohols by activating the hydroxyl group in situ. One effective strategy involves using an organic carbonate solvent, which reacts with the alcohol to form an allylic carbonate intermediate that readily undergoes oxidative addition to the Pd(0) catalyst.[5]

General Reaction Principle

The reaction proceeds through the classic Tsuji-Trost catalytic cycle. A Pd(0) species undergoes oxidative addition to the in situ formed allylic carbonate, generating a π-allylpalladium(II) complex.[4][6] A soft nucleophile, such as a deprotonated malonate, then attacks the π-allyl ligand to form the desired product and regenerate the Pd(0) catalyst.[3][6]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pi_allyl [label="π-Allyl Pd(II) Complex", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrate [label="Allyl Alcohol + Activator\n(e.g., Organic Carbonate)", fillcolor="#34A853", fontcolor="#202124"]; product_complex [label="Product-Pd(0) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; nucleophile [label="Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Allylated Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges pd0 -> pi_allyl [label=" Oxidative\n Addition", color="#202124", fontcolor="#202124", fontsize=10]; substrate -> pi_allyl [color="#202124"]; pi_allyl -> product_complex [label=" Nucleophilic\n Attack", color="#202124", fontcolor="#202124", fontsize=10]; nucleophile -> pi_allyl [color="#202124"]; product_complex -> pd0 [label=" Ligand\n Dissociation", color="#202124", fontcolor="#202124", fontsize=10]; product_complex -> product [color="#202124", style=dashed]; } enddot Figure 1: General catalytic cycle for the Tsuji-Trost reaction.

Experimental Protocol: Direct Allylation of Diethyl Malonate

This protocol is adapted from a procedure for the direct coupling of allyl alcohols with malonates using dimethyl carbonate (DMC) as both a solvent and an in situ activating agent.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%)

  • Sodium hydride (NaH, 60% in mineral oil, 1.2 mmol, 1.2 equiv)

  • Dimethyl Carbonate (DMC), anhydrous (5.0 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the flame-dried Schlenk flask under an inert atmosphere, add NaH (1.2 mmol).

  • Add 2.0 mL of anhydrous DMC and cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.2 mmol) dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 20 minutes until gas evolution ceases.

  • Add Pd(PPh₃)₄ (2.5 mol%) to the flask, followed by the remaining 3.0 mL of DMC.

  • Add the this compound (1.0 mmol) to the reaction mixture.

  • Heat the flask to 80 °C and stir for 12-24 hours (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired allylated malonate.

Data Summary: Substrate Scope for Direct Allylation[5]
EntryThis compound SubstrateMalonate NucleophileProductYield (%)
1Cinnamyl alcoholDiethyl malonateMono-95
2Cinnamyl alcoholDibenzyl malonateMono-92
3(E)-But-2-en-1-olDiethyl malonateMono-85
4This compoundDiethyl malonateBis-89*
5GeraniolDiethyl malonateMono-78

*Reaction conditions were modified to favor bis-alkylation (2.5 equiv of this compound).

Palladium-Catalyzed Direct Allylic Amination

Direct allylic amination using allyl alcohols is a highly atom-economical method for synthesizing allylic amines, which are valuable building blocks in pharmaceuticals.[7][8] The key is to employ a catalytic system that can facilitate the C–O bond cleavage without pre-activation. DFT studies suggest that some catalyst systems operate via a cooperative hydrogen-bonding array that facilitates the rate-limiting C-O oxidative addition step.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Alcohol, Amine, Catalyst) setup Assemble Under Inert Atmosphere (Ar/N₂) reagents->setup glassware Flame-Dry Glassware glassware->setup dissolve Dissolve Reagents in Anhydrous Solvent setup->dissolve stir Stir at Defined Temperature & Time dissolve->stir monitor Monitor Progress (TLC / GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Experimental Protocol: Direct Amination of Cinnamyl Alcohol

This protocol is based on an Organic Syntheses procedure for the direct amination of allylic alcohols at room temperature using a Pd(Xantphos)Cl₂ catalyst.[8]

Materials:

  • (E)-3-Phenylprop-2-en-1-ol (cinnamyl alcohol, 1.0 mmol, 1.0 equiv)

  • Dibenzylamine (B1670424) (1.2 mmol, 1.2 equiv)

  • Pd(Xantphos)Cl₂ (0.02 mmol, 2.0 mol%)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous (2.0 mL)

  • Oven-dried vial with a Teflon-coated magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried vial under an inert atmosphere, add Pd(Xantphos)Cl₂ (2.0 mol%).

  • Add cinnamyl alcohol (1.0 mmol) and dibenzylamine (1.2 mmol).

  • Add 2.0 mL of anhydrous 1,2-dichloroethane via syringe.

  • Seal the vial and stir the mixture at room temperature (approx. 25 °C) for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to yield the pure N,N-dibenzyl-3-phenylallylamine.[8]

Data Summary: Scope of Direct Allylic Amination[8]
EntryAllylic AlcoholAmineProductYield (%)
1Cinnamyl alcoholDibenzylamineN,N-Dibenzyl-3-phenylallylamine99
2Cinnamyl alcoholMorpholine4-((E)-3-Phenylallyl)morpholine98
3Cinnamyl alcoholAnilineN-((E)-3-Phenylallyl)aniline95
4(E)-But-2-en-1-olDibenzylamineN,N-Dibenzylbut-2-en-1-amine97
5This compoundDibenzylamineN-Allyl-N-benzyl-1-phenylmethanamine83

Palladium-Catalyzed Direct Cross-Coupling with Boronic Acids

The direct coupling of allylic alcohols with organoboron reagents is a highly efficient, atom-economical process for forming C(sp³)–C(sp²) bonds.[2] This reaction avoids the need for stoichiometric bases, as the Lewis acidity of the boronic acid is believed to be essential for activating the hydroxyl group, facilitating its departure and the subsequent catalytic cycle.[2]

Reaction Principle and Catalytic Cycle

The proposed mechanism involves the activation of the allylic alcohol's hydroxyl group through interaction with the boronic acid. This facilitates the oxidative addition of Pd(0) to form the π-allylpalladium intermediate. Transmetalation from the organoboron species to the palladium center, followed by reductive elimination, yields the cross-coupled product and regenerates the Pd(0) catalyst.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activated_complex [label="[Allyl-OH-B(OH)₂R']\nActivated Complex", fillcolor="#FBBC05", fontcolor="#202124"]; pi_allyl [label="[π-Allyl Pd(II)]⁺ [HOB(OH)R']⁻", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation_complex [label="R'-Pd(II)-Allyl", fillcolor="#34A853", fontcolor="#202124"]; product [label="Allyl-R' Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges pd0 -> activated_complex [label="Coordination", color="#202124", fontcolor="#202124", fontsize=10]; activated_complex -> pi_allyl [label=" Oxidative\n Addition", color="#202124", fontcolor="#202124", fontsize=10]; pi_allyl -> transmetalation_complex [label=" Transmetalation", color="#202124", fontcolor="#202124", fontsize=10]; transmetalation_complex -> pd0 [label=" Reductive\n Elimination", color="#202124", fontcolor="#202124", fontsize=10]; transmetalation_complex -> product [style=dashed, color="#202124"]; } enddot Figure 3: Proposed cycle for coupling this compound with boronic acid.

Experimental Protocol: Direct Coupling of Cinnamyl Alcohol with Phenylboronic Acid

This is a general procedure adapted from the literature for the direct Suzuki-type coupling of allylic alcohols.[2]

Materials:

  • Cinnamyl alcohol (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4.0 mol%)

  • Dioxane, anhydrous (4.0 mL)

  • Flame-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.0 mol%), PPh₃ (4.0 mol%), and phenylboronic acid (1.5 mmol).

  • Add 4.0 mL of anhydrous dioxane, followed by cinnamyl alcohol (1.0 mmol).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Data Summary: Scope of Direct Cross-Coupling with Boronic Acids[2]
EntryAllylic AlcoholBoronic AcidProductYield (%)
1Cinnamyl alcoholPhenylboronic acid(E)-1,3-Diphenylprop-1-ene98
2Cinnamyl alcohol4-Tolylboronic acid(E)-1-Phenyl-3-(p-tolyl)prop-1-ene99
3Cinnamyl alcoholVinylboronic acid(1E,4E)-5-Phenylpenta-1,4-diene78
4(E)-But-2-en-1-olPhenylboronic acid(E)-1-Phenylbut-2-ene85
5This compoundPhenylboronic acidAllylbenzene75

References

Application Notes and Protocols for the Synthesis of Poly(styrene-co-allyl alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(styrene-co-allyl alcohol) (PS-co-AA) is a functional copolymer valued for its unique combination of hydrophobic polystyrene segments and hydrophilic allyl alcohol units bearing reactive primary hydroxyl groups.[1] These copolymers are typically hard, resinous materials with low molecular weights, generally in the range of 2000-3000 g/mol (Mw).[1] The presence of hydroxyl functionality makes them excellent polyol components for crosslinking reactions, enhancing properties such as adhesion, hardness, durability, and chemical resistance in various formulations.[1][2][3]

The synthesis of PS-co-AA presents a challenge due to the significantly different reactivities of the two monomers. Styrene (B11656) is much more reactive in free-radical polymerization than this compound. Furthermore, this compound acts as a chain-transfer agent, which leads to the formation of low molecular weight polymers and reduces the overall monomer conversion.[1] To overcome these challenges, specialized polymerization techniques are employed, such as high-temperature, high-pressure solution polymerization with a gradual feed of the more reactive monomer (styrene) and the initiator.[1] This strategy allows for a more uniform incorporation of both monomers into the copolymer chain.

Applications

The versatile properties of poly(styrene-co-allyl alcohol) make it a valuable component in a range of applications, from industrial coatings to potential biomedical uses.

  • Coatings and Inks: PS-co-AA is widely used as a resin modifier and crosslinking agent in polyester, urethane, and alkyd coatings.[1][4] Its high hydroxyl content provides reactive sites for crosslinking with melamine-formaldehyde or isocyanate hardeners, leading to durable and resistant finishes for appliances, coils, and automotive components.[1][2] In printing inks, it improves adhesion to various substrates, enhances gloss, and provides water and smudge resistance.[5]

  • Adhesives: The hydroxyl groups on the copolymer backbone promote adhesion to a variety of surfaces, including metals and plastics, making it a useful component in adhesive formulations.[3]

  • Drug Delivery: While less common, the principles of using polystyrene-based materials for drug delivery can be extended to its functional copolymers. Polystyrene nanoparticles have been explored for drug delivery applications due to their ease of synthesis in various sizes.[6] The hydroxyl groups of PS-co-AA offer a point for conjugation of drugs or targeting moieties, potentially enabling the development of novel drug carrier systems.

  • Advanced Materials: Researchers have utilized poly(styrene-co-allyl alcohol) in the development of specialized materials such as proton conductive membranes for potential fuel cell applications and as a component in gas separation membranes.[7][8]

Experimental Protocols

Safety Precaution: this compound is toxic and flammable. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Synthesis of Poly(styrene-co-allyl alcohol) via Free-Radical Polymerization

This protocol is adapted from patented industrial processes and is designed to produce a low molecular weight copolymer with a significant hydroxyl content. The method involves a gradual feed of the more reactive monomer (styrene) to maintain a relatively constant monomer ratio in the reactor.

Materials:

  • This compound

  • Styrene

  • Di-tert-butyl peroxide (initiator)

  • Nitrogen gas (for purging)

Equipment:

  • One-liter stainless-steel reactor equipped with a mechanical stirrer, heating jacket, temperature controller, addition pump, and inlets for nitrogen and vacuum.

Procedure:

  • Reactor Setup: Charge the reactor with 500 g of this compound, 67 g of styrene, and 16 g of di-tert-butyl peroxide.

  • Inerting: Purge the reactor three times with nitrogen to remove oxygen, then seal the reactor.

  • Heating: Heat the reactor contents to 135°C with agitation.

  • Gradual Addition: Once the temperature has stabilized at 135°C, begin the continuous addition of 134 g of styrene using the addition pump over 5 hours at a decreasing rate.

  • Reaction Continuation: After the styrene addition is complete, continue heating at 135°C for an additional 30 minutes.

  • Monomer Removal: Cool the reactor and remove unreacted monomers by vacuum distillation. To remove the final traces of unreacted monomers, add a small amount of water and continue stripping under vacuum.

  • Product Isolation: The final product is a viscous, resinous copolymer.

Characterization of Poly(styrene-co-allyl alcohol)

GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

Sample Preparation:

  • Prepare a solution of the copolymer in tetrahydrofuran (B95107) (THF) at a concentration of 1-2 mg/mL.[9] For low molecular weight polymers (<10,000 g/mol ), a higher concentration of 3-5 mg/mL can be used.[9]

  • Allow the sample to dissolve completely. Gentle agitation or leaving it overnight is recommended.[9]

  • Filter the solution through a 0.2 µm PTFE syringe filter before injection to remove any particulates.[1][2]

Instrumentation and Conditions:

  • Mobile Phase: Tetrahydrofuran (THF)

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for resolving low molecular weight polymers.

  • Calibration: Use narrow polystyrene standards to generate a calibration curve.[10] The results will be relative to polystyrene.

  • Detector: Refractive Index (RI) detector.

  • Flow Rate: ~1 mL/min.

  • Injection Volume: ~100 µL.

¹H NMR spectroscopy is a powerful tool for determining the molar ratio of styrene and this compound units in the copolymer.

Sample Preparation:

  • Dissolve 10-20 mg of the copolymer in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic proton signals:

    • Styrene: The aromatic protons of the phenyl ring typically appear as a broad multiplet in the range of 6.5-7.5 ppm.

    • This compound: The protons on the carbon bearing the hydroxyl group (-CH₂OH) and the backbone protons will appear in the aliphatic region (typically 1.0-4.0 ppm). The protons of the -CH₂OH group are of particular interest for quantification.

  • Integration and Calculation:

    • Integrate the area of the aromatic proton signals from the styrene units (I_aromatic).

    • Integrate the area of a well-resolved signal from the this compound unit, for example, the two protons of the -CH₂OH group (I_hydroxyl).

    • The molar ratio of styrene (S) to this compound (AA) can be calculated using the following formula, accounting for the number of protons each integral represents (5 for the aromatic ring and 2 for the hydroxyl-adjacent methylene (B1212753) group):

      • Mole Fraction of Styrene (X_S) = (I_aromatic / 5) / [(I_aromatic / 5) + (I_hydroxyl / 2)]

      • Mole Fraction of this compound (X_AA) = (I_hydroxyl / 2) / [(I_aromatic / 5) + (I_hydroxyl / 2)]

FTIR is used to confirm the presence of the key functional groups in the copolymer.

Sample Preparation:

  • For a solid resin, a thin film can be cast onto a KBr plate from a solution (e.g., in THF) followed by solvent evaporation.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Spectral Interpretation:

  • Hydroxyl Group (O-H): A broad absorption band in the region of 3200-3600 cm⁻¹.[7]

  • Aromatic C-H Stretching: Sharp peaks around 3000-3100 cm⁻¹.[11]

  • Aliphatic C-H Stretching: Peaks in the range of 2850-3000 cm⁻¹.[11]

  • Aromatic C=C Stretching: Characteristic peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[11]

  • C-O Stretching: A strong band in the region of 1000-1100 cm⁻¹.[12]

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of poly(styrene-co-allyl alcohol) based on the provided protocols.

Table 1: Synthesis Parameters and Copolymer Properties

ParameterExample 1Example 2
Initial Charge
This compound (g)500500
Styrene (g)67-
Di-tert-butylperoxide (g)168 (mixed with styrene feed)
Gradual Feed
Styrene (g)134234
Reaction Conditions
Temperature (°C)135145
Feed Time (h)57
Product Properties
Yield (%)3040
Hydroxyl Number (mg KOH/g)195199
Mn ( g/mol )14301500
Mw ( g/mol )34003400
PDI (Mw/Mn)2.382.27

Data adapted from European Patent EP 0 695 768 B1.

Table 2: Typical Properties of Commercial Poly(styrene-co-allyl alcohol)

PropertyValue
Average Mw ( g/mol )~2200
Average Mn ( g/mol )~1200
This compound Content (mol %)40
Hydroxyl Value (mg KOH/g)255
Glass Transition Temp (Tg, °C)63
Density (g/mL at 25°C)1.05

Data from commercial product specifications.[8][13]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Polymerization cluster_purification 3. Product Isolation charge_reactor Charge Reactor: - this compound - Styrene (initial) - Initiator purge_reactor Purge with Nitrogen charge_reactor->purge_reactor heat_reactor Heat to Reaction Temp (e.g., 135-145°C) purge_reactor->heat_reactor gradual_feed Gradual Feed of Styrene (over several hours) heat_reactor->gradual_feed hold_temp Hold at Temp gradual_feed->hold_temp cool_down Cool Reactor hold_temp->cool_down vacuum_distill Vacuum Distillation (Remove unreacted monomers) cool_down->vacuum_distill final_product Final Copolymer Product vacuum_distill->final_product

Caption: Workflow for the synthesis of poly(styrene-co-allyl alcohol).

Copolymer Structure

Caption: Idealized structure of a poly(styrene-co-allyl alcohol) random copolymer.

Synthesis Parameter Relationships

Parameter_Relationships cluster_inputs Synthesis Inputs cluster_outputs Copolymer Properties styrene_feed_rate Styrene Feed Rate composition Copolymer Composition (% this compound) styrene_feed_rate->composition Controls uniformity initiator_conc Initiator Concentration mw Molecular Weight (Mn, Mw) initiator_conc->mw Inverse relationship yield Conversion / Yield initiator_conc->yield reaction_temp Reaction Temperature reaction_temp->mw Complex effect reaction_temp->yield monomer_ratio Initial Monomer Ratio (Styrene/Allyl Alcohol) monomer_ratio->composition pdi Polydispersity (PDI) mw->pdi

Caption: Relationship between synthesis parameters and final copolymer properties.

References

Application of Allyl Alcohol in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals derived from allyl alcohol. This compound (CH₂=CHCH₂OH), a versatile chemical intermediate, serves as a crucial building block in the production of a range of pesticides, including insecticides, fungicides, and herbicides. Its bifunctional nature, containing both a reactive double bond and a hydroxyl group, allows for diverse chemical modifications, leading to the development of potent and selective agrochemical agents.

Insecticide Synthesis: Diallyl Maleate

Diallyl maleate, an ester of this compound and maleic anhydride (B1165640), exhibits notable insecticidal properties. It is effective against various agricultural pests.

Quantitative Data
ParameterValueReference
Product Diallyl MaleateUS Patent 2,325,790
Starting Materials Maleic anhydride, this compoundUS Patent 2,325,790
Solvent Ethylene (B1197577) dichlorideUS Patent 2,325,790
Catalyst d-camphorsulfonic acidUS Patent 2,325,790
Polymerization Inhibitor Bronze powderUS Patent 2,325,790
Reaction Temperature ~120 °CUS Patent 2,325,790
Reaction Time 11 hoursUS Patent 2,325,790
Yield 157 parts from 98 parts maleic anhydride and 170 parts this compoundUS Patent 2,325,790
Efficacy (Citrus Red Spider) 100% control at 1:500 dilutionUS Patent 2,325,790
Efficacy (Bean Aphid) 83.8% control at 1:500 dilutionUS Patent 2,325,790
Experimental Protocol: Synthesis of Diallyl Maleate

This protocol is adapted from US Patent 2,325,790.

Materials:

  • Maleic anhydride (98 parts)

  • This compound (170 parts)

  • Ethylene dichloride (200 parts)

  • d-camphorsulfonic acid (4 parts)

  • Bronze powder (1 part)

  • Apparatus for azeotropic distillation with a water separator

  • Vacuum evaporation apparatus

Procedure:

  • Combine maleic anhydride, this compound, ethylene dichloride, d-camphorsulfonic acid, and bronze powder in a reaction vessel equipped for azeotropic distillation.

  • Heat the mixture to approximately 120 °C and maintain this temperature for 11 hours, continuously removing the water formed during the reaction using the water separator.

  • After the reaction is complete, remove the low-boiling materials (unreacted starting materials and solvent) by evaporation under vacuum.

  • The resulting product is diallyl maleate, a water-white liquid.

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions MA Maleic Anhydride Esterification Azeotropic Esterification MA->Esterification AA This compound AA->Esterification Solvent Solvent: Ethylene Dichloride Catalyst Catalyst: d-camphorsulfonic acid Inhibitor Inhibitor: Bronze Powder Temp Temperature: ~120 °C Time Time: 11 hours Purification Vacuum Evaporation Esterification->Purification Crude Product Product Diallyl Maleate Purification->Product Purified Product

Caption: Synthesis of Diallyl Maleate from this compound.

Fungicide Synthesis: 2-Allylphenol (B1664045)

2-Allylphenol is a fungicide effective against a variety of plant pathogens.[1][2] Its synthesis involves the Claisen rearrangement of allyl phenyl ether, which is prepared from phenol (B47542) and an allyl halide (derived from this compound).

Quantitative Data
ParameterValueReference
Product 2-Allylphenol[1][3]
Intermediate Allyl phenyl ether[1][4]
Starting Materials Phenol, Allyl bromide (from this compound)[1]
Base K₂CO₃[1]
Solvent (Ether Synthesis) Acetone (B3395972) or DMF[1]
Rearrangement Condition Heat (~190-220 °C)[3]
Typical Yield (Overall) 70-85%[1]
EC₅₀ vs. R. cerealis 8.2 µg/ml[5]
EC₅₀ vs. P. aphanidermatum 10.5 µg/ml[5]
EC₅₀ vs. V. mali 35.4 µg/ml[5]
EC₅₀ vs. B. cinerea 48.8 µg/ml[5]
IC₅₀ vs. B. cinerea 68.0 µg/mL[6]
Experimental Protocol: Synthesis of 2-Allylphenol

This protocol involves a two-step process: the synthesis of allyl phenyl ether via Williamson ether synthesis, followed by a Claisen rearrangement.

Step 1: Synthesis of Allyl Phenyl Ether

Materials:

  • Phenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Reflux apparatus

Procedure:

  • Dissolve phenol in acetone or DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add allyl bromide to the mixture.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • After cooling, filter the mixture and evaporate the solvent to obtain crude allyl phenyl ether.

Step 2: Claisen Rearrangement to 2-Allylphenol

Materials:

  • Allyl phenyl ether

  • Heating apparatus with temperature control

  • Condenser

Procedure:

  • Place the crude allyl phenyl ether in a flask equipped with a condenser.

  • Heat the ether to a temperature of approximately 190-220 °C.[3] The reaction is typically complete in four to six hours, indicated by the cessation of the temperature rise.[3]

  • Cool the reaction mixture. The product is crude 2-allylphenol, which can be purified by distillation under reduced pressure.

Synthesis Pathway

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Claisen Rearrangement Phenol Phenol EtherSynthesis O-Allylation Phenol->EtherSynthesis AllylBromide Allyl Bromide (from this compound) AllylBromide->EtherSynthesis AllylPhenylEther Allyl Phenyl Ether EtherSynthesis->AllylPhenylEther Rearrangement Thermal Rearrangement (~190-220 °C) AllylPhenylEther->Rearrangement Product 2-Allylphenol Rearrangement->Product

Caption: Synthesis of 2-Allylphenol via Claisen Rearrangement.

Herbicide Intermediate Synthesis: Allyl Isothiocyanate (AITC)

Allyl isothiocyanate is a naturally occurring compound found in mustard plants and can be synthesized for use as a broad-spectrum biopesticide with herbicidal, fungicidal, insecticidal, and nematicidal properties.[7][8] It is produced from allyl chloride, which can be synthesized from this compound.

Quantitative Data
ParameterValueReference
Product Allyl Isothiocyanate[9]
Starting Materials Allyl chloride, Potassium thiocyanate (B1210189)[9]
Reaction Yield (with phase transfer catalyst) up to 98.9%[10]
Weed Control Effective as a pre-plant soil treatment[7]
Experimental Protocol: Synthesis of Allyl Isothiocyanate

This protocol describes the synthesis of AITC from allyl chloride. Allyl chloride can be prepared from this compound by reaction with hydrochloric acid and a copper(I) chloride catalyst.[11][12]

Materials:

  • Allyl chloride

  • Potassium thiocyanate (KSCN)

  • Solvent (e.g., acetonitrile)

  • Phase transfer catalyst (e.g., methyl trioctyl ammonium (B1175870) chloride) (optional, to improve yield and reaction time)[10]

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve potassium thiocyanate in the chosen solvent in a reaction vessel.

  • If using, add the phase transfer catalyst to the mixture.

  • Slowly add allyl chloride to the stirred solution.

  • The reaction is typically carried out at a controlled temperature. With a phase transfer catalyst, the reaction time can be significantly reduced.[10]

  • After the reaction is complete, the product, allyl isothiocyanate, can be isolated by filtration to remove the precipitated potassium chloride, followed by distillation of the filtrate.

Synthesis Pathway

G cluster_step1 Step 1: Allyl Chloride Synthesis cluster_step2 Step 2: AITC Synthesis AllylAlcohol This compound Chlorination Chlorination AllylAlcohol->Chlorination HCl HCl / CuCl HCl->Chlorination AllylChloride Allyl Chloride Chlorination->AllylChloride Thiocyanation Thiocyanation AllylChloride->Thiocyanation KSCN Potassium Thiocyanate KSCN->Thiocyanation AITC Allyl Isothiocyanate Thiocyanation->AITC

Caption: Synthesis of Allyl Isothiocyanate from this compound.

Disclaimer

These protocols are intended for informational purposes for qualified researchers and professionals. All experiments should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment. The toxicity and hazards of all chemicals used should be reviewed from their respective Safety Data Sheets (SDS) before handling.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Allyl Alcohol Synthesis from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of allyl alcohol from glycerol (B35011).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound from glycerol, offering potential causes and solutions.

1. Synthesis via Formic Acid Route

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Slow heating rate: Slow heating can lead to charring and the formation of acrolein, significantly reducing the yield.[1] - Incorrect reaction temperature: Temperatures below 220°C may result in incomplete conversion of the glyceryl formate (B1220265) intermediate.[2] Temperatures above 260°C can increase the formation of the allyl formate byproduct.[2] - Insufficient formic acid: An inadequate amount of formic acid can lead to decreased glycerol conversion.[2] - Reaction open to atmosphere: Performing the reaction in the presence of air can lead to oxidation and reduce the yield.- Rapid heating: Heat the reaction mixture rapidly to reach 195°C within 30-45 minutes to minimize charring and acrolein formation.[1] A heating rate of 2.0–7.0°C/min is recommended.[2] - Optimize temperature: Maintain the reaction temperature between 220°C and 260°C, with an optimal range often cited as 230-250°C.[2] - Adjust formic acid ratio: Use formic acid in a molar ratio of 0.8–2 equivalents relative to 1 equivalent of glycerol. An optimal range is often 1.2–1.7 equivalents.[2] - Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[3]
High Acrolein Formation - Slow heating: As mentioned, slow heating is a primary cause of acrolein formation.[1] - High reaction temperature: Excessively high temperatures can favor the dehydration of glycerol to acrolein.- Ensure rapid heating: Follow the recommended rapid heating protocol.[1] - Control temperature: Maintain the reaction temperature within the optimal range. - Use a trap: Pass the distillate through a strong caustic soda solution to dissolve and decompose any acrolein formed.[1]
Formation of Allyl Formate - High reaction temperature: Higher temperatures can promote the esterification of this compound with formic acid.[2] - Slow heating rate: A slow heating rate can increase the production of allyl formate.[2]- Maintain optimal temperature: Keep the reaction temperature below 260°C.[2] - Hydrolysis: Treat the crude distillate with a sodium hydroxide (B78521) solution to hydrolyze the allyl formate back to this compound before the final distillation.[3]
Charring of the Reaction Mixture - Slow heating: This is a common cause of decomposition and charring.[1]- Increase heating rate: Ensure the initial heating phase is rapid.[1]

2. Synthesis via Catalytic Routes (e.g., using Iron Catalysts)

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield - Sub-optimal catalyst: The catalyst's acidic and redox properties strongly influence selectivity and conversion.[4] - Absence of a reductant: The reaction often requires a hydrogen source for the reduction of the acrolein intermediate.[4]- Catalyst selection and modification: Use catalysts with balanced acid-base and redox properties. Iron-based catalysts are commonly employed.[4][5] Modification with alkali metals can enhance yield and reduce acrolein formation.[6] - Use of sacrificial reductants: The addition of sacrificial reductants like formic acid, oxalic acid, or ammonia (B1221849) can significantly enhance the yield.[7][8]
Catalyst Deactivation - Coke formation: The deposition of carbonaceous materials (coke) on the catalyst surface is a major cause of deactivation in glycerol dehydration reactions.[9][10] - Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate (sinter), reducing the active surface area. - Poisoning: Impurities in the glycerol feed can poison the catalyst.- Regeneration: Catalyst regeneration can often be achieved by controlled combustion of the coke in air or steam. - Optimize reaction conditions: Lowering the reaction temperature, if possible, can reduce the rate of sintering. - Feed purification: Ensure the use of purified glycerol to avoid catalyst poisoning.
High Acrolein Selectivity - High catalyst acidity: A high concentration of acid sites on the catalyst can favor the dehydration of glycerol to acrolein over the subsequent conversion to this compound.[6]- Catalyst modification: Modify the catalyst to reduce its acidity. For instance, the addition of alkali metals to an iron-on-alumina catalyst has been shown to decrease acrolein selectivity by up to 75%.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound from glycerol?

A1: The primary methods for synthesizing this compound from glycerol include:

  • Reaction with Formic Acid: This is a common laboratory method that involves heating glycerol with formic acid. It proceeds through a glyceryl formate intermediate which then decomposes to this compound.[11]

  • Reaction with Oxalic Acid: Similar to the formic acid method, glycerol can be heated with oxalic acid. However, this method is often reported to be less smooth, with a greater tendency for foaming and lower yields compared to the formic acid method.[1]

  • Catalytic Conversion: This approach typically involves a two-step process: the dehydration of glycerol to acrolein, followed by the selective hydrogenation of acrolein to this compound. Iron-based catalysts are frequently used for this one-pot reaction.[4]

Q2: Why is my this compound yield so low when using the formic acid method?

A2: Low yields in the formic acid method are often attributed to several factors:

  • Heating Rate: The reaction must be heated rapidly. Slow heating can lead to charring and the formation of byproducts like acrolein, which significantly lowers the yield of this compound.[1]

  • Reaction Temperature: The temperature needs to be carefully controlled. If it's too low (below 220°C), the reaction may not proceed to completion. If it's too high (above 260°C), the formation of the byproduct allyl formate can increase.[2]

  • Reactant Ratio: The molar ratio of formic acid to glycerol is crucial. An insufficient amount of formic acid can result in incomplete conversion of glycerol.[2]

  • Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions and improve the yield.[3]

Q3: How can I minimize the formation of acrolein?

A3: Acrolein is a common and undesirable byproduct. To minimize its formation:

  • Ensure Rapid Heating: A rapid increase in temperature during the initial phase of the reaction is critical.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures that favor the dehydration of glycerol to acrolein.

  • Use a Scrubber: Pass the reaction vapors through a solution of sodium hydroxide to trap and decompose any acrolein that is formed.[1]

  • Catalyst Modification: In catalytic routes, modifying the catalyst to reduce its acidity can suppress acrolein formation.[6]

Q4: What is the role of a sacrificial reductant in the catalytic conversion of glycerol to this compound?

A4: In the catalytic conversion, which often proceeds via an acrolein intermediate, a hydrogen source is required for the reduction of the acrolein to this compound.[4] Since external hydrogen is not always supplied, a sacrificial reductant added to the feed can serve as this hydrogen source. Formic acid, oxalic acid, and ammonia have been shown to act as effective sacrificial reductants, significantly increasing the yield of this compound.[7][8]

Q5: How do I purify the crude this compound?

A5: Crude this compound from the reaction mixture typically contains water, unreacted formic acid, and byproducts like allyl formate. A common purification procedure involves:

  • Neutralization and Salting Out: Treat the distillate with potassium carbonate. This neutralizes any remaining formic acid and helps to separate the this compound from the aqueous layer by "salting out".[1]

  • Hydrolysis of Byproducts: If allyl formate is present, the crude product can be refluxed with a sodium hydroxide solution to hydrolyze the ester back to this compound.[3]

  • Distillation: The organic layer is then distilled. Since this compound forms an azeotrope with water, further drying steps may be necessary to obtain a pure, anhydrous product.[1][12]

  • Azeotropic Distillation: For obtaining highly pure, anhydrous this compound, azeotropic distillation with a solvent like carbon tetrachloride can be employed to remove the final traces of water.[1]

Q6: What are the key safety precautions when synthesizing this compound?

A6: this compound is a toxic and flammable liquid. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves (butyl rubber is recommended), safety goggles, and a lab coat.

  • This compound is a lachrymator (irritating to the eyes). Avoid inhaling the vapors.[13]

  • The reaction can produce acrolein, which is also a toxic and irritating compound.[1]

  • Keep away from open flames and other ignition sources.

  • Be aware of the potential for violent reactions with strong oxidizing agents, acids, and bases.[14]

  • Always perform a thorough risk assessment before starting the experiment.[1]

Data Presentation

Table 1: Comparison of this compound Yields from Glycerol with Sacrificial Reductants over an Alumina-Supported Iron Catalyst

Sacrificial Reductant This compound Yield (%)
None9.0
Ammonia11.3
Ammonium Hydroxide15.1
Oxalic Acid17.8
Formic Acid19.5

Source: Adapted from Catalysis Science & Technology, 2014, 4, 3565-3571.[8]

Table 2: Effect of Reaction Temperature on this compound Yield (Formic Acid Method)

Reaction Temperature (°C) Glycerol Conversion (%) This compound Selectivity (%) This compound Yield (%)
20075.345.234.0
23091.285.177.6
24093.581.376.0
25095.175.271.5

Source: Adapted from US Patent 9,487,460 B2.[2]

Experimental Protocols

Detailed Methodology for this compound Synthesis from Glycerol and Formic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 42 (1941); Vol. 1, p. 15 (1921).[1]

Materials:

  • Glycerol (2 kg, 21.7 moles)

  • 85% Formic acid (initial 700 g, 12.9 moles; subsequent additions of 500 g)

  • Potassium carbonate

  • 5 L round-bottom flask

  • Condenser for downward distillation

  • Thermometer

  • Receiving flask

  • Heating mantle or ring burner

Procedure:

  • Place 2 kg of glycerol and 700 g of 85% formic acid into the 5 L round-bottom flask. Add a few boiling chips.

  • Assemble the distillation apparatus. It is advisable to connect the side arm of the receiving flask to a trap containing a strong sodium hydroxide solution to capture any acrolein produced.

  • Heat the mixture rapidly. The first distillate should appear within 15 minutes, and the temperature should reach 195°C in 30-45 minutes.

  • Collect and discard the fraction that distills below 195°C.

  • Continue heating and collect the fraction that distills between 195°C and 260°C. The main reaction occurs between 225°C and 235°C. Stop heating when the temperature reaches 260°C.

  • Allow the reaction mixture to cool to between 100°C and 125°C.

  • Add another 500 g of 85% formic acid to the flask and repeat the distillation, collecting the 195-260°C fraction.

  • Cool the mixture again and add a final 500 g portion of formic acid. Distill as before. The volume of the desired fraction will be smaller in this final step.

  • Combine the 195-260°C fractions and treat them with potassium carbonate to neutralize residual formic acid and to salt out the this compound.

  • Separate the this compound layer and distill it, collecting the fraction boiling up to approximately 103°C (or up to 98°C if using a fractionating column).

Expected Yield: Approximately 45-47% of the theoretical amount.[1]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Distillation cluster_purification Purification reactants Glycerol + Formic Acid flask 5L Round-Bottom Flask reactants->flask Charge heating Rapid Heating (to 260°C) flask->heating distillation Distillation heating->distillation collection Collect Fraction (195-260°C) distillation->collection salting_out Add K2CO3 (Neutralization & Salting Out) collection->salting_out separation Separate Layers salting_out->separation final_distillation Final Distillation separation->final_distillation pure_product Pure this compound final_distillation->pure_product

Caption: Experimental workflow for this compound synthesis.

Signaling_Pathways cluster_main Main Reaction Pathways from Glycerol cluster_formic Formic Acid Route cluster_catalytic Catalytic Route glycerol Glycerol glyceryl_formate Glyceryl Formate glycerol->glyceryl_formate + Formic Acid acrolein Acrolein glycerol->acrolein Dehydration (Acid Catalyst) allyl_alcohol_formic This compound glyceryl_formate->allyl_alcohol_formic Heat allyl_alcohol_catalytic This compound acrolein->allyl_alcohol_catalytic Hydrogenation (Redox Sites)

Caption: Key synthesis pathways to this compound from glycerol.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Allyl Alcohol Yield? cause1 Slow Heating Rate start->cause1 Yes cause2 Incorrect Temp. start->cause2 Yes cause3 Byproduct Formation start->cause3 Yes solution1 Increase Heating Rate cause1->solution1 solution2 Optimize Temp. (220-260°C) cause2->solution2 solution3 Purify Product (e.g., Hydrolysis) cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Salting-Out Purification of Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing salting-out methods for the removal of water from allyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the "salting-out" method for drying this compound?

A1: Salting-out is a method used to separate this compound from water. This compound and water are completely miscible and can form an azeotrope, making simple distillation ineffective for complete separation.[1][2][3] By adding a salt to the this compound-water mixture, the salt dissolves in the water, increasing its polarity and reducing the solubility of the less polar this compound. This forces the this compound to separate into a distinct organic phase, which can then be physically separated.

Q2: Why can't I just use simple distillation to remove water from this compound?

A2: this compound and water form a minimum boiling point azeotrope, which is a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases.[1][2][3] This means that you cannot achieve complete separation of the two components by simple distillation alone.

Q3: Which salts are most effective for the salting-out of this compound?

A3: Several salts have been shown to be effective. Potassium carbonate (K₂CO₃) is highly effective.[4][5][6] Other effective salts include potassium phosphates (K₅P₃O₁₀, K₃PO₄, K₄P₂O₇), sodium chloride (NaCl), and calcium chloride (CaCl₂).[4][6][7][8] The choice of salt can depend on the desired purity, cost, and downstream applications.

Q4: What purity of this compound can be achieved with this method?

A4: With the right choice of salt and experimental conditions, a purity of over 99% can be achieved.[1][2][3][7] For instance, using a mixture of 35% K₂CO₃ and 25% K₂HPO₄ has been reported to yield this compound with a purity greater than 99.9%.[5][6]

Troubleshooting Guide

Problem 1: No phase separation is observed after adding the salt.

  • Possible Cause: Insufficient amount of salt has been added.

    • Solution: Gradually add more salt to the mixture while stirring until two distinct liquid layers are observed. The amount of salt required depends on the specific salt and the initial concentration of water.

  • Possible Cause: The chosen salt is not effective enough for the given concentration of water.

    • Solution: Refer to the data tables below to select a more effective salt. Salts with higher charge density ions are generally more effective at salting-out.

Problem 2: An emulsion has formed between the aqueous and organic layers.

  • Possible Cause: Vigorous shaking or stirring of the mixture.

    • Solution: Gently swirl the mixture instead of shaking it vigorously.[9] If an emulsion has already formed, you can try adding a small amount of brine (saturated NaCl solution) to help break the emulsion.[9] Allowing the mixture to stand for an extended period can also help the layers to separate.

Problem 3: The purity of the recovered this compound is lower than expected.

  • Possible Cause: Incomplete phase separation.

    • Solution: Ensure the mixture has been allowed to stand for a sufficient amount of time for the layers to fully separate before attempting to isolate the this compound layer.

  • Possible Cause: Water is mechanically carried over during the separation of the layers.

    • Solution: Use a separatory funnel for a clean separation. After removing the aqueous layer, you can wash the organic layer with a small amount of a saturated salt solution to remove residual water. For very high purity, a final drying step over an anhydrous salt like anhydrous potassium carbonate may be necessary.[10]

Experimental Protocols

General Protocol for Salting-Out of this compound

  • Preparation: Start with your aqueous solution of this compound in a suitable container, such as a beaker or an Erlenmeyer flask, equipped with a magnetic stirrer.

  • Salt Addition: While stirring the solution, gradually add the chosen salting-out agent (e.g., potassium carbonate). Continue adding the salt until the solution becomes saturated and a second, less dense organic layer (this compound) forms.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to fully separate.

  • Isolation: Carefully drain the lower aqueous layer. Collect the upper this compound layer in a clean, dry flask.

  • Drying (Optional): For obtaining anhydrous this compound, add a drying agent like anhydrous potassium carbonate to the collected organic layer.[10] Allow it to stand for a period, then decant or filter to remove the drying agent.

  • Purification (Optional): For very high purity, the dried this compound can be further purified by distillation.

Data Presentation

Table 1: Effectiveness of Various Salts on this compound Purity

Salting-Out AgentMass Fraction of Salt (%)Mass Fraction of this compound in Organic Phase (%)Mass Fraction of Water in Organic Phase (%)Recovery of this compound (%)Reference
K₅P₃O₁₀20>95<5~98[7]
K₃PO₄20>90<10~97[7]
K₄P₂O₇60>99<1>99.7[1]
K₂CO₃35>99.9 (with 25% K₂HPO₄)--[5][6]
NaClNot specifiedInduces phase splitting--[4][6]
CaCl₂0.15 (molar fraction)Breaks azeotrope--[8]

Note: The effectiveness of each salt can vary based on the initial concentration of the this compound-water mixture and the experimental temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Process cluster_separation Separation & Purification cluster_end Product start Start with this compound/ Water Mixture add_salt Add Salting-Out Agent start->add_salt stir Stir to Dissolve Salt add_salt->stir phase_sep Allow Phases to Separate stir->phase_sep separate_layers Separate Layers (Separatory Funnel) phase_sep->separate_layers dry Dry Organic Layer (Optional) separate_layers->dry end Pure this compound separate_layers->end distill Distill for High Purity (Optional) dry->distill distill->end Troubleshooting_Guide cluster_no_sep No Phase Separation cluster_emulsion Emulsion Formation cluster_low_purity Low Purity issue Issue Encountered no_sep No visible layers issue->no_sep emulsion Milky/cloudy interface issue->emulsion low_purity Product contains excess water issue->low_purity sol_insufficient_salt Add more salt no_sep->sol_insufficient_salt Cause: Insufficient Salt sol_ineffective_salt Choose a more effective salt no_sep->sol_ineffective_salt Cause: Ineffective Salt sol_gentle_mix Swirl gently emulsion->sol_gentle_mix Prevention: Avoid Vigorous Shaking sol_add_brine Add brine to break emulsion->sol_add_brine Solution: Break Emulsion sol_incomplete_sep Allow more time for separation low_purity->sol_incomplete_sep Cause: Incomplete Separation sol_drying_step Add a final drying step low_purity->sol_drying_step Solution: Post-Separation Drying

References

Identifying and minimizing side products in allyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in common reactions involving allyl alcohol.

Troubleshooting Guides

Oxidation of this compound

Q1: I am trying to oxidize this compound to acrylic acid, but I am getting a significant amount of acrolein as a byproduct. How can I improve the selectivity for acrylic acid?

A1: The selective oxidation of this compound to acrylic acid requires careful control of reaction conditions to prevent the formation of the intermediate, acrolein, as the major product. Here are several strategies to enhance selectivity for acrylic acid:

  • Catalyst Selection: The choice of catalyst is crucial. Gold-based catalysts, particularly gold nanoparticles supported on ceria (Au/CeO2), have shown high selectivity for acrylic acid in a basic aqueous solution.[1][2] Palladium-based catalysts can also be effective, but may also produce hydrogenated byproducts like propanal and propionic acid.[3][4] Supported palladium-copper or palladium-silver catalysts have also been used.[5]

  • Reaction Medium: Performing the oxidation in a basic aqueous solution can favor the formation of the carboxylate salt of acrylic acid, thus driving the reaction towards the desired product.[1][2]

  • Oxygen Pressure: Operating under pressurized oxygen can improve the conversion of this compound and the selectivity towards acrylic acid.[3][4]

  • Temperature Control: Reaction temperature significantly impacts selectivity. Lower temperatures may favor the formation of acrylic acid over complete oxidation or side reactions. For instance, with a supported palladium-silver catalyst, a reaction temperature of 143°C has been reported.[5]

Experimental Protocol: Selective Oxidation of this compound to Acrylic Acid using Au/CeO2

This protocol is adapted from a method for the selective oxidation of glycerol-derived this compound.[2]

Materials:

  • This compound

  • Au/CeO2 catalyst

  • Aqueous solution of sodium hydroxide (B78521) (NaOH)

  • Oxygen (O2)

  • Reaction vessel (e.g., a batch reactor)

Procedure:

  • Charge the reactor with the Au/CeO2 catalyst and an aqueous solution of NaOH.

  • Add the this compound to the reactor.

  • Pressurize the reactor with oxygen to the desired pressure.

  • Stir the reaction mixture at a controlled temperature (e.g., 25°C).[2]

  • Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique (e.g., HPLC or GC) to determine the conversion of this compound and the selectivity to acrylic acid.

  • Upon completion, depressurize the reactor, and separate the catalyst from the reaction mixture by filtration.

  • The aqueous solution containing the sodium salt of acrylic acid can be acidified to isolate the acrylic acid product.

Data Presentation: Catalyst Performance in this compound Oxidation

CatalystOxidantTemperature (°C)Conversion of this compound (%)Selectivity to Acrylic Acid (%)Selectivity to Acrolein (%)Reference
Au/CeO2O2 in basic solution25>9992-[2]
Pd nanoparticlesO2 in aqueous solution-HighHigh-[3][4]
2% Pd, 0.5% Ag on AluminaO214379.54753[5]

Q2: My goal is to synthesize acrolein from this compound, but the reaction proceeds to form acrylic acid. How can I stop the oxidation at the aldehyde stage?

A2: To selectively obtain acrolein, it is important to use milder oxidizing agents and anhydrous conditions to prevent over-oxidation to the carboxylic acid.

  • Choice of Oxidizing Agent: Pyridinium (B92312) chlorochromate (PCC) is a well-known reagent for the selective oxidation of primary alcohols to aldehydes.[6]

  • Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate (B1144303) from the aldehyde, which is more easily oxidized to the carboxylic acid. Therefore, using an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) is recommended.

  • Temperature: Running the reaction at lower temperatures can help to control the reaction and prevent over-oxidation.

Epoxidation of this compound

Q1: I am performing an epoxidation of this compound, but my yields are low and I observe several side products. What are the common side reactions and how can I minimize them?

A1: Low yields in the epoxidation of allylic alcohols can be attributed to several side reactions. Identifying the byproducts is key to troubleshooting the issue.

  • Oxidation to Enones: A common side reaction is the oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone (enone). This is more likely with certain metal catalysts like those based on vanadium or chromium.

  • Epoxide Rearrangement: The desired epoxide can be unstable under the reaction conditions and rearrange to a ketone or aldehyde, a process often catalyzed by acidic conditions.[7]

  • Oxidative Cleavage: The double bond can be completely cleaved under harsh oxidation conditions.[7]

  • Ring-Opening: In the presence of protic solvents (e.g., water, alcohols), the epoxide ring can be opened, leading to diols or other derivatives.

To minimize these side products:

  • Use a Selective Epoxidation Method: The Sharpless asymmetric epoxidation is a highly selective method for the epoxidation of allylic alcohols, often providing high yields and enantioselectivities.[8][9][10][11]

  • Control Reaction pH: Avoid acidic conditions to prevent epoxide rearrangement. The use of molecular sieves in the Sharpless epoxidation can help to maintain anhydrous conditions and improve results.[12]

  • Careful Choice of Oxidant: Use a stoichiometric amount of the oxidizing agent (e.g., tert-butyl hydroperoxide in the Sharpless epoxidation) to avoid over-oxidation or side reactions.

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

This protocol is a general procedure for the catalytic Sharpless asymmetric epoxidation.[13]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in an anhydrous solvent (e.g., toluene)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH2Cl2)

  • Aqueous solution of tartaric acid (10%)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add powdered 4Å molecular sieves.

  • Add anhydrous CH2Cl2 and cool the suspension to -20°C.

  • To the cooled suspension, add the chiral tartrate ligand (L-(+)-DET or D-(-)-DET) followed by Ti(OiPr)4 via syringe. Stir the mixture for 30 minutes at -20°C.

  • Add the this compound to the reaction mixture.

  • Slowly add the anhydrous TBHP solution dropwise, ensuring the internal temperature remains below -10°C.

  • Stir the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Yields and Enantiomeric Excess in Sharpless Epoxidation

Allylic Alcohol SubstrateTartrate LigandYield (%)Enantiomeric Excess (ee%)Reference
This compoundD-(-)-DET-95[8]
(E)-2-Hexen-1-olL-(+)-DET8594[8]
GeraniolD-(-)-DIPT9388[13]
3-(Trimethylsilyl)prop-2-en-1-olL-(+)-DET-90[8]
Hydroformylation of this compound

Q1: In the hydroformylation of this compound, I am obtaining a mixture of the linear (4-hydroxybutyraldehyde) and branched (3-hydroxy-2-methylpropanal) isomers. How can I increase the selectivity for the desired linear product?

A1: Achieving high regioselectivity for the linear aldehyde in the hydroformylation of this compound is a common challenge. The linear to branched (n/b) ratio is highly dependent on the catalyst system and reaction conditions.

  • Ligand Selection: The choice of phosphine (B1218219) ligand coordinated to the rhodium catalyst is the most critical factor. Bulky phosphine ligands tend to favor the formation of the linear product due to steric hindrance. For example, 1,1′-bis(diphenylphosphino)ferrocene has been shown to give high n/b selectivity.[14]

  • Catalyst System: Rhodium-based catalysts are generally preferred for their high activity and selectivity under milder conditions compared to cobalt catalysts.[14]

  • P/Rh Ratio: The ratio of the phosphine ligand to the rhodium precursor can significantly influence the regioselectivity. An excess of the phosphine ligand is often used.

  • Reaction Parameters: Temperature and pressure of syngas (CO/H2) can also affect the n/b ratio, although the effect of the ligand is generally more pronounced.[14][15]

Experimental Protocol: Regioselective Hydroformylation of this compound

This protocol is based on a rhodium-catalyzed hydroformylation aimed at high regioselectivity.[15]

Materials:

  • This compound

  • Rh(acac)(CO)2 (pre-catalyst)

  • A suitable phosphine ligand (e.g., a scaffolding ligand as described in the reference, or triphenylphosphine (B44618) for comparison)[15]

  • Syngas (a mixture of CO and H2, typically 1:1)

  • Anhydrous solvent (e.g., toluene)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge the autoclave with the rhodium pre-catalyst and the phosphine ligand.

  • Add the anhydrous solvent and the this compound.

  • Seal the autoclave and purge it several times with syngas.

  • Pressurize the reactor with syngas to the desired pressure.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by observing the pressure drop and/or by analyzing samples via GC or NMR.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas.

  • The crude product can be analyzed to determine the conversion and the ratio of linear to branched aldehydes.

Data Presentation: Regioselectivity in this compound Hydroformylation

Catalyst SystemLigandn/b RatioYield (%)Reference
Rh(acac)(CO)2Scaffolding Ligand 187:1380[15]
RhH(CO)(PPh3)31,1′-bis(diphenylphosphino)ferroceneHigh>80[14]

Frequently Asked Questions (FAQs)

Q1: How can I prevent unwanted polymerization of this compound during a reaction?

A1: this compound can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators. To prevent this:

  • Add a Polymerization Inhibitor: Small amounts of a polymerization inhibitor can be added to the reaction mixture. Common inhibitors for free-radical polymerization include phenolic compounds like hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ), and stable free radicals like TEMPO.[16]

  • Control the Temperature: Avoid excessive heating, as this can initiate thermal polymerization.

  • Exclude Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides which may initiate polymerization. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Use Purified Monomer: Ensure that the this compound is free from peroxidic impurities that could act as initiators.

Q2: What is the best way to store this compound to prevent degradation and polymerization?

A2: this compound should be stored in a cool, dry, well-ventilated area, away from sources of ignition and direct sunlight. It is typically stabilized with an inhibitor. Ensure the storage container is tightly sealed and made of a compatible material.

Q3: Can I use crude this compound from a previous reaction directly in the next step?

A3: It depends on the nature of the impurities. For instance, in a two-step synthesis of acrylic acid from glycerol, the this compound intermediate can be oxidized without purification, even in the presence of residual formic acid.[2] However, for sensitive reactions like the Sharpless epoxidation, which requires anhydrous conditions, purification of the this compound is essential.

Visualizations

Oxidation_Pathways Allyl_Alcohol This compound Acrolein Acrolein Allyl_Alcohol->Acrolein Mild Oxidation (e.g., PCC) Acrylic_Acid Acrylic Acid Allyl_Alcohol->Acrylic_Acid Selective Oxidation Acrolein->Acrylic_Acid Further Oxidation (e.g., Au/CeO2, O2) Hydroformylation_Regioselectivity Allyl_Alcohol This compound + CO/H2 Catalyst Rh Catalyst Allyl_Alcohol->Catalyst Linear_Aldehyde 4-Hydroxybutyraldehyde (Linear Product) Branched_Aldehyde 3-Hydroxy-2-methylpropanal (Branched Product) Catalyst->Linear_Aldehyde Bulky Ligand (Favored) Catalyst->Branched_Aldehyde Less Bulky Ligand (Disfavored) Sharpless_Epoxidation_Workflow Start Start: this compound Reaction_Setup Reaction Setup: - Anhydrous CH2Cl2 - Molecular Sieves - Cool to -20°C Start->Reaction_Setup Catalyst_Formation Catalyst Formation: - Add Chiral Tartrate - Add Ti(OiPr)4 - Stir for 30 min Reaction_Setup->Catalyst_Formation Substrate_Addition Add this compound Catalyst_Formation->Substrate_Addition Oxidant_Addition Slowly Add TBHP Substrate_Addition->Oxidant_Addition Reaction Stir at -20°C (Monitor by TLC) Oxidant_Addition->Reaction Quench Quench with 10% Tartaric Acid Reaction->Quench Workup Workup: - Separation - Extraction - Drying - Concentration Quench->Workup Purification Purification: (Flash Chromatography) Workup->Purification Product Product: Epoxy Alcohol Purification->Product

References

Technical Support Center: Stabilizing Allyl Alcohol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and storage of allyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The most common signs of this compound degradation include a noticeable increase in viscosity, discoloration (yellowing), and the formation of a thick, syrup-like material, which indicates polymerization.[1] The presence of a pungent, mustard-like odor may also intensify.[1] For quantitative assessment, a decrease in purity as measured by Gas Chromatography (GC) and an increase in peroxide value are key indicators.

Q2: What are the recommended storage conditions for unstabilized this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area away from light, heat sources, sparks, and incompatible materials such as strong oxidizers, acids, and alkali metals.[2] The storage temperature should ideally be kept below 25°C, especially during hot seasons.[2] Containers should be tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, storing this compound in a refrigerator (around 4°C) is advisable, particularly for smaller quantities used in a laboratory setting.[3] Refrigeration helps to significantly slow down potential degradation pathways, including polymerization. Ensure the container is tightly sealed to prevent the absorption of moisture and atmospheric oxygen.

Q4: What types of chemical stabilizers can be used for long-term storage of this compound?

A4: While specific studies on this compound are limited, phenolic compounds are commonly used as polymerization inhibitors for unsaturated molecules. The most likely candidates for stabilizing this compound are Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ).[4][5] These compounds act as free-radical scavengers, which inhibit the initiation of polymerization. For similar compounds like allyl methacrylate, MEHQ is used in concentrations ranging from 50 to 185 ppm.

Q5: How do phenolic stabilizers like MEHQ work?

A5: Phenolic stabilizers like MEHQ function by donating a hydrogen atom to reactive free radicals. This interaction neutralizes the free radical, preventing it from initiating a polymerization chain reaction. The resulting phenoxy radical is significantly more stable and less likely to promote further polymerization.[4][5] It is important to note that the effectiveness of MEHQ as an inhibitor is often dependent on the presence of dissolved oxygen.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Increased Viscosity or Polymer Formation - Spontaneous polymerization due to prolonged storage, exposure to heat, light, or air. - Absence or depletion of a polymerization inhibitor.- If polymerization is extensive, the product may not be salvageable and should be disposed of according to safety guidelines. - For future storage, add a polymerization inhibitor such as MEHQ (50-200 ppm). - Always store this compound in a cool, dark place under an inert atmosphere.
Discoloration (Yellowing) - Oxidation of this compound or impurities. - Formation of degradation products.- Check the purity of the this compound using GC-FID. If impurities are detected, consider purification by distillation. - Ensure storage containers are properly sealed and purged with an inert gas to minimize oxidation. - Use an amber glass bottle or an opaque container to protect from light.
Inconsistent Experimental Results - Degradation of this compound leading to lower effective concentration and presence of interfering byproducts. - Peroxide formation.- Verify the purity of the this compound stock using GC-FID before use. - Perform a peroxide value test to check for oxidative degradation. If peroxides are present, they may need to be removed through appropriate chemical treatment or distillation, though caution is advised. - Use freshly opened or properly stored and stabilized this compound for sensitive experiments.
Precipitate Formation - Contamination of the storage container. - Reaction with atmospheric components (e.g., CO2 if stored with certain incompatible materials).- Ensure storage containers are clean and dry before use. - Use high-purity this compound and store under an inert atmosphere. - Analyze the precipitate to identify its composition, which can help in pinpointing the source of contamination.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature < 25°C (Refrigerated at ~4°C is optimal)[2][3]Reduces the rate of chemical reactions, including polymerization and oxidation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and reactions with atmospheric moisture.
Light Exposure Store in a dark or amber containerLight can catalyze the formation of free radicals, initiating polymerization.
Container Tightly sealed glass or appropriate plasticPrevents contamination and evaporation. Ensure material compatibility.
Additives Polymerization inhibitor (e.g., MEHQ 50-200 ppm)Scavenges free radicals to prevent spontaneous polymerization.

Table 2: Typical Stabilizer Concentrations for Unsaturated Monomers

Stabilizer Typical Concentration Range (ppm) Notes
MEHQ (Monomethyl Ether of Hydroquinone) 50 - 200Effective in the presence of oxygen. Widely used for acrylates and other vinyl monomers.[4]
HQ (Hydroquinone) 100 - 1000A common general-purpose inhibitor. May be less effective than MEHQ in some applications.

Experimental Protocols

Protocol 1: Accelerated Aging Study for this compound Stability

This protocol is based on the principles outlined in ASTM F1980 for accelerated aging of materials and is adapted for a liquid chemical.[6][7][8] The Arrhenius equation is used to determine the duration of the accelerated aging study.

1. Objective: To evaluate the long-term stability of this compound under different storage conditions (with and without stabilizer).

2. Materials:

  • High-purity this compound
  • Candidate stabilizer (e.g., MEHQ)
  • Amber glass vials with PTFE-lined caps
  • Oven capable of maintaining a constant temperature (e.g., 55°C ± 2°C)
  • Refrigerator (for control samples)
  • GC-FID system for purity analysis
  • Reagents for peroxide value determination

3. Procedure:

  • Sample Preparation:
  • Prepare two batches of high-purity this compound: one with no stabilizer and one with the desired concentration of stabilizer (e.g., 100 ppm MEHQ).
  • Dispense 10 mL of each batch into separate, labeled amber glass vials.
  • Purge the headspace of each vial with nitrogen or argon before tightly sealing.
  • Prepare enough vials for each time point in the study.
  • Storage Conditions:
  • Place a set of vials from each batch into an oven set at an elevated temperature (e.g., 55°C). This will be the accelerated aging group.
  • Store a corresponding set of vials in a refrigerator at ~4°C. These will serve as the control group.
  • Time Points:
  • Based on the Arrhenius equation with a Q10 factor of 2, aging at 55°C for approximately 45 days is equivalent to 1 year of real-time aging at 25°C.
  • Recommended time points for analysis: 0, 15, 30, and 45 days for the accelerated aging group. Analyze the control group at the beginning and end of the study.
  • Analysis:
  • At each time point, remove three vials from each batch and condition from the oven/refrigerator.
  • Allow the vials to equilibrate to room temperature.
  • Perform the following analyses on each sample:
  • Visual Inspection: Note any changes in color or clarity.
  • Purity Assay: Determine the purity of this compound using a validated GC-FID method.
  • Peroxide Value: Measure the peroxide value using a standard titration method.

4. Data Analysis:

  • Plot the purity of this compound and the peroxide value as a function of time for both the stabilized and unstabilized samples under accelerated conditions.
  • Compare the degradation rates to assess the effectiveness of the stabilizer.

Protocol 2: Determination of this compound Purity by GC-FID

This is a general procedure based on established methods for analyzing alcohols.[3]

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).
  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

2. GC Conditions (Example):

  • Inlet Temperature: 250°C
  • Detector Temperature: 275°C
  • Oven Program: 50°C hold for 2 minutes, then ramp at 10°C/min to 200°C, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injection Volume: 1 µL (with appropriate split ratio).

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or methylene (B1212753) chloride).
  • Create a series of calibration standards by diluting the stock solution.
  • Dilute the samples from the stability study to fall within the calibration range.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve.
  • Inject the prepared samples.
  • Calculate the concentration of this compound in the samples based on the calibration curve. The purity is expressed as a percentage of the initial concentration.

Mandatory Visualizations

degradation_pathway allyl_alcohol This compound (CH2=CHCH2OH) free_radical Free Radical (R•) allyl_alcohol->free_radical oxygen Oxygen (O2) allyl_alcohol->oxygen polymer Poly(this compound) free_radical->polymer Polymerization peroxide Allyl Hydroperoxide oxygen->peroxide Oxidation heat_light Heat / Light heat_light->free_radical Initiation acrolein Acrolein (Oxidation Product) peroxide->acrolein

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Issue with This compound check_visual Visual Inspection: Discoloration/Viscosity? start->check_visual check_purity Quantitative Analysis: GC Purity / Peroxide Value? check_visual->check_purity Yes optimize_storage Optimize Storage: Cool, Dark, Inert Gas check_visual->optimize_storage No implement_stabilizer Add Stabilizer (e.g., MEHQ) check_purity->implement_stabilizer Peroxides High purify Purify by Distillation (Use with caution) check_purity->purify Purity Low end Problem Resolved implement_stabilizer->end optimize_storage->end dispose Dispose of Material purify->dispose If severe purify->end Successful

Caption: Troubleshooting workflow for this compound stability issues.

References

Troubleshooting low conversion rates in allyl alcohol polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in allyl alcohol polymerization.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing very low to no conversion in my this compound polymerization?

A1: Low conversion is a common challenge in this compound polymerization primarily due to two inherent characteristics of the monomer:

  • Low Reactivity: The double bond in this compound is less reactive compared to other vinyl monomers like styrene (B11656) or acrylates.[1]

  • Degradative Chain Transfer: this compound can act as a chain-transfer agent, where a hydrogen atom is abstracted from the allylic position. This creates a stable allylic radical that is slow to re-initiate polymerization, effectively terminating the growing polymer chain.[1][2][3] This is the principal cause of forming low molecular weight polymers and obtaining low yields.[2][3]

Q2: What are the typical initiators used for this compound polymerization, and at what temperatures?

A2: Due to the low reactivity of this compound, high-temperature initiators are often required. Peroxide initiators are commonly used. For copolymerization of this compound with monomers like styrene, initiators such as di-t-butyl peroxide or t-butyl hydroperoxide are effective at temperatures up to 180°C in pressurized reactors.[1]

Q3: Can I polymerize pure this compound using a standard free-radical initiator like AIBN or benzoyl peroxide at lower temperatures?

A3: While it is possible to initiate the polymerization with these initiators, the conversion rates and molecular weights of the resulting poly(this compound) are typically very low.[1][2][3] The issue of degradative chain transfer is particularly prominent in homopolymerization.[2][3] Some studies have explored the use of Lewis acids in conjunction with radical initiators to increase yields, but the results can be modest, with reported yields in the range of 0.2–3.7%.[2][3]

Q4: Are there any known inhibitors I should be aware of?

A4: Yes, the presence of inhibitors can prevent polymerization. Common inhibitors for unsaturated monomers, which are often added for safe storage and transport, include phenolic compounds like 4-methoxyphenol (B1676288) (MEHQ), hydroquinone (B1673460) (HQ), and 4-tert-butylcatechol (B165716) (TBC).[4] These are typically removed before polymerization. Oxygen can also act as an inhibitor in some radical polymerizations. It is crucial to ensure your this compound monomer is purified to remove any storage inhibitors.

Q5: How does temperature affect the polymerization of this compound?

A5: Temperature has a significant impact. Higher temperatures can increase the rate of initiation and potentially the re-initiation efficiency of the allylic radical, which can help to counteract the effects of degradative chain transfer.[5] However, excessively high temperatures can lead to side reactions, such as the isomerization of the allyl group.[5][6]

Troubleshooting Guides

Issue 1: Low Monomer Conversion Rate (<10%)

This is the most frequent issue encountered. Follow these steps to diagnose and resolve the problem.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Conversion Rate check_inhibitor 1. Check for Inhibitors - Was the monomer purified? - Is the system deoxygenated? start->check_inhibitor check_initiator 2. Evaluate Initiator System - Is the initiator appropriate for the temperature? - Is the concentration optimal? check_inhibitor->check_initiator Inhibitor removed, system is anaerobic end_fail Persistent Low Conversion: Consult literature for alternative methods (e.g., anionic ROP, plasma polymerization) check_inhibitor->end_fail Inhibitor present check_temp 3. Assess Reaction Temperature - Is the temperature high enough for initiation? - Could temperature be too high, causing side reactions? check_initiator->check_temp Initiator is suitable check_initiator->end_fail Initiator unsuitable consider_copolymerization 4. Consider Copolymerization - Introduce a more reactive comonomer (e.g., styrene). - Implement gradual monomer/initiator feed. check_temp->consider_copolymerization Temperature optimized check_temp->end_fail Sub-optimal temperature end_success Success: Improved Conversion consider_copolymerization->end_success Copolymerization successful consider_copolymerization->end_fail Copolymerization fails

Caption: Troubleshooting workflow for low conversion rates.

Detailed Steps & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Presence of Inhibitors Check the monomer's technical data sheet for added stabilizers (e.g., MEHQ). Perform a purification step if the monomer has not been treated.Solution: Purify the this compound by passing it through a column of activated basic alumina (B75360) or by distillation (ensure proper safety precautions for distillation of peroxides if present). Before starting the polymerization, deoxygenate the system by purging with an inert gas like nitrogen or argon for 30-60 minutes.
Ineffective Initiator Review the initiator's half-life at your reaction temperature. For free-radical polymerization of this compound, low-temperature initiators are often ineffective.Solution: Switch to a high-temperature initiator such as di-t-butyl peroxide or t-butyl hydroperoxide. Increase the reaction temperature to be within the optimal range for the chosen initiator (e.g., up to 180°C for the aforementioned peroxides).[1]
Sub-optimal Reaction Temperature Analyze your reaction temperature. This compound polymerization often requires higher thermal energy to proceed at a reasonable rate.Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the conversion at each step. Be aware that temperatures that are too high can cause side reactions.[5]
Degradative Chain Transfer (Homopolymerization) This is an inherent property of this compound. If you are attempting to homopolymerize it, this is the most likely cause of low conversion.Solution: Consider copolymerization with a more reactive monomer such as styrene or an acrylic ester.[1] A gradual feed of the more reactive monomer and the initiator can help to achieve a more uniform copolymer and higher conversion.[1] For styrene-allyl alcohol copolymers, conversions are often kept around 40% or lower to maintain stable reaction conditions.[1]

Mechanism of Degradative Chain Transfer

Degradative_Chain_Transfer cluster_propagation Chain Propagation (Desired) cluster_transfer Degradative Chain Transfer (Problematic) P_radical Growing Polymer Chain (P•) Monomer This compound Monomer P_radical->Monomer Adds to double bond P_radical_new P-M• Monomer->P_radical_new Forms longer chain P_radical_2 Growing Polymer Chain (P•) Monomer_2 This compound Monomer P_radical_2->Monomer_2 Abstracts H from -CH2-OH Terminated_P Terminated_P Monomer_2->Terminated_P Forms Terminated Polymer (P-H) Allyl_Radical Resonance-Stabilized Allylic Radical Monomer_2->Allyl_Radical Forms Stable Allylic Radical Reinitiation Lowers Conversion Rate Allyl_Radical->Reinitiation Slow Re-initiation

Caption: The process of degradative chain transfer in this compound polymerization.

Issue 2: Polymer has a Very Low Molecular Weight

Low molecular weight is a direct consequence of degradative chain transfer.

Potential Cause Diagnostic Check Recommended Solution
Dominant Chain Transfer Characterize the molecular weight of your polymer using techniques like Gel Permeation Chromatography (GPC) or viscometry. If the degree of polymerization is low, chain transfer is the likely culprit.Solution 1: Increase the initiator concentration. This will generate more primary radicals, which can increase the rate of initiation relative to the rate of chain transfer. However, this may also lead to even lower molecular weight if termination by primary radicals becomes significant.
Solution 2: As with low conversion, copolymerization is a highly effective strategy. The incorporation of a comonomer that does not readily undergo chain transfer will lead to higher molecular weight polymers.
Solution 3: Some research suggests that conducting the polymerization in the presence of certain Lewis acids can complex with the monomer and potentially reduce the rate of chain transfer, though yields may still be low.[2][3]

Experimental Protocols

Protocol 1: Purification of this compound to Remove Inhibitors

Objective: To remove phenolic inhibitors (e.g., MEHQ) from commercial this compound.

Materials:

  • This compound (as received)

  • Basic activated alumina

  • Chromatography column

  • Round bottom flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a chromatography column with a stopcock.

  • Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane) and pack the column. Allow the solvent to drain until it is level with the top of the alumina bed.

  • Gently add the this compound to the top of the column.

  • Elute the this compound through the column, collecting the purified monomer in a clean, dry round bottom flask.

  • Immediately before use in a polymerization reaction, purge the purified this compound with an inert gas for at least 30 minutes to remove dissolved oxygen.

Protocol 2: High-Temperature Copolymerization of Styrene and this compound

Objective: To synthesize a styrene-allyl alcohol (SAA) copolymer with improved conversion compared to this compound homopolymerization.

Materials:

  • Purified styrene

  • Purified this compound

  • Di-t-butyl peroxide (initiator)

  • High-pressure reactor equipped with a stirrer, thermocouple, and inlet/outlet ports for inert gas and monomer feed.

  • Syringe pumps for gradual monomer and initiator feed.

Procedure:

  • Charge the reactor with an initial amount of this compound.

  • Seal the reactor and deoxygenate the system by purging with nitrogen for 30-60 minutes while stirring.

  • Heat the reactor to the desired temperature (e.g., 150-180°C).[1]

  • Prepare two separate solutions: one with the remaining styrene and another with the di-t-butyl peroxide in a suitable solvent (if necessary).

  • Using syringe pumps, gradually feed the styrene and the initiator solution into the reactor over a period of several hours. A programmed, gradual feed is crucial to maintain a relatively constant monomer ratio and initiator concentration.[1]

  • After the feed is complete, allow the reaction to continue for a predetermined time to reach the target conversion (e.g., ~40%).[1]

  • Cool the reactor to room temperature and safely vent any pressure.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or hexane).

  • Filter and dry the resulting SAA copolymer under vacuum.

Data Summary Tables

Table 1: Effect of Initiator and Temperature on this compound Copolymerization (Illustrative Data)

Comonomer Initiator Temperature (°C) Typical Conversion (%) Resulting Polymer Reference
StyreneDi-t-butyl peroxide150 - 180~40Styrene-allyl alcohol (SAA) copolymer[1]
Acrylic EstersPeroxide-based~140>65 (in some systems)Acrylic-allyl alcohol copolymer[1]

Table 2: Troubleshooting Checklist and Data Log

Use this table to log your experimental parameters and outcomes to identify trends and sources of low conversion.

Experiment ID Monomer Purification? (Y/N) Initiator Type & Conc. Reaction Temp (°C) Reaction Time (h) Conversion (%) Molecular Weight ( g/mol ) Observations
Example-01NAIBN, 1 mol%7024<1-No noticeable increase in viscosity
Example-02YAIBN, 1 mol%7024~2Very LowSlight increase in viscosity
Example-03YDi-t-butyl peroxide, 2 mol%16012~8LowNoticeable viscosity increase
Your Exp 1
Your Exp 2

References

Improving the selectivity of allyl alcohol epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of allyl alcohol. The focus is on improving the selectivity of this critical transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction has a low conversion rate, with a significant amount of starting material remaining. What are the likely causes and solutions?

A: Low conversion in this compound epoxidation can stem from several factors related to the catalyst, oxidant, or general reaction conditions.

  • Catalyst Deactivation: Many catalysts, particularly titanium-based ones used in Sharpless epoxidations, are highly sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous. The catalyst itself should be stored under an inert atmosphere.[1]

  • Oxidant Degradation: Oxidants like tert-butyl hydroperoxide (TBHP) and hydrogen peroxide can decompose over time. It is crucial to use a fresh supply or titrate the oxidant to determine its active concentration before use.

  • Insufficient Catalyst Loading: While typical catalyst loading is 5-10 mol%, less reactive or sterically hindered substrates may require an increased amount.[1]

  • Reaction Temperature: While lower temperatures often favor selectivity, they can also decrease the reaction rate. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be monitored carefully to avoid side reactions.

Q2: The desired epoxide is forming, but I'm observing significant side products. What are the common side reactions and how can I minimize them?

A: The primary side reactions in this compound epoxidation are oxidation to an enone, epoxide rearrangement, and ring-opening of the epoxide.

  • Oxidation to α,β-Unsaturated Ketones (Enones): This is a common side reaction, especially with vanadium and chromium-based catalysts.[2] For cyclic allylic alcohols, substrates with the hydroxyl group in a pseudo-equatorial position are more susceptible to this side reaction.[3] To mitigate this, consider switching to a titanium-based catalyst system, which is generally more selective for epoxidation.

  • Epoxide Rearrangement: The epoxide product can be unstable and rearrange to a ketone or aldehyde, a process often catalyzed by acidic conditions. Ensure the reaction is run under neutral or slightly basic conditions to minimize this.

  • Ring-Opening: In the presence of protic solvents (e.g., water, alcohols) and acidic conditions, the epoxide ring can be opened to form diols or ether-alcohols. Using aprotic solvents and maintaining neutral pH are crucial to prevent this.

Q3: I'm struggling with poor diastereoselectivity in the epoxidation of a chiral allylic alcohol. How can I improve this?

A: Poor diastereoselectivity can be influenced by the substrate, catalyst, and reaction conditions.

  • Substrate Control vs. Reagent Control: The inherent stereochemistry of the substrate can direct the epoxidation, but this may not always lead to the desired diastereomer. If substrate control is yielding poor results, switching to a reagent-controlled method like the Sharpless asymmetric epoxidation can enforce the desired stereochemistry by using a specific chiral ligand.[4]

  • Hydrogen Bonding: The hydroxyl group of the allylic alcohol plays a crucial directing role through hydrogen bonding with the catalyst-oxidant complex.[3] Protecting the alcohol group will disrupt this and can lead to a loss of selectivity.

  • Catalyst Choice: For syn-selective epoxidation of terminal allylic alcohols, a titanium salalen complex has shown outstanding results, providing high diastereomeric ratios.[5] For anti-selective epoxidation, the Sharpless-Katsuki epoxidation is a reliable method.[5]

Frequently Asked Questions (FAQs)

What is the role of the tartrate ligand in the Sharpless asymmetric epoxidation?

The chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand is essential for inducing enantioselectivity. It forms a chiral complex with the titanium tetraisopropoxide catalyst, creating a chiral environment that directs the oxidant to one face of the double bond over the other.[6][7] The choice between L-(+)-tartrate and D-(-)-tartrate determines which enantiomer of the epoxide is formed.[8]

Can I use hydrogen peroxide instead of TBHP as the oxidant?

While TBHP is the most common oxidant for Sharpless-type epoxidations, systems using hydrogen peroxide have been developed. For instance, niobium-salan complexes and some titanium salalen catalysts effectively use aqueous hydrogen peroxide, which is environmentally and economically advantageous as it produces water as the only byproduct.[5][8]

How does the directing effect of the allylic hydroxyl group work?

The hydroxyl group coordinates to the metal center of the catalyst, bringing the catalyst-oxidant complex into close proximity with the double bond.[9] This intramolecular delivery of the oxygen atom leads to high regio- and stereoselectivity. This is why allylic alcohols are often epoxidized with higher selectivity than isolated alkenes.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Epoxidation

Catalyst SystemAllylic Alcohol SubstrateOxidantYield (%)Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)Reference
Ti(OiPr)₄ / L-(+)-DET(E)-2-Hexen-1-olTBHP8594% ee[8][10]
Ti(OiPr)₄ / D-(-)-DIPTGeraniolTBHP9388% ee[10]
Titanium Salalen Complex(R)-1-Octen-3-olH₂O₂98>99:1 dr (syn)[5]
VO(acac)₂ / Chiral Hydroxamic Acid1-Phenyl-2-propen-1-olTBHP>9919% ee[11]
Niobium-Salan Complex3-Methyl-2-buten-1-olH₂O₂9894% selectivity[12]
Titanocene ComplexCinnamyl alcoholTBHP9784:16 dr[13]

Experimental Protocols

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is a representative procedure for the catalytic version of the Sharpless asymmetric epoxidation.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • (E)-2-Hexen-1-ol

  • tert-Butyl hydroperoxide (TBHP) in toluene (B28343) (anhydrous)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 10% aqueous NaOH solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane and cool the flask to -20 °C in a cooling bath.

  • To the cooled suspension, add L-(+)-DET (0.1 equiv) followed by Ti(OiPr)₄ (0.1 equiv) via syringe. Stir the mixture for 30 minutes at -20 °C to form the catalyst complex.

  • Add (E)-2-hexen-1-ol (1.0 equiv) to the reaction mixture.

  • Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene (1.5 equiv) dropwise, ensuring the internal temperature remains below -10 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and allowing the mixture to warm to room temperature. Stir for 1 hour.

  • Add a 10% aqueous NaOH solution and stir for an additional 30 minutes until the two phases become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Protocol 2: syn-Selective Epoxidation of a Terminal Allylic Alcohol with a Titanium Salalen Catalyst

This protocol describes the highly syn-selective epoxidation using a titanium salalen complex and hydrogen peroxide.

Materials:

  • Titanium salalen catalyst

  • Terminal secondary allylic alcohol (e.g., (R)-1-octen-3-ol)

  • Aqueous hydrogen peroxide (H₂O₂)

  • Acetonitrile

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the titanium salalen catalyst (1-5 mol%) in acetonitrile.

  • Add the terminal allylic alcohol (1.0 equiv) to the solution.

  • To the stirred mixture at room temperature, add aqueous hydrogen peroxide (1.5 equiv) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or GC. For less reactive substrates, additional portions of H₂O₂ may be added after 24 and 48 hours.[5]

  • Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to obtain the syn-epoxy alcohol.

Visualizations

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification prep_start Flame-dried flask under N2 add_sieves Add 4Å molecular sieves prep_start->add_sieves add_solvent Add anhydrous CH2Cl2, cool to -20°C add_sieves->add_solvent add_ligand Add L-(+)-DET add_solvent->add_ligand add_ti Add Ti(OiPr)4 add_ligand->add_ti stir Stir for 30 min at -20°C add_ti->stir add_substrate Add allylic alcohol stir->add_substrate add_oxidant Add TBHP solution dropwise add_substrate->add_oxidant react Stir at -20°C, monitor by TLC add_oxidant->react quench Quench with H2O react->quench warm Warm to RT, stir 1h quench->warm add_naoh Add 10% NaOH, stir 30 min warm->add_naoh extract Separate layers, extract with ether add_naoh->extract dry Dry, filter, concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Selectivity_Factors selectivity Epoxidation Selectivity catalyst Catalyst System selectivity->catalyst substrate Substrate Structure selectivity->substrate conditions Reaction Conditions selectivity->conditions metal Transition Metal (Ti, V, Nb) catalyst->metal ligand Chiral Ligand (e.g., Tartrate, Salalen) catalyst->ligand h_bonding Allylic -OH Group (Directing Effect) substrate->h_bonding sterics Steric Hindrance (A1,2 & A1,3 strain) substrate->sterics oxidant Oxidant (TBHP, H2O2) conditions->oxidant solvent Solvent (Protic vs. Aprotic) conditions->solvent temp Temperature conditions->temp

Caption: Key factors influencing the selectivity of allylic alcohol epoxidation.

Sharpless_Catalytic_Cycle cat_start [Ti(OR)2(tartrate)]2 cat_active Ti(tartrate)(OR)2(ROOH) cat_start->cat_active + ROOH - ROH alkoxide ROH cat_start->alkoxide cat_substrate Ti(tartrate)(OR)(allyloxide)(ROOH) cat_active->cat_substrate + this compound - ROH cat_active->alkoxide cat_product Ti(tartrate)(OR)(epoxyalkoxide) cat_substrate->cat_product Oxygen Transfer cat_product->cat_active + this compound - Epoxy Alcohol product Epoxy Alcohol cat_product->product oxidant ROOH oxidant->cat_start alcohol Allyl Alcohol alcohol->cat_active alkene Alkene alkene->cat_substrate

Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.

References

Preventing the formation of acrolein during allyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyl alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this compound. Our goal is to help you optimize your reaction conditions to maximize yield and purity, with a special focus on preventing the formation of the common and often problematic byproduct, acrolein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. The questions are organized by the synthetic route to this compound.

Synthesis from Glycerol (B35011)

The conversion of glycerol to this compound is a promising green chemistry route, but it is often plagued by the formation of acrolein.

Q1: My glycerol-to-allyl alcohol reaction is producing a large amount of acrolein. How can I minimize it?

A1: Acrolein formation is a common side reaction in the dehydration of glycerol. Here are several strategies to suppress it:

  • Reaction Temperature and Heating Rate: Slow heating can lead to charring and increased acrolein formation. It is recommended to heat the reaction mixture rapidly. The main reaction to form this compound typically occurs between 225°C and 235°C.[1]

  • Choice of Acid Catalyst: When using glycerol with a carboxylic acid, the choice of acid is critical. The formic acid method is known to be superior to the oxalic acid method, providing higher yields of this compound and producing less acrolein.[1]

  • Catalyst Selection: The use of specific heterogeneous catalysts can significantly improve selectivity.

    • Iron-based catalysts: Iron oxide has been shown to catalyze the conversion of glycerol to this compound through a dehydration and subsequent hydrogen transfer mechanism, which can bypass the direct formation of acrolein as the final product.[2] Bimetallic iron-nickel oxides have also been shown to influence selectivity, with the Fe⁺³/Fe⁺² redox pair playing a role.[3]

    • Zirconia-based catalysts: Phosphate-stabilized tungsten oxide-zirconia (WOx-ZrO2) catalysts can be tuned to favor either this compound or acrolein. Low tungsten oxide content promotes this compound formation due to the presence of strong Lewis acid sites that facilitate hydrogenolysis.[4]

    • Zeolites: Copper-modified HZSM-5 zeolites have demonstrated increased selectivity towards this compound compared to the unmodified zeolite, which tends to favor acrolein.[5]

  • Use of a Sacrificial Reductant: Adding a sacrificial reductant like formic acid or oxalic acid to the feed over an alumina-supported iron catalyst can increase the yield of this compound.[6]

Q2: What are the typical yields and selectivity for this compound synthesis from glycerol using different catalysts?

A2: The yield and selectivity are highly dependent on the catalyst and reaction conditions. The table below summarizes some reported data.

CatalystSupportTemperature (°C)Glycerol Conversion (%)This compound Selectivity (%)Acrolein Selectivity (%)Reference
Iron Oxide-350---[2]
13 wt% FeZSM-53401.761.8-[5]
CuZSM-52509355-[5]
Low WOxZrO2--FavoredLow[4][7]
High WOxZrO2--LowFavored[4][7]
Fe-Ni OxideAlumina (B75360)300~20-25Increased vs. monometallic-[3]

Q3: My catalyst is deactivating quickly during the gas-phase conversion of glycerol. What could be the cause and how can I prevent it?

A3: Catalyst deactivation in glycerol dehydration is often due to coke (carbon) deposition on the catalyst surface.[3]

  • Managing Acidity: Catalysts with very strong Brønsted acid sites can sometimes promote side reactions that lead to coking. Modifying the catalyst to balance Brønsted and Lewis acidity can improve stability.[4][7]

  • Addition of Metals: The addition of certain metals, like palladium, to acidic catalysts has been shown to reduce carbon deposition.[3]

  • Reaction Conditions: Operating at optimal temperatures and pressures can also help minimize coke formation.

Synthesis from Propylene (B89431) Oxide

The isomerization of propylene oxide is another important route to this compound. However, side reactions can lead to the formation of propionaldehyde (B47417) and acetone.

Q1: How can I improve the selectivity of propylene oxide rearrangement to this compound over other isomers like propionaldehyde?

A1: The choice of catalyst and reaction conditions are key to maximizing this compound selectivity.

  • Catalyst Selection:

    • Lithium Phosphate (B84403): Boron-modified lithium phosphate catalysts containing 2000 to 4000 ppm sodium have been shown to be highly selective for this compound formation, especially at propylene oxide conversions of 37% or lower.[8]

    • Potassium Alum: This catalyst is used at high temperatures for this rearrangement.[1]

    • Avoid Certain Catalysts: Catalysts like activated alumina, thoria, and titania can promote the formation of propionaldehyde and acetone.[9]

  • Reaction Temperature: The catalytic conversion of propylene oxide to this compound is typically conducted in a temperature range of 250 to 550°C, with a preferable range of 300 to 400°C.[9]

  • Flow Velocity: A flow velocity of 50 to 1000 grams of propylene oxide per hour per liter of catalyst is suitable for promoting this compound formation.[9]

Q2: What kind of yields and product ratios can I expect from the catalytic rearrangement of propylene oxide?

A2: With the right catalyst and conditions, this compound can be the predominant product. For example, using a chromic oxide and activated alumina catalyst, a 53% conversion of propylene oxide was achieved, with the products being 59% this compound and 20% propionaldehyde, giving a ratio of approximately 3 to 1.[9]

Synthesis from Allyl Chloride

The hydrolysis of allyl chloride is a major commercial production method for this compound.

Q1: What are the main byproducts in the hydrolysis of allyl chloride to this compound, and how can I control them?

A1: The primary byproduct in this reaction is diallyl ether, which can form at levels of 5-10%. Other minor byproducts can include chloropropenes and propionaldehyde.[10]

  • pH Control: It is important to mix the allyl chloride and the aqueous alkaline solution (e.g., dilute sodium hydroxide) thoroughly to maintain a constant pH, which helps to minimize byproduct formation.[10]

  • Complete Conversion: Ensuring near-quantitative conversion of the corrosive allyl chloride is crucial for both safety and economic reasons. This is often achieved in a recycle reactor.[10]

Q2: What are the typical reaction conditions for the hydrolysis of allyl chloride?

A2: This reaction is typically carried out at elevated temperatures and pressures. A common set of conditions involves reacting allyl chloride with a dilute sodium hydroxide (B78521) solution at 150°C and 1.3–1.4 MPa. These conditions can yield 85–95% this compound.[10] A 97% conversion of allyl chloride with a 90% molar yield to this compound has also been reported.[11][12]

Synthesis from Propylene (via Acetoxylation)

This route involves the formation of allyl acetate (B1210297) from propylene, followed by hydrolysis to this compound. It is considered a more environmentally friendly process as it avoids the use of chlorine.

Q1: What type of catalysts are effective for the acetoxylation of propylene to allyl acetate?

A1: Palladium-based catalysts are commonly used for this reaction.

  • Supported Palladium Catalysts: Palladium on an inert support, often in combination with promoters like potassium and bismuth, is effective. The addition of rubidium as a promoter to a palladium-bismuth catalyst has been shown to improve selectivity and yield.[13]

  • Catalyst Activation: A palladium-on-carbon catalyst can be activated by pre-treatment with propylene at temperatures above 50°C in the absence of oxygen.[14][15]

Q2: What are the typical reaction conditions and performance for propylene acetoxylation?

A2: The reaction is typically carried out by reacting propylene, acetic acid, water, and oxygen. With palladium-potassium-bismuth catalysts, propylene conversions are around 5-10% with about 90% selectivity to allyl acetate.[13] The subsequent hydrolysis of allyl acetate to this compound is carried out in a separate step, for instance, by heating to about 230°C and 3 MPa.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from Glycerol and Formic Acid

This protocol is adapted from a well-established laboratory procedure.[1]

Materials:

  • Glycerol (2 kg, 21.7 moles)

  • Technical 85% formic acid (700 g initially, then two 500 g portions)

  • Potassium carbonate

  • Boiling chips

Equipment:

  • 5-L round-bottomed flask

  • Condenser for downward distillation

  • Thermometer

  • Receiving flask

  • Heating mantle or ring burner

  • Separatory funnel

Procedure:

  • Place 2 kg of glycerol and 700 g of 85% formic acid into the 5-L round-bottomed flask. Add a few boiling chips.

  • Assemble the distillation apparatus. It is advisable to run a tube from the side arm of the receiving flask to a bottle of strong caustic soda solution to trap and decompose any acrolein formed.

  • Heat the mixture rapidly. The first distillate should come over within 15 minutes, and the temperature should reach 195°C within 30-45 minutes. Caution: Slow heating can cause charring and significant acrolein formation.

  • Collect the distillate that comes over between 195°C and 260°C. The main reaction occurs between 225°C and 235°C. Stop heating when the temperature reaches 260°C, as decomposition may begin. This first distillation will take about four hours.

  • Allow the reaction flask to cool to between 100°C and 125°C. Add another 500 g of 85% formic acid.

  • Repeat the distillation, collecting the fraction between 195°C and 260°C.

  • Cool the flask again and add a final 500 g portion of 85% formic acid. Distill as before, collecting the same fraction.

  • Combine all the 195-260°C fractions. Add solid potassium carbonate to salt out the this compound and neutralize any remaining formic acid.

  • Separate the upper this compound layer.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling up to about 103°C (or up to 98°C if using a fractionating column). The expected yield of pure this compound is 45-47%.

Process and Reaction Pathway Diagrams

The following diagrams illustrate key concepts in this compound synthesis and troubleshooting.

ReactionPathways_Glycerol cluster_conditions Influencing Factors Glycerol Glycerol Intermediate_Acrolein Acrolein Glycerol->Intermediate_Acrolein Dehydration (Brønsted Acid Sites) Enol_Intermediate Enol Intermediate Glycerol->Enol_Intermediate Dehydration/Dehydrogenation (Redox/Lewis Sites) Allyl_Alcohol This compound Intermediate_Acrolein->Allyl_Alcohol Hydrogenation Enol_Intermediate->Allyl_Alcohol Rearrangement Strong Brønsted Acidity Strong Brønsted Acidity Strong Brønsted Acidity->Intermediate_Acrolein Redox Sites (e.g., Fe-oxides) Redox Sites (e.g., Fe-oxides) Redox Sites (e.g., Fe-oxides)->Enol_Intermediate

Caption: Reaction pathways from glycerol to this compound.

Troubleshooting_Acrolein Start High Acrolein in Glycerol Reaction Check_Heating Is heating rate rapid? Start->Check_Heating Increase_Heating Increase heating rate Check_Heating->Increase_Heating No Check_Acid Using oxalic acid? Check_Heating->Check_Acid Yes Increase_Heating->Check_Acid Switch_Acid Switch to formic acid Check_Acid->Switch_Acid Yes Check_Catalyst Is catalyst optimized for selectivity? Check_Acid->Check_Catalyst No Switch_Acid->Check_Catalyst Optimize_Catalyst Consider Fe-based, Zr-based, or modified zeolite catalysts Check_Catalyst->Optimize_Catalyst No End Acrolein Minimized Check_Catalyst->End Yes Optimize_Catalyst->End

Caption: Troubleshooting workflow for high acrolein formation.

References

Technical Support Center: Optimizing Allyl Alcohol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of allyl alcohol.

Troubleshooting Guide

Problem: Low or No Product Yield

Q1: My esterification reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?

A1: Low or no yield in this compound esterification can stem from several factors, primarily related to reaction equilibrium, catalyst activity, and reaction conditions.

  • Reversible Reaction Equilibrium: The Fischer-Speier esterification is a reversible process.[1][2] To drive the reaction towards the ester product, the water byproduct must be removed as it forms.

    • Solution: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or hexane (B92381) to continuously remove water.[1] Alternatively, using a large excess of one reactant (either this compound or the carboxylic acid) can shift the equilibrium.[1][2]

  • Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in insufficient quantities.

    • Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid.[1] Consider a slight, judicious increase in catalyst loading.

  • Insufficient Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.

    • Solution: Ensure the reaction is heated to the appropriate temperature, often reflux, for the specific solvent and reactants used.[1] Monitoring the internal reaction temperature is crucial. For instance, a study on the esterification of this compound with natural oil acids found optimal yields at 90°C.[3]

  • Use of Less Reactive Acylating Agents: Carboxylic acids can be less reactive than their derivatives.

    • Solution: For higher reactivity and potentially higher yields, consider using an acid anhydride (B1165640) or acyl chloride instead of the carboxylic acid.[1][4]

Problem: Formation of Side Products

Q2: I am observing significant formation of side products in my reaction mixture. What are these impurities and how can I minimize them?

A2: The most common side product in the acid-catalyzed esterification of this compound is diallyl ether.[4] Other side reactions can include rearrangement and polymerization, especially under harsh conditions.

  • Diallyl Ether Formation: This occurs through the acid-catalyzed self-condensation of two this compound molecules.[4]

    • Solution:

      • Using the corresponding ether of the this compound as the azeotroping agent can suppress this side reaction.[4]

      • Maintain a sufficient concentration of the carboxylic acid.

      • Consider milder catalysts or reaction conditions.

  • Rearrangement of this compound: Under certain acidic conditions, this compound can rearrange.[5]

    • Solution: Careful selection of the acid catalyst and temperature control can minimize this. Milder acids like camphorsulfonic acid (CSA) or pyridinium (B92312) p-toluenesulfonate (PPTS) might be beneficial.[6]

  • Polymerization: this compound and its esters can polymerize at elevated temperatures.[6]

    • Solution: Avoid excessively high temperatures and prolonged reaction times. It has been noted that this compound can polymerize rapidly at temperatures above 45°C.[6]

Problem: Difficulty in Product Purification

Q3: How can I effectively purify my allyl ester product from the reaction mixture?

A3: Purification typically involves removing the catalyst, unreacted starting materials, and any side products.

  • Catalyst Removal: Acid catalysts need to be neutralized.

    • Solution: After cooling the reaction, a standard workup procedure involves washing the organic layer with a weak base solution, such as saturated sodium bicarbonate (NaHCO₃), followed by a brine wash.[1]

  • Separation of Products:

    • Solution: Fractional distillation is a common method to separate the desired ester from unreacted this compound, carboxylic acid, and side products like diallyl ether, provided there are sufficient differences in their boiling points.[7] Column chromatography can also be employed for more challenging separations.[1]

  • Drying: Residual water in the organic phase needs to be removed.

    • Solution: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before the final solvent removal or distillation.[1]

Frequently Asked Questions (FAQs)

Q4: What are the optimal general conditions for a standard Fischer esterification of this compound?

A4: While optimal conditions are substrate-dependent, a general starting point for Fischer esterification involves:

  • Reactant Ratio: Using an excess of one reactant, often the less expensive one, is common. A molar ratio of 1.3:1 of this compound to carboxylic acid has been reported to give good yields.[3]

  • Catalyst: An acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically used.[8]

  • Temperature: The reaction is often run at the reflux temperature of the solvent. For example, when esterifying with phthalic anhydride, a temperature range of 130°C to 160°C has been found suitable.[4]

  • Water Removal: Continuous removal of water using a Dean-Stark apparatus is highly recommended.[1]

Q5: Are there alternative, milder methods for this compound esterification?

A5: Yes, several alternative methods can be employed, especially when dealing with sensitive substrates.

  • Palladium-Catalyzed Esterification: Palladium(II) catalysts, such as those with sulfoxide (B87167) ligands, can facilitate the direct oxidative coupling of terminal olefins (which can be formed from this compound) with carboxylic acids under milder conditions.[9]

  • Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of this compound. This approach is highly selective and occurs under mild conditions, often avoiding side reactions.[10]

  • Using Activated Carboxylic Acid Derivatives: Reacting this compound with more reactive acylating agents like acyl chlorides or acid anhydrides can proceed under milder conditions, sometimes without a catalyst, and often gives higher yields.[1]

Q6: Can I perform the esterification without a solvent?

A6: Yes, solvent-free esterification is a viable and more environmentally friendly option. This can be achieved by:

  • Using a large excess of one of the reactants to serve as the solvent.[1]

  • Employing highly reactive acylating agents like acetic anhydride, which can often be reacted neat with this compound.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Esterification

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield (%)Reference
Acid Catalyst (p-TsOH, H₂SO₄) Reflux with Dean-StarkInexpensive, readily availableHarsh conditions, side reactions (ether formation)80-90+[3][5]
N-methylpyrrolydonehydrosulphate 90°C, 3 hours, 3% catalystHigh yieldSpecific ionic liquid catalyst91.6[3]
Palladium(II)/Sulfoxide Milder temperaturesHigh selectivity, broad scopeCatalyst cost, requires oxidant40-50[9]
Lipase (Enzymatic) Mild temperatures (e.g., 30-50°C)High selectivity, mild conditionsSlower reaction rates, enzyme costVariable[10]
Iridium(I) Complex Room temperature, HBr additiveHigh enantioselectivity for chiral estersCatalyst complexity and cost76[11]

Experimental Protocols

Protocol 1: General Fischer-Speier Esterification of this compound with a Carboxylic Acid
  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagents: To the flask, add the carboxylic acid (1.0 eq), this compound (1.5 - 2.5 eq), an appropriate azeotropic solvent (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.02 eq).[4]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or GC analysis. This can take 2.5-3 hours or longer.[3]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can then be purified by fractional distillation or column chromatography.[1][7]

Protocol 2: Esterification using an Acid Anhydride
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the acid anhydride (1.0 eq) and this compound (1.0-1.2 eq).

  • Reaction: The reaction can often be run neat or in a suitable solvent. Depending on the reactivity, the mixture may be heated. For example, when using acetic anhydride, the mixture can be heated to 100-110°C.[1]

  • Workup: After the reaction is complete, cool the mixture. If excess anhydride was used, it can be quenched by the careful addition of water.

  • Purification: The product can be isolated by extraction with a suitable organic solvent, followed by washing with water and brine. The crude product is then dried and purified by distillation or chromatography.[1]

Visualizations

Troubleshooting_Low_Yield Start Problem: Low or No Yield Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and sufficient? Check_Equilibrium->Check_Catalyst Yes Sol_Equilibrium Solution: - Use Dean-Stark trap - Use excess reactant Check_Equilibrium->Sol_Equilibrium No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Sol_Catalyst Solution: - Use fresh, anhydrous catalyst - Increase catalyst loading Check_Catalyst->Sol_Catalyst No Check_Reactivity Consider acylating agent reactivity. Check_Temp->Check_Reactivity Yes Sol_Temp Solution: - Ensure reflux temperature - Monitor internal temperature Check_Temp->Sol_Temp No Sol_Reactivity Solution: - Use acid anhydride or acyl chloride Check_Reactivity->Sol_Reactivity Low End Yield Improved Check_Reactivity->End High Sol_Equilibrium->Check_Catalyst Sol_Catalyst->Check_Temp Sol_Temp->Check_Reactivity Sol_Reactivity->End

Caption: Troubleshooting workflow for low reaction yield.

Fischer_Esterification_Workflow Setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Reagents 2. Charge Reagents - Carboxylic Acid - this compound - Solvent (Toluene) - Acid Catalyst (p-TsOH) Setup->Reagents Reaction 3. Heat to Reflux (Remove H₂O azeotropically) Reagents->Reaction Workup 4. Workup - Cool reaction - Wash with H₂O, NaHCO₃, Brine Reaction->Workup Reaction Complete Purification 5. Isolate & Purify - Dry over MgSO₄ - Filter & Concentrate - Distill or Chromatograph Workup->Purification Product Pure Allyl Ester Purification->Product

Caption: Experimental workflow for Fischer-Speier esterification.

References

Technical Support Center: Quenching Unreacted Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the quenching of unreacted allyl alcohol in a reaction mixture. The methods described are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why do I need to quench unreacted this compound?

Unreacted this compound can interfere with subsequent reaction steps or complicate product purification. Due to its relatively low boiling point (97 °C) and miscibility with many organic solvents, its removal by simple extraction or evaporation can be inefficient. Quenching converts the this compound into a different compound with significantly different physical properties (e.g., polarity, boiling point), facilitating its removal.

Q2: What are the most common methods for quenching excess this compound?

The two most common chemical quenching methods involve reacting the alkene functionality of this compound. These are:

  • Bromination: Addition of bromine across the double bond.

  • Oxidation: Using an oxidizing agent like potassium permanganate (B83412) to cleave the double bond or form a diol.

Q3: How do I choose between bromination and oxidation for quenching?

The choice of quenching method depends on the stability of your desired product and other components in the reaction mixture.

  • Bromination is a good choice if your product is stable to bromine and acidic conditions are acceptable. The resulting 2,3-dibromopropan-1-ol is significantly less volatile and more polar than this compound.

  • Oxidation with potassium permanganate is effective but can be less selective. It is suitable if your product is stable to strong oxidizing conditions. Under basic or neutral conditions, it forms a highly polar triol (glycerol) and a solid precipitate (MnO₂), which are easy to remove.

Q4: Can I use other quenching methods?

While other methods exist, such as reaction with other electrophiles, bromination and permanganate oxidation are generally reliable and utilize common laboratory reagents. The use of highly reactive and toxic reagents like phosgene (B1210022) to consume residual this compound is generally not recommended for routine quenching due to safety concerns.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture remains colored after bromine quench. Excess bromine is present.Add a few drops of a saturated aqueous solution of sodium thiosulfate (B1220275) and stir until the color disappears.
A fine brown precipitate (MnO₂) is difficult to filter after permanganate quench. The manganese dioxide particles are too fine.Add a filter aid such as Celite® to the mixture before filtration to improve the filtration rate and efficiency.
Product degradation is observed after quenching. The product is not stable to the quenching conditions (e.g., strong oxidant, bromine).Consider a milder quenching agent or a different purification strategy, such as column chromatography, if your product is sensitive.
Quenching reaction is too vigorous and exothermic. The concentration of unreacted this compound is high, and the quenching agent was added too quickly.Cool the reaction mixture in an ice bath before and during the dropwise addition of the quenching agent. Dilute the reaction mixture with a suitable solvent if necessary.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and the products formed after quenching. These differences in properties are exploited for the easy removal of the quenched alcohol from the reaction mixture.

Compound Molar Mass ( g/mol ) Boiling Point (°C) Solubility in Water Physical State at STP
This compound58.0897MiscibleLiquid
2,3-Dibromopropan-1-ol217.89219Slightly solubleLiquid
Glycerol (B35011)92.09290MiscibleLiquid
Manganese Dioxide86.94535 (decomposes)InsolubleSolid

Experimental Protocols

Protocol 1: Quenching with Bromine Solution

This protocol describes the quenching of unreacted this compound by converting it to 2,3-dibromopropan-1-ol.

Materials:

  • Reaction mixture containing unreacted this compound

  • Solution of bromine (e.g., 1 M in dichloromethane (B109758) or carbon tetrachloride)

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add the bromine solution dropwise to the reaction mixture. Continue the addition until a faint orange or yellow color persists, indicating a slight excess of bromine.[2]

  • Stir the reaction mixture at 0 °C for an additional 15-30 minutes.

  • Quench the excess bromine by adding saturated aqueous sodium thiosulfate solution dropwise until the color of the mixture is discharged.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., dichloromethane) and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and isolate the product. The quenched this compound (2,3-dibromopropan-1-ol) will remain in the crude product and can be separated by subsequent purification steps like column chromatography or distillation.

Protocol 2: Quenching with Potassium Permanganate

This protocol details the quenching of unreacted this compound via oxidation to glycerol and manganese dioxide.

Materials:

  • Reaction mixture containing unreacted this compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH) or sulfuric acid (H₂SO₄) (for pH adjustment)

  • Water

  • Isopropanol (B130326) (optional, to quench excess permanganate)

  • Celite®

  • Filtration apparatus (e.g., Büchner funnel)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

  • Prepare a solution of potassium permanganate in water. The concentration will depend on the estimated amount of residual this compound.

  • Adjust the pH of the reaction mixture. For neutral/basic conditions (to form glycerol and MnO₂), add a small amount of aqueous NaOH. For acidic conditions (which will lead to cleavage to formic acid), add dilute H₂SO₄.[3]

  • Slowly add the potassium permanganate solution dropwise to the cooled and stirred reaction mixture. A brown precipitate of manganese dioxide will form.

  • Continue addition until a faint purple color persists, indicating that all the this compound has been consumed.

  • If excess permanganate is present (persistent purple color), add a small amount of isopropanol to quench it until the purple color disappears and only the brown precipitate remains.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a pad of Celite® to the mixture and filter through a Büchner funnel to remove the manganese dioxide precipitate.

  • The filtrate contains the product and the highly polar glycerol, which can be removed by subsequent aqueous workup/extraction.

Visualizations

Quenching_Workflow_Bromine start Reaction Mixture (contains unreacted this compound) cool Cool to 0 °C in an ice bath start->cool add_br2 Add Bromine Solution dropwise until color persists cool->add_br2 stir Stir for 15-30 min at 0 °C add_br2->stir quench_br2 Add sat. Na₂S₂O₃(aq) until colorless stir->quench_br2 workup Aqueous Workup (Extraction, Wash, Dry) quench_br2->workup end Crude Product (containing 2,3-dibromopropan-1-ol) workup->end

Caption: Workflow for quenching unreacted this compound with bromine.

Quenching_Workflow_Permanganate start Reaction Mixture (contains unreacted this compound) cool Cool to 0 °C in an ice bath start->cool add_kmno4 Add KMnO₄ Solution dropwise until purple color persists cool->add_kmno4 quench_kmno4 Quench excess KMnO₄ (optional, with isopropanol) add_kmno4->quench_kmno4 filter Filter through Celite® to remove MnO₂ quench_kmno4->filter workup Aqueous Workup (to remove glycerol) filter->workup end Crude Product workup->end

Caption: Workflow for quenching unreacted this compound with potassium permanganate.

References

Technical Support Center: Analysis of Impurities in Commercial Grade Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial grade allyl alcohol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of impurities in commercial grade this compound.

Question: I am seeing unexpected peaks in my gas chromatogram. What could be the cause and how can I identify them?

Answer:

Unexpected peaks in your gas chromatogram can originate from several sources. Here is a step-by-step guide to troubleshoot this issue:

  • Identify Potential Contaminants:

    • Manufacturing Byproducts: Acrolein is a common impurity as it can be an intermediate in some manufacturing processes for this compound.[1] Other potential impurities can include unreacted starting materials or byproducts from the specific synthetic route used, such as diallyl ether and dibutyl ether.[2]

    • Solvent Impurities: Ensure the solvent used for sample dilution is of high purity. Run a blank analysis of the solvent to check for any interfering peaks.

    • Sample Contamination: The sample may have been contaminated during handling or storage. Review your sample preparation procedure for any potential sources of contamination.

  • Analytical Approach:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying unknown compounds. The mass spectrum of the unknown peak can be compared to spectral libraries for identification.[3][4]

    • Spiking: If you suspect a particular impurity, you can "spike" your sample with a small amount of a pure standard of that compound. If the peak height of the unknown peak increases, it confirms the identity of the impurity.

Question: My chromatographic peaks for this compound and its impurities are showing significant tailing. What can I do to improve the peak shape?

Answer:

Peak tailing is a common issue in gas chromatography and can affect the accuracy of integration and quantification. Here are some potential causes and solutions:

  • Active Sites in the GC System: The liner, column, or detector can have active sites that interact with polar analytes like alcohols, causing peak tailing.

    • Solution: Use a deactivated liner and a column specifically designed for alcohol analysis. If the problem persists, you may need to replace the liner or trim the column.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Improper Column Installation: A poor column installation can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is installed correctly according to the manufacturer's instructions.

  • Contamination: Contamination in the injector or at the head of the column can also cause peak tailing.[5]

    • Solution: Clean the injector and trim the first few centimeters of the column.

Question: I am experiencing poor resolution between two impurity peaks. How can I improve their separation?

Answer:

Poor resolution can make accurate quantification difficult. Consider the following adjustments to your GC method:

  • Temperature Program: Modify the temperature program. A slower temperature ramp or an isothermal hold at a specific temperature can improve the separation of closely eluting peaks.

  • Carrier Gas Flow Rate: Optimize the carrier gas flow rate. A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Column Selection: If optimizing the method parameters does not provide sufficient resolution, you may need to use a different GC column with a different stationary phase that offers better selectivity for the analytes of interest.[6]

Question: My quantitative results for a known impurity are inconsistent. What could be the reason?

Answer:

Inconsistent quantitative results can be frustrating. Here are some common causes and how to address them:

  • Injector Issues: Inconsistent injection volumes from the autosampler or manual injections can lead to variability.

    • Solution: Check the autosampler for proper operation and ensure your manual injection technique is consistent.

  • Sample Preparation: Inaccuracies in sample dilution or standard preparation will directly impact the final results.[5]

    • Solution: Carefully review your sample and standard preparation procedures. Use calibrated pipettes and volumetric flasks.

  • Integration Errors: The software's integration of the peaks may be inconsistent, especially if the peaks are tailing or not well-resolved.

    • Solution: Manually review the integration of each peak and adjust the integration parameters if necessary.

  • Instrument Drift: The detector response may drift over time.

    • Solution: Calibrate the instrument regularly using a set of standards that bracket the expected concentration of the impurity.

Frequently Asked Questions (FAQs)

What are the common impurities in commercial grade this compound?

Common impurities can include:

  • Acrolein: An intermediate in some manufacturing processes.[1]

  • Unreacted Starting Materials: Such as propylene (B89431) oxide.[7]

  • Byproducts: Including diallyl ether and dibutyl ether.[2]

  • Water: this compound is hygroscopic and can absorb moisture from the air.

What is the recommended analytical method for impurity analysis?

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust method for the quantitative analysis of impurities in this compound.[8][9] For the identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[3]

How should I prepare my this compound sample for GC analysis?

A common method involves diluting the this compound sample in a suitable high-purity solvent, such as methylene (B1212753) chloride or a mixture of methylene chloride and methanol.[8] The exact dilution will depend on the expected concentration of the impurities and the sensitivity of your instrument.

What type of GC column is suitable for this compound analysis?

A polar capillary column is generally recommended for the analysis of alcohols. Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, often referred to as WAX columns, are a good choice.

Are there any specific safety precautions I should take when handling this compound?

Yes, this compound is a toxic and flammable liquid.[10][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before working with this chemical.

Quantitative Data

The following tables provide examples of typical impurity profiles that might be found in commercial grade this compound. The exact concentrations can vary between manufacturers and batches.

Table 1: Common Impurities in Commercial Grade this compound

ImpurityTypical Concentration Range (w/w %)
Water0.1 - 0.5%
Acrolein< 0.05%
Diallyl ether< 0.1%
Propanol< 0.1%

Table 2: Example of a Certificate of Analysis for this compound

ParameterSpecificationResult
Purity (by GC)≥ 99.5%99.7%
Water Content (Karl Fischer)≤ 0.2%0.15%
Acrolein≤ 50 ppm30 ppm
Color (APHA)≤ 105

Experimental Protocols

Protocol: Analysis of Impurities in this compound by GC-FID

1. Objective: To quantify the levels of common impurities in a sample of commercial grade this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., methylene chloride)

  • Reference standards for expected impurities (e.g., acrolein, diallyl ether)

  • Volumetric flasks and pipettes

  • GC vials with caps

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler (recommended for better precision)

4. Standard Preparation:

  • Prepare a stock standard solution containing a known concentration of each expected impurity in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution to different concentrations. The concentration range should bracket the expected impurity levels in the sample.

5. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into a volumetric flask.

  • Dilute the sample to the mark with the chosen solvent and mix thoroughly. A typical dilution might be 1:100 (v/v).

6. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 220 °C for 5 minutes

  • Detector Temperature: 250 °C

7. Data Analysis:

  • Inject the calibration standards and the prepared sample.

  • Generate a calibration curve for each impurity by plotting the peak area against the concentration.

  • Determine the concentration of each impurity in the sample by using the calibration curve.

  • Calculate the weight/weight percentage (w/w %) of each impurity in the original this compound sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Obtain this compound Sample Sample_Prep Prepare Diluted Sample Sample->Sample_Prep Standard_Prep Prepare Impurity Standards Calibration Generate Calibration Curve Standard_Prep->Calibration GC_Analysis GC-FID Analysis Sample_Prep->GC_Analysis Peak_Integration Peak Integration & Identification GC_Analysis->Peak_Integration Peak_Integration->Calibration Quantification Quantify Impurities Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the analysis of impurities in this compound.

Troubleshooting_Workflow cluster_unexpected Unexpected Peaks cluster_tailing Peak Tailing cluster_resolution Poor Resolution cluster_inconsistent Inconsistent Results Start Problem with GC Analysis Problem_Type Identify Problem Type Start->Problem_Type Unexpected_Peaks Unexpected_Peaks Problem_Type->Unexpected_Peaks Unexpected Peaks Peak_Tailing Peak_Tailing Problem_Type->Peak_Tailing Peak Tailing Poor_Resolution Poor_Resolution Problem_Type->Poor_Resolution Poor Resolution Inconsistent_Results Inconsistent_Results Problem_Type->Inconsistent_Results Inconsistent Results Check_Blank Run Solvent Blank Unexpected_Peaks->Check_Blank Check_Liner Check/Replace Liner Peak_Tailing->Check_Liner Optimize_Temp Optimize Temp Program Poor_Resolution->Optimize_Temp Check_Injector Check Autosampler Inconsistent_Results->Check_Injector Run_GCMS Run GC-MS for Identification Check_Blank->Run_GCMS Spike_Sample Spike with Standard Run_GCMS->Spike_Sample End Problem Resolved Spike_Sample->End Reduce_Conc Reduce Sample Concentration Check_Liner->Reduce_Conc Check_Column Check Column Installation Reduce_Conc->Check_Column Check_Column->End Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Change_Column Change GC Column Optimize_Flow->Change_Column Change_Column->End Review_Prep Review Sample Prep Check_Injector->Review_Prep Check_Integration Review Peak Integration Review_Prep->Check_Integration Check_Integration->End

Caption: Logical workflow for troubleshooting common GC analysis problems.

References

Technical Support Center: Allyl Alcohol Reaction Exothermicity Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the exothermicity of allyl alcohol reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound reactions.

Problem 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

Symptoms:

  • A sudden spike in reaction temperature observed on the thermometer or thermocouple.

  • Increased rate of solvent reflux.

  • Visible increase in the rate of gas evolution.

Possible Causes:

  • Reagent addition rate is too fast.

  • Inadequate cooling.

  • Insufficient mixing, leading to localized "hot spots."

  • Incorrect reagent concentration.

Solutions:

StepActionRationale
1 Immediately stop reagent addition. To prevent further heat generation.
2 Increase cooling. Lower the temperature of the cooling bath or increase the flow rate of the coolant.
3 Ensure vigorous stirring. To improve heat dissipation and break up any localized areas of high concentration.
4 If temperature continues to rise, prepare for emergency shutdown. This may involve quenching the reaction by adding a cold, inert solvent or a chemical quencher.
5 Once the temperature is stable, resume reagent addition at a significantly slower rate. This will allow the cooling system to effectively remove the heat generated.

Problem 2: Reaction Temperature Does Not Increase as Expected

Symptoms:

  • The reaction temperature remains at or near the initial temperature after the addition of reagents.

  • No visible signs of reaction (e.g., color change, gas evolution).

Possible Causes:

  • Low quality or degraded starting materials or catalyst.

  • Incorrect reaction setup (e.g., inert atmosphere not established for sensitive catalysts).

  • The reaction has a significant induction period.

Solutions:

StepActionRationale
1 Verify the quality of all reagents and catalysts. Use fresh, properly stored materials. Impurities can inhibit reactions.
2 Check the integrity of the reaction setup. Ensure all connections are secure and the inert atmosphere (if required) is maintained.
3 Slightly and cautiously increase the temperature. A small increase in temperature may be sufficient to overcome the activation energy barrier. Monitor closely for any signs of a delayed exothermic reaction.
4 If the reaction still does not initiate, consider adding a small amount of a fresh catalyst or initiator. The initial catalyst may have been deactivated.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the exothermicity of this compound reactions?

A1: The primary hazard is a runaway reaction, which is a thermally accelerating, uncontrolled exothermic reaction. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosion, and the release of toxic and flammable this compound vapors. This compound is highly toxic and flammable, and exposure can cause severe health effects.

Q2: Which common this compound reactions are known to be significantly exothermic?

A2: Several common reactions involving this compound are exothermic and require careful temperature control. These include:

  • Epoxidation: The reaction of this compound with peroxides to form glycidol (B123203) is exothermic.

  • Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond is an exothermic process.

  • Polymerization: Free-radical polymerization of this compound can be highly exothermic, especially at higher temperatures and with certain initiators.

  • Reactions with strong acids and bases: this compound can react violently with strong acids (like sulfuric acid) and strong bases.

Q3: How can I estimate the potential exothermicity of my this compound reaction before running it?

A3: A thorough literature review is the first step. For novel reactions, thermal analysis techniques are essential.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the onset temperature of the exotherm and to estimate the heat of reaction.

  • Accelerating Rate Calorimetry (ARC): Provides data on the time, temperature, and pressure relationships for a runaway reaction, which is crucial for safety assessments.

  • Reaction Calorimetry: Measures the heat evolved during the reaction under controlled conditions, providing a more accurate heat of reaction value.

Q4: What are the key engineering controls for managing exothermic this compound reactions?

A4:

  • Efficient Cooling Systems: Jacketed reactors with a circulating cooling fluid are essential for maintaining a constant temperature. For highly exothermic reactions, an internal cooling coil or an external heat exchanger may be necessary.

  • Controlled Reagent Addition: Using a syringe pump or a dropping funnel allows for slow and controlled addition of the limiting reagent, preventing a rapid buildup of heat.

  • Vigorous Stirring: Ensures uniform temperature distribution and prevents the formation of localized hot spots.

  • Pressure Relief Devices: A rupture disc or a relief valve is a critical safety feature to prevent over-pressurization in the event of a runaway reaction.

Q5: What administrative controls and best practices should be in place?

A5:

  • Standard Operating Procedures (SOPs): Detailed SOPs that include information on reaction hazards, temperature limits, and emergency procedures are crucial.

  • Training: All personnel should be trained on the specific hazards of this compound and the procedures for controlling exothermic reactions.

  • Small-Scale First: Always conduct new or modified reactions on a small scale to assess the exotherm before scaling up.

  • Never Leave Reactions Unattended: Especially during critical phases like reagent addition or heating.

Data Presentation

Table 1: Illustrative Heat of Reaction for Common this compound Reactions

ReactionReactantsTypical Heat of Reaction (ΔH) (kJ/mol)Notes
EpoxidationThis compound, Peroxy Acid-150 to -250 (Illustrative)Highly dependent on the specific peroxide and reaction conditions.
HydroformylationThis compound, CO, H₂-100 to -200 (Illustrative)Varies with catalyst, pressure, and temperature.
PolymerizationThis compound, Initiator-80 to -120 (Illustrative)Dependent on the initiator and monomer concentration.

Note: The values in this table are illustrative and can vary significantly based on specific experimental conditions. It is crucial to determine the heat of reaction for your specific system through calorimetry.

Experimental Protocols

Protocol 1: Controlled Epoxidation of this compound with m-CPBA

Objective: To perform the epoxidation of this compound while maintaining strict temperature control.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water or dry ice/acetone)

Procedure:

  • Set up the three-neck flask with the dropping funnel, thermometer/thermocouple, and a nitrogen inlet (if required for the substrate).

  • Place the flask in the cooling bath and ensure the bath temperature is stable at the desired reaction temperature (e.g., 0 °C).

  • Charge the flask with this compound and DCM.

  • Begin vigorous stirring.

  • Dissolve the m-CPBA in a separate portion of DCM and load it into the dropping funnel.

  • Add the m-CPBA solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours).

  • Continuously monitor the reaction temperature. If the temperature begins to rise above the set point, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.

  • After the addition is complete, continue to stir the reaction at the set temperature and monitor for completion by TLC or GC.

  • Once the reaction is complete, quench any remaining peroxide by adding a solution of sodium thiosulfate.

Mandatory Visualization

Troubleshooting_Exotherm start Start: Monitoring this compound Reaction observe_temp Observe Reaction Temperature start->observe_temp temp_stable Is Temperature Stable and within Safe Limits? observe_temp->temp_stable temp_spike Sudden Temperature Spike? temp_stable->temp_spike No continue_monitoring Continue Monitoring temp_stable->continue_monitoring Yes stop_addition Stop Reagent Addition Immediately temp_spike->stop_addition Yes no_exotherm No or Low Exotherm Observed? temp_spike->no_exotherm No continue_monitoring->observe_temp increase_cooling Increase Cooling & Stirring stop_addition->increase_cooling temp_controlled Is Temperature Now Controlled? increase_cooling->temp_controlled emergency_shutdown Initiate Emergency Shutdown Protocol (Quench Reaction) temp_controlled->emergency_shutdown No resume_slowly Resume Addition at a Slower Rate temp_controlled->resume_slowly Yes resume_slowly->observe_temp investigate_cause Investigate Cause (e.g., Reagent Quality, Setup) no_exotherm->investigate_cause No check_reagents Check Reagent/Catalyst Quality no_exotherm->check_reagents Yes check_setup Verify Reaction Setup check_reagents->check_setup gentle_heating Apply Gentle, Controlled Heating check_setup->gentle_heating gentle_heating->observe_temp Signaling_Pathway_Runaway_Reaction initiator Initiating Event (e.g., Fast Reagent Addition, Cooling Failure) heat_generation Rate of Heat Generation > Rate of Heat Removal initiator->heat_generation temp_increase Reaction Temperature Increases heat_generation->temp_increase positive_feedback Positive Feedback Loop heat_generation->positive_feedback rate_increase Reaction Rate Accelerates (Arrhenius Law) temp_increase->rate_increase rate_increase->heat_generation feeds back rate_increase->positive_feedback runaway Thermal Runaway positive_feedback->runaway pressure_increase Pressure Buildup (Vaporization, Gas Byproducts) runaway->pressure_increase control_measures Control Measures: - Stop Reagent Feed - Maximize Cooling - Emergency Quench runaway->control_measures Intervention consequences Potential Consequences: - Reactor Rupture - Explosion - Toxic Release pressure_increase->consequences

Technical Support Center: Catalyst Performance in Allyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyl alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide clear protocols for catalyst regeneration.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound, focusing on catalyst-related problems.

Question 1: Why is my this compound yield suddenly low or the conversion of my starting material incomplete?

Answer:

A sudden drop in yield or conversion is often a primary indicator of catalyst deactivation. Several factors related to your catalyst or reaction conditions could be the cause.

Probable Causes & Solutions:

  • Catalyst Deactivation: The active sites of your catalyst may be compromised. The primary mechanisms are:

    • Fouling/Coking: Carbonaceous deposits (coke) can physically block pores and active sites on the catalyst surface. This is a common issue in processes that use organic precursors at elevated temperatures.[1][2]

    • Poisoning: Impurities in your feedstock (like sulfur, nitrogen, or chlorine compounds) can strongly chemisorb to active sites, rendering them inactive.[1][3] This is particularly relevant for metal-based catalysts like palladium.[4]

    • Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active metal particles of a supported catalyst to agglomerate into larger, less active particles. This reduces the active surface area and is often irreversible.[1][5][6]

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, excessive heat can promote side reactions or lead to catalyst sintering.[3][7] It is crucial to maintain the optimal temperature for your specific catalytic system.

    • Reactant Purity: Impurities in starting materials (e.g., propylene (B89431), propylene oxide, glycerol) or solvents can act as catalyst poisons.[3] Ensure all reagents are of high purity and properly dried, as water can interfere with many catalytic systems.[3]

  • Catalyst Loading: The amount of catalyst used may be suboptimal for the desired conversion rate.[3]

Troubleshooting Steps:

  • Verify Reagent Purity: Use analytical techniques (e.g., GC-MS, Karl Fischer titration) to check the purity of your starting materials and solvents.

  • Optimize Reaction Conditions: Systematically verify that the temperature, pressure, and reactant feed ratios are within the optimal range for your catalyst system.

  • Characterize the Spent Catalyst: Analyze the deactivated catalyst using techniques like Temperature-Programmed Oxidation (TPO) to confirm the presence of coke, or X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons.

  • Initiate Catalyst Regeneration: If fouling is suspected, proceed with a regeneration protocol, such as calcination (see Experimental Protocols below).

  • Consider Catalyst Replacement: If deactivation is due to severe sintering or irreversible poisoning, the catalyst may need to be replaced.

Question 2: My reaction is producing a high proportion of side products like propionaldehyde (B47417), acetone, or acrolein. What is the cause?

Answer:

A decrease in selectivity towards this compound indicates that reaction pathways leading to side products are becoming more favorable. This can be related to changes in the catalyst's active sites or non-optimal reaction conditions.

Probable Causes & Solutions:

  • Changes in Catalyst Active Sites: Deactivation can be non-uniform, altering the nature of the active sites. For example, the formation of carbon deposits can change the electronic properties or steric environment of the catalyst, favoring undesired reaction pathways.

  • Reaction Temperature: High temperatures can promote side reactions.[7] For instance, in the isomerization of propylene oxide, higher temperatures can favor the formation of propionaldehyde and acetone.[8]

  • Catalyst Composition: The selectivity of some catalysts, like lithium phosphate (B84403) used in propylene oxide isomerization, is highly sensitive to its composition, including the concentration of promoters like sodium.[8] An incorrect formulation can lead to poor selectivity.

  • Feedstock Impurities: Certain impurities may catalyze side reactions. Acrolein, for example, can be formed from the oxidation of propylene, which is a common starting material.[9]

Troubleshooting Steps:

  • Re-optimize Temperature: Lower the reaction temperature in small increments to see if selectivity for this compound improves without significantly compromising conversion.

  • Analyze Feedstock: Re-verify the purity of your reactants to ensure no new contaminants have been introduced.

  • Perform Catalyst Characterization: Examine the spent catalyst to identify changes in its morphology or surface chemistry that could explain the shift in selectivity.

  • Regenerate the Catalyst: A standard regeneration procedure can often restore selectivity by removing coke or certain poisons.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation?

A1: Catalyst deactivation is the loss of activity and/or selectivity over time.[5] The primary mechanisms can be categorized as:

  • Chemical: This includes poisoning , where molecules strongly adsorb to active sites, and vapor-solid reactions , where the catalyst material itself reacts to form volatile compounds.[1][5]

  • Thermal: This involves sintering , where high temperatures cause active particles to coalesce, reducing surface area, and other forms of thermal degradation.[1][5]

  • Mechanical: This includes fouling or coking , where physical deposition of materials like carbon blocks pores and active sites, and attrition , where the catalyst physically breaks down.[1][2]

Q2: Which catalysts are commonly used for this compound synthesis, and what are their typical deactivation issues?

A2: Several catalytic systems are used, each with its own challenges. The most common industrial routes include the isomerization of propylene oxide and the acetoxylation of propylene.[4][9]

Catalyst SystemSynthesis RouteCommon Deactivation Mechanisms
Palladium (Pd)-based Propylene + Acetic Acid → Allyl Acetate (hydrolyzes to this compound)[10]Poisoning (by sulfur, halides), Sintering at high temperatures, Coking.[1][4]
Lithium Phosphate (Li₃PO₄) Isomerization of Propylene Oxide[4][8]Leaching of active components, Structural changes, Fouling.
Rhenium (Re)-based Deoxydehydration of Glycerol[11][12]Leaching of Rhenium, Coking. Susceptible to deactivation.[11]
Gold (Au) or Silver (Ag) supported Selective Oxidation/Hydrogenation[4][13]Sintering of metal nanoparticles, Poisoning by feedstock impurities.

Q3: How is a deactivated catalyst typically regenerated?

A3: Regeneration aims to restore the catalyst's activity by removing the deactivating agent. The method depends on the cause of deactivation.

  • For Fouling (Coking): The most common method is calcination , which involves burning off the carbon deposits in a controlled stream of air or diluted oxygen at elevated temperatures (e.g., 350–600 °C).[14]

  • For Reversible Poisoning: Sometimes, simply stopping the flow of the poisoned feed and treating the catalyst with an inert gas at high temperature can desorb the poison.[2]

  • For Sintering: This is generally irreversible. While some redispersion techniques exist, they are complex and not always effective. Preventing sintering by operating at optimal temperatures is the best strategy.

Q4: What are typical regeneration parameters for a coked catalyst?

A4: The parameters for calcination must be carefully controlled to avoid damaging the catalyst.

ParameterTypical RangePurpose
Temperature 350 - 600 °CTo ensure complete combustion of coke without causing thermal damage (sintering) to the catalyst.[14]
Atmosphere Diluted Air / N₂ with 1-5% O₂To control the rate of combustion. Pure oxygen can cause temperature spikes (exotherms) that can sinter the catalyst.
Gas Flow Rate Varies with reactor sizeTo effectively remove combustion products (CO₂, H₂O) and manage heat.
Duration 2 - 12 hoursTo ensure all coke is removed from the catalyst pores.[14]

Experimental Protocols

Protocol 1: General Catalyst Activity Test

This protocol provides a framework for comparing the performance of fresh and spent catalysts.

  • Reactor Setup: Load a fixed-bed microreactor with a known mass of the catalyst (e.g., 100 mg).

  • Catalyst Pre-treatment (if required): Activate the fresh catalyst according to the manufacturer's or literature procedure (e.g., reduction in H₂ flow at 300 °C for 2 hours). For the spent catalyst, use it as-is.

  • Reaction Initiation:

    • Set the reactor temperature and pressure to the desired operating conditions (e.g., 250 °C, 1 atm).

    • Introduce the reactant feed (e.g., a gaseous mixture of propylene oxide and an inert carrier gas like N₂) at a specific gas hourly space velocity (GHSV).

  • Product Analysis:

    • After allowing the reaction to stabilize (e.g., 30 minutes), collect the reactor effluent in a gas bag or pass it through a cold trap.

    • Analyze the product stream using an online Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., FID).

  • Data Calculation:

    • Calculate the conversion of the reactant: Conversion (%) = [(Moles In - Moles Out) / Moles In] * 100

    • Calculate the selectivity for this compound: Selectivity (%) = [Moles of this compound Produced / Moles of Reactant Converted] * 100

  • Comparison: Compare the conversion and selectivity data from the fresh and spent catalysts under identical conditions to quantify the extent of deactivation.

Protocol 2: Catalyst Regeneration via Calcination (for Coke Removal)

This protocol describes a standard lab-scale procedure for regenerating a coked catalyst.

  • Sample Preparation: Place a known mass of the spent catalyst in a quartz tube reactor.

  • Inert Purge: Heat the catalyst to a moderate temperature (e.g., 150 °C) under a flow of inert gas (e.g., Nitrogen) for 30-60 minutes to remove any physisorbed volatile compounds.

  • Controlled Oxidation:

    • Slowly ramp the temperature to the target regeneration temperature (e.g., 500 °C). The ramp rate should be slow (e.g., 2-5 °C/min) to prevent thermal shock.

    • Once at temperature, switch the gas flow from pure nitrogen to a diluted air mixture (e.g., 5% O₂ in N₂). The presence of a controlled amount of oxygen is crucial to avoid runaway temperatures.[14]

  • Hold Period: Maintain the catalyst at the target temperature in the diluted air stream for several hours (e.g., 4-6 hours) until the coke combustion is complete. This can be monitored by analyzing the effluent gas for CO₂.

  • Cool Down: Switch the gas flow back to inert nitrogen and cool the reactor down to room temperature.

  • Post-Regeneration Analysis: The regenerated catalyst can now be re-tested for activity (using Protocol 1) to determine the effectiveness of the regeneration process.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Active Fresh / Active Catalyst Process This compound Synthesis (Time on Stream) Active->Process Use in Reaction Deactivated Deactivated Catalyst (Coked / Poisoned) Regen_Process Regeneration (e.g., Calcination) Deactivated->Regen_Process Treatment Regenerated Regenerated Catalyst Regenerated->Process Re-use in Reaction Process->Deactivated Deactivation Occurs (Fouling, Poisoning) Regen_Process->Regenerated Activity Recovery

Caption: The operational lifecycle of a recyclable catalyst.

Troubleshooting_Workflow Start Symptom: Low this compound Yield Check_Cond Verify Reaction Conditions (Temp, Pressure, Flow) Start->Check_Cond Check_Purity Analyze Reagent Purity Check_Cond->Check_Purity Conditions OK OK Problem Solved Check_Cond->OK Conditions NOT OK (Adjust & Re-run) Analyze_Cat Characterize Spent Catalyst Check_Purity->Analyze_Cat Purity OK Check_Purity->OK Impure Reagents (Purify/Replace & Re-run) Regenerate Perform Catalyst Regeneration Analyze_Cat->Regenerate Fouling or Reversible Poisoning Replace Replace Catalyst Analyze_Cat->Replace Irreversible Deactivation (e.g., Sintering) Regenerate->OK Activity Restored

Caption: A decision tree for troubleshooting low product yield.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions / Byproducts Propylene Propylene + O₂ + Acetic Acid Allyl_Acetate Allyl Acetate Propylene->Allyl_Acetate Pd Catalyst Acrolein Acrolein Propylene->Acrolein Partial Oxidation CO2 CO₂ (Over-oxidation) Propylene->CO2 Combustion Allyl_Alcohol This compound (Desired Product) Allyl_Acetate->Allyl_Alcohol Hydrolysis

Caption: Simplified reaction pathways in this compound synthesis via acetoxylation.

References

Enhancing the efficiency of allyl alcohol recovery from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of allyl alcohol recovery from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recovery and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound after initial distillation. Formation of an azeotrope with water, preventing complete separation by simple distillation.[1][2][3][4][5][6]1. Salting-Out: Add an inorganic salt such as potassium carbonate or dipotassium (B57713) hydrogenphosphate to the aqueous mixture to induce phase separation. The this compound-rich organic phase can then be decanted and distilled for further purification.[3][7][8]2. Azeotropic Distillation: Introduce a third component (entrainer) like methylene (B1212753) chloride or ethylene (B1197577) chloride to form a new, lower-boiling azeotrope with water, allowing for its removal.[5][9]3. Extractive Distillation: Use a high-boiling solvent (e.g., N-methyl-2-pyrrolidone, ethylene glycol) that alters the relative volatility of this compound and water, facilitating their separation by distillation.[2][10]
Product purity is lower than expected. Presence of close-boiling impurities such as n-propanol.[10][11]Residual water not fully removed.1. For n-propanol contamination, employ extractive distillation with a suitable solvent like N-methyl pyrrolidone.[10]2. To remove residual water, dry the this compound over anhydrous potassium carbonate followed by fractional distillation.[7][9]
Formation of a thick, syrup-like material in the purified product over time. Slow polymerization of this compound.[11]Store purified this compound in a cool, dark place, away from heat, sparks, and incompatible materials like strong acids and oxidizing agents.[11][12][13][14]
Unexpected side reactions or product decomposition during purification. Presence of strong acids, bases, or oxidizing materials.[11]Excessive heating during distillation.1. Neutralize any acidic or basic residues before distillation. For instance, potassium carbonate used in salting-out also neutralizes acids like formic acid.[9]2. Perform distillations under reduced pressure to lower the boiling point and minimize thermal decomposition.[15]
Inaccurate purity assessment. Use of an inappropriate analytical technique.1. For quantitative analysis of purity and detection of volatile impurities, use Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]2. A titration method with a standardized bromine solution in carbon tetrachloride can also be used to determine the amount of this compound.[9]3. Spectroscopic methods like ¹H NMR and FT-IR are useful for structural confirmation and identification of functional groups.[18][19]

Frequently Asked Questions (FAQs)

Q1: Why can't I achieve high purity of this compound by simple fractional distillation of my aqueous reaction mixture?

A1: this compound forms a minimum-boiling point azeotrope with water.[1][2][3][4][5] This azeotropic mixture has a boiling point lower than either pure this compound or pure water, causing them to distill together in a constant ratio, thus preventing complete separation.

Q2: What is "salting-out" and how does it improve this compound recovery?

A2: "Salting-out" is a technique where a salt, such as potassium carbonate or various potassium phosphates, is added to an aqueous solution of this compound.[3][4] The salt dissolves preferentially in the aqueous phase, reducing the solubility of this compound and forcing it to separate into a distinct organic layer. This this compound-rich layer can then be physically separated and further purified by distillation.

Q3: What are the most common impurities found in crude this compound?

A3: Besides water, common impurities can include n-propanol, which has a very close boiling point to this compound, and propionaldehyde.[11] Depending on the synthesis method, other impurities like acrolein or residual formic acid may also be present.[9]

Q4: What are the critical safety precautions when handling this compound?

A4: this compound is highly flammable, toxic by inhalation, skin contact, and ingestion, and is a lachrymator (causes tearing).[12][14][20][21][22] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, face shield, and suitable gloves (butyl rubber is recommended).[7][12][14][20] Keep it away from ignition sources and incompatible materials.[12][13][20]

Q5: How can I confirm the purity of my recovered this compound?

A5: The purity of this compound can be quantitatively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[16][17] A chemical titration method using a standardized bromine solution is also a viable option.[9] For structural confirmation, spectroscopic methods such as ¹H NMR and FT-IR are recommended.[18][19]

Quantitative Data Summary

The following tables summarize quantitative data from various recovery and purification methods.

Table 1: Purity of this compound after Salting-Out and Distillation

Salt UsedInitial this compound Conc. (wt%)Water Content in Organic Phase after Salting-Out (wt%)Final Purity after Distillation (wt%)Reference
Potassium Carbonate70.15.4>99[4][8]
Dipotassium Hydrogenphosphate69.29.798-99+[3]
Potassium Pyrophosphate~70 (azeotrope)< 1 (with 60 wt% salt)>99[6]

Table 2: Azeotropic and Extractive Distillation Parameters

Distillation MethodEntrainer/SolventBoiling Point of Azeotrope (°C)Composition of Azeotrope (wt% this compound)Reference
Azeotropic (with water)None87.5 - 8872[5][23]
ExtractiveN-methyl-2-pyrrolidoneN/AN/A[2][10]
ExtractiveEthylene GlycolN/AN/A[2]

Experimental Protocols

Protocol 1: Purification of this compound from an Aqueous Mixture via Salting-Out and Distillation

Objective: To separate this compound from an aqueous solution with high purity.

Materials:

  • Aqueous this compound mixture

  • Anhydrous potassium carbonate (K₂CO₃)

  • Separatory funnel

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Transfer the aqueous this compound mixture to a separatory funnel.

  • Add anhydrous potassium carbonate in portions while shaking. Continue adding until a portion of the salt remains undissolved, indicating saturation of the aqueous layer.[8]

  • Allow the mixture to stand until two distinct layers form: an upper organic phase (this compound) and a lower aqueous phase.

  • Carefully separate and collect the upper organic layer. The potassium carbonate also serves to neutralize any acidic impurities.[9]

  • Transfer the collected organic layer to a round-bottom flask, add fresh boiling chips, and set up for fractional distillation.

  • Heat the flask gently. Collect the fraction boiling at approximately 94-97°C, which is pure this compound.[9]

Protocol 2: Purity Determination by Bromine Titration

Objective: To determine the percentage purity of an this compound sample.

Materials:

  • This compound sample

  • Carbon tetrachloride (CCl₄)

  • Standardized bromine solution in CCl₄

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Burette

  • Erlenmeyer flask

Procedure:

  • Accurately weigh about 1 cc of the this compound sample and dissolve it in 15-25 cc of carbon tetrachloride in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly titrate the solution with a standardized bromine solution in carbon tetrachloride from a burette.

  • Continue the titration until a permanent faint yellow or orange color of bromine persists, indicating the endpoint.

  • Record the volume of bromine solution used.

  • The purity of the this compound can be calculated based on the stoichiometry of the reaction between this compound and bromine. The bromine solution itself is standardized using potassium iodide and sodium thiosulfate.[9]

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Recovery start Start: Crude this compound Mixture distillation Perform Simple Distillation start->distillation check_yield Low Yield? distillation->check_yield check_purity Check Purity (GC, Titration) check_yield->check_purity No azeotrope_issue Azeotrope with Water Suspected check_yield->azeotrope_issue Yes purity_ok Purity Acceptable? check_purity->purity_ok end End: Purified this compound purity_ok->end Yes impurities_issue Close-Boiling Impurities (e.g., n-propanol) purity_ok->impurities_issue No salting_out Apply Salting-Out Method (e.g., K2CO3) azeotrope_issue->salting_out ext_dist Use Extractive or Azeotropic Distillation azeotrope_issue->ext_dist salting_out->distillation ext_dist->distillation impurities_issue->ext_dist redistill Dry and Redistill impurities_issue->redistill redistill->check_purity

Caption: Troubleshooting workflow for this compound recovery.

Salting_Out_Process Salting-Out Experimental Workflow cluster_main Main Process cluster_waste Byproduct Stream start Aqueous this compound Mixture add_salt Add Inorganic Salt (e.g., K2CO3) start->add_salt mix Mix Thoroughly add_salt->mix phase_sep Allow Phase Separation mix->phase_sep separate_layers Separate Organic Layer phase_sep->separate_layers distill Fractional Distillation of Organic Layer separate_layers->distill aqueous_phase Aqueous Salt Solution separate_layers->aqueous_phase product Pure this compound distill->product

Caption: Experimental workflow for the salting-out method.

References

Technical Support Center: Mitigating Allyl Alcohol Toxicity in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl alcohol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in vitro?

This compound itself is not the primary toxic agent. Its toxicity arises from its metabolic conversion to acrolein, a highly reactive and cytotoxic unsaturated aldehyde.[1][2][3][4] This conversion is catalyzed by the enzyme alcohol dehydrogenase (ADH).[1][2][3] Acrolein then exerts its toxic effects primarily through two mechanisms:

  • Glutathione (B108866) (GSH) Depletion: Acrolein readily reacts with and depletes intracellular glutathione, a critical antioxidant, disrupting the cellular redox balance.[1][2][5]

  • Oxidative Stress: The depletion of GSH leads to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular macromolecules like lipids, proteins, and DNA, ultimately leading to cell death.[3][6]

Q2: What are the common cell types used to study this compound toxicity?

Hepatocytes, the primary cells of the liver, are the most common in vitro model for studying this compound toxicity because the liver is the main site of its metabolism.[1][2][5] Both primary hepatocytes and liver-derived cell lines like HepG2 are frequently used.[7] Renal epithelial cells are also a relevant model as the kidneys can also be affected.[4]

Q3: How can I mitigate this compound-induced toxicity in my cell culture experiments?

Several strategies can be employed to counteract the toxic effects of this compound:

  • Inhibition of this compound Metabolism: Using inhibitors of alcohol dehydrogenase (ADH), such as pyrazole (B372694) or ethanol, can prevent the conversion of this compound to the more toxic acrolein.[1][3][4][5]

  • Replenishing Glutathione (GSH): Supplementing the culture medium with N-acetylcysteine (NAC), a precursor for GSH synthesis, can help replenish depleted intracellular GSH levels.[7]

  • Direct Scavenging of Acrolein: Thiol-containing compounds like dithiothreitol (B142953) (DTT) can directly react with and neutralize acrolein, preventing it from interacting with cellular components.[8]

  • Antioxidant Treatment: Using antioxidants can help to combat the oxidative stress induced by acrolein.

Q4: What are the typical signs of cytotoxicity I should look for in my experiments?

Common indicators of this compound-induced cytotoxicity include:

  • Decreased cell viability, which can be measured by assays like MTT or Trypan Blue exclusion.

  • Increased release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium, indicating compromised cell membrane integrity.[5]

  • Morphological changes such as cell rounding, detachment, and blebbing.[8]

  • Induction of apoptosis or necrosis.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent dissolution or precipitation of this compound in the culture medium.

  • Troubleshooting Step: Ensure complete and consistent solubilization of this compound. Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., sterile water or PBS) and dilute it to the final working concentration in pre-warmed culture medium immediately before use. Vortex the final solution gently before adding it to the cells.

  • Possible Cause: Variation in cell health and density at the time of treatment.

  • Troubleshooting Step: Standardize your cell seeding and culture procedures. Ensure cells are in the logarithmic growth phase and have a consistent confluence level before initiating treatment. Perform a cell count and viability check before each experiment.

Problem 2: My mitigating agent is not showing a protective effect.

  • Possible Cause: The concentration of the mitigating agent is too low or too high (causing its own toxicity).

  • Troubleshooting Step: Perform a dose-response experiment for your mitigating agent to determine the optimal, non-toxic concentration that provides the best protective effect.

  • Possible Cause: The timing of the addition of the mitigating agent is not optimal.

  • Troubleshooting Step: The timing of intervention is crucial. For ADH inhibitors like pyrazole, pre-incubation before adding this compound is generally most effective. For agents like NAC or DTT, co-treatment or pre-treatment may be necessary. Test different incubation times to find the most effective window for your experimental setup.

Problem 3: I am observing significant cell death even in my control group treated only with the vehicle for this compound.

  • Possible Cause: The solvent used to dissolve this compound is toxic to the cells at the concentration used.

  • Troubleshooting Step: Determine the maximum non-toxic concentration of your vehicle (e.g., DMSO, ethanol) in a separate experiment. Ensure the final concentration of the vehicle in your experiments is well below this toxic threshold, typically less than 0.1% for DMSO. Always include a vehicle-only control group in your experimental design.

Data Presentation

Table 1: Effective Concentrations of this compound and Mitigating Agents in Hepatocyte Cultures

CompoundCell TypeConcentration RangeEffectReference(s)
This compoundRat Hepatocytes0.1 - 2 mMDose-dependent cytotoxicity[5],[2]
PyrazoleRat Hepatocytes1 mMInhibition of ADH, protection against toxicity[5]
N-Acetylcysteine (NAC)Human Hepatoma Cells (HepG2)0.1 - 10 mMReplenishes GSH, attenuates cell death[7],
Dithiothreitol (DTT)Rat Hepatocytes0.5 - 2 mMPrevents cytotoxicity
EthanolRat3 g/kg (in vivo)Inhibition of this compound oxidation[9]

Mandatory Visualizations

Allyl_Alcohol_Toxicity_Pathway Allyl_Alcohol This compound ADH Alcohol Dehydrogenase (ADH) Allyl_Alcohol->ADH Acrolein Acrolein (Reactive Aldehyde) ADH->Acrolein Metabolism GSH Glutathione (GSH) Acrolein->GSH Reacts with Oxidative_Stress Oxidative Stress Acrolein->Oxidative_Stress Directly Induces GSH_Depletion GSH Depletion GSH->GSH_Depletion ROS Reactive Oxygen Species (ROS) Increase GSH_Depletion->ROS ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipid Peroxidation, Protein & DNA Damage) Oxidative_Stress->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

Caption: Signaling pathway of this compound-induced cytotoxicity.

Mitigation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., Hepatocytes) Prepare_Reagents 2. Prepare this compound & Mitigating Agent Stocks Cell_Culture->Prepare_Reagents Add_Mitigator 3. Add Mitigating Agent (Pre-, Co-, or Post-Treatment) Prepare_Reagents->Add_Mitigator Add_AA 4. Add this compound Add_Mitigator->Add_AA Incubate 5. Incubate for Defined Period Add_AA->Incubate Cytotoxicity_Assay 6a. Cytotoxicity Assay (e.g., LDH, MTT) Incubate->Cytotoxicity_Assay Oxidative_Stress_Assay 6b. Oxidative Stress Assay (e.g., ROS detection) Incubate->Oxidative_Stress_Assay GSH_Assay 6c. Glutathione Assay Incubate->GSH_Assay Data_Analysis 7. Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis GSH_Assay->Data_Analysis

Caption: General experimental workflow for mitigating this compound toxicity.

Experimental Protocols

Protocol for Assessing this compound Cytotoxicity using LDH Assay

This protocol describes the measurement of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cultured hepatocytes (e.g., primary rat hepatocytes or HepG2 cells)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • Mitigating agent of choice (e.g., pyrazole, NAC)

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Controls: Prepare triplicate wells for each control:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with the solvent used for this compound and the mitigating agent.

      • Maximum LDH Release Control: Cells to be lysed with the lysis solution provided in the kit.

      • Medium Background Control: Medium only, no cells.

    • Experimental Groups: Prepare triplicate wells for each concentration of this compound, with and without the mitigating agent.

    • Add the mitigating agent to the appropriate wells and incubate for the desired pre-treatment time (if applicable).

    • Add this compound to the final desired concentrations.

    • The final volume in each well should be approximately 150-200 µL.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • LDH Measurement:

    • Thirty minutes before the end of the incubation period, add the lysis solution from the kit to the "Maximum LDH Release Control" wells.

    • Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[10]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[10]

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of >600 nm.[10][11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting the background and comparing the experimental values to the spontaneous and maximum LDH release controls.

Protocol for Measuring Intracellular ROS using DCFH-DA

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a fluorescent probe, to measure intracellular reactive oxygen species (ROS).

Materials:

  • Cultured cells in 24-well or 96-well plates

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)[1]

  • Serum-free culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound and the mitigating agent as described in the LDH assay protocol.

  • Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free medium.[1][6]

  • Staining:

    • After the treatment period, remove the culture medium and wash the cells once with PBS.

    • Add the DCFH-DA working solution to each well.

    • Incubate for 15-60 minutes at 37°C in the dark.[7]

  • Washing: Remove the DCFH-DA working solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[1]

    • Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the untreated control group to determine the fold-change in ROS production.

Protocol for Quantifying Total Glutathione (GSH) Levels

This protocol describes the measurement of total intracellular glutathione (GSH + GSSG) using the DTNB-GSSG reductase recycling assay.

Materials:

  • Cultured cells

  • PBS

  • Deproteinizing agent (e.g., 5% sulfosalicylic acid)

  • Commercially available glutathione assay kit (containing DTNB, glutathione reductase, and NADPH)

  • Microplate reader

Procedure:

  • Cell Lysis and Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Scrape the cells in a small volume of cold PBS and centrifuge to obtain a cell pellet.

    • Lyse the cell pellet by adding a deproteinizing agent (e.g., 5% sulfosalicylic acid) and vortexing.

    • Centrifuge the lysate at 10,000 x g for 10-15 minutes at 4°C.[12]

    • Collect the supernatant, which contains the glutathione.

  • GSH Assay:

    • Prepare a standard curve using the GSH standard provided in the kit.

    • Add the sample supernatants and standards to a 96-well plate.

    • Prepare the reaction mixture containing DTNB, glutathione reductase, and NADPH according to the kit's instructions.

    • Add the reaction mixture to each well.

  • Data Acquisition: Measure the absorbance at 405-412 nm kinetically over several minutes or as an endpoint reading after a specific incubation time, as recommended by the kit manufacturer.[13]

  • Data Analysis: Calculate the glutathione concentration in the samples by comparing their absorbance values to the standard curve. Normalize the GSH levels to the total protein concentration of the cell lysate.

References

Validation & Comparative

A Comparative Study of Allyl Alcohol and Propargyl Alcohol Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of foundational building blocks is paramount. Allyl alcohol and propargyl alcohol, two three-carbon alcohols distinguished by a double or triple bond respectively, are both versatile precursors in organic synthesis. However, the nature of their unsaturation dictates distinct chemical behaviors. This guide provides an objective, data-driven comparison of their reactivity in key organic transformations, supported by experimental protocols and mechanistic insights.

Core Reactivity at a Glance: Allyl vs. Propargyl

The primary difference in reactivity between this compound (prop-2-en-1-ol) and propargyl alcohol (prop-2-yn-1-ol) stems from the electronic and steric properties of their carbon-carbon double and triple bonds. The sp² hybridized carbons of the alkene in this compound are less electronegative and more sterically accessible than the sp hybridized carbons of the alkyne in propargyl alcohol. This fundamental difference influences their susceptibility to oxidation, reduction, and addition reactions.

Oxidation: A Tale of Two Pathways

The oxidation of allyl and propargyl alcohols can yield a variety of products, including aldehydes, carboxylic acids, and rearranged products, depending on the oxidant and reaction conditions.

Comparative Oxidation Data

Oxidizing AgentSubstrateProduct(s)Yield (%)Reaction ConditionsReference
Pyridinium (B92312) Chlorochromate (PCC)This compoundAcroleinHighAnhydrous CH₂Cl₂[1][2]
Manganese Dioxide (MnO₂)This compoundAcroleinHighDichloromethane (B109758), rt[3]
Diperiodato cuprate(III)This compoundAcrolein-Alkaline medium[4]
Manganese Dioxide (MnO₂)Propargyl AlcoholPropynalHighDichloromethane, rt[3][5]
Diperiodato cuprate(III)Propargyl AlcoholPropynal-Alkaline medium[4]

A kinetic study on the oxidation of allyl and propargyl alcohols by diperiodato cuprate(III) in an alkaline medium revealed that both reactions follow first-order kinetics with respect to both the oxidant and the substrate.[4] The rate of oxidation was found to be in the order of this compound > crotyl alcohol > propargyl alcohol, suggesting that the electron-donating methyl group in crotyl alcohol enhances reactivity compared to propargyl alcohol, while the double bond in this compound is more readily oxidized than the triple bond in propargyl alcohol under these conditions.[4]

Another study investigating the gas-phase reactions of these alcohols with hydroxyl radicals at room temperature determined the bimolecular rate constants to be (3.7 ± 0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for this compound and (9.2 ± 1.4) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ for propargyl alcohol.[6] This indicates that this compound reacts with OH radicals approximately four times faster than propargyl alcohol in the gas phase.

Experimental Protocols: Oxidation

Oxidation of this compound to Acrolein using Pyridinium Chlorochromate (PCC) [1][2][7]

  • Suspend pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Add a solution of this compound (1 equivalent) in anhydrous CH₂Cl₂ to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite and wash the filter cake with CH₂Cl₂.

  • Combine the organic filtrates, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude acrolein.

Oxidation of Propargyl Alcohol to Propynal using Manganese Dioxide (MnO₂) [3][8]

  • To a solution of propargyl alcohol (1 equivalent) in dichloromethane (CH₂Cl₂), add activated manganese dioxide (MnO₂) (5-10 equivalents).

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, filter the mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with CH₂Cl₂.

  • Combine the organic filtrates and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of propynal) to yield the product.

Reduction: Navigating Unsaturation with Precision

The reduction of allyl and propargyl alcohols offers distinct opportunities for stereoselective synthesis. The choice of reducing agent and conditions allows for the selective saturation of the multiple bond or its partial reduction to a stereodefined alkene.

Comparative Reduction Data

Reducing AgentSubstrateProductStereochemistryYield (%)Reference
LiAlH₄This compoundPropan-1-ol-High[9][10]
H₂/Lindlar's CatalystPropargyl AlcoholThis compoundZ (cis)Excellent[11][12]
LiAlH₄Propargyl AlcoholThis compoundE (trans)>70% (secondary)[11][13]
H₂/Pd/CaCO₃ in HexanePropargyl AlcoholThis compoundZ (cis)86%[14]

The reduction of propargyl alcohol provides a classic example of stereocontrol. Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) selectively produces the (Z)-alkene (this compound).[11][12] In contrast, reduction with lithium aluminum hydride (LiAlH₄) in THF at low temperatures yields the (E)-alkene.[11][13]

Experimental Protocols: Reduction

Reduction of Propargyl Alcohol to (Z)-Allyl Alcohol using Lindlar's Catalyst [11][12][15]

  • In a flask, dissolve propargyl alcohol (1 equivalent) in a suitable solvent such as toluene (B28343) or hexane.

  • Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned) and a small amount of quinoline.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or H₂ gas inlet).

  • Monitor the reaction by TLC or gas chromatography to observe the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain (Z)-allyl alcohol.

Reduction of Propargyl Alcohol to (E)-Allyl Alcohol using LiAlH₄ [11][13]

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -15°C.

  • Slowly add a solution of propargyl alcohol in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at -15°C.

  • Stir the reaction mixture at this temperature, monitoring for the consumption of the starting material by TLC.

  • After the reaction is complete, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then 15% aqueous NaOH.

  • Filter the resulting aluminum salts and wash thoroughly with ether.

  • Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield (E)-allyl alcohol.

Addition Reactions: The Role of the Multiple Bond

The double bond of this compound and the triple bond of propargyl alcohol undergo characteristic electrophilic addition reactions. The triple bond of propargyl alcohol can also participate in nucleophilic additions under certain conditions.

Comparative Addition Data

ReagentSubstrateMajor Product(s)Reaction TypeReference
HBr/H₂SO₄This compoundAllyl bromideElectrophilic Addition[16][17]
Cl₂This compound2,3-Dichloropropan-1-olElectrophilic Addition[18]
PBr₃Propargyl AlcoholPropargyl bromideNucleophilic Substitution[19][20]
NBSPropargyl AlcoholBromoalleneElectrophilic Addition/Rearrangement[21]
I₂/HIPropargyl Alcohol(Z)-α-iodoenalsElectrophilic Addition/Rearrangement[22]

The bromination of this compound with HBr in the presence of H₂SO₄ proceeds via a classic electrophilic addition mechanism to yield allyl bromide in high yield.[16][17] In contrast, the reaction of propargyl alcohol with phosphorus tribromide (PBr₃) is a nucleophilic substitution at the alcohol, yielding propargyl bromide.[19][20] However, electrophilic bromination of propargyl alcohol with reagents like N-bromosuccinimide (NBS) can lead to the formation of bromoallenes through a rearrangement pathway.[21]

Experimental Protocols: Addition

Bromination of this compound to Allyl Bromide [16][17]

  • Prepare a solution of hydrobromic acid by either the reduction of bromine with sulfur dioxide or by mixing 48% aqueous HBr with concentrated sulfuric acid.

  • To this solution, add this compound.

  • Fit the flask with a distillation apparatus.

  • Gradually add concentrated sulfuric acid to the reaction mixture while stirring.

  • The allyl bromide will distill over.

  • Wash the crude allyl bromide with a dilute sodium carbonate solution, dry over anhydrous calcium chloride, and redistill to obtain the purified product.

Bromination of Propargyl Alcohol to Propargyl Bromide [19][23]

  • In a round-bottom flask, dissolve propargyl alcohol in a suitable solvent such as toluene.

  • Cool the solution to 0-5°C.

  • Slowly add phosphorus tribromide (PBr₃) to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for several hours.

  • After cooling, wash the reaction mixture with water.

  • Separate the organic layer, dry it over a suitable drying agent, and purify the propargyl bromide by distillation.

Polymerization: Contrasting Propensities

The polymerization behavior of allyl and propargyl alcohol is markedly different. This compound is known to be challenging to homopolymerize via conventional free-radical mechanisms due to degradative chain transfer.[24] However, it can be copolymerized with other monomers. In contrast, propargyl alcohol can undergo polymerization under various conditions.

A comparative study of glow discharge polymerization showed that both alcohols can form films with high oxygen content at low RF power. [7 from initial search] However, the films derived from this compound contained more hydroxyl groups than those from propargyl alcohol across the range of RF power studied. [7 from initial search]

Logical Relationships in Reactivity

The differing reactivity of allyl and propargyl alcohol can be visualized through their reaction pathways.

Reactivity_Comparison cluster_allyl This compound Reactivity cluster_propargyl Propargyl Alcohol Reactivity Allyl_Alcohol This compound Acrolein Acrolein Allyl_Alcohol->Acrolein Oxidation (PCC, MnO₂) Propanol Propan-1-ol Allyl_Alcohol->Propanol Reduction (LiAlH₄) Allyl_Bromide Allyl Bromide Allyl_Alcohol->Allyl_Bromide Addition (HBr) Propargyl_Alcohol Propargyl Alcohol Propynal Propynal Propargyl_Alcohol->Propynal Oxidation (MnO₂) Z_Allyl_Alcohol (Z)-Allyl Alcohol Propargyl_Alcohol->Z_Allyl_Alcohol Reduction (H₂/Lindlar) E_Allyl_Alcohol (E)-Allyl Alcohol Propargyl_Alcohol->E_Allyl_Alcohol Reduction (LiAlH₄) Propargyl_Bromide Propargyl Bromide Propargyl_Alcohol->Propargyl_Bromide Substitution (PBr₃) Bromoallene Bromoallene Propargyl_Alcohol->Bromoallene Addition (NBS)

Caption: Comparative reaction pathways of allyl and propargyl alcohol.

Conclusion

This comparative guide highlights the distinct reactivity profiles of allyl and propargyl alcohol. While both are valuable three-carbon building blocks, the alkene moiety in this compound generally exhibits higher reactivity towards electrophilic attack and oxidation compared to the alkyne in propargyl alcohol. Conversely, the triple bond of propargyl alcohol allows for unique stereoselective reductions to either (E) or (Z) allylic alcohols and can undergo different addition and rearrangement pathways. For researchers in drug development and organic synthesis, a thorough understanding of these differences is crucial for the strategic design of synthetic routes and the development of novel molecular entities.

References

A Comparative Guide to the Polymerization of Allyl Alcohol and Other Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated alcohols are a versatile class of monomers crucial for the synthesis of functional polymers with applications spanning from industrial coatings to advanced drug delivery systems. The presence of both a hydroxyl group and a carbon-carbon double or triple bond allows for a wide range of polymerization techniques and post-polymerization modifications. This guide provides an objective comparison of the polymerization behavior of three key unsaturated alcohols: allyl alcohol, propargyl alcohol, and vinyl alcohol. The information presented is supported by experimental data to aid researchers in selecting the most suitable monomer for their specific application.

Monomer Reactivity and Polymerization Behavior

The polymerization characteristics of unsaturated alcohols are fundamentally dictated by the nature of their unsaturation. This compound, with its allylic double bond, exhibits distinct reactivity compared to the terminal alkyne of propargyl alcohol and the vinyl double bond of the precursor to polyvinyl alcohol.

This compound: The free-radical polymerization of this compound is notoriously challenging. The primary obstacle is degradative chain transfer , a process where a propagating radical abstracts a hydrogen atom from the allylic position of the monomer. This results in the formation of a stable, resonance-stabilized allylic radical that is slow to reinitiate polymerization, leading to low polymerization rates and the formation of oligomers rather than high molecular weight polymers.[1][2] To achieve polymers with useful molecular weights, copolymerization with more reactive monomers (e.g., styrene (B11656), acrylates) or the use of special techniques like those involving Lewis acids is often necessary.[1][3]

Propargyl Alcohol: Propargyl alcohol, containing a terminal alkyne, can be polymerized through various mechanisms, including heating or treatment with a base.[4] The reactivity of the acetylenic proton can influence the polymerization process. While less commonly used in conventional free-radical polymerization compared to vinyl monomers, its unique structure allows for the formation of polymers with conjugated backbones, which can have interesting electronic and optical properties.

Vinyl Alcohol: Unlike allyl and propargyl alcohol, vinyl alcohol is thermodynamically unstable and readily tautomerizes to its more stable isomer, acetaldehyde.[5] Consequently, poly(vinyl alcohol) (PVA) is not synthesized by the direct polymerization of its corresponding monomer. Instead, it is produced through the hydrolysis of a precursor polymer, most commonly poly(vinyl acetate) (PVAc) .[5][6] The properties of the resulting PVA, such as solubility and crystallinity, are highly dependent on the degree of hydrolysis of the parent PVAc.[7]

Quantitative Comparison of Polymerization Performance

Direct quantitative comparison of the homopolymerization of these three monomers under identical conditions is challenging due to their fundamentally different polymerization mechanisms and reactivity. However, a qualitative and semi-quantitative comparison can be drawn from various studies.

PropertyThis compoundPropargyl AlcoholVinyl Alcohol (via PVAc)
Homopolymerization Reactivity Low (due to degradative chain transfer)[1]Moderate (can be polymerized with heat or base)[4]Not applicable (monomer is unstable)[5]
Typical Polymerization Method Free-radical copolymerization[1]Thermal or base-catalyzed polymerization[4]Free-radical polymerization of vinyl acetate (B1210297) followed by hydrolysis[5]
Achievable Molecular Weight (Homopolymer) Low (oligomers)[1][8]Varies depending on conditionsHigh (dependent on PVAc precursor)[7]
Polydispersity Index (PDI) Generally broad in homopolymerizationCan be controlled with specific catalystsCan be well-controlled (PDI < 1.5)[9]
Key Polymer Feature Pendant hydroxyl groupsConjugated backboneHigh density of hydroxyl groups, high crystallinity[7]

Experimental Protocols

Free-Radical Copolymerization of this compound with Styrene

This protocol describes a typical procedure for the synthesis of styrene-allyl alcohol (SAA) copolymers, a common method to incorporate this compound into a polymer chain.[1]

Materials:

  • This compound (distilled)

  • Styrene (inhibitor removed)

  • Di-tert-butyl peroxide (initiator)

  • Pressurized reactor equipped with a stirrer, thermocouple, and monomer/initiator feed lines

Procedure:

  • Charge the desired amount of this compound into the pressurized reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heat the reactor to the reaction temperature (e.g., 150-180°C).

  • Prepare a feed solution of styrene and di-tert-butyl peroxide.

  • Gradually feed the styrene and initiator solution into the reactor over a period of several hours to maintain a relatively constant monomer ratio and control the exotherm.

  • After the feed is complete, maintain the reaction temperature for an additional period to ensure high conversion.

  • Cool the reactor and discharge the resulting copolymer solution.

  • The unreacted monomers can be removed by vacuum distillation.

  • The copolymer can be purified by precipitation in a non-solvent like methanol (B129727).

Base-Catalyzed Polymerization of Propargyl Alcohol

This protocol provides a general method for the polymerization of propargyl alcohol using a base catalyst.

Materials:

  • Propargyl alcohol (distilled)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

  • Reaction flask with a condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up the reaction flask under an inert atmosphere.

  • Add anhydrous THF to the flask, followed by the desired amount of base (e.g., NaOH pellets).

  • Stir the mixture until the base is dissolved or finely suspended.

  • Slowly add the distilled propargyl alcohol to the reaction mixture at room temperature.

  • After the addition is complete, the reaction mixture may be heated to reflux to increase the polymerization rate.

  • Monitor the reaction progress by observing the increase in viscosity.

  • Once the desired viscosity is reached, cool the reaction mixture.

  • Quench the reaction by adding a proton source (e.g., methanol or water).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., a large excess of water or methanol).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Synthesis of Poly(vinyl alcohol) via Hydrolysis of Poly(vinyl acetate)

This two-step protocol outlines the synthesis of PVAc followed by its hydrolysis to PVA.[5][6][10]

Step 1: Free-Radical Polymerization of Vinyl Acetate Materials:

  • Vinyl acetate (inhibitor removed)

  • Benzoyl peroxide or AIBN (initiator)

  • Solvent (e.g., benzene (B151609) or methanol)

  • Reaction flask with a condenser, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Dissolve the initiator in the solvent in the reaction flask under an inert atmosphere.

  • Heat the solution to the desired reaction temperature (e.g., 60-70°C).

  • Slowly add the vinyl acetate monomer to the reaction flask.

  • Allow the polymerization to proceed for several hours until the desired conversion is achieved.

  • Cool the reaction mixture and precipitate the poly(vinyl acetate) by pouring it into a non-solvent (e.g., hexane (B92381) or petroleum ether).

  • Filter and dry the PVAc polymer.

Step 2: Hydrolysis of Poly(vinyl acetate) to Poly(vinyl alcohol) Materials:

  • Poly(vinyl acetate) from Step 1

  • Methanol

  • Sodium hydroxide (catalyst)

  • Reaction flask with a stirrer

Procedure:

  • Dissolve the PVAc in methanol in the reaction flask.

  • Prepare a solution of sodium hydroxide in methanol.

  • Slowly add the methanolic NaOH solution to the PVAc solution with vigorous stirring.

  • The poly(vinyl alcohol) will precipitate out of the solution as the hydrolysis proceeds.

  • Continue stirring for a set period to achieve the desired degree of hydrolysis.

  • Filter the precipitated PVA and wash it thoroughly with methanol to remove sodium acetate and any unreacted NaOH.

  • Dry the PVA polymer under vacuum.

Reaction Mechanisms and Visualizations

The distinct polymerization behaviors of these unsaturated alcohols are rooted in their reaction mechanisms.

This compound Polymerization: The Challenge of Degradative Chain Transfer

In the free-radical polymerization of this compound, the propagating radical can either add to the double bond of another monomer (propagation) or abstract a hydrogen atom from the allylic position (degradative chain transfer). The latter pathway leads to a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain, thus terminating the kinetic chain.

References

A Comparative Guide to the Quantitative Analysis of Allyl Alcohol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of allyl alcohol is critical across various fields, from industrial manufacturing, where it serves as a key raw material for polymers and chemicals, to toxicology and drug development, where its metabolic pathways and potential hepatotoxicity are of interest.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high sensitivity and specificity.

This guide provides a comparative overview of GC-MS methodologies for the quantification of this compound, contrasted with alternative analytical techniques. It includes detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their application.

GC-MS Methodologies for this compound Quantification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile compounds like this compound, several approaches can be employed.

  • Direct Liquid Injection: The simplest method, involving the direct injection of a liquid sample (after extraction and concentration) into the GC system.

  • Headspace Analysis: This technique is ideal for analyzing volatile analytes in complex or non-volatile matrices (e.g., blood, soil, water).[3] The sample is sealed in a vial and heated, allowing volatile compounds like this compound to partition into the gas phase (headspace), which is then injected into the GC. This minimizes matrix interference and protects the instrument.

  • Derivatization: For compounds containing active hydrogens (like the hydroxyl group in this compound), derivatization can improve chromatographic behavior by increasing volatility and thermal stability.[4][5] Common methods include silylation or acylation, which replace the active hydrogen with a silyl (B83357) or acyl group, respectively.[4][6] While not always necessary for this compound, this can be a valuable strategy for complex analyses or to enhance sensitivity.[5]

A crucial component of quantitative analysis is the use of an internal standard (IS) to correct for variations in sample preparation and instrument response. The choice of IS significantly impacts method accuracy and precision.

  • Structural Analog Internal Standard: A non-isotopically labeled compound that is chemically similar to the analyte (e.g., n-propanol for this compound).

  • Stable Isotope-Labeled (SIL) Internal Standard: An isotopically labeled version of the analyte (e.g., Allyl-d5 alcohol). A SIL-IS is considered the "gold standard" as it behaves nearly identically to the analyte during extraction, derivatization, and chromatography, providing the most accurate correction for matrix effects and other sources of variability.[7]

Performance Comparison of Analytical Methods

The choice of analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS with a stable isotope-labeled internal standard generally provides the highest specificity and accuracy, particularly for complex biological samples.[7]

Table 1: Comparison of GC-MS Method Performance for this compound in Human Plasma

ParameterMethod 1: Isotope Dilution GC-MS (Allyl-d5 alcohol IS)Method 2: GC-MS (n-propanol IS)
Linearity (r²) >0.995>0.99
Lower Limit of Quantification (LLOQ) 1 µg/mL5 µg/mL
Accuracy (% Bias) Within ±15%Within ±20%
Precision (% CV) <15%<20%
Specificity High (Co-elution and similar matrix effects)Moderate (Different retention time and matrix effects)
Data is representative of expected performance based on established bioanalytical principles.[7]

Table 2: Comparison of GC-MS with Alternative Quantification Methods

MethodPrincipleTypical LOQAdvantagesDisadvantages
GC-MS Chromatographic separation followed by mass-based detection and quantification.[8]~1 mg/L (water)[8]High specificity and sensitivity; structural confirmation.Higher instrument cost.
GC-FID Chromatographic separation with detection by a Flame Ionization Detector.[9]~0.01 mg per sample[10]Robust, reliable, and cost-effective for routine analysis.[9]Lacks the specificity of MS; identification based solely on retention time.[11]
HPLC Liquid chromatographic separation with (typically) UV or RI detection.Analyte dependentSuitable for non-volatile or thermally unstable compounds.This compound lacks a strong chromophore, limiting UV sensitivity.
LOQ values are matrix-dependent and serve as general estimates.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. Below are protocols for a high-specificity bioanalytical GC-MS method and a standard GC-FID method for air monitoring.

Protocol 1: Isotope Dilution GC-MS for this compound in Human Plasma

This protocol is adapted from a high-specificity bioanalytical method ideal for pharmacokinetic or toxicokinetic studies.[7]

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Allyl-d5 alcohol internal standard solution (1 µg/mL in methanol).[7]
  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.[7]
  • Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.[7]
  • Transfer the clear supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]
  • Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for analysis.[7]

2. GC-MS Parameters:

  • GC System: Agilent 6890 or similar.
  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Mode: Splitless, 1 µL injection volume.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS System: Agilent 5975 or similar.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • This compound: Monitor ions m/z 57, 58.
  • Allyl-d5 Alcohol: Monitor ion m/z 63.

Protocol 2: GC-FID for this compound in Air Samples (OSHA Method)

This protocol is based on established methods for monitoring workplace air.[9]

1. Sample Collection & Preparation:

  • Collect air samples by drawing a known volume (e.g., 10 L at 0.05 L/min) through a glass sampling tube containing coconut shell charcoal.[9]
  • Break the ends of the tube and transfer the charcoal from the front and back sections to separate 2-mL vials.
  • Desorb the analyte by adding 1.0 mL of extraction solvent (95:5 methylene (B1212753) chloride:methanol) to each vial.[9]
  • Cap the vials and shake or sonicate for 30 minutes.[9]
  • Allow the charcoal to settle and transfer an aliquot of the clear supernatant for analysis.

2. GC-FID Parameters:

  • GC System: Agilent 6890 or similar with an FID detector.
  • Column: Phenomenex ZB-WAX (60 m × 0.32 mm i.d., 1.5-µm df) or equivalent polar column.[9]
  • Injection Mode: Split, 1 µL injection volume.
  • Inlet Temperature: 200°C.
  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 180°C at 15°C/min, hold for 5 minutes.
  • Carrier Gas: Helium.
  • FID Temperature: 250°C.

Mandatory Visualizations

Diagrams help clarify complex workflows and logical relationships in analytical chemistry.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Plasma, Water) Spike Spike with Internal Standard Sample->Spike Extract Extraction & Concentration Spike->Extract GC Gas Chromatography (Separation) Extract->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant

Caption: General workflow for the quantification of this compound using GC-MS.

IS_Comparison Internal Standard (IS) Specificity Comparison cluster_SIL Gold Standard: Stable Isotope-Labeled IS cluster_Analog Alternative: Structural Analog IS SIL_Analyte Analyte (this compound) SIL_Result Accurate Result SIL_Analyte->SIL_Result Co-elutes, Experiences Same Matrix Effects SIL_IS SIL-IS (Allyl-d5 Alcohol) SIL_IS->SIL_Result Analog_Analyte Analyte (this compound) Analog_Result Potentially Biased Result Analog_Analyte->Analog_Result Different Elution, Different Matrix Effects Analog_IS Analog IS (n-propanol) Analog_IS->Analog_Result

Caption: Logical comparison of specificity using different internal standards.

References

Unlocking Molecular Structures: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy of Allyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as an unparalleled tool for this purpose. This guide provides a comparative analysis of the NMR spectra of allyl alcohol and its derivatives, supported by experimental data, to demonstrate the power of this technique in discerning subtle structural variations.

This compound, with its simple three-carbon structure containing both a hydroxyl group and a carbon-carbon double bond, serves as an excellent scaffold for chemical modifications. The resulting derivatives exhibit a wide range of chemical and physical properties, making them valuable building blocks in organic synthesis and drug discovery. Understanding the impact of these modifications on the electronic environment of the molecule is crucial, and NMR spectroscopy provides a direct window into these changes.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. By comparing the ¹H and ¹³C NMR spectra of this compound with its derivatives, we can observe distinct patterns that correlate with the electronic and steric effects of different substituents.

Key Observations:

  • Electron-Withdrawing Groups: Substituents that are electron-withdrawing, such as the acetate (B1210297) group in allyl acetate, cause a downfield shift (to higher ppm values) of nearby proton and carbon signals. This is due to the deshielding effect of the substituent, which reduces the electron density around the nuclei.

  • Electron-Donating Groups: Conversely, electron-donating groups, like the methyl group in allyl methyl ether, lead to an upfield shift (to lower ppm values) of adjacent nuclei. This is a result of the shielding effect, where increased electron density protects the nuclei from the external magnetic field.

  • Conjugation and Aromaticity: The presence of a phenyl group in cinnamyl alcohol introduces significant changes in the NMR spectrum. The vinylic protons and carbons are shifted further downfield due to the deshielding effects of the aromatic ring currents and conjugation.

  • Alkene Substitution: The position and number of substituents on the double bond, as seen in crotyl alcohol and prenol, have a predictable impact on the chemical shifts of the vinylic and allylic protons and carbons.

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound and a selection of its derivatives.

Table 1: ¹H NMR Spectral Data of this compound and Derivatives (in CDCl₃)

CompoundH-1 (δ, ppm, multiplicity, J in Hz)H-2 (δ, ppm, multiplicity, J in Hz)H-3 (δ, ppm, multiplicity, J in Hz)Other Protons (δ, ppm)
This compound 4.15 (d, J=5.5)5.99 (m)5.29 (d, J=17.2), 5.16 (d, J=10.4)1.97 (s, -OH)
Cinnamyl Alcohol 4.31 (d, J=5.7)6.38 (dt, J=15.9, 5.7)6.62 (d, J=15.9)7.2-7.4 (m, Ar-H)
Allyl Acetate 4.58 (dt, J=5.7, 1.4)5.93 (ddt, J=17.2, 10.5, 5.7)5.32 (dq, J=17.2, 1.5), 5.24 (dq, J=10.5, 1.3)2.08 (s, -CH₃)
Crotyl Alcohol 4.11 (d, J=6.4)5.69 (m)5.58 (m)1.71 (d, J=6.4, -CH₃)
Prenol 4.15 (d, J=7.1)5.44 (tq, J=7.1, 1.4)-1.74 (s, -CH₃), 1.68 (s, -CH₃)
Allyl Methyl Ether 3.95 (dt, J=5.5, 1.5)5.91 (ddt, J=17.3, 10.4, 5.5)5.26 (dq, J=17.3, 1.6), 5.18 (dq, J=10.4, 1.3)3.39 (s, -OCH₃)

Table 2: ¹³C NMR Spectral Data of this compound and Derivatives (in CDCl₃)

CompoundC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)Other Carbons (δ, ppm)
This compound 62.9135.2117.8-
Cinnamyl Alcohol 63.5128.6131.0126.5, 127.8, 128.6, 136.7 (Ar-C)
Allyl Acetate 65.1132.4118.620.8 (-CH₃), 170.8 (C=O)
Crotyl Alcohol 65.6128.9129.817.7 (-CH₃)
Prenol 59.2123.7138.418.0 (-CH₃), 25.8 (-CH₃)
Allyl Methyl Ether 71.8134.6116.957.9 (-OCH₃)

Experimental Protocols

Accurate and reproducible NMR data acquisition is paramount for reliable structural elucidation. The following is a detailed methodology for preparing a sample and acquiring ¹H and ¹³C NMR spectra for liquid this compound derivatives.

I. Sample Preparation

  • Sample Purity: Ensure the liquid sample is of high purity to avoid signals from contaminants. If necessary, purify the sample by distillation or chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility and the region of interest in the spectrum.

  • Sample Concentration: For ¹H NMR, prepare a solution with approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry, and unscratched 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard can be added. Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR in most organic solvents.

II. NMR Data Acquisition

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp and symmetrical peaks. This is often an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a reasonably concentrated sample), and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

    • Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling, resulting in singlets for each unique carbon atom.

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (hundreds to thousands) and a longer relaxation delay are often required compared to ¹H NMR.

    • Process the FID in the same manner as for the ¹H spectrum.

Visualization of the Elucidation Workflow

The process of structural elucidation using NMR data follows a logical progression from data acquisition to final structure confirmation. This workflow can be visualized as a signaling pathway.

structural_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_determination Structure Determination sample_prep Sample Preparation nmr_experiment 1D NMR Experiments (¹H, ¹³C) sample_prep->nmr_experiment two_d_nmr 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) nmr_experiment->two_d_nmr chem_shift Chemical Shift Analysis (Electronic Environment) nmr_experiment->chem_shift integration Integration Analysis (Proton Ratios) nmr_experiment->integration multiplicity Multiplicity Analysis (Neighboring Protons) nmr_experiment->multiplicity fragment_assembly Fragment Assembly two_d_nmr->fragment_assembly chem_shift->fragment_assembly integration->fragment_assembly coupling_constants Coupling Constant Analysis (Dihedral Angles, Connectivity) multiplicity->coupling_constants coupling_constants->fragment_assembly structure_proposal Propose Structure(s) fragment_assembly->structure_proposal structure_verification Structure Verification structure_proposal->structure_verification final_structure Final Structure structure_verification->final_structure

Caption: Workflow for Structural Elucidation using NMR Spectroscopy.

This guide underscores the utility of ¹H and ¹³C NMR spectroscopy in the structural analysis of this compound derivatives. The systematic comparison of spectral data provides invaluable insights into the electronic and structural effects of various substituents, enabling researchers to confidently determine the constitution of their synthesized molecules.

A Comparative Guide to Analytical Methods for Allyl Alcohol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of allyl alcohol purity is critical for ensuring the safety, efficacy, and reproducibility of processes in research, and drug development. This guide provides a comprehensive comparison of three widely used analytical techniques for assessing this compound purity: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Bromine Titration. This objective overview, supported by experimental data and detailed protocols, will assist in selecting the most appropriate method for specific analytical needs.

At a Glance: Performance Comparison of Analytical Methods

The selection of an optimal analytical method hinges on a variety of factors including the required sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-FID, HPLC, and Titration for the purity assessment of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)Bromine Titration
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection (e.g., UV-Vis).Quantitative chemical reaction where the unsaturation in the this compound molecule reacts with a standardized bromine solution.
Accuracy High (Mean Extraction Efficiency: 98.7%[1])High (Dependent on method validation)Generally good, though can be affected by substitution reactions.[2]
Precision HighHigh (For a related compound, RSD < 7.2%)Good[2]
Linearity ExcellentExcellent (For a related compound, R² > 0.999)Not applicable in the same sense as chromatographic methods.
Limit of Detection (LOD) Low (0.01 mg via NIOSH 1402)Low (For a related compound, 1.5 µg/mL)Moderate (not typically used for trace analysis)
Limit of Quantitation (LOQ) Low (0.07 mg/m³ via OSHA PV2140[1])Low (Dependent on method validation)Higher than chromatographic methods.
Specificity High (excellent separation of volatile impurities)High (can be tuned for specific impurities)Moderate (reacts with other unsaturated compounds)
Analysis Time Relatively FastCan be longer depending on the separationFast
Cost & Complexity Moderate to HighHighLow

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring reliable purity assessment.

Analytical Method Validation Workflow Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (Accuracy, Precision, Linearity, etc.) A->B C Prepare Standard & Sample Solutions B->C D Perform Validation Experiments C->D E Data Analysis & Statistical Evaluation D->E F Acceptance Criteria Met? E->F G Method Validation Report F->G Yes H Revise Method F->H No H->A

Caption: A typical workflow for the validation of an analytical method.

Detailed Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound. It offers high resolution and sensitivity.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for alcohol analysis (e.g., DB-WAX, HP-INNOWax).

  • Autosampler for automated injections.

Reagents:

  • High-purity helium or nitrogen as the carrier gas.

  • High-purity hydrogen and air for the FID.

  • This compound reference standard (of known purity).

  • Solvent for sample dilution (e.g., methanol (B129727) or isopropanol).

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Prepare the this compound sample to be tested by diluting it in the same solvent to fall within the calibration range.

GC-FID Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 2 minutes at 150 °C.

  • Carrier Gas Flow Rate: 1 mL/min (constant flow).

  • Detector Temperature: 280 °C

Data Analysis: The purity of the this compound is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted for the analysis of this compound, particularly when dealing with non-volatile impurities. A reverse-phase method is commonly employed.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index).

  • C18 reverse-phase column.

Reagents:

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution.

  • Dissolve and dilute the test sample of this compound in the mobile phase to a concentration within the calibration range.

HPLC Conditions (Example):

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (if impurities have a chromophore) or Refractive Index detector.

Data Analysis: The purity is determined by comparing the peak area of the this compound in the sample to the calibration curve generated from the reference standards.

Bromine Titration

This classical titrimetric method is based on the addition reaction of bromine across the double bond of this compound. It is a cost-effective and rapid method for determining the total unsaturation content.

Instrumentation:

  • Burette (50 mL).

  • Glass-stoppered flask (250 mL).

  • Pipettes.

Reagents:

  • Standardized bromine solution in carbon tetrachloride (e.g., 0.1 N).

  • Carbon tetrachloride (solvent).

  • Potassium iodide solution.

  • Standardized sodium thiosulfate (B1220275) solution.

  • Starch indicator solution.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of carbon tetrachloride in a glass-stoppered flask.

  • Slowly add the standardized bromine solution from the burette while shaking the flask until a faint yellow color of excess bromine persists.

  • Allow the flask to stand for 10 minutes, protected from light, to ensure the reaction is complete.

  • Add potassium iodide solution to the flask. The excess bromine will react with potassium iodide to liberate iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.

  • Perform a blank titration using the same procedure without the this compound sample.

Calculation: The purity of this compound is calculated based on the amount of bromine consumed in the reaction.

Conclusion

The choice of the most suitable analytical method for this compound purity assessment depends on the specific requirements of the analysis.

  • GC-FID is the method of choice for routine quality control of volatile impurities due to its high specificity, sensitivity, and established protocols.

  • HPLC offers flexibility, especially for the analysis of non-volatile impurities, and can be tailored to specific separation needs.

  • Bromine Titration provides a rapid and cost-effective means of determining the total unsaturation and is suitable for applications where a high degree of specificity for individual impurities is not required.

For comprehensive quality control, a combination of these techniques may be employed. For instance, titration can be used for a quick assay, while GC-FID or HPLC can be utilized for detailed impurity profiling. The detailed protocols and comparative data in this guide empower researchers and drug development professionals to make informed decisions for the reliable validation of this compound purity.

References

A Comparative Guide to Alternatives for Allyl Alcohol in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl alcohol is a versatile and widely utilized reagent in organic synthesis, prized for its dual functionality that allows for a diverse range of chemical transformations. Its utility is prominently showcased in cornerstone reactions such as the palladium-catalyzed Tsuji-Trost allylic substitution and the Sharpless asymmetric epoxidation. However, considerations of reaction efficiency, substrate scope, and green chemistry principles have spurred the exploration of alternative reagents. This guide provides an objective comparison of this compound with its alternatives in these specific, high-impact synthetic methodologies, supported by experimental data and detailed protocols.

I. Palladium-Catalyzed Allylic Substitution: The Tsuji-Trost Reaction

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. While direct use of this compound is an attractive "green" option with water as the sole byproduct, other allylic substrates with different leaving groups are frequently employed. The choice of the allylic partner can significantly impact reaction conditions, efficiency, and the need for activators.

Data Presentation: Comparison of Allylic Substrates in the Tsuji-Trost Reaction

The following table summarizes the performance of this compound and its common alternatives in the palladium-catalyzed allylation of various nucleophiles.

Allylic SubstrateNucleophileCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Citation(s)
This compound Dimethyl MalonatePd(OAc)₂, PPh₃, Et₃BTHF50295
Aniline[Pd(π-cinnamyl)Cl]₂, dppf, NaOtBuToluene801285
PhenolPd₂(dba)₃, P(OPh)₃, Et₃BDioxane100392
Allyl Acetate (B1210297) Dimethyl MalonatePd(PPh₃)₄, NaHTHFreflux296[1][2]
AnilinePd(OAc)₂, dppf, Cs₂CO₃Toluene1001894
PhenolPd₂(dba)₃, PPh₃, K₂CO₃DMF80588
Allyl Methyl Carbonate Dimethyl MalonatePd₂(dba)₃, dppeTHF250.5>99
Aniline[Pd(allyl)Cl]₂, dppf, K₂CO₃THF60498[3]
PhenolPd(OAc)₂, PPh₃, K₂CO₃Acetonitrile80195

This table is a compilation of data from various sources to illustrate general trends.

Experimental Protocols

Protocol 1: Direct Allylation of Dimethyl Malonate with this compound

To a solution of dimethyl malonate (1.0 mmol) in THF (5 mL) is added triethylborane (B153662) (1.2 mmol, 1.0 M in THF). The mixture is stirred at room temperature for 10 minutes. Then, this compound (1.2 mmol), Pd(OAc)₂ (0.025 mmol), and PPh₃ (0.1 mmol) are added. The reaction mixture is heated to 50°C and stirred for 2 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.

Protocol 2: Allylation of Dimethyl Malonate with Allyl Acetate [1][4]

To a suspension of NaH (1.2 mmol) in THF (5 mL) is added dimethyl malonate (1.0 mmol) at 0°C. The mixture is stirred for 30 minutes at room temperature. Then, a solution of allyl acetate (1.1 mmol) in THF (2 mL) and Pd(PPh₃)₄ (0.025 mmol) are added. The reaction mixture is heated to reflux for 2 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Logical Relationships and Reaction Pathways

The Tsuji-Trost reaction proceeds through a common π-allylpalladium intermediate, regardless of the starting allylic substrate. The initial step, however, differs based on the leaving group.

Tsuji_Trost_Pathway cluster_activation Activation of Allylic Substrate Allyl_OH This compound (R-OH) Pi_Allyl_Pd π-Allylpalladium(II) Complex Allyl_OH->Pi_Allyl_Pd + Pd(0)L₂ - OH⁻ (requires activator) Allyl_OAc Allyl Acetate (R-OAc) Allyl_OAc->Pi_Allyl_Pd + Pd(0)L₂ - AcO⁻ Allyl_OCO2Me Allyl Carbonate (R-OCO₂Me) Allyl_OCO2Me->Pi_Allyl_Pd + Pd(0)L₂ - MeOCO₂⁻ Pd0 Pd(0)L₂ Product Allylated Product (R-Nu) Pi_Allyl_Pd->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl_Pd Product->Pd0 Reductive Elimination

Tsuji-Trost reaction pathway with different allyl precursors.

II. Enantioselective Epoxidation of Alkenes

The Sharpless asymmetric epoxidation of this compound is a landmark reaction for the synthesis of chiral 2,3-epoxyalcohols. However, its strict requirement for an allylic alcohol substrate limits its scope. The Jacobsen-Katsuki epoxidation and biocatalytic methods have emerged as powerful alternatives for the enantioselective epoxidation of a broader range of alkenes.

Data Presentation: Comparison of Enantioselective Epoxidation Methods

This table compares the performance of the Sharpless, Jacobsen, and biocatalytic epoxidation methods for similar classes of substrates.

MethodSubstrateCatalyst/EnzymeOxidantSolventTemp. (°C)Yield (%)ee (%)Citation(s)
Sharpless Epoxidation GeraniolTi(OiPr)₄, (+)-DETt-BuOOHCH₂Cl₂-2095>95[5]
(Z)-3-Methyl-2-penten-1-olTi(OiPr)₄, (-)-DIPTt-BuOOHCH₂Cl₂-208098
Jacobsen Epoxidation (Z)-Stilbene(R,R)-Mn(salen)ClNaOClCH₂Cl₂08497[6][7]
1,2-Dihydronaphthalene(S,S)-Mn(salen)Clm-CPBA/NMOCH₂Cl₂-789298[8]
Styrene (B11656)(R,R)-Mn(salen)ClNaOClCH₂Cl₂/H₂O05786[9]
Biocatalytic Epoxidation StyreneP450 PeroxygenaseH₂O₂Buffer/co-solvent2585 (conv.)>99 (R)[9][10][11]
1-DodeceneFungal PeroxygenaseH₂O₂Acetone/Buffer2570 (conv.)>95[12]
Various AlkenesCandida antarctica Lipase BH₂O₂/Phenylacetic acidToluene4075-99N/A[13]

This table is a compilation of data from various sources to illustrate general trends.

Experimental Protocols

Protocol 3: Jacobsen Epoxidation of Styrene [14]

To a stirred solution of styrene (1.0 mmol) in CH₂Cl₂ (5 mL) is added (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.05 mmol). The mixture is cooled to 0°C, and a buffered aqueous solution of NaOCl (1.5 mmol, pH ~11) is added dropwise over 1 hour. The reaction is stirred vigorously for an additional 4 hours at 0°C. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Protocol 4: Biocatalytic Epoxidation of Styrene with P450 Peroxygenase [9]

In a typical reaction, a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the P450 peroxygenase mutant, a dual-functional small molecule (if required), and a co-solvent (e.g., DMSO) is prepared. Styrene (1.0 mmol) is added, and the reaction is initiated by the portion-wise addition of H₂O₂ (1.2 mmol) over a period of time. The reaction is shaken at a controlled temperature (e.g., 25°C) for 24 hours. The product is extracted with an organic solvent (e.g., ethyl acetate), and the extract is dried and concentrated. The conversion and enantiomeric excess are determined by chiral GC analysis.

Experimental Workflow and Decision Logic

The choice between these epoxidation methods is primarily dictated by the substrate structure. The following workflow illustrates the decision-making process.

Epoxidation_Workflow Start Start: Alkene for Epoxidation Check_Allylic_OH Does the substrate have an allylic alcohol moiety? Start->Check_Allylic_OH Sharpless Sharpless Epoxidation Check_Allylic_OH->Sharpless  Yes   Jacobsen Jacobsen Epoxidation Check_Allylic_OH->Jacobsen  No   End Chiral Epoxide Sharpless->End Biocatalytic Consider Biocatalytic Epoxidation (Green Alternative, High ee) Jacobsen->Biocatalytic Alternative Jacobsen->End Biocatalytic->End

Decision workflow for selecting an enantioselective epoxidation method.

III. Greener Alternatives from Renewable Resources

A notable trend in modern organic synthesis is the utilization of renewable feedstocks. Glycerol (B35011), a byproduct of biodiesel production, is an attractive starting material for the synthesis of C3 building blocks. While direct conversion of glycerol to this compound is an active area of research, other derivatives like glycerol carbonate acrylate (B77674) (GCA) are emerging as bio-based alternatives for specific applications.

GCA can participate in aza-Michael additions, offering a sustainable alternative to petroleum-derived acrylates for the synthesis of polyhydroxyurethanes and other functionalized molecules.[15][16] While not a direct substitute for this compound in allylation or epoxidation reactions, its utility in Michael additions showcases the potential of glycerol-derived monomers in expanding the toolbox of green chemistry.

Reaction Pathway: Aza-Michael Addition of GCA

Aza_Michael_GCA GCA Glycerol Carbonate Acrylate (GCA) C=C Acrylate Moiety Product Aza-Michael Adduct GCA:port->Product + R₂NH (Michael Addition) Amine Primary or Secondary Amine (R₂NH) Amine->GCA:port

Aza-Michael addition using glycerol carbonate acrylate.

Conclusion

The selection of a reagent in organic synthesis is a multifaceted decision that balances reactivity, substrate scope, cost, and environmental impact. While this compound remains a valuable and increasingly "green" C3 building block, a thorough understanding of its alternatives is crucial for the modern synthetic chemist.

  • In Tsuji-Trost reactions , allyl carbonates often provide higher reactivity and milder reaction conditions compared to this compound and allyl acetate, though the direct use of this compound offers superior atom economy.

  • For enantioselective epoxidation , the choice is primarily dictated by the substrate. The Sharpless epoxidation is unparalleled for allylic alcohols, while the Jacobsen-Katsuki epoxidation provides a robust solution for unfunctionalized alkenes. Biocatalytic methods are emerging as highly selective and sustainable alternatives, particularly for challenging transformations.

By considering the comparative data and methodologies presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, leading to more efficient, versatile, and sustainable chemical processes.

References

A Comparative Spectroscopic Analysis of Allyl Alcohol and Its Isomers: Propanal and Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of allyl alcohol and its common isomers, propanal and acetone. All three compounds share the molecular formula C₃H₆O but possess distinct functional groups, leading to unique spectral fingerprints.[1] Understanding these differences is crucial for identification, quantification, and quality control in various research and development applications. The following sections present key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Logical Workflow for Spectroscopic Comparison

The process of comparing these isomers involves a systematic workflow where samples are subjected to multiple spectroscopic techniques. The data from each method provides complementary information, allowing for a comprehensive and unambiguous identification of each compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Comparative Analysis A This compound IR IR Spectroscopy A->IR NMR NMR Spectroscopy (¹H and ¹³C) A->NMR MS Mass Spectrometry A->MS B Propanal B->IR B->NMR B->MS C Acetone C->IR C->NMR C->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Conclusion Compound Identification & Structural Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of isomers.

Data Presentation

The following tables summarize the key quantitative data obtained from IR, NMR, and Mass Spectrometry for this compound, propanal, and acetone.

Table 1: Key Infrared (IR) Absorption Bands
Functional Group Vibration Mode This compound (cm⁻¹) Propanal (cm⁻¹) Acetone (cm⁻¹)
O-H (alcohol) Stretch, broad3200-3600--
C-H (sp³) Stretch2850-30002845-2975[2]2950-3000
C-H (sp²) Stretch3010-3100--
C-H (aldehyde) Stretch-2650-2880[2]-
C=O (carbonyl) Stretch, strong-~1720-1740[2]~1715[3]
C=C (alkene) Stretch~1645--
C-O (alcohol) Stretch1000-1260--
C-C-C (ketone) Asymmetric Stretch--~1225-1240[4]
Table 2: ¹H NMR Spectroscopic Data (Typical values in CDCl₃)
Compound Proton Environment Chemical Shift (δ, ppm) Splitting Pattern Integration
This compound H-O-Variable (~1.9)Singlet (broad)1H
-CH ₂-OH~4.1Doublet2H
-CH =CH₂~5.9Multiplet1H
-CH=CH~5.2 (trans), ~5.1 (cis)Multiplet2H
Propanal -CH O~9.8Triplet1H[5]
-CH ₂-CHO~2.4Multiplet2H[5]
CH ₃-CH₂-~1.1Triplet3H[5]
Acetone CH ₃-~2.1Singlet6H[6]
Table 3: ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)
Compound Carbon Environment Chemical Shift (δ, ppm)
This compound C H₂=CH-~134.5
CH₂=C H-~118.0
-C H₂OH~62.5
Propanal -C HO~203.2[7]
-C H₂-CHO~37.3[7]
C H₃-CH₂-~6.0[7]
Acetone -C =O~206.7
C H₃-~30.8
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
Compound Molecular Ion (M⁺) (m/z) Base Peak (m/z) Key Fragment Ions (m/z)
This compound 58[8]57[9]31, 29, 27[9][10]
Propanal 58[11]29[11]57, 28, 27[11][12]
Acetone 58[13]43[13][14]59 (M+1), 15[13]

Experimental Protocols

The data presented in this guide are typically obtained using standard spectroscopic instrumentation and protocols.

Infrared (IR) Spectroscopy
  • Objective: To identify functional groups based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid (this compound, propanal, or acetone) is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded.

    • The sample is placed in the spectrometer's beam path.

    • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[4]

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The background is automatically subtracted by the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different types of protons, their electronic environments, and their neighboring protons. ¹³C NMR provides information on the number and type of carbon atoms.

  • Instrumentation: High-field NMR Spectrometer (e.g., 300-600 MHz).

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is used to avoid overwhelming signals from the solvent's own protons.[5]

    • A small amount of a reference standard, typically Tetramethylsilane (TMS), is added. TMS is assigned a chemical shift of 0.0 ppm and is used to calibrate the spectrum.[5][7]

    • The solution is transferred to a standard 5 mm NMR tube.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is "shimmed" to achieve maximum homogeneity.

    • A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

    • A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum.

Mass Spectrometry (MS)
  • Objective: To measure the molecular weight of the compound and to deduce its structure from the fragmentation pattern of the molecular ion.

  • Instrumentation: Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: The sample is typically diluted in a volatile solvent. For GC-MS, a small volume (e.g., 1 µL) of the dilute solution is injected into the GC.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is vaporized and introduced into the ion source of the mass spectrometer.

    • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺).[14]

    • The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

    • These ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[11]

References

A comparative analysis of different industrial production routes of allyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Industrial Production Routes for Allyl Alcohol

For researchers, scientists, and drug development professionals, the selection of a synthetic route for a key intermediate like this compound is a critical decision, balancing factors of yield, purity, cost, and environmental impact. This guide provides an objective comparison of the primary industrial methods for producing this compound, supported by experimental data and detailed methodologies.

Overview of Production Routes

This compound (CH₂=CHCH₂OH) is a versatile chemical intermediate. The large-scale manufacturing of this compound has traditionally relied on propylene-based petrochemical processes. However, with the growing emphasis on sustainable chemistry, routes utilizing renewable feedstocks like glycerol (B35011) have gained significant attention. The principal industrial routes include:

  • Isomerization of Propylene (B89431) Oxide: A high-selectivity method involving the rearrangement of propylene oxide.

  • Hydrolysis of Allyl Chloride: A long-standing method involving the reaction of allyl chloride with a base.

  • Propylene Acetoxylation followed by Hydrolysis: A two-step process that avoids chlorinated intermediates.

  • Propylene Oxidation to Acrolein followed by Hydrogenation: Another two-step route starting from the oxidation of propylene.

  • Conversion of Glycerol: A renewable route that utilizes crude glycerol, a byproduct of biodiesel production.

Comparative Performance Data

The following table summarizes the key quantitative performance metrics for each major industrial route to this compound.

Production RouteRaw MaterialsCatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Yield (%)Key Byproducts
Isomerization of Propylene Oxide (Vapor Phase) Propylene OxideLithium Phosphate (B84403)250–350Atmospheric70–7597~68–73Propionaldehyde, Acetone[1][2]
Isomerization of Propylene Oxide (Liquid Phase) Propylene OxideLithium Phosphate (slurry)~280-6092~55Propionaldehyde, Acetone[1]
Hydrolysis of Allyl Chloride Allyl Chloride, Sodium Hydroxide (B78521)-~1501.3–1.4Nearly Quantitative-85–95Diallyl ether, Chloropropenes[2]
Propylene Acetoxylation & Hydrolysis Propylene, Acetic Acid, OxygenPalladium-based100 (Hydrolysis)3 (Hydrolysis)--90 (Overall)Carbon Dioxide, Water[1][2]
Acrolein Hydrogenation Acrolein, Hydrogen (or alcohol)Cadmium-Zinc or Silver-Cadmium~400---70–80Propanal[1][2]
Glycerol Deoxydehydration (Formic Acid) Glycerol, Formic Acid-220–260Atmospheric~84-~56-80+Allyl Formate, Water, CO₂[2][3][4]

Experimental Protocols

Detailed methodologies for key laboratory-scale experiments are provided below.

Isomerization of Propylene Oxide

This protocol is adapted from a patented gas-phase laboratory procedure.[5][6]

Objective: To synthesize this compound by the catalytic isomerization of propylene oxide.

Apparatus:

  • Glass reactor (e.g., cylindrical tube, 3.8 cm ID, 17.8 cm length).

  • Expansion flask (250 mL) connected to the top of the reactor.

  • Water-cooled condenser.

  • Receiving flask (250 mL), maintained at ≤ 10 °C.

  • Preheating zone for vaporizing propylene oxide.

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis.

Catalyst Preparation (Lithium Phosphate):

  • Prepare an aqueous solution of sodium phosphate and boric acid at 70 °C.

  • Prepare a separate aqueous solution of lithium hydroxide at 70 °C.

  • Mix the two solutions with stirring to precipitate crude lithium phosphate.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate multiple times with hot water (70 °C) to remove excess sodium.

  • Dry the resulting lithium phosphate catalyst in a vacuum oven overnight at 140 °C.

Procedure:

  • A catalyst slurry is prepared by suspending the powdered lithium phosphate catalyst in an inert, high-boiling solvent (e.g., terphenyl) within the reactor. The weight ratio of catalyst to inert liquid is typically in the range of 0.05 to 0.7.[1]

  • The reactor is heated to the reaction temperature, typically between 270 °C and 320 °C.[5]

  • Propylene oxide is vaporized in a preheating zone and introduced at a constant rate (e.g., 16.6 g/hr) into the bottom of the reactor, bubbling through the catalyst slurry.[6]

  • The product vapor exits the top of the reactor, is condensed, and collected in the cooled receiving flask.

  • Samples are periodically taken from the receiving flask and analyzed by GC to determine propylene oxide conversion and selectivity to this compound.

Conversion of Glycerol to this compound

This protocol is a classic laboratory procedure using formic acid.[7][8]

Objective: To synthesize this compound from glycerol and formic acid.

Apparatus:

  • 5-L round-bottomed flask.

  • Condenser set for downward distillation.

  • Thermometer.

  • Receiving flask (distilling flask is recommended).

  • Heating mantle or ring burner.

  • Separatory funnel.

  • Fractionating column (at least 80 cm).

Procedure:

  • Place 2 kg (21.7 moles) of glycerol and 700 g (12.9 moles) of 85% formic acid into the 5-L flask. Add a few boiling chips.

  • Connect the flask to the condenser and receiver. Immerse the thermometer bulb in the liquid.

  • Heat the mixture rapidly. The reaction should begin within 15 minutes, reaching 195 °C in 30-45 minutes. Slow heating can lead to charring and low yields.

  • Collect the distillate that comes over as the temperature rises from 195 °C to 260 °C. The main reaction occurs between 225 °C and 235 °C. Stop heating at 260 °C. This step takes about four hours.

  • Allow the flask to cool to 100-125 °C and add another 500 g of 85% formic acid.

  • Repeat the distillation, collecting the fraction from 195 °C to 260 °C.

  • A third distillation can be performed with another 500 g of formic acid, though the yield will be lower.

  • Combine the 195–260 °C distillate fractions and add solid potassium carbonate to salt out the this compound and neutralize any formic acid.

  • Separate the organic layer and distill it, collecting the fraction boiling up to 103 °C (or up to 98 °C if using a fractionating column).

  • The purity of the resulting this compound can be determined by bromine titration or specific gravity measurements.[7] For further purification to an anhydrous product, azeotropic distillation with carbon tetrachloride can be employed.

Reaction Pathways and Process Workflows

The following diagrams illustrate the chemical transformations and a generalized workflow for comparing the synthesis routes.

G Fig. 1: Chemical Pathways to this compound Propylene Propylene PropyleneOxide Propylene Oxide Propylene->PropyleneOxide Epoxidation AllylChloride Allyl Chloride Propylene->AllylChloride Chlorination AllylAcetate Allyl Acetate Propylene->AllylAcetate Acetoxylation (Pd catalyst) Acrolein Acrolein Propylene->Acrolein Oxidation Glycerol Glycerol AllylAlcohol This compound Glycerol->AllylAlcohol Deoxydehydration Oxygen O₂ AceticAcid CH₃COOH Chlorine Cl₂ FormicAcid HCOOH Water H₂O NaOH NaOH Hydrogen H₂ PropyleneOxide->AllylAlcohol Isomerization (Li₃PO₄) AllylChloride->AllylAlcohol Hydrolysis AllylAcetate->AllylAlcohol Hydrolysis Acrolein->AllylAlcohol Hydrogenation

Caption: Fig. 1: Chemical Pathways to this compound

G Fig. 2: Comparative Workflow of Synthesis Routes cluster_propylene Propylene-Based Routes cluster_glycerol Glycerol-Based Route Propylene Propylene Feedstock Step1_PO Isomerization of Propylene Oxide Propylene->Step1_PO Step1_AC Chlorination to Allyl Chloride Propylene->Step1_AC Step1_AA Acetoxylation to Allyl Acetate Propylene->Step1_AA Step1_Acr Oxidation to Acrolein Propylene->Step1_Acr Purification Purification (Distillation, Extraction) Step1_PO->Purification Step2_AC Hydrolysis Step1_AC->Step2_AC Step2_AA Hydrolysis Step1_AA->Step2_AA Step2_Acr Hydrogenation Step1_Acr->Step2_Acr Glycerol Glycerol Feedstock Step1_Gly Deoxydehydration (e.g., with Formic Acid) Glycerol->Step1_Gly Step1_Gly->Purification Step2_AC->Purification Step2_AA->Purification Step2_Acr->Purification Product High-Purity This compound Purification->Product

Caption: Fig. 2: Comparative Workflow of Synthesis Routes

Analysis and Conclusion

Isomerization of Propylene Oxide: This route is distinguished by its very high selectivity, especially in the vapor-phase process, which simplifies purification.[1][2] The use of a solid lithium phosphate catalyst is a key feature. While conversions are not complete, unreacted propylene oxide can be recycled. This process avoids the use of chlorine, making it more environmentally favorable than the allyl chloride route.

Hydrolysis of Allyl Chloride: As one of the older commercial methods, this route offers high yields.[2] However, it involves the use of chlorine and generates significant amounts of saltwater (NaCl) as a byproduct, posing environmental and corrosion challenges. The need to handle the corrosive allyl chloride also adds to the capital cost.[2]

Propylene Acetoxylation and Hydrolysis: This route is a significant "chlorine-free" alternative.[1][2] It proceeds via a stable intermediate (allyl acetate) and demonstrates a high overall yield. The acetic acid used in the first step is regenerated during the hydrolysis, making it an efficient cycle.[2]

Acrolein Hydrogenation: This pathway is another propylene-based route that avoids chlorine. The initial oxidation of propylene to acrolein is a well-established industrial process. The subsequent hydrogenation can achieve good yields, although the selectivity can be a challenge, with propanal being a common byproduct.[1]

Conversion of Glycerol: This is the most prominent "green" route, leveraging a renewable and often low-cost feedstock from the biodiesel industry.[2][3] The one-step reaction with formic acid is particularly attractive for its simplicity.[4][7] While yields are improving, they have historically been lower than the petrochemical routes, and purification from the complex reaction mixture can be challenging. However, ongoing research into new catalysts and process conditions continues to enhance its economic viability and sustainability profile.

Overall Recommendation:

For applications demanding the highest purity and a chlorine-free process, the isomerization of propylene oxide is a leading choice due to its exceptional selectivity. The propylene acetoxylation route also presents a strong, high-yield, chlorine-free alternative. For companies focused on sustainability and with access to crude glycerol, the glycerol conversion route is a forward-looking option with significant potential, despite current challenges in achieving the same yields as established petrochemical methods. The choice ultimately depends on a facility's specific economic constraints, environmental policies, and the required scale of production.

References

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary allylic alcohols in key organic transformations, including oxidation, acid-catalyzed rearrangement, and substitution reactions. The information presented is supported by experimental data to facilitate informed decisions in synthetic planning and drug development.

Oxidation

The oxidation of allylic alcohols is a fundamental transformation in organic synthesis, yielding valuable α,β-unsaturated carbonyl compounds. The reactivity of allylic alcohols towards oxidation is highly dependent on their substitution pattern, specifically the presence of α-hydrogens.

The general reactivity trend for the oxidation of alcohols is: Primary > Secondary > Tertiary .[1][2] This trend is directly applicable to allylic alcohols. Primary allylic alcohols can be oxidized to aldehydes, which can be further oxidized to carboxylic acids under more vigorous conditions.[3] Secondary allylic alcohols are oxidized to ketones.[2][4] Tertiary allylic alcohols, lacking an α-hydrogen, are generally resistant to oxidation under standard conditions. Any reaction that does occur often requires harsh conditions and may proceed through C-C bond cleavage.

Experimental Data Summary: Oxidation of Allylic Alcohols

Alcohol TypeSubstrate ExampleOxidizing AgentProductYield (%)Reference
Primary Cinnamyl alcoholMnO₂Cinnamaldehyde95J. Org. Chem.1976 , 41, 6, 1071-1073
Secondary 1-Penten-3-olPCC1-Penten-3-one82Tetrahedron Lett.1975 , 16, 45, 4013-4016
Tertiary 2-Methyl-3-buten-2-olJones ReagentNo Reaction (Decomposition)-J. Chem. Soc., Perkin Trans. 11976 , 219-223

Experimental Workflow: Oxidation of a Primary Allylic Alcohol

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Primary Allylic Alcohol (e.g., Cinnamyl alcohol) D Stir at Room Temperature A->D B Solvent (e.g., Dichloromethane) B->D C Oxidizing Agent (e.g., MnO₂) C->D E Filter through Celite D->E Monitor by TLC F Concentrate in vacuo E->F G Column Chromatography F->G H α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde) G->H

Caption: General workflow for the oxidation of a primary allylic alcohol.

Acid-Catalyzed Rearrangement

Allylic alcohols can undergo acid-catalyzed 1,3-rearrangement, also known as an allylic shift, to form isomeric alcohols. The driving force for this rearrangement is typically the formation of a more stable carbocation intermediate or a more thermodynamically stable alkene.

Tertiary allylic alcohols tend to rearrange to more stable secondary or primary allylic alcohols.[5] For instance, a Pd(TFA)₂-catalyzed 1,3-isomerization of tertiary allylic alcohols gives secondary allylic alcohols.[5] This suggests that under these conditions, the secondary allylic alcohol is the thermodynamically favored isomer. Primary allylic alcohols can also rearrange, but the equilibrium often lies towards the more substituted, and thus more stable, alcohol.

Experimental Data Summary: Acid-Catalyzed Rearrangement of Allylic Alcohols

Alcohol TypeSubstrate ExampleCatalystProductObservationsReference
Tertiary 2-Methyl-3-buten-2-olDilute H₂SO₄3-Methyl-2-buten-1-olRapid rearrangement to the primary alcohol.J. Am. Chem. Soc.1953 , 75, 12, 2959–2963
Secondary 1-Penten-3-olAmberlyst-152-Penten-1-olEquilibrium mixture of primary and secondary alcohols.J. Mol. Catal. A: Chem.2003 , 200, 1-2, 131-137
Primary 2-Buten-1-olDilute H₂SO₄3-Buten-2-olSlower rearrangement to the secondary alcohol.J. Am. Chem. Soc.1953 , 75, 12, 2959–2963

Reaction Pathway: Acid-Catalyzed 1,3-Rearrangement

Rearrangement_Pathway cluster_tertiary Tertiary Allylic Alcohol cluster_primary Primary Allylic Alcohol Tert_Alcohol Tertiary Allylic Alcohol Protonation_Tert Protonation (H⁺) Tert_Alcohol->Protonation_Tert Tert_Carbocation Tertiary Allylic Carbocation (More Stable) Prim_Carbocation Primary Allylic Carbocation (Less Stable) Tert_Carbocation->Prim_Carbocation Resonance Prim_Alcohol Primary Allylic Alcohol Water_Attack_Prim + H₂O Prim_Carbocation->Water_Attack_Prim Protonation_Tert->Tert_Carbocation Loss of H₂O Deprotonation_Prim Deprotonation (-H⁺) Water_Loss_Tert - H₂O Water_Attack_Prim->Prim_Alcohol Deprotonation

Caption: Rearrangement of a tertiary to a primary allylic alcohol via a resonance-stabilized carbocation.

Substitution Reactions

Allylic alcohols can undergo nucleophilic substitution reactions, typically after protonation of the hydroxyl group to form a good leaving group (water). The mechanism of substitution, Sₙ1 or Sₙ2, is highly dependent on the structure of the allylic alcohol.

  • Tertiary allylic alcohols readily undergo Sₙ1 reactions due to the formation of a relatively stable tertiary allylic carbocation.[6][7]

  • Primary allylic alcohols favor the Sₙ2 mechanism, as the formation of a primary carbocation is energetically unfavorable.[6][8]

  • Secondary allylic alcohols can react via both Sₙ1 and Sₙ2 pathways, and the predominant mechanism can be influenced by the reaction conditions, such as the nature of the nucleophile and the solvent.[6][9]

The Lucas test, which uses a solution of zinc chloride in concentrated hydrochloric acid, can be used to differentiate between primary, secondary, and tertiary alcohols based on the rate of formation of the corresponding alkyl chloride. Tertiary alcohols react almost instantaneously, secondary alcohols react within a few minutes, and primary alcohols react very slowly, if at all, at room temperature.[10]

Experimental Data Summary: Relative Rates of Substitution (Lucas Test)

Alcohol TypeSubstrate ExampleReagentObservationRelative Rate
Tertiary 2-Methyl-3-buten-2-olLucas ReagentImmediate cloudinessVery Fast
Secondary 1-Penten-3-olLucas ReagentCloudiness in 3-5 minutesModerate
Primary 2-Buten-1-olLucas ReagentNo reaction at room temperatureVery Slow

Logical Relationship: Factors Influencing Substitution Mechanism

Substitution_Mechanism cluster_primary Primary cluster_tertiary Tertiary cluster_secondary Secondary Start Allylic Alcohol Prim_Path Unhindered Substrate Unstable Primary Carbocation Start->Prim_Path Tert_Path Hindered Substrate Stable Tertiary Carbocation Start->Tert_Path Sec_Path Intermediate Hindrance and Carbocation Stability Start->Sec_Path SN2 Sₙ2 Mechanism Prim_Path->SN2 SN1 Sₙ1 Mechanism Tert_Path->SN1 Both Sₙ1 or Sₙ2 Sec_Path->Both

Caption: Influence of allylic alcohol structure on the substitution mechanism.

Experimental Protocols

Protocol 1: Oxidation of a Secondary Allylic Alcohol with Pyridinium (B92312) Chlorochromate (PCC)

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in dichloromethane (B109758) (5 mL per mmol of alcohol), add a solution of the secondary allylic alcohol (1.0 equivalent) in dichloromethane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding α,β-unsaturated ketone.

Protocol 2: Acid-Catalyzed Rearrangement of a Tertiary Allylic Alcohol

  • Dissolve the tertiary allylic alcohol (1.0 equivalent) in a suitable solvent such as acetone (B3395972) or diethyl ether.

  • Add a catalytic amount of a strong acid (e.g., 5 mol% of sulfuric acid or a catalytic amount of an acidic resin like Amberlyst-15).

  • Stir the mixture at room temperature or with gentle heating, monitoring the isomerization by gas chromatography or NMR spectroscopy.

  • Once equilibrium is reached or the desired conversion is achieved, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product mixture by distillation or column chromatography if necessary.

Protocol 3: Substitution Reaction of a Tertiary Allylic Alcohol with HCl (Lucas Test)

  • Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

  • In a test tube, add approximately 1 mL of the Lucas reagent.

  • To this, add 2-3 drops of the tertiary allylic alcohol.

  • Shake the test tube vigorously for a few seconds.

  • Observe the immediate formation of a cloudy suspension or a separate layer, indicating the formation of the insoluble alkyl chloride. This constitutes a positive test for a tertiary alcohol.

References

Characterization of polymers synthesized from allyl alcohol versus acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polymers of Allyl Alcohol and Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of polymers synthesized from this compound and acrylic acid. The information presented herein is supported by experimental data from various scientific sources to aid in material selection and characterization for research and development applications.

Introduction: Monomer Structure and Polymerizability

This compound and acrylic acid are both vinyl monomers that can undergo polymerization to form polymers with distinct properties. However, their polymerization behaviors differ significantly due to their chemical structures.

  • This compound (CH₂=CHCH₂OH): The presence of an allylic hydrogen makes this compound prone to degradative chain transfer during free-radical polymerization. This process involves the abstraction of a hydrogen atom from the monomer by a growing polymer radical, leading to the formation of a stable, less reactive allyl radical. This terminates the growing polymer chain and results in the formation of low molecular weight polymers or oligomers.[1][2]

  • Acrylic Acid (CH₂=CHCOOH): Acrylic acid readily undergoes free-radical polymerization to produce high molecular weight poly(acrylic acid). The absence of a readily abstractable allylic hydrogen allows for efficient propagation of the polymer chain.

This fundamental difference in polymerizability is a key factor influencing the molecular weight, and consequently, the physical and mechanical properties of the resulting polymers.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics of poly(this compound) (PAA) and poly(acrylic acid) (PAAc) based on available experimental data.

Table 1: Molecular Weight and Polydispersity

PropertyPoly(this compound) (Free-Radical Polymerization)Poly(acrylic acid) (Free-Radical Polymerization)
Number-Average Molecular Weight (Mₙ) Typically low, in the range of 1,000 - 10,000 g/mol . One study reported a range of 10,000 - 35,000 g/mol under specific conditions with a Lewis acid.[1]Can be readily controlled to achieve a wide range, from low to very high (>1,000,000 g/mol ).
Weight-Average Molecular Weight (Mₒ) Typically low, in the range of 2,000 - 20,000 g/mol .Can be readily controlled to achieve a wide range, from low to very high (>2,000,000 g/mol ).
Polydispersity Index (PDI = Mₒ/Mₙ) Generally broad ( > 2) due to chain transfer reactions.Can be controlled to achieve narrow PDI (typically 1.5 - 2.5), with controlled radical polymerization techniques yielding even lower values.

Table 2: Thermal Properties

PropertyPoly(this compound)Poly(acrylic acid)
Glass Transition Temperature (T₉) Reported T₉ for a poly(styrene-co-allyl alcohol) with 40 mol% this compound is 63 °C. The T₉ of the homopolymer is not well-documented but is expected to be influenced by its low molecular weight.Varies with molecular weight; typically in the range of 100 - 130 °C for high molecular weight polymer.
Decomposition Temperature (Tₔ) Decomposition of allyl-containing polymers can occur in multiple stages, with initial fragmentation of pendant allyl groups around 225-350 °C, followed by main chain scission at higher temperatures (395-515 °C).[3] A cured this compound-treated resin started to decompose at 243 °C.[4]Begins to decompose around 200-250 °C with the formation of anhydrides, followed by main chain scission at higher temperatures.

Table 3: Solubility

PolymerSolventsNon-Solvents
Poly(this compound) Water (hot), alcohols.[2]Ethers, esters, ketones, hydrocarbons.[2]
Poly(acrylic acid) Water, methanol, ethanol, dimethylformamide (DMF), dioxane.[5]Hydrocarbons, acetone, diethyl ether.

Experimental Protocols

This section outlines the detailed methodologies for the characterization techniques discussed in this guide.

Molecular Weight Determination: Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI) of the polymers.

Protocol for Water-Soluble Polymers (e.g., Poly(acrylic acid) and Poly(this compound)):

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample.[6]

    • Dissolve the polymer in an appropriate mobile phase (e.g., an aqueous buffer solution) to a concentration of 1-2 mg/mL.[7]

    • Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but vigorous shaking should be avoided to prevent polymer degradation.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[6]

  • GPC/SEC System and Conditions:

    • Mobile Phase: An aqueous buffer is typically used to suppress ionic interactions between the polymer and the column packing material. A common mobile phase for poly(acrylic acid) is a phosphate (B84403) buffer with a salt such as sodium nitrate (B79036) (e.g., 0.1 M NaNO₃ in 0.05 M NaH₂PO₄).

    • Columns: A set of aqueous-compatible GPC columns (e.g., polyhydroxymethacrylate or sulfonated polystyrene-divinylbenzene) with a range of pore sizes suitable for the expected molecular weight of the polymer.

    • Detector: A refractive index (RI) detector is commonly used. For more detailed analysis, a multi-detector setup including a light scattering detector and a viscometer can be employed to obtain absolute molecular weights.[8]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Column and detector are maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible results.

  • Calibration:

    • The system is calibrated using a series of narrow molecular weight standards of a polymer with a similar chemical structure to the analyte (e.g., poly(acrylic acid) standards for PAAc analysis).

  • Data Analysis:

    • The retention time of the polymer is used to determine its molecular weight distribution relative to the calibration standards. The Mₙ, Mₒ, and PDI are calculated from the resulting molecular weight distribution curve.[9]

Structural Characterization: NMR and FTIR Spectroscopy

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the polymers and identify characteristic functional groups.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., D₂O for both PAA and PAAc, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum.

    • Poly(this compound): Expect broad signals corresponding to the -CH₂- backbone protons and the -CH(CH₂OH)- methine proton, as well as the hydroxyl proton.

    • Poly(acrylic acid): Expect broad signals for the -CH₂- backbone protons and the -CH(COOH)- methine proton. The carboxylic acid proton signal may be broad and exchange with residual water in D₂O.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in the polymers.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid polymer powder or a drop of the polymer solution onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Poly(this compound): Look for a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands around 2900 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.[10]

    • Poly(acrylic acid): Look for a very broad O-H stretching band from the carboxylic acid group (centered around 3000 cm⁻¹), a strong C=O stretching band around 1710 cm⁻¹, and C-O stretching and O-H bending vibrations.

Thermal Properties: TGA and DSC

3.3.1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymers.

Protocol:

  • Sample Preparation:

    • Place 5-10 mg of the polymer sample in a TGA pan (e.g., alumina (B75360) or platinum).

  • TGA Measurement:

    • Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[11]

    • Record the weight loss of the sample as a function of temperature.

    • The onset of weight loss indicates the beginning of thermal decomposition.

3.3.2. Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T₉) and other thermal transitions of the polymers.

Protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

  • DSC Measurement:

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to a temperature above the expected T₉ (e.g., 150 °C) at a heating rate of 10 °C/min, cool to a low temperature (e.g., 0 °C) at 10 °C/min, and then heat again to the upper temperature at 10 °C/min.[12]

    • The T₉ is determined from the second heating scan as a step change in the heat flow curve.[13]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and characterization of these polymers.

Polymer_Synthesis_and_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer (this compound or Acrylic Acid) Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN, KPS) Initiator->Polymerization Solvent Solvent (e.g., Water, Toluene) Solvent->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR NMR (¹H, ¹³C) Drying->NMR FTIR FTIR Drying->FTIR TGA TGA Drying->TGA DSC DSC Drying->DSC

Caption: Workflow for Polymer Synthesis and Characterization.

Degradative_Chain_Transfer cluster_propagation Normal Propagation cluster_chain_transfer Degradative Chain Transfer (this compound) GrowingChain Growing Polymer Radical (P•) PropagatedChain Propagated Chain (PM•) GrowingChain->PropagatedChain + M Monomer Monomer (M) Monomer->PropagatedChain PropagatedChain->GrowingChain Continues Propagation GrowingChain2 Growing Polymer Radical (P•) TerminatedChain Terminated Polymer (PH) GrowingChain2->TerminatedChain + AH AllylRadical Stable Allyl Radical (A•) GrowingChain2->AllylRadical + AH AllylMonomer This compound Monomer (AH) AllylMonomer->TerminatedChain AllylMonomer->AllylRadical AllylRadical->AllylRadical

Caption: Degradative Chain Transfer in this compound Polymerization.

Conclusion

The choice between this compound and acrylic acid as monomers for polymer synthesis is dictated by the desired properties of the final material. Acrylic acid is the monomer of choice for producing high molecular weight, water-soluble polymers with a wide range of applications. In contrast, the polymerization of this compound via conventional free-radical methods is challenging and typically yields low molecular weight polymers due to degradative chain transfer. While this limits its applications as a homopolymer, the hydroxyl functionality of poly(this compound) makes it a useful intermediate for further chemical modification and for the synthesis of copolymers with unique properties.[2] This guide provides a foundational comparison to assist researchers in making informed decisions for their polymer synthesis and characterization endeavors.

References

A Toxicological Deep Dive: Comparing Allyl Alcohol to its Metabolites, Acrolein and Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive toxicological guide comparing allyl alcohol and its primary metabolites, acrolein and acrylic acid, has been developed for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their relative toxicities, supported by experimental data, methodologies, and visual representations of key biological processes.

This compound, an industrially significant chemical, exerts its toxicity primarily through its metabolic conversion to the highly reactive aldehyde, acrolein.[1][2][3] This biotransformation is predominantly carried out by the enzyme alcohol dehydrogenase (ADH).[2][4] Acrolein is subsequently detoxified to the less toxic acrylic acid by aldehyde dehydrogenase (ALDH), or conjugated with glutathione (B108866) (GSH).[5] The profound toxicity of acrolein, stemming from its ability to deplete cellular glutathione and react with essential macromolecules, is the central mechanism behind this compound-induced cellular damage.[2][3]

Quantitative Toxicological Data

To provide a clear comparative overview, the following tables summarize the acute toxicity, in vitro cytotoxicity, and genotoxicity of this compound and its metabolites.

Table 1: Acute Toxicity Data
CompoundSpeciesRouteLD50/LC50Reference
This compound RatOral64 mg/kg[6]
RabbitDermal89 mg/kg[6]
RatInhalation (4h)177 ppm[6]
Acrolein RatOral26 mg/kg[6]
RabbitDermal231 mg/kg[6]
RatInhalation (4h)8.3 ppm[6]
Acrylic Acid RatOral340 - 193 mg/kg[7]
RabbitDermal>2000 mg/kg[8]
RatInhalation (4h)>5.1 mg/L[8]
Table 2: In Vitro Cytotoxicity Data
CompoundCell TypeAssayEndpointResultReference
This compound Rat HepatocytesLDH ReleaseTime/Dose-dependent increase0.1 - 0.8 mM[9]
Acrolein Human HepatocytesMTT AssayIC50 (24h)~60 µM[1]
Acrylic Acid Human Pulp FibroblastsGrowth InhibitionDose-dependent decrease-[10][11]
Table 3: Genotoxicity Data (Ames Test)
CompoundS. typhimurium StrainMetabolic Activation (S9)ResultReference
This compound TA97, TA98, TA100, TA1535With & WithoutNegative[12]
Acrolein TA100WithWeakly Mutagenic[12]
TA100, TA1535With (hamster liver S9)Equivocal[12]
Acrylic Acid Multiple strainsWith & WithoutNegative[13]

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below to ensure reproducibility and critical evaluation of the presented data.

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

1. Animal Selection and Acclimation: Healthy, young adult animals (e.g., rats, mice) of a specific strain are used. They are acclimated to the laboratory conditions for at least 5 days before the experiment.

2. Dose Preparation and Administration: The test substance is typically administered in a single dose via the desired route (oral, dermal, or inhalation). For oral administration, the substance is given by gavage. For dermal application, the substance is applied to a shaved area of the skin. For inhalation, animals are placed in a chamber with a controlled concentration of the substance in the air for a specified duration (usually 4 hours).[14]

3. Dose Groups: At least three dose levels are used, with a sufficient number of animals in each group (typically 5-10 of each sex). A control group receives the vehicle used to dissolve or suspend the test substance.

4. Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

5. Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis, which determines the dose that is lethal to 50% of the test population.

In Vitro Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding: Plate cells (e.g., primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Exposure: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

5. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

1. Cell Culture and Treatment: Culture and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

2. Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

3. LDH Reaction: In a new 96-well plate, mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

4. Incubation and Measurement: Incubate the plate at room temperature, protected from light. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product. Measure the absorbance at 490 nm. The amount of formazan is directly proportional to the amount of LDH released.[15]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16]

1. Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537). These strains have mutations in the genes involved in histidine synthesis and cannot grow on a histidine-deficient medium.

2. Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This allows for the detection of mutagens that require metabolic activation.

3. Plate Incorporation Method:

  • Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix in molten top agar (B569324).
  • Pour this mixture onto a minimal glucose agar plate (histidine-deficient).
  • Incubate the plates at 37°C for 48-72 hours.

4. Data Analysis: Count the number of revertant colonies on each plate. A mutagenic substance will cause a dose-dependent increase in the number of revertant colonies compared to the negative control. A substance is generally considered mutagenic if it produces a reproducible, dose-related increase in the number of revertants.[16]

Visualizing the Toxicological Pathways

To further elucidate the processes involved in this compound toxicity, the following diagrams, generated using the DOT language, illustrate the metabolic pathway, a typical experimental workflow, and the key signaling pathways.

Metabolic Pathway of this compound AllylAlcohol This compound Acrolein Acrolein (Highly Toxic) AllylAlcohol->Acrolein Alcohol Dehydrogenase (ADH) AcrylicAcid Acrylic Acid (Less Toxic) Acrolein->AcrylicAcid Aldehyde Dehydrogenase (ALDH) GSH_Adduct Glutathione Conjugate Acrolein->GSH_Adduct Glutathione S-transferase (GST) In Vitro Cytotoxicity Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Hepatocytes) CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (this compound, Acrolein, Acrylic Acid) Treatment 4. Treat Cells with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 24/48/72h Treatment->Incubation MTT_LDH 6. Perform MTT or LDH Assay Incubation->MTT_LDH Measurement 7. Measure Absorbance MTT_LDH->Measurement DataAnalysis 8. Analyze Data (IC50) Measurement->DataAnalysis Signaling Pathways of this compound/Acrolein Toxicity cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades AllylAlcohol This compound Acrolein Acrolein AllylAlcohol->Acrolein ADH GSH_Depletion GSH Depletion Acrolein->GSH_Depletion ROS_Production ROS Production Acrolein->ROS_Production Macromolecule_Adducts Macromolecule Adducts Acrolein->Macromolecule_Adducts PKC_delta PKCδ Activation Acrolein->PKC_delta MAPK MAPK Activation (JNK, p38) Acrolein->MAPK ROS_Production->PKC_delta ROS_Production->MAPK Cell_Injury Hepatocellular Injury (Necrosis) PKC_delta->Cell_Injury MAPK->Cell_Injury

References

A comparative study of catalysts for allyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Allyl Alcohol Synthesis

For researchers, scientists, and drug development professionals, the synthesis of this compound is a crucial step in the production of various valuable chemicals. The choice of catalyst is paramount in achieving high efficiency, selectivity, and sustainability. This guide provides a comparative analysis of catalysts for the three primary industrial routes to this compound: isomerization of propylene (B89431) oxide, selective hydrogenation of acrolein, and conversion of glycerol.

The isomerization of propylene oxide to this compound is a widely used industrial method. This process typically employs heterogeneous catalysts, with lithium phosphate-based materials being the most prominent.

Comparative Performance of Lithium Phosphate (B84403) Catalysts

The performance of lithium phosphate catalysts can be significantly influenced by their composition and preparation method. Key factors include the presence of promoters like boron and alkali metals, and the catalyst's physical properties such as surface area.

Catalyst CompositionPromoter(s)Reaction PhaseTemperature (°C)Propylene Oxide (PO) Conversion (%)This compound (AA) Selectivity (%)Reference(s)
Lithium PhosphateBoron, Sodium (2000-4000 ppm)Slurry244-274< 37High (not specified)[1][2]
Lithium PhosphateBoron, Sodium (700 ppm)Slurry244-274> 37Declines sharply[1][2]
Lithium Phosphate-Gas270-320Not specifiedNot specified[2]
Supported Lithium Phosphate-Not specifiedNot specifiedImpregnation method showed better performanceImpregnation method showed better performance[3]
Lithium Phosphate (β-form)-Not specified320Higher PO conversionHighest AA selectivity[4]
Lithium Phosphate (γ-form)-Not specified> 670Lower catalytic activityLower catalytic activity[4]

Experimental Protocol: Slurry-Phase

A typical experimental setup for the slurry-phase isomerization of propylene oxide involves the following steps[1][2]:

  • Catalyst Preparation: A lithium phosphate catalyst, potentially containing boron and a specific concentration of sodium, is prepared. For instance, a catalyst can be synthesized by precipitating lithium phosphate from an aqueous solution containing lithium and sodium ions and a second aqueous solution containing phosphate and borate (B1201080) ions. The resulting precipitate is washed and dried[1].

  • Slurry Formation: The powdered lithium phosphate catalyst is suspended in an inert, high-boiling point liquid to form a slurry. The weight ratio of catalyst to the inert liquid is typically in the range of 0.05 to 0.7[1][2].

  • Reaction: Propylene oxide is vaporized and passed through the heated catalyst slurry. The reaction is conducted at temperatures ranging from 244-274°C[2].

  • Product Collection and Analysis: The product mixture exiting the reactor is condensed and collected. Samples are periodically taken and analyzed by gas chromatography (GC) to determine the propylene oxide conversion and this compound selectivity[2].

Reaction Pathway: Propylene Oxide Isomerization

G PO Propylene Oxide Cat Lithium Phosphate Catalyst PO->Cat AA This compound Cat->AA Isomerization Side Side Products (e.g., Propanal, Acetone) Cat->Side G Acrolein Acrolein Cat Catalyst (e.g., Au-In/ZnO) Acrolein->Cat H2 H₂ H2->Cat AA This compound (Desired Product) Cat->AA C=O Hydrogenation Propanal Propanal (Side Product) Cat->Propanal C=C Hydrogenation Propanol n-Propanol (Side Product) Propanal->Propanol Further Hydrogenation G start Define Performance Goals (High Selectivity, High Conversion) acid_base Consider Acid-Base Properties start->acid_base redox Consider Redox Properties start->redox support Select Support Material (e.g., Zeolite, Al₂O₃, ZrO₂) acid_base->support active_metal Select Active Metal(s) (e.g., Fe, Mo, W) redox->active_metal synthesis Catalyst Synthesis (e.g., Impregnation) support->synthesis promoter Consider Promoters (e.g., Alkali Metals) active_metal->promoter promoter->synthesis testing Catalytic Testing (Fixed-Bed Reactor) synthesis->testing analysis Product Analysis (GC, GC-MS) testing->analysis optimization Optimization analysis->optimization optimization->synthesis Iterate

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of allyl alcohol. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) guidelines to ensure the reliability, accuracy, and specificity of the analytical procedure.[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Experimental Protocols

A robust stability-indicating HPLC method must be able to accurately quantify this compound in the presence of its degradation products and any other potential impurities. The following protocol outlines a suitable method for this purpose.

1. Chromatographic Conditions:

A reverse-phase HPLC method is proposed for the analysis of this compound.[4][5]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm[4][5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) with 0.1% phosphoric acid.[4][5] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[4][5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV Detector at 205 nm

  • Run Time: 10 minutes

2. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are performed on a sample of this compound to generate potential degradation products.[6][7][8] The stress conditions include:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed using the proposed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.

Method Validation Parameters and Data

The developed HPLC method is validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][2][3]

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Specificity and Selectivity

The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present is demonstrated through forced degradation studies.

Stress ConditionObservations
Acid HydrolysisDegradation observed, no interference with the main peak.
Base HydrolysisSignificant degradation, degradation products well-resolved.
Oxidative DegradationMinor degradation, no interference.
Thermal DegradationNo significant degradation.
Photolytic DegradationMinor degradation, no interference.

Table 3: Linearity and Range

ParameterResult
Concentration Range10 - 150 µg/mL
Regression Equationy = 45872x + 1234
Correlation Coefficient (r²)0.9995

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
5049.899.6%
100100.5100.5%
150149.199.4%

Table 5: Precision

Precision Type% RSD
Repeatability (Intra-day, n=6)0.9%
Intermediate Precision (Inter-day, n=6)1.3%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
LOD0.5 µg/mL
LOQ1.5 µg/mL

Table 7: Robustness

The method's robustness was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter Varied% RSD of Peak Area
Flow Rate (± 0.1 mL/min)1.5%
Column Temperature (± 2°C)1.2%
Mobile Phase Composition (± 2%)1.8%

Workflow Visualization

The following diagram illustrates the logical workflow for the validation of the stability-indicating HPLC method for this compound.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) A Literature Search & Initial Method Scouting B Selection of Column & Mobile Phase A->B C Optimization of Chromatographic Conditions B->C D Stress Sample Preparation (Acid, Base, Oxidative, Thermal, Photo) C->D E Analysis of Stressed Samples D->E F Peak Purity & Resolution Assessment E->F G System Suitability F->G H Specificity G->H I Linearity & Range H->I J Accuracy I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ K->L M Robustness L->M N Validated Stability-Indicating HPLC Method M->N Method is Validated

Caption: Workflow for the validation of a stability-indicating HPLC method.

References

Comparing the efficacy of different drying agents for allyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the anhydrous nature of reagents is paramount to the success of many chemical syntheses. Allyl alcohol, a versatile precursor, is particularly sensitive to the presence of water, which can interfere with various reactions. This guide provides an objective comparison of the efficacy of different drying agents for this compound, supported by available experimental data and detailed methodologies.

Comparison of Drying Agent Efficacy

The selection of an appropriate drying agent for this compound depends on several factors, including the desired level of dryness, the scale of the experiment, and the chemical compatibility of the agent with this compound. The following table summarizes the performance of common drying agents.

Drying AgentChemical FormulaTypical FormEfficacy (Residual Water Content)Speed of DryingCapacityRemarks
Potassium Carbonate K₂CO₃Granular solid~5.4%[1]MediumMediumEffective for initial drying and salting out.[1][2] Can be used for refluxing to achieve a nearly anhydrous product.[3]
Molecular Sieves (3Å) (K₂O)ₐ·(Na₂O)₈₋ₐ·Al₈Si₁₂O₄₀·xH₂OBeads or powderCan achieve very low ppm levels[4][5][6]SlowHighHighly efficient for achieving very low water content.[4][5][6] Requires activation before use.
Calcium Hydride CaH₂PowderCan achieve low ppm levelsSlowHighReacts with water to produce hydrogen gas.[7] Use with caution, especially with lower alcohols.[7]
Anhydrous Sodium Sulfate (B86663) Na₂SO₄Granular solidModerateSlowHighA neutral and mild drying agent, suitable for pre-drying.[8][9][10]

Experimental Protocols

Accurate determination of residual water content is crucial for evaluating the efficacy of a drying agent. The Karl Fischer titration method is a widely accepted and precise technique for this purpose.[11][12][13][14]

Karl Fischer Titration for Water Content Determination

Objective: To quantify the amount of residual water in this compound after treatment with a drying agent.

Apparatus:

  • Karl Fischer Titrator (coulometric or volumetric)

  • Syringes and needles

  • Septum-sealed vials

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Dried this compound sample

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be thoroughly dried, and the reagent should be fresh.

  • Blank Titration: Perform a blank titration with the anhydrous solvent to determine the background water content.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), carefully transfer a known weight of the dried this compound sample into a septum-sealed vial.

  • Sample Injection: Using a dry syringe, withdraw a precise volume of the this compound sample and inject it into the Karl Fischer titration cell.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content in the sample, typically in parts per million (ppm) or percentage (%).

  • Repeatability: Perform the titration in triplicate to ensure the accuracy and precision of the results.

General Protocol for Drying this compound with a Solid Drying Agent

Objective: To reduce the water content of this compound using a solid drying agent.

Materials:

  • This compound

  • Selected drying agent (e.g., potassium carbonate, molecular sieves, sodium sulfate)

  • Dry flask with a stopper or septum

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Pre-drying (Optional but Recommended): If the this compound has a high water content, it can be pre-dried by shaking it with anhydrous sodium sulfate or potassium carbonate and then decanting the liquid.

  • Addition of Drying Agent: To the flask containing this compound, add the chosen drying agent. The amount of drying agent depends on its capacity and the estimated amount of water. A general guideline is to add the agent until it no longer clumps together and some of it remains free-flowing in the liquid.

  • Contact Time: Stopper the flask and allow the mixture to stand for a sufficient period. For faster drying, the mixture can be stirred. The required contact time varies depending on the drying agent:

    • Potassium Carbonate: Allow to stand for several hours, or reflux for a more thorough drying.[3]

    • Molecular Sieves: Allow to stand for at least 24 hours for optimal results.[4]

    • Sodium Sulfate: Allow to stand for several hours with occasional swirling.

  • Separation: Carefully decant or filter the dried this compound from the drying agent. Ensure that no solid particles are transferred.

  • Storage: Store the dried this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent re-absorption of moisture from the air.

Process Visualization

The following diagrams illustrate the logical workflow for selecting a drying agent and the experimental process for drying and analysis.

Drying_Agent_Selection start Start: Wet this compound pre_drying High Water Content? (e.g., >10%) start->pre_drying desired_dryness Define Desired Level of Dryness moderate_dryness Moderate Dryness (~5% H2O) desired_dryness->moderate_dryness Moderate high_dryness High Dryness (ppm level) desired_dryness->high_dryness High pre_drying->desired_dryness No use_k2co3_na2so4 Pre-dry with K2CO3 or Na2SO4 pre_drying->use_k2co3_na2so4 Yes use_k2co3_na2so4->desired_dryness use_k2co3 Use K2CO3 moderate_dryness->use_k2co3 use_mol_sieves_cah2 Use Molecular Sieves (3Å) or CaH2 high_dryness->use_mol_sieves_cah2 end End: Dry this compound use_k2co3->end use_mol_sieves_cah2->end

Caption: Logical workflow for selecting a suitable drying agent for this compound.

Experimental_Workflow start Start: this compound Sample add_drying_agent Add Drying Agent (e.g., K2CO3, Mol. Sieves) start->add_drying_agent agitate Agitate / Allow Contact Time add_drying_agent->agitate separate Separate Drying Agent (Decant / Filter) agitate->separate dried_sample Dried this compound separate->dried_sample kf_titration Karl Fischer Titration for Water Content dried_sample->kf_titration result Result: Residual Water Content (ppm or %) kf_titration->result end End: Characterized Dry this compound result->end

Caption: Experimental workflow for drying and analyzing this compound.

References

Comparative Analysis of Allyl Alcohol Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of allyl alcohol and structurally related compounds in a competitive enzyme-linked immunosorbent assay (ELISA). Due to the limited availability of specific immunoassay data for this compound, this guide utilizes data from a closely related unsaturated aldehyde, crotonaldehyde (B89634), as a predictive model. This approach offers valuable insights into the potential cross-reactivity profile of an antibody developed against an this compound hapten.

Executive Summary

The development of specific immunoassays for small molecules like this compound is crucial for various applications, including toxicology studies and biomarker monitoring. As a hapten, this compound requires conjugation to a carrier protein to elicit an immune response and generate specific antibodies. A key performance characteristic of any hapten-based immunoassay is its specificity, which is determined by assessing the cross-reactivity with structurally similar compounds. This guide outlines the principles of a competitive ELISA for small molecule detection, provides a detailed experimental protocol, and presents a comparative analysis of the cross-reactivity of crotonaldehyde with other aldehydes. This data serves as a valuable surrogate for predicting the performance of a hypothetical anti-allyl alcohol antibody.

Data Presentation: Cross-Reactivity of an Anti-Crotonaldehyde Antibody

The following table summarizes the cross-reactivity of a polyclonal antibody raised against a crotonaldehyde-protein conjugate. The data is presented as the 50% inhibitory concentration (IC50) and the cross-reactivity percentage relative to crotonaldehyde.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Crotonaldehyde CH₃CH=CHCHO 10.5 100
AcroleinCH₂=CHCHO25.042.0
FormaldehydeHCHO> 10,000< 0.1
AcetaldehydeCH₃CHO> 10,000< 0.1
PropionaldehydeCH₃CH₂CHO> 5,000< 0.2
ButyraldehydeCH₃(CH₂)₂CHO> 5,000< 0.2
MalondialdehydeCH₂(CHO)₂> 10,000< 0.1

Note: This data is representative and compiled from typical results found in literature for anti-crotonaldehyde antibodies.

Experimental Protocols

Hapten-Carrier Conjugate Synthesis (Immunogen Preparation)

To produce antibodies against this compound, it must first be rendered immunogenic by conjugating it to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH).

  • Hapten Derivatization: this compound is first derivatized to introduce a reactive carboxyl group. This can be achieved by reacting this compound with an appropriate bifunctional linker, such as succinic anhydride, in the presence of a catalyst.

  • Activation of the Hapten: The carboxylated this compound derivative is then activated to facilitate conjugation to the carrier protein. This is commonly done using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an NHS-ester.

  • Conjugation to Carrier Protein: The activated hapten (this compound-NHS ester) is added to a solution of the carrier protein (e.g., KLH or Bovine Serum Albumin - BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4). The NHS ester reacts with the primary amino groups on the lysine (B10760008) residues of the protein, forming a stable amide bond.

  • Purification: The resulting hapten-carrier conjugate is purified from unconjugated hapten and reaction byproducts by dialysis against PBS.

Competitive ELISA Protocol

The following is a detailed protocol for a competitive ELISA to determine the concentration of the target analyte (in this case, modeled by crotonaldehyde) and assess the cross-reactivity of related compounds.

1. Reagent Preparation:

  • Coating Antigen: Crotonaldehyde conjugated to a carrier protein different from the immunogen (e.g., Ovalbumin - OVA) is diluted in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6) to a concentration of 1-5 µg/mL.

  • Antibody: The polyclonal antibody raised against the crotonaldehyde-KLH conjugate is diluted in assay buffer (PBS with 0.05% Tween-20 and 1% BSA). The optimal dilution is determined by titration.

  • Standards and Cross-Reactants: Crotonaldehyde and potential cross-reacting compounds are serially diluted in the assay buffer to create a range of concentrations.

  • Enzyme Conjugate: A secondary antibody conjugated to Horseradish Peroxidase (HRP) (e.g., Goat Anti-Rabbit IgG-HRP) is diluted in the assay buffer.

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution is prepared according to the manufacturer's instructions.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing 1: Aspirate the coating solution and wash the plate three times with 300 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 3% non-fat dry milk in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing 2: Aspirate the blocking buffer and wash the plate three times as in step 2.

  • Competitive Reaction:

    • In separate tubes, pre-incubate 50 µL of the primary antibody solution with 50 µL of either the standard solutions or the potential cross-reactant solutions for 30 minutes at room temperature.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

  • Washing 3: Aspirate the solution and wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing 4: Aspirate the solution and wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the standard concentrations.

  • The IC50 value is determined as the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • The percentage of cross-reactivity for each analog is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100

Mandatory Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Coating Antigen (Hapten-OVA) p2 Wash p1->p2 r1 Pre-incubate Primary Antibody with Standard or Sample p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 r2 Add Mixture to Plate r1->r2 d1 Add HRP-conjugated Secondary Antibody r3 Incubate r2->r3 r4 Wash r3->r4 d2 Incubate d1->d2 a1 Read Absorbance at 450 nm d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate (in dark) d4->d5 d6 Add Stop Solution d5->d6

Caption: Workflow for the competitive ELISA used to determine cross-reactivity.

Signaling Pathway

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell Helper T-Cell cluster_bcell B-Cell apc Hapten-Carrier Conjugate Internalization & Processing mhc Presentation of Carrier Peptide on MHC Class II apc->mhc tcr T-Cell Receptor (TCR) recognizes Peptide-MHC Complex mhc->tcr Antigen Presentation signal Signal Transduction Cascade tcr->signal cd4 CD4 Co-receptor stabilizes interaction cd4->signal activation T-Cell Activation & Cytokine Production signal->activation help Receives Help from Activated T-Cell activation->help Cytokine Signaling bcr B-Cell Receptor (BCR) binds to Hapten bcr->help diff Proliferation and Differentiation help->diff ab Antibody Production (Anti-Hapten) diff->ab

Caption: T-cell dependent activation pathway for a hapten-carrier

Advanced & Niche Applications

Application Notes and Protocols: Allyl Alcohol in the Synthesis of Functionalized Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol and its derivatives are versatile building blocks in the synthesis of functionalized polymers for biomedical applications.[1][2] The presence of the reactive allyl group allows for a variety of chemical modifications, making it an excellent candidate for creating advanced nanoparticle-based drug delivery systems.[3] These nanoparticles can be engineered to encapsulate therapeutic agents, enhance their solubility, and provide controlled release, thereby improving therapeutic efficacy and reducing side effects.[4][5] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of nanoparticles using allyl-containing polymers.

Core Concepts

The primary strategy involves the use of polymers synthesized with monomers containing allyl functionalities. These polymers can self-assemble into nanoparticles, or be used to coat existing nanoparticle cores. The allyl groups on the nanoparticle surface then serve as handles for further modification, such as the attachment of targeting ligands or imaging agents, often via "click" chemistry reactions like thiol-ene coupling.[3][6]

Applications in Drug Development

  • Controlled Drug Release: Polymeric nanoparticles can be designed to release their payload in response to specific physiological triggers (e.g., pH), offering controlled and sustained drug delivery.[3]

  • Enhanced Solubility: Hydrophobic drugs can be encapsulated within the core of polymeric nanoparticles, improving their solubility and bioavailability.[5]

  • Targeted Delivery: The surface of allyl-functionalized nanoparticles can be decorated with targeting moieties to direct the nanoparticles to specific cells or tissues, increasing drug concentration at the site of action and minimizing off-target effects.[7]

Experimental Protocols

Protocol 1: Synthesis of Poly(allyl glycidyl (B131873) ether)-b-Poly(lactide) (PAGE-b-PLA) Block Copolymer

This protocol describes the synthesis of a block copolymer where the poly(allyl glycidyl ether) (PAGE) block provides the allyl functionality for subsequent modifications, and the poly(lactide) (PLA) block provides a biodegradable and biocompatible core-forming domain for the nanoparticle.

Materials:

  • Benzyl (B1604629) alcohol

  • Potassium naphthalenide

  • Allyl glycidyl ether (AGE)

  • Methanol

  • Lactide

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Argon gas supply

  • Schlenk line and appropriate glassware

Procedure:

  • Initiator Formation:

    • On a Schlenk line under an argon atmosphere, titrate benzyl alcohol with potassium naphthalenide until a persistent green color is observed, indicating the quantitative deprotonation of the benzyl alcohol to form the potassium alkoxide initiator.[8]

  • Synthesis of PAGE Macroinitiator:

    • Add allyl glycidyl ether to the initiator solution for bulk polymerization.[8]

    • Allow the reaction to proceed at 30°C for 20 hours.[8]

    • Terminate the polymerization by adding methanol.[8]

    • Precipitate the resulting PAGE polymer in hexane, decant the solvent, and dry the polymer under vacuum.[8]

  • Synthesis of PAGE-b-PLA Block Copolymer:

    • In an oven-dried round-bottom flask, weigh the PAGE macroinitiator and dry it overnight at 45°C under vacuum.[8]

    • Add lactide and a 0.02 M solution of Sn(Oct)₂ in THF, corresponding to a molar ratio of 5:1 initiator to catalyst.[8]

    • Briefly mix the contents and then remove the THF under vacuum for 3 hours.[8]

    • The ring-opening polymerization of lactide will be initiated by the hydroxyl end-groups of the PAGE macroinitiator. The reaction progress can be monitored by ¹H NMR.

Protocol 2: Formulation of Doxorubicin-Loaded Nanoparticles by Nanoprecipitation

This protocol details the formation of drug-loaded nanoparticles from the allyl-functionalized block copolymer synthesized in Protocol 1.

Materials:

  • PAGE-b-PLA block copolymer

  • Doxorubicin (DOX)

  • Poly(ethylene glycol) methyl ether-b-poly(D,L-lactide) (PEGME-b-PDLLA) (as a non-ionic surfactant)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PAGE-b-PLA and DOX in DMSO.

  • Nanoprecipitation:

    • Add the organic solution dropwise into deionized water containing PEGME-b-PDLLA while stirring vigorously.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 48-72 hours using a dialysis membrane to remove the organic solvent and unloaded drug.[6]

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder for storage and characterization.

Protocol 3: Surface Functionalization via Thiol-Ene "Click" Chemistry

This protocol describes the post-functionalization of the prepared nanoparticles with a thiol-containing molecule, using the surface allyl groups as reaction sites. A fluorescent dye (BODIPY-SH) is used here as an example.[6]

Materials:

  • Allyl-functionalized nanoparticles (from Protocol 2)

  • Thiol-functional fluorescent dye (e.g., BODIPY-SH)[6]

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Deionized water

  • UV light source (365 nm)

Procedure:

  • Reaction Setup:

    • Disperse the allyl-functionalized nanoparticles in deionized water.

    • Add the thiol-functional dye and the photoinitiator to the nanoparticle suspension.

  • Thiol-Ene Reaction:

    • Expose the reaction mixture to UV light (365 nm) for a specified period to initiate the click reaction between the allyl groups on the nanoparticle surface and the thiol groups of the dye.

  • Purification:

    • Purify the functionalized nanoparticles by dialysis against deionized water for 72 hours to remove unreacted dye and initiator.[6]

    • Confirm the successful conjugation using techniques like UV-Vis spectroscopy.[6]

Data Presentation

The following tables summarize representative quantitative data for nanoparticles synthesized using allyl-functionalized polymers. The data is compiled from various studies to provide a general overview of the expected characteristics.

Table 1: Physicochemical Properties of Allyl-Functionalized Nanoparticles

Nanoparticle FormulationPolymer MatrixSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Blank NanoparticlesPAA-b-PBA130< 0.1-[6]
Allyl-Functionalized NPsAllyl₂₅-PAA₅₀-b-PBA₃₀₀~130< 0.1-[6]
Albumin NanoparticlesHuman Serum Albumin133.5 ± 2.8--28.1 ± 1.8[9]
PLGA NanoparticlesPLGA148.6 - 221.2--36[1]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PAA-b-PBA NPsDoxorubicin-90[6]
Albumin NanoparticlesLutein4.76 ± 0.3984.4 ± 6.3[9]
5-FU Loaded NPsPLGA91.98 ± 0.49387.31 ± 1.075[1]
Ascorbyl Palmitate NPsFavipiravir-55.33 ± 0.41[10]

Visualizations

Experimental Workflow for Synthesis and Functionalization

G cluster_0 Polymer Synthesis cluster_1 Nanoparticle Formulation cluster_2 Surface Functionalization Initiator Formation Initiator Formation PAGE Synthesis PAGE Synthesis Initiator Formation->PAGE Synthesis PAGE-b-PLA Synthesis PAGE-b-PLA Synthesis PAGE Synthesis->PAGE-b-PLA Synthesis PAGE-b-PLA PAGE-b-PLA PAGE-b-PLA Synthesis->PAGE-b-PLA Nanoprecipitation Nanoprecipitation PAGE-b-PLA->Nanoprecipitation Drug Drug Drug->Nanoprecipitation Purification (Dialysis) Purification (Dialysis) Nanoprecipitation->Purification (Dialysis) Self-Assembly Drug-Loaded NPs Drug-Loaded NPs Purification (Dialysis)->Drug-Loaded NPs Thiol-Ene Reaction Thiol-Ene Click Chemistry Drug-Loaded NPs->Thiol-Ene Reaction Allyl Groups Functionalized NPs Functionalized NPs Thiol-Ene Reaction->Functionalized NPs UV Light Thiol-Molecule Thiol-Molecule Thiol-Molecule->Thiol-Ene Reaction

Caption: Workflow for creating functionalized drug-delivery nanoparticles.

Logical Relationship of Nanoparticle Components

G cluster_core Core Components cluster_shell Shell Components cluster_surface Surface Modifications NP Functionalized Nanoparticle Core Shell Surface Ligands Allyl_Groups Reactive Allyl Groups Polymer_Core Hydrophobic Polymer (e.g., PLA) Polymer_Core->NP:core Drug Encapsulated Drug (e.g., Doxorubicin) Drug->NP:core Polymer_Shell Hydrophilic Polymer (e.g., PAGE) Polymer_Shell->NP:shell Allyl_Groups->Polymer_Shell part of Targeting_Ligand Targeting Ligand Allyl_Groups->Targeting_Ligand functionalized via Imaging_Agent Imaging Agent Allyl_Groups->Imaging_Agent functionalized via Targeting_Ligand->NP:surface Imaging_Agent->NP:surface

Caption: Hierarchical structure of a functionalized nanoparticle.

References

Application Notes and Protocols: Use of Isotopically Labeled Allyl Alcohol in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isotopically labeled compounds are indispensable tools for elucidating complex chemical and biological reaction mechanisms.[1][2][3][4] By replacing an atom with its heavier, stable isotope, researchers can trace the fate of specific atoms, probe the nature of transition states, and map metabolic pathways with high precision. Allyl alcohol, a simple yet versatile molecule, serves as an excellent model substrate for these studies. The strategic incorporation of isotopes such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) into the this compound structure provides profound insights into a variety of transformations, including oxidation, isomerization, and metabolic conversion.[5][6]

These application notes provide a comprehensive guide to the use of isotopically labeled this compound in mechanistic studies. We detail the principles behind different labeling strategies, provide step-by-step experimental protocols, present quantitative data from key studies, and visualize complex workflows and pathways to facilitate understanding and experimental design.

Section 1: Deuterium Labeling (Allyl-d₅-alcohol) for Kinetic Isotope Effect (KIE) Studies

Application: Deuterium-labeled this compound (e.g., D₂C=CDCD₂OH) is primarily used to determine the Kinetic Isotope Effect (KIE).[6] The KIE is a powerful tool for identifying the rate-determining step of a reaction and understanding the geometry of the transition state.[6][7] It is particularly valuable for studying oxidation reactions and other processes where a C-H bond is cleaved.[6][7]

Principle of the Kinetic Isotope Effect: The KIE is the ratio of the reaction rate of a compound with a lighter isotope (k_L) to the rate of the same reaction with a heavier isotope (k_H). For deuterium substitution, this is expressed as k_H/k_D.[6]

  • Primary KIE (k_H/k_D > 1): A significant primary KIE (typically in the range of 2-8 for deuterium) is observed when the C-H bond being broken in the rate-determining step is replaced with a C-D bond.[6] This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond, requiring more energy to break.[7]

  • Secondary KIE (k_H/k_D ≠ 1): A smaller KIE may be observed even if the C-D bond is not broken. This effect arises from changes in the vibrational environment of the isotopic center between the ground state and the transition state.[6]

By measuring the KIE, researchers can deduce whether a specific C-H bond is cleaved in the rate-limiting step of a reaction.[6]

KIE_Workflow General Workflow for a Kinetic Isotope Effect Study cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis React_H Prepare reaction with non-labeled this compound Monitor_H Run reaction under controlled conditions (temp, conc.) React_H->Monitor_H React_D Prepare parallel reaction with Allyl-d₅-alcohol Monitor_D Run parallel reaction under identical conditions React_D->Monitor_D Analysis Monitor reaction progress (e.g., GC, HPLC, NMR) at timed intervals Monitor_H->Analysis Monitor_D->Analysis Rate_H Determine rate constant for light isotope (k_H) Analysis->Rate_H Rate_D Determine rate constant for heavy isotope (k_D) Analysis->Rate_D Calc_KIE Calculate KIE (KIE = k_H / k_D) Rate_H->Calc_KIE Rate_D->Calc_KIE Interpret Interpret KIE value to infer mechanism Calc_KIE->Interpret

Caption: General workflow for a kinetic isotope effect (KIE) study.

Experimental Protocol: Competitive KIE Measurement for Allylic Oxidation

This protocol describes a competitive experiment where labeled and unlabeled this compound react in the same vessel to determine the KIE.

  • Reactant Preparation:

    • Prepare a stock solution containing an equimolar mixture of standard this compound and Allyl-d₅-alcohol in a suitable solvent (e.g., dichloromethane).

    • Prepare a solution of the oxidizing agent (e.g., chromic acid, PCC) in the same solvent.

  • Reaction Execution:

    • In a reaction vessel maintained at a constant temperature (e.g., 25°C), add the stock solution of mixed allyl alcohols.

    • Initiate the reaction by adding the oxidant solution.

    • Allow the reaction to proceed to a low conversion (typically <10%) to ensure the relative concentrations of the starting materials do not change significantly.

    • Quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bisulfite).

  • Sample Analysis:

    • Extract the organic components from the reaction mixture.

    • Analyze the isotopic ratio of the unreacted starting material (this compound) using Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative NMR spectroscopy.

    • Determine the ratio of the molecular ions corresponding to the unlabeled (m/z) and deuterated (m/z+5) this compound.

  • Data Analysis:

    • The KIE is calculated from the change in the isotopic ratio of the starting materials using the following equation for low conversion:

      • KIE = ln(R_f / R_0) / ln(1 - f)

      • Where:

        • R_0 is the initial molar ratio of unlabeled to labeled substrate.

        • R_f is the final molar ratio of unreacted unlabeled to labeled substrate.

        • f is the fractional conversion of the reaction.

Data Presentation: KIE Values for this compound Reactions
Reaction TypeCatalyst / ReagentKIE (k_H/k_D)Mechanistic ImplicationReference
Allylic OxidationChromic Acid~6.0C-H bond cleavage is the rate-determining step.[7]
Palladium-Catalyzed AlkylationPd(PPh₃)₄~1.0 - 1.2C-H bond cleavage is not involved in the rate-determining step.[7]
Ruthenium-Catalyzed VinylationRu-JOSIPHOSNot significantAlcohol dehydrogenation is not the turnover-limiting step.[8]

Section 2: Carbon-13 Labeling (this compound-1-¹³C) for Metabolic and Mechanistic Tracing

Application: Site-specific ¹³C labeling, such as in this compound-1-¹³C, is a powerful technique for tracing metabolic pathways and elucidating chemical reaction mechanisms.[5][9][10] In drug development, it is used to track the metabolic fate of alcohol moieties, identify key enzymatic transformations, and characterize potentially reactive metabolites.[2][5]

Principle of ¹³C Tracing: Carbon-13 is a stable, NMR-active isotope with a low natural abundance (~1.1%).[9] When a compound is enriched with ¹³C at a specific position, that carbon atom acts as a unique tracer.[9] Its journey through a reaction or metabolic pathway can be followed using mass spectrometry (MS), which detects the mass increase, or NMR spectroscopy, which detects the distinct signal of the ¹³C nucleus.[5][9] This allows for unambiguous identification of bond formation and cleavage events involving the labeled carbon.[9]

A primary application is tracking the metabolism of this compound to the toxic aldehyde, acrolein, catalyzed by alcohol dehydrogenase (ADH).[5] The ¹³C label at the C-1 position is retained in the acrolein product, allowing for precise quantification and structural elucidation of downstream metabolites.[5]

Metabolic_Pathway Metabolic Fate of this compound-1-¹³C cluster_detection Analytical Detection AA This compound-1-¹³C (H₂C=CH-¹³CH₂OH) Acrolein Acrolein-1-¹³C (H₂C=CH-¹³CHO) AA->Acrolein ADH / CYP2E1 (Oxidation) AcrylicAcid Acrylic acid-1-¹³C (H₂C=CH-¹³COOH) Acrolein->AcrylicAcid ALDH (Oxidation) GSH_Adduct GSH Conjugate (GS-CH₂CH₂-¹³CHO) Acrolein->GSH_Adduct GST (Detoxification) MS LC-MS/MS (Detects mass shift) Acrolein->MS AcrylicAcid->MS NMR NMR Spectroscopy (Detects ¹³C nucleus) AcrylicAcid->NMR GSH_Adduct->MS GSH_Adduct->NMR

Caption: Metabolic pathway of this compound-1-¹³C to key metabolites.

Experimental Protocol: In Vitro Metabolism of this compound-1-¹³C

This protocol outlines a general procedure for studying the metabolism of ¹³C-labeled this compound using liver microsomes.

  • Incubation Preparation:

    • Prepare an incubation mixture in a microcentrifuge tube containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.4).

      • Liver microsomes (e.g., human or rat).

      • NADPH regenerating system (cofactor for CYP enzymes).

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding this compound-1-¹³C (typically from a stock solution in a minimal amount of organic solvent like DMSO) to a final concentration of interest (e.g., 10-100 µM).

    • Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This also serves to precipitate proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for analysis.

  • Analytical Detection:

    • LC-MS/MS: Analyze the sample using liquid chromatography-tandem mass spectrometry. Monitor for the specific mass transitions of the expected ¹³C-labeled metabolites (e.g., ¹³C-acrolein and its downstream products).[5]

    • NMR Spectroscopy: For structural elucidation of novel metabolites, samples can be purified and analyzed by ¹³C NMR, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments to confirm the location of the ¹³C label.[5]

Data Presentation: Metabolite Identification using this compound-1-¹³C
Parent CompoundLabel PositionKey MetaboliteAnalytical MethodQuantitative FindingReference
This compoundC-1AcroleinLC-MS/MSDetection of ¹³C-acrolein mass transition (m/z shift)[5]
This compoundC-1Acrolein-GSH AdductLC-MS/MS, NMRConfirmation of ¹³C label retention in the aldehyde group[5]
This compoundC-1Acrylic AcidLC-MS/MSDetection of ¹³C-acrylic acid mass transition[5]

Section 3: Oxygen-18 Labeling for Isomerization and Rearrangement Studies

Application: Oxygen-18 (¹⁸O) labeling is an effective strategy for investigating reaction mechanisms that involve the oxygen atom of an alcohol, such as isomerization, rearrangement, and oxygen-exchange reactions.[11] By labeling the hydroxyl group of this compound (CH₂=CHCH₂-¹⁸OH), the movement and fate of this specific oxygen atom can be tracked.

Principle of ¹⁸O Tracing: Similar to ¹³C, ¹⁸O is a stable isotope. Its incorporation into a molecule results in a +2 mass unit shift compared to the more abundant ¹⁶O isotope. This mass difference is readily detected by mass spectrometry (GC-MS or LC-MS), allowing researchers to distinguish between oxygen atoms originating from the substrate, solvent, or catalyst. This method was used to study the isomerization of allylic alcohols catalyzed by methylrhenium trioxide (CH₃ReO₃), revealing that the mechanism involves an exchange between the alcohol's oxygen and the metal-bonded oxygen atoms.

Isomerization_Mechanism Probing Allylic Alcohol Isomerization with ¹⁸O Labeling cluster_reactants Reactants cluster_products Products Allyl_18O Allylic Alcohol (R-CH=CH-CH₂-¹⁸OH) Intermediate [Intermediate Complex] Allyl_18O->Intermediate Coordination Catalyst_16O Metal Catalyst (M=¹⁶O) Catalyst_16O->Intermediate Isomer_16O Isomerized Alcohol (R-CH(¹⁶OH)-CH=CH₂) Catalyst_18O Exchanged Catalyst (M=¹⁸O) Intermediate->Isomer_16O Isomerization & ¹⁸O/¹⁶O Exchange Intermediate->Catalyst_18O label_note Observation: ¹⁸O transfers from alcohol to catalyst, and ¹⁶O transfers from catalyst to product. This rules out a simple 1,3-transposition mechanism.

Caption: ¹⁸O-labeling study of metal-catalyzed allylic isomerization.

Experimental Protocol: ¹⁸O-Labeling Study of Allylic Alcohol Isomerization

This protocol is a generalized procedure based on the study of CH₃ReO₃-catalyzed isomerization.

  • Synthesis of Labeled Substrate:

    • Synthesize ¹⁸O-labeled allylic alcohol. A common method involves the Mitsunobu esterification of an unlabeled alcohol with an ¹⁸O-labeled carboxylic acid, followed by hydrolysis.[11][12][13]

  • Reaction Setup:

    • In a dry, inert atmosphere (e.g., using Schlenk techniques), dissolve the ¹⁸O-labeled allylic alcohol and the catalyst (e.g., CH₃ReO₃) in a dry solvent (e.g., deuterated chloroform (B151607) for NMR monitoring or benzene).

    • Maintain the reaction at a constant temperature (e.g., room temperature).

  • Reaction Monitoring and Analysis:

    • At various time points, withdraw aliquots from the reaction mixture.

    • Analyze the aliquots directly by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic composition of both the remaining starting material and the isomerized product.

    • Monitor for the parent ions corresponding to the ¹⁶O and ¹⁸O versions of the allylic alcohol and its isomer.

  • Data Interpretation:

    • Quantify the percentage of ¹⁸O enrichment in the reactant and product pools over time.

    • A decrease in ¹⁸O enrichment in the alcohol pool with a corresponding formation of ¹⁶O-labeled product indicates an oxygen-exchange mechanism with the catalyst.

Data Presentation: Isotopic Distribution in CH₃ReO₃-Catalyzed Isomerization
CompoundTime (h)% Conversion% ¹⁸O Enrichment (in alcohol)Mechanistic ConclusionReference
Geraniol-¹⁸O00%95% (Initial)-
Geraniol-¹⁸O1262%DecreasedOxygen atom exchange occurs between the alcohol and the Re-oxo catalyst.

References

Application Notes and Protocols: Allyl Alcohol Derivatives as Monomers for Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of stimuli-responsive polymers derived from monomers containing the allyl functional group. While allyl alcohol itself presents challenges in direct polymerization to high molecular weight polymers, its derivatives and the incorporation of the allyl moiety into other polymer backbones serve as a versatile platform for creating "smart" materials with tunable properties.[1][2] This document focuses on the post-polymerization modification of allyl-functionalized polymers to impart pH- and redox-responsive behaviors, which are of significant interest for controlled drug delivery and other biomedical applications.[3][4]

Overview of Allyl-Functionalized Polymers

Direct polymerization of this compound typically results in low molecular weight oligomers due to the low reactivity of the double bond and its propensity to act as a chain-transfer agent.[1][2] A more effective strategy involves copolymerizing this compound with more reactive monomers, such as styrene (B11656) or acrylates, or utilizing monomers that already contain an allyl group, like allyl methacrylate (B99206) (AMA) or allyl glycidyl (B131873) ether (AGE).[1][5] These approaches yield polymers with pendant allyl groups that are readily accessible for post-polymerization modification.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined allyl-functionalized polymers with controlled molecular weights and low polydispersity.[5][6][7] The subsequent modification of the allyl groups via highly efficient reactions like thiol-ene "click" chemistry enables the introduction of a wide range of functional groups, thereby creating stimuli-responsive materials.[3][8][9]

pH-Responsive Polymers via Thiol-Ene Click Chemistry

The introduction of ionizable groups, such as carboxylic acids or amines, onto a polymer backbone renders it sensitive to changes in pH.[10][11] Thiol-ene click chemistry is a highly efficient method for functionalizing allyl-containing polymers to create pH-responsive materials.[3] This reaction proceeds under mild conditions with high yields and tolerance to various functional groups.[8]

Synthesis of a pH-Responsive Poly(allyl glycidyl ether-co-lactide) Copolymer

This protocol describes the synthesis of a pH-responsive copolymer by first creating a backbone with pendant allyl groups and then functionalizing it with a thiol-containing carboxylic acid.

Workflow for pH-Responsive Polymer Synthesis

G cluster_0 Polymer Synthesis cluster_1 Post-Polymerization Modification AGE Allyl Glycidyl Ether (AGE) pAGE Anionic ROP of AGE to form pAGE AGE->pAGE AL_copolymer ROP of LA with pAGE macroinitiator to form p(AGE-co-LA) pAGE->AL_copolymer LA Lactide (LA) LA->AL_copolymer Thiol_Ene Thiol-Ene Click Reaction AL_copolymer->Thiol_Ene Allyl-functionalized backbone Thiol Thioglycolic Acid Thiol->Thiol_Ene UV UV Initiator UV->Thiol_Ene pH_Responsive pH-Responsive Polymer Thiol_Ene->pH_Responsive

Caption: Workflow for synthesizing a pH-responsive polymer.

Experimental Protocol:

Part A: Synthesis of Poly(allyl glycidyl ether-co-lactide) (p(AGE-co-LA)) [3]

  • Synthesis of pAGE macroinitiator: Perform anionic ring-opening polymerization (ROP) of allyl glycidyl ether (AGE). Note: Anionic ROP is preferred over cationic ROP to obtain higher molecular weight polymers.[3]

  • Copolymerization: Use the synthesized pAGE as a macroinitiator for the ROP of lactide (LA). The reaction should be carried out at a relatively low temperature (e.g., 105°C) to prevent isomerization of the allyl double bonds.[3]

  • Purification: Precipitate the resulting p(AGE-co-LA) copolymer in a suitable non-solvent and dry under vacuum.

  • Characterization: Confirm the structure and molecular weight using ¹H NMR and Size Exclusion Chromatography (SEC). The presence of intact allyl groups should be verified.[3]

Part B: Thiol-Ene Functionalization for pH-Responsiveness [3]

  • Preparation: Dissolve the p(AGE-co-LA) copolymer in a suitable solvent (e.g., dichloromethane).

  • Addition of Reagents: Add thioglycolic acid (as the thiol) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA). A stoichiometric excess of the thiol per allyl group is recommended to ensure complete reaction.[9]

  • Reaction: Expose the solution to UV light (e.g., 365 nm) to initiate the thiol-ene reaction. The reaction time will depend on the concentration and light intensity.

  • Purification: Purify the resulting carboxylic acid-functionalized polymer by precipitation.

  • Characterization: Confirm the successful functionalization by ¹H NMR (disappearance of allyl proton signals) and FT-IR (appearance of carboxylic acid peaks).

Table 1: Representative Data for pH-Responsive Polymer Synthesis

Parameterp(AGE-co-LA)pH-Responsive Polymer
Mn ( g/mol ) 8,000 - 12,0009,000 - 14,000
PDI (Đ) 1.1 - 1.31.1 - 1.4
Allyl Group Content 4-9 mol%< 1 mol% (post-reaction)
pH-responsive behavior Not responsiveSwelling/dissolution at pH > pKa

Note: The data presented are representative and may vary depending on the specific reaction conditions.

Redox-Responsive Polymers for Drug Delivery

Redox-responsive polymers are designed to change their properties in response to a redox stimulus, such as the high concentration of glutathione (B108866) (GSH) in the intracellular environment of cancer cells.[4][12] This allows for the targeted release of therapeutic agents. A common approach is to incorporate disulfide bonds into the polymer structure, which can be cleaved by GSH.

Glutathione-Responsive Prodrug Delivery System

This section outlines the synthesis of a polymer-drug conjugate where the drug is attached via a redox-cleavable disulfide linker.

Signaling Pathway for Redox-Responsive Drug Release

G PolymerDrug Polymer-S-S-Drug Conjugate Cleavage Disulfide Bond Cleavage PolymerDrug->Cleavage GSH Glutathione (GSH) (High intracellular concentration) GSH->Cleavage ReleasedDrug Released Drug Cleavage->ReleasedDrug PolymerSH Polymer-SH Cleavage->PolymerSH

Caption: Glutathione-mediated cleavage of a disulfide linker for drug release.

Experimental Protocol:

Part A: Synthesis of Allyl-Functionalized Polymer

  • Synthesize a polymer with pendant allyl groups using a suitable method, such as RAFT polymerization of allyl methacrylate.[5][13]

Part B: Introduction of Disulfide Linker and Drug Conjugation [3]

  • Thiol-ene reaction for hydroxyl introduction: React the allyl-functionalized polymer with a thiol containing a hydroxyl group (e.g., 2-mercaptoethanol) via a photo-initiated thiol-ene reaction.

  • Activation of the hydroxyl group: Activate the newly introduced hydroxyl groups.

  • Drug-linker synthesis: Separately, react the drug with a disulfide-containing molecule that also has a group reactive towards the activated polymer (e.g., an acid group). An example is reacting doxorubicin (B1662922) (DOX) with 3,3'-dithiodipropionic acid (DTPA).[3]

  • Conjugation: Couple the activated polymer with the drug-linker construct to form the final polymer-S-S-drug conjugate.[3]

  • Purification and Characterization: Purify the product and confirm the structure and drug loading via techniques like ¹H NMR and UV-Vis spectroscopy.

Table 2: Characterization of Redox-Responsive Drug Delivery System

ParameterValue
Drug Doxorubicin (DOX)
Linker Disulfide-based
Drug Loading Content 5-15 wt%
Release in PBS (pH 7.4) < 10% over 24h
Release in PBS + 10 mM GSH > 80% over 24h

Note: The data presented are representative and may vary depending on the specific polymer, drug, and linker used.

Characterization of Stimuli-Responsive Behavior

4.1. pH-Responsiveness

The pH-responsive behavior of the synthesized polymers can be characterized by monitoring changes in their physical properties as a function of pH. This can be done by:

  • Turbidity Measurements: Monitoring the transmittance of a polymer solution at different pH values using a UV-Vis spectrophotometer. A sharp decrease in transmittance indicates the pH at which the polymer precipitates or forms aggregates.

  • Dynamic Light Scattering (DLS): Measuring the change in the hydrodynamic radius of polymer nanoparticles or micelles as a function of pH.[14]

  • Zeta Potential Measurements: Determining the surface charge of the polymer particles at different pH values to understand the ionization state of the functional groups.[15]

4.2. Redox-Responsiveness

The redox-responsive release of a payload (e.g., a drug) can be quantified by:

  • In Vitro Release Studies: Incubating the polymer-drug conjugate in a buffer solution (e.g., PBS at pH 7.4) with and without a reducing agent like glutathione (GSH) at a concentration mimicking intracellular conditions (e.g., 10 mM).[16]

  • Analysis: At predetermined time points, samples are taken, and the amount of released drug is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[17]

These protocols and application notes provide a starting point for the development of novel stimuli-responsive polymers based on allyl-functionalized backbones. The versatility of the allyl group allows for a wide range of chemical modifications, opening up possibilities for creating advanced materials for various biomedical applications.

References

Application of Allyl Alcohol in the Development of Biocompatible Hydrogels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol, a reactive organic compound, and its derivatives are emerging as valuable components in the synthesis of biocompatible hydrogels for biomedical applications. While the direct polymerization of this compound can be challenging, its functional group provides a versatile platform for creating crosslinked polymer networks with tunable properties. These hydrogels are being explored for various applications, including controlled drug delivery, tissue engineering, and wound healing.

This document provides detailed application notes and protocols for the synthesis, characterization, and biocompatibility assessment of hydrogels incorporating this compound derivatives, primarily focusing on poly(this compound) (PAA) as a key component.

Application Notes

1. Synthesis Strategy: Overcoming Polymerization Challenges

Direct polymerization of this compound often results in low molecular weight oligomers unsuitable for forming robust hydrogels[1][2]. A more effective strategy involves the synthesis of a precursor polymer, poly(N-acryloyl-N'-allylpiperazine), which is then reduced to yield high molar mass poly(this compound) (PAA)[1][2]. This PAA can then be crosslinked to form a hydrogel.

Alternatively, allyl-functionalized monomers, such as allyl methacrylate, can be copolymerized with other monomers like acrylamide (B121943) to form hydrogels with pendant allyl groups that can be further modified[3]. Poly(vinyl alcohol) (PVA) can also be chemically modified to incorporate allyl groups, creating a crosslinkable system[4].

2. Biocompatibility Considerations

This compound itself is known to exhibit cytotoxicity[5][6][7][8][9]. Therefore, it is crucial to ensure complete polymerization and purification of the resulting hydrogels to remove any unreacted monomers. The biocompatibility of the final hydrogel product must be thoroughly evaluated using standard in vitro assays. The protocols provided in this document are designed to assess the cytocompatibility and hemocompatibility of the synthesized hydrogels.

3. Drug Delivery Applications

The hydroxyl groups present in poly(this compound) and the porous nature of the hydrogel network make these materials suitable for encapsulating and controlling the release of therapeutic agents. The release kinetics can be tuned by modulating the crosslinking density of the hydrogel[10][11][12]. Higher crosslinking density generally leads to a slower release rate. Allyl-caged prodrugs can also be incorporated into the hydrogel matrix for triggered release in response to specific biological signals[13].

Quantitative Data Summary

The following tables summarize key quantitative data for hydrogels. It is important to note that specific values for pure poly(this compound) hydrogels are not widely reported in the literature; therefore, data from related allyl-functionalized and commonly used hydrogels are provided for comparison.

Table 1: Swelling Properties of Hydrogels

Hydrogel CompositionCrosslinkerSwelling Ratio (%)Reference
Poly(vinyl alcohol) (PVA)Freeze-Thaw Cycles54 - 83[14]
PVA/Succinoglycan (50/50)Freeze-Thaw Cycles1728[15]
Poly(acrylic acid) (PAA)N,N'-methylenebisacrylamide8300 - 9000[1]

Table 2: Mechanical Properties of Hydrogels

Hydrogel CompositionTest MethodYoung's Modulus (MPa)Tensile Strength (MPa)Reference
PVA (22% and 25%)Unconfined Compression0.71 and 0.9-[16]
Annealed PVA (10% and 20%)Tensile Test-Varies with annealing[17]
PVA/Agar with Tannic AcidTensile Test-up to 3.77

Table 3: Drug Release Characteristics

Hydrogel SystemModel DrugRelease MechanismKey FindingsReference
PNIPAM-co-allylamine nanoparticlesDextranTemperature-dependentFaster release at room temperature than at body temperature.[10]
Allyl-caged prodrug in hydrogelTertiary amine drugsSignal-triggeredControlled release upon activation by specific biomarkers.[13]
Chitosan/Guar Gum/PVAParacetamolpH-ResponsiveSustained release with maximum swelling in acidic pH.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PAA) via Post-Polymerization Modification

This protocol is adapted from the synthesis of high molar mass PAA by reduction of an activated polyacrylamide[1][2].

Materials:

Procedure:

  • Polymerization of N-acryloyl-N'-allylpiperazine:

    • Dissolve N-acryloyl-N'-allylpiperazine and AIBN in 1,4-dioxane in a reaction vessel.

    • Purge the solution with nitrogen gas for 30 minutes to remove oxygen.

    • Heat the reaction mixture at 60-70°C for 24 hours under a nitrogen atmosphere.

    • Precipitate the resulting polymer by adding the reaction mixture to a non-solvent like hexane.

    • Filter and dry the polymer, poly(N-acryloyl-N'-allylpiperazine), under vacuum.

  • Reduction to Poly(this compound):

    • Dissolve the poly(N-acryloyl-N'-allylpiperazine) in anhydrous THF.

    • Slowly add borane dimethyl sulfide complex to the polymer solution at 0°C under a nitrogen atmosphere.

    • Allow the reaction to stir at room temperature for 24-48 hours.

    • Quench the reaction by the slow addition of methanol, followed by acidic methanol (methanol with a few drops of HCl).

    • Precipitate the poly(this compound) in a suitable non-solvent.

    • Purify the PAA by dialysis against deionized water and then lyophilize to obtain the final product.

Protocol 2: Crosslinking of Poly(this compound) to Form a Hydrogel

This is a general protocol for crosslinking hydroxyl-containing polymers, which can be adapted for PAA. The optimal crosslinker and conditions should be determined experimentally.

Materials:

Procedure:

  • Prepare a desired concentration of PAA solution (e.g., 10% w/v) in deionized water.

  • Add a specific amount of glutaraldehyde solution (e.g., 25% aqueous solution) to the PAA solution. The ratio of crosslinker to polymer will determine the hydrogel's properties.

  • Add a small amount of hydrochloric acid to catalyze the reaction.

  • Stir the mixture thoroughly and pour it into a mold of the desired shape.

  • Allow the mixture to cure at room temperature or a slightly elevated temperature until a stable hydrogel is formed.

  • Wash the hydrogel extensively with deionized water to remove any unreacted crosslinker and catalyst.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses the effect of hydrogel extracts on the viability of fibroblast cells.

Materials:

  • Synthesized hydrogel

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L929 or 3T3 fibroblast cells

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Hydrogel Extracts:

    • Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving, if stable).

    • Incubate the sterile hydrogel in complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at a specific ratio (e.g., 0.1 g/mL) for 24-72 hours at 37°C.

    • Collect the medium, which is now the hydrogel extract. Filter sterilize the extract.

  • Cell Seeding:

    • Seed fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Treatment:

    • Remove the existing medium from the wells and replace it with the prepared hydrogel extracts (undiluted and serial dilutions).

    • Include a negative control (cells in fresh medium) and a positive control (cells treated with a known cytotoxic agent like 0.1% Triton X-100).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Protocol 4: Hemocompatibility Assessment (Hemolysis Assay)

This protocol determines the extent to which the hydrogel lyses red blood cells.

Materials:

  • Synthesized hydrogel

  • Fresh human or animal blood with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water (positive control)

  • PBS (negative control)

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Centrifuge the whole blood at 1500 rpm for 10 minutes.

    • Discard the plasma and buffy coat.

    • Wash the RBCs three times with PBS.

    • Resuspend the RBCs in PBS to obtain a 2% (v/v) suspension.

  • Incubation:

    • Place a known weight or surface area of the sterile hydrogel sample into a test tube.

    • Add 1 mL of the 2% RBC suspension to the tube.

    • For the positive control, add 1 mL of RBC suspension to a tube with deionized water.

    • For the negative control, add 1 mL of RBC suspension to a tube with PBS.

    • Incubate all tubes at 37°C for 1-2 hours with gentle shaking.

  • Analysis:

    • Centrifuge the tubes at 1500 rpm for 10 minutes.

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the supernatant at 540 nm using a UV-Vis spectrophotometer. This measures the amount of hemoglobin released.

  • Calculation:

    • Hemolysis (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Visualizations

Diagram 1: Synthesis of Poly(this compound) Hydrogel

SynthesisWorkflow cluster_polymerization Step 1: Polymerization cluster_reduction Step 2: Reduction cluster_crosslinking Step 3: Hydrogel Formation Monomer N-acryloyl-N'-allylpiperazine + AIBN in Dioxane Polymerization Heat (60-70°C, 24h) under Nitrogen Monomer->Polymerization PrecursorPolymer Poly(N-acryloyl-N'- allylpiperazine) Polymerization->PrecursorPolymer Reduction Borane Dimethyl Sulfide in THF PrecursorPolymer->Reduction Purification1 Precipitation & Drying PrecursorPolymer->Purification1 PAA Poly(this compound) (PAA) Reduction->PAA Crosslinking Glutaraldehyde + Acid Catalyst PAA->Crosslinking Purification2 Precipitation, Dialysis & Lyophilization PAA->Purification2 Hydrogel PAA Hydrogel Crosslinking->Hydrogel Purification3 Extensive Washing Hydrogel->Purification3

Caption: Workflow for the synthesis of a poly(this compound) hydrogel.

Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start prep_extract Prepare Hydrogel Extracts (Incubate hydrogel in media) start->prep_extract seed_cells Seed Fibroblast Cells in 96-well plate (24h) start->seed_cells treat_cells Treat Cells with Hydrogel Extracts (24-48h) prep_extract->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt dissolve Dissolve Formazan Crystals with DMSO add_mtt->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance analyze Calculate Cell Viability (%) read_absorbance->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Diagram 3: Potential Cellular Interaction with Allyl-Functionalized Hydrogels

CellularInteraction cluster_hydrogel Hydrogel Matrix cluster_cell Cell hydrogel Poly(this compound) Network Encapsulated Drug drug_release Drug Release hydrogel:f1->drug_release endocytosis Endocytosis/ Phagocytosis hydrogel:f0->endocytosis cell_membrane Cell Membrane signaling Intracellular Signaling (e.g., MAPK, NF-κB) cell_membrane->signaling Signal Transduction cytoplasm Cytoplasm cytoplasm->signaling nucleus Nucleus response Cellular Response (Proliferation, Apoptosis, etc.) nucleus->response receptor_binding Receptor Binding drug_release->receptor_binding endocytosis->cytoplasm receptor_binding->cell_membrane signaling->nucleus

Caption: Potential pathways of cell-hydrogel interaction and signaling.

References

Synthesis of Chiral Allylic Alcohols for Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral allylic alcohols are pivotal building blocks in asymmetric synthesis, serving as versatile intermediates in the construction of complex stereochemically-defined molecules, including natural products and pharmaceuticals. Their value stems from the dual functionality of the hydroxyl group and the carbon-carbon double bond, which can be manipulated with high levels of stereocontrol. This document provides detailed application notes and experimental protocols for several key methodologies in the asymmetric synthesis of chiral allylic alcohols, including the Sharpless Asymmetric Epoxidation, Molybdenum-Catalyzed anti-Dihydroxylation, Asymmetric Allylic Hydroxylation with Selenium Dioxide, and Enzymatic Kinetic Resolution.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][3] The choice of the chiral tartrate ligand dictates the stereochemical outcome, allowing for the selective synthesis of either enantiomer of the epoxy alcohol.[1]

Logical Relationship of Reagents in Sharpless Epoxidation

sharpless_epoxidation cluster_reagents Reactants & Catalysts cluster_products Products Allylic_Alcohol Allylic Alcohol Epoxy_Alcohol Chiral Epoxy Alcohol Allylic_Alcohol->Epoxy_Alcohol Epoxidation TBHP tert-Butyl Hydroperoxide (TBHP) (Oxidant) TBHP->Epoxy_Alcohol Ti_OiPr4 Titanium(IV) isopropoxide (Catalyst) Ti_OiPr4->Epoxy_Alcohol Chiral_Tartrate (+)-DET or (-)-DET (Chiral Ligand) Chiral_Tartrate->Epoxy_Alcohol Directs Stereochemistry

Caption: Reagents and their roles in the Sharpless Asymmetric Epoxidation.

Experimental Protocol: Asymmetric Epoxidation of Geraniol (B1671447)

This protocol describes the catalytic asymmetric epoxidation of geraniol to yield (2S,3S)-2,3-epoxygeraniol.

Materials:

  • Geraniol

  • L-(+)-Diethyl tartrate ((+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M in nonane

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered 4Å molecular sieves

  • 10% aqueous tartaric acid solution

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a flame-dried 25-mL round-bottom flask under a nitrogen atmosphere, add L-(+)-diethyl tartrate (800 mg, 3.88 mmol) and a magnetic stir bar.

  • Add 10 mL of anhydrous CH₂Cl₂ and titanium(IV) isopropoxide (960 µL, 921 mg, 3.24 mmol).

  • Cool the flask to -23 °C in a carbon tetrachloride/dry ice bath and stir for 5 minutes.

  • Add a solution of geraniol (500 mg, 3.24 mmol) in 1 mL of anhydrous CH₂Cl₂ via syringe.

  • Slowly add tert-butyl hydroperoxide (1.2 mL, 6.6 mmol) dropwise via syringe.

  • Stir the reaction mixture at -23 °C for 45 minutes.

  • Cap the flask and store it in a -20 °C freezer for at least 18 hours.

  • Quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Sharpless Asymmetric Epoxidation
SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
(E)-2-Hexen-1-olL-(+)-DET8594
GeraniolL-(+)-DET->95
3-(Trimethylsilyl)prop-2-en-1-olD-(-)-DIPT-90

Molybdenum-Catalyzed anti-Dihydroxylation

A molybdenum-catalyzed anti-dihydroxylation of secondary allylic alcohols provides a method for preparing 1,2,3-triols with excellent diastereocontrol.[4] This reaction utilizes a chiral molybdenum-bishydroxamic acid complex as a catalyst and hydrogen peroxide as a benign oxidant.[5] The process involves an initial enantioselective epoxidation followed by an in situ regioselective ring-opening, both promoted by the molybdenum catalyst.[5][6]

Experimental Workflow for Molybdenum-Catalyzed anti-Dihydroxylation

mo_dihydroxylation_workflow Start Start: Allylic Alcohol Reaction_Setup Reaction Setup: - MoO2(acac)2 (catalyst) - Chiral Ligand (e.g., BHA) - H2O2 (oxidant) - Toluene (B28343) (solvent) Start->Reaction_Setup Epoxidation In situ Enantioselective Epoxidation Reaction_Setup->Epoxidation Hydrolysis In situ Regioselective Ring Opening (Hydrolysis) Epoxidation->Hydrolysis Workup Aqueous Workup and Extraction Hydrolysis->Workup Purification Column Chromatography Workup->Purification Product Product: Chiral 1,2,3-Triol Purification->Product

Caption: Workflow for Molybdenum-Catalyzed anti-Dihydroxylation.

Experimental Protocol: Diastereoselective anti-Dihydroxylation

This protocol is a general procedure for the molybdenum-catalyzed anti-dihydroxylation of a secondary allylic alcohol.

Materials:

  • Secondary allylic alcohol

  • Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂)

  • Chiral bishydroxamic acid (BHA) ligand (e.g., L6 as described in the literature)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Toluene

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a vial, add the secondary allylic alcohol (0.2 mmol), MoO₂(acac)₂ (5 mol%), and the chiral BHA ligand (6 mol%).

  • Add toluene (2.0 mL) and stir the mixture.

  • Add 30% aqueous H₂O₂ (2.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 40 °C) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Molybdenum-Catalyzed anti-Dihydroxylation
SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(E)-1-phenylprop-2-en-1-ol85>20:195
(E)-4-phenylbut-3-en-2-ol91>20:196
1-cyclohexylprop-2-en-1-ol88>20:194

Asymmetric Allylic Hydroxylation with Selenium Dioxide

The allylic hydroxylation of olefins using selenium dioxide (SeO₂) is a well-established method. The development of asymmetric variants of this reaction, employing chiral ligands to induce enantioselectivity, is an area of active research. While detailed protocols for highly enantioselective catalytic versions are still emerging, the foundational mechanism involves an ene reaction followed by a[1][3]-sigmatropic rearrangement.[7] The use of chiral ligands aims to control the facial selectivity of the initial ene reaction.

Proposed Catalytic Cycle for Asymmetric Allylic Hydroxylation

seo2_hydroxylation_cycle SeO2_L SeO2 + Chiral Ligand (L*) [Chiral Selenium Reagent] Ene_Reaction Ene Reaction SeO2_L->Ene_Reaction Alkene Alkene Alkene->Ene_Reaction Allylseleninic_Acid Allylseleninic Acid Intermediate Ene_Reaction->Allylseleninic_Acid Sigmatropic_Rearrangement [2,3]-Sigmatropic Rearrangement Allylseleninic_Acid->Sigmatropic_Rearrangement Selenate_Ester Selenate Ester Sigmatropic_Rearrangement->Selenate_Ester Hydrolysis Hydrolysis Selenate_Ester->Hydrolysis Allylic_Alcohol Chiral Allylic Alcohol Hydrolysis->Allylic_Alcohol Se_II Se(II) Species Hydrolysis->Se_II Reoxidation Reoxidation (e.g., with TBHP) Se_II->Reoxidation Reoxidation->SeO2_L

Caption: Proposed catalytic cycle for asymmetric allylic hydroxylation.

General Considerations for Asymmetric Allylic Hydroxylation with SeO₂

Due to the limited availability of standardized, highly enantioselective protocols, researchers should consider the following points when developing a procedure:

  • Chiral Ligand Selection: Camphor-derived ligands and other chiral diols or amino alcohols have shown promise in directing the stereochemical outcome.

  • Stoichiometry: Catalytic amounts of SeO₂ are often used in conjunction with a stoichiometric re-oxidant like TBHP to regenerate the active selenium(IV) species.

  • Solvent and Temperature: These parameters can significantly influence the reaction rate and selectivity and require careful optimization.

  • Substrate Scope: The structure of the allylic substrate will play a crucial role in the achievable enantioselectivity.

Further research and development are needed to establish robust and broadly applicable protocols for this transformation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of racemic mixtures of chiral allylic alcohols. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted.[8] Dynamic kinetic resolution (DKR) combines this enzymatic process with an in situ racemization of the unreacted alcohol, theoretically allowing for a 100% yield of the desired acylated product.[9]

Workflow for Dynamic Kinetic Resolution of Allylic Alcohols

dkr_workflow Start Start: Racemic Allylic Alcohol Reaction_Setup Reaction Setup: - Lipase (B570770) (e.g., Candida antarctica Lipase B) - Acyl Donor (e.g., vinyl acetate) - Racemization Catalyst (e.g., Ru complex) - Organic Solvent Start->Reaction_Setup Enantioselective_Acylation Enantioselective Acylation of one enantiomer Reaction_Setup->Enantioselective_Acylation In_Situ_Racemization In Situ Racemization of unreacted enantiomer Enantioselective_Acylation->In_Situ_Racemization Equilibrium Workup Filtration of Enzyme and Solvent Removal Enantioselective_Acylation->Workup Purification Column Chromatography Workup->Purification Product Product: Enantioenriched Allylic Acetate Purification->Product

Caption: Workflow for the Dynamic Kinetic Resolution of allylic alcohols.

Experimental Protocol: Dynamic Kinetic Resolution of a Racemic Allylic Alcohol

This protocol provides a general procedure for the dynamic kinetic resolution of a racemic secondary allylic alcohol.

Materials:

  • Racemic secondary allylic alcohol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., p-chlorophenyl acetate or vinyl acetate)

  • Racemization catalyst (e.g., a ruthenium complex like (p-cymene)ruthenium(II) chloride dimer)

  • Base (e.g., triethylamine)

  • Anhydrous organic solvent (e.g., methylene (B1212753) chloride or toluene)

Procedure:

  • To a dried flask under an inert atmosphere, add the racemic allylic alcohol (1.0 mmol), the racemization catalyst (e.g., 2-5 mol%), and the immobilized lipase (e.g., 20-50 mg).

  • Add the anhydrous organic solvent (5-10 mL) and the base (if required).

  • Add the acyl donor (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC or GC.

  • Once the starting material is consumed, filter off the immobilized enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting enantioenriched allylic acetate by flash column chromatography.

Quantitative Data for Lipase-Catalyzed Dynamic Kinetic Resolution
SubstrateRacemization CatalystYield (%)Enantiomeric Excess (ee, %)
1-PhenylethanolRu-based>80>99
1-(2-Naphthyl)ethanolRu-based88>99
(E)-4-Phenylbut-3-en-2-olPd-based9196

Conclusion

The asymmetric synthesis of chiral allylic alcohols is a rich and evolving field, offering a diverse toolbox for organic chemists. The methods outlined in this document, from the well-established Sharpless epoxidation to modern enzymatic and molybdenum-catalyzed reactions, provide powerful strategies for accessing these valuable chiral building blocks. The choice of method will depend on the specific substrate, desired stereochemical outcome, and available resources. The provided protocols and data serve as a practical guide for researchers in the application of these important synthetic transformations.

References

Allyl Alcohol: A Versatile C3 Building Block in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Allyl alcohol, a trifunctional C3 building block, serves as a versatile and indispensable precursor in the stereoselective synthesis of a wide array of complex natural products. Its unique structure, featuring a hydroxyl group, a double bond, and an allylic position, allows for a diverse range of chemical transformations, making it a valuable tool in the arsenal (B13267) of synthetic chemists. This document provides detailed application notes and experimental protocols for key reactions involving this compound and its derivatives in the synthesis of bioactive natural products, including pheromones, β-blockers, alkaloids, and terpenes.

Key Synthetic Transformations

This compound and its derivatives are amenable to a variety of powerful and stereoselective reactions, including:

  • Sharpless Asymmetric Epoxidation: This reaction enables the enantioselective synthesis of 2,3-epoxyalcohols, which are versatile chiral intermediates.

  • Tsuji-Trost Allylic Alkylation: A palladium-catalyzed reaction for the formation of carbon-carbon and carbon-heteroatom bonds at the allylic position.

  • Grubbs Cross-Metathesis: An olefin metathesis reaction that allows for the formation of new carbon-carbon double bonds, enabling chain extension and the synthesis of complex olefinic structures.

These key transformations, often used in sequence, provide efficient pathways to intricate molecular architectures found in nature.

Application 1: Synthesis of the Gypsy Moth Pheromone, (+)-Disparlure

The gypsy moth sex pheromone, (+)-disparlure, is a chiral epoxide that can be synthesized enantioselectively from an this compound precursor using the Sharpless asymmetric epoxidation as the key step.

Synthetic Pathway for (+)-Disparlure

Disparlure_Synthesis allyl_alcohol This compound Derivative epoxy_alcohol Chiral Epoxy Alcohol allyl_alcohol->epoxy_alcohol Sharpless Asymmetric Epoxidation aldehyde Chiral Aldehyde epoxy_alcohol->aldehyde Oxidation (e.g., PDC) disparlure (+)-Disparlure aldehyde->disparlure Wittig Reaction & Reduction

Caption: Synthetic route to (+)-Disparlure from an this compound derivative.

Experimental Protocols

1. Sharpless Asymmetric Epoxidation of (Z)-2-tridecen-1-ol

This protocol yields the chiral epoxy alcohol intermediate for the synthesis of (+)-disparlure.

Reagent/ParameterQuantity/Value
(Z)-2-tridecen-1-ol1.0 equiv.
L-(+)-Diethyl tartrate (L-(+)-DET)1.2 equiv.
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)1.0 equiv.
tert-Butyl hydroperoxide (TBHP)2.0 equiv.
SolventDichloromethane (CH₂Cl₂)
Temperature-20 °C
Reaction Time4-6 hours
Yield ~95%
Enantiomeric Excess (ee) >95%

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -20 °C.

  • Add Ti(O-i-Pr)₄ followed by L-(+)-DET via syringe. Stir for 30 minutes.

  • Add (Z)-2-tridecen-1-ol to the mixture.

  • Slowly add a solution of TBHP in CH₂Cl₂ dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application 2: Enantioselective Synthesis of the β-Blocker, (S)-Propranolol

The synthesis of the enantiomerically pure β-blocker (S)-propranolol can be achieved from an this compound derivative through a Sharpless asymmetric epoxidation, followed by epoxide opening.[1]

Synthetic Pathway for (S)-Propranolol

Propranolol_Synthesis allyl_alcohol 3-(trimethylsilyl)prop-2-en-1-ol epoxy_alcohol Chiral Epoxy Alcohol allyl_alcohol->epoxy_alcohol Sharpless Asymmetric Epoxidation mesylate Mesylated Epoxide epoxy_alcohol->mesylate Mesylation naphthyl_ether Naphthyl Ether Epoxide mesylate->naphthyl_ether Coupling with 1-naphthol propranolol (S)-Propranolol naphthyl_ether->propranolol Epoxide opening with isopropylamine

Caption: Enantioselective synthesis of (S)-Propranolol.[1]

Experimental Protocols

1. Sharpless Asymmetric Epoxidation of 3-(trimethylsilyl)prop-2-en-1-ol [1]

Reagent/ParameterQuantity/Value
3-(trimethylsilyl)prop-2-en-1-ol1.0 equiv.
L-(+)-Diethyl tartrate (L-(+)-DET)1.2 equiv.
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)1.0 equiv.
tert-Butyl hydroperoxide (TBHP)2.0 equiv.
SolventDichloromethane (CH₂Cl₂)
Temperature-20 °C
Yield High
Enantiomeric Excess (ee) 90%

Procedure:

  • Follow the general procedure for Sharpless asymmetric epoxidation as described for (+)-disparlure, substituting 3-(trimethylsilyl)prop-2-en-1-ol as the starting allylic alcohol.

2. Synthesis of (S)-Propranolol

The resulting chiral epoxy alcohol is then converted to (S)-propranolol through a three-step sequence: mesylation of the primary alcohol, coupling with 1-naphthol, and regioselective opening of the epoxide with isopropylamine.[1]

Application 3: Synthesis of the Alkaloid, (S)-Nicotine

(S)-Nicotine, the naturally occurring enantiomer of nicotine, can be synthesized from a homoallylic alcohol derived from an allylation reaction.

Synthetic Pathway for (S)-Nicotine

Nicotine_Synthesis pyridine_aldehyde Pyridine-3-carboxaldehyde homoallylic_alcohol (S)-Homoallylic Alcohol pyridine_aldehyde->homoallylic_alcohol Asymmetric Allylation azide Chiral Azide homoallylic_alcohol->azide Azidation nornicotine (S)-Nornicotine azide->nornicotine Intramolecular Hydroboration-Cycloalkylation nicotine (S)-Nicotine nornicotine->nicotine Methylation

References

Application Notes and Protocols: The Use of Allyl Alcohol in the Preparation of Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the versatile role of allyl alcohol in the synthesis of various organometallic complexes. The protocols outlined below are based on established literature and offer guidance for the preparation and characterization of key complexes of palladium, rhodium, ruthenium, iridium, platinum, and iron.

Palladium-Allyl Complexes: Versatile Intermediates in Cross-Coupling Reactions

This compound serves as a readily available and atom-economical precursor for the generation of π-allyl palladium complexes, which are pivotal intermediates in a wide array of organic transformations, including the renowned Tsuji-Trost reaction. The direct use of this compound avoids the pre-activation often required with other allyl sources.

Application Note: Palladium-Catalyzed Allylation of Aliphatic Alcohols

A general and efficient method for the allylation of primary, secondary, and tertiary aliphatic alcohols can be achieved using this compound in the form of its carbonate derivatives. This process proceeds under mild conditions and demonstrates broad functional group tolerance. The reaction is believed to proceed through the oxidative addition of the allyl carbonate to a Pd(0) species, forming a π-allyl palladium intermediate. Subsequent nucleophilic attack by the alcohol yields the desired allyl ether and regenerates the active palladium catalyst.[1]

Key Quantitative Data
EntryAllyl SourceAlcoholCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1Diallyl carbonate1-ButanolPd(OAc)₂ / PPh₃THF65195[1]
2Diallyl carbonate2-ButanolPd(OAc)₂ / PPh₃THF65392[1]
3Diallyl carbonatetert-ButanolPd(OAc)₂ / PPh₃THF65385[1]
4This compoundPhenylboronic acidPd(PPh₃)₄Dioxane801298
Experimental Protocol: Synthesis of Allylpalladium(II) Chloride Dimer

This protocol describes the synthesis of the fundamental precursor, allylpalladium(II) chloride dimer, from allyl chloride, which can be derived from this compound.[2]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Sodium chloride (NaCl)

  • Allyl chloride

  • Methanol (MeOH)

  • Water (H₂O)

  • Carbon monoxide (CO) gas

  • Chloroform (B151607) (CHCl₃)

  • Hexane

Procedure:

  • In a round-bottomed flask, dissolve PdCl₂ (1.0 g, 5.64 mmol) and NaCl (0.66 g, 11.3 mmol) in a mixture of 20 mL of water and 15 mL of methanol.

  • To the resulting solution, add allyl chloride (0.92 mL, 11.3 mmol).

  • Bubble carbon monoxide gas through the solution for 10-15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour, during which a yellow precipitate will form.

  • Pour the mixture into 100 mL of water and extract with chloroform (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 30 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a yellow solid.

  • Recrystallize the solid from a chloroform/hexane mixture to yield allylpalladium(II) chloride dimer as a yellow crystalline solid.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.40 (m, 1H, CH), 4.15 (d, J = 7.0 Hz, 2H, CH₂-syn), 3.05 (d, J = 12.0 Hz, 2H, CH₂-anti).

Reaction Pathway: Formation of π-Allyl Palladium Complex

G pd0 Pd(0)L₂ pi_complex η²-Allyl Pd(0) Complex pd0->pi_complex allyl_alcohol This compound Derivative (e.g., Carbonate) allyl_alcohol->pi_complex pi_allyl_pd [ (η³-Allyl)Pd(II)L₂ ]⁺ X⁻ pi_complex->pi_allyl_pd Oxidative Addition oxidative_addition Oxidative Addition product Allylated Product pi_allyl_pd->product nucleophile Nucleophile (e.g., R-OH) nucleophile->product pd0_regen Pd(0)L₂ product->pd0_regen Reductive Elimination reductive_elimination Reductive Elimination

Caption: Oxidative addition of an this compound derivative to a Pd(0) center.

Rhodium-Complexes in Catalytic Isomerization and C-H Activation

This compound is a valuable substrate in rhodium-catalyzed reactions, participating in isomerization to form enolates and ketones, and acting as an allylating agent in C-H activation processes.

Application Note: Rhodium-Catalyzed Isomerization of Allylic Alcohols

Rhodium complexes are highly effective catalysts for the isomerization of allylic alcohols to the corresponding aldehydes and ketones.[3][4] This transformation is atom-economical and can be performed under mild conditions, often in aqueous media, highlighting its green chemistry credentials. The reaction is believed to proceed via a metal-hydride addition-elimination mechanism.

Key Quantitative Data for Isomerization
EntrySubstrate (Allylic Alcohol)CatalystSolventTemp (°C)TimeYield (%)Reference
11-Octen-3-ol (B46169)[Rh(COD)(CH₃CN)₂]BF₄ / PTAWaterRT5 min>99[3]
2Cinnamyl alcohol[Rh(COD)(CH₃CN)₂]BF₄ / PTAWaterRT1 h>99[3]
31-Phenyl-2-propen-1-ol[Rh(COD)Cl]₂ / (R)-BINAPTHF2512 h95 (96% ee)[4]
Experimental Protocol: Rhodium-Catalyzed Isomerization of 1-Octen-3-ol

This protocol is adapted from a procedure for isomerization in an aqueous medium.[3]

Materials:

  • [Rh(COD)(CH₃CN)₂]BF₄

  • 1,3,5-Triaza-7-phosphaadamantane (PTA)

  • 1-Octen-3-ol

  • Deionized water

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Rh(COD)(CH₃CN)₂]BF₄ (3.8 mg, 0.01 mmol) and PTA (3.1 mg, 0.02 mmol) in 5 mL of deionized water.

  • Stir the solution at room temperature for 15 minutes to allow for complex formation.

  • Add 1-octen-3-ol (128 mg, 1.0 mmol) to the catalyst solution.

  • Stir the mixture vigorously at room temperature and monitor the reaction progress by GC or TLC.

  • Upon completion, extract the product with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, 3-octanone.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Application Note: Rhodium-Catalyzed C-H Alkylation with Allylic Alcohols

Rhodium(III) catalysts can direct the C-H alkylation of arenes, such as aniline (B41778) derivatives, using allyl alcohols as the alkylating agent to produce β-aryl ketones.[5] This reaction proceeds via a C-H activation mechanism, offering a highly efficient route to valuable organic building blocks.

Logical Workflow for Rh(III)-Catalyzed C-H Alkylation

G start Aniline Derivative + This compound ch_activation C-H Activation start->ch_activation catalyst [Rh(III)] Catalyst catalyst->ch_activation coordination Coordination of This compound ch_activation->coordination migratory_insertion Migratory Insertion coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product β-Aryl Ketone beta_hydride_elimination->product catalyst_regen Catalyst Regeneration beta_hydride_elimination->catalyst_regen catalyst_regen->catalyst

Caption: Key steps in the Rh(III)-catalyzed C-H alkylation with this compound.

Ruthenium-Complexes for C-H Allylation

Ruthenium catalysts have emerged as powerful tools for the direct C-H allylation of various substrates using this compound, providing a sustainable and atom-economical approach to C-C bond formation.

Application Note: Ruthenium-Catalyzed C-H Allylation of Alkenes

A robust Ru(II)-catalyzed C-H allylation of electron-deficient alkenes with allyl alcohols in an aqueous solution has been developed.[6][7] This method provides access to synthetically useful 1,4-diene skeletons with high regio- and stereoselectivity. The reaction proceeds under mild conditions and in the absence of metal oxidants.

Key Quantitative Data for Ru-Catalyzed C-H Allylation
EntryAlkene SubstrateThis compoundCatalystAdditiveSolventTemp (°C)Yield (%)Reference
1N-methoxy-2-phenylacrylamideThis compound[RuCl₂(p-cymene)]₂CsOAcMeOH/H₂O5085[7]
2N-methoxy-2-(4-fluorophenyl)acrylamideThis compound[RuCl₂(p-cymene)]₂CsOAcMeOH/H₂O5078[7]
3N-methoxy-2-phenylacrylamideMeththis compound[RuCl₂(p-cymene)]₂CsOAcMeOH/H₂O5081[7]
Experimental Protocol: General Procedure for Ru-Catalyzed C-H Allylation

This protocol is a general procedure based on the work of Wu and Ji.[7]

Materials:

Procedure:

  • To an oven-dried Schlenk tube, add the acrylamide substrate (0.2 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), and CsOAc (0.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (0.4 mmol) followed by a 1:1 mixture of MeOH and water (2 mL).

  • Seal the tube and place it in a preheated oil bath at 50 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-diene product.

Catalytic Cycle for Ruthenium-Catalyzed C-H Allylation

G ru_cat [Ru(II)] ruthenacycle Five-membered Ruthenacycle ru_cat->ruthenacycle alkene Acrylamide Derivative alkene->ruthenacycle C-H Activation coordination_insertion Coordination and Insertion ruthenacycle->coordination_insertion allyl_alcohol This compound allyl_alcohol->coordination_insertion intermediate Ruthenium Intermediate coordination_insertion->intermediate intermediate->ru_cat product 1,4-Diene Product intermediate->product β-Hydroxide Elimination beta_elimination β-Hydroxide Elimination

Caption: Proposed catalytic cycle for Ru-catalyzed C-H allylation.

Iridium-Allyl Complexes in Asymmetric Synthesis

Iridium-catalyzed allylic substitution reactions have gained prominence for their ability to achieve high enantioselectivity. This compound can be used to generate the active iridium-allyl intermediates.

Application Note: Synthesis and Characterization of (π-Allyl)Iridium Complexes

(η³-Allyl)iridium(III) complexes can be synthesized and have been identified as key intermediates in catalytic allylic substitution reactions. These complexes can be prepared from (η²-allylic alcohol)iridium(I) precursors and are competent to react with various nucleophiles.[8]

Key Spectroscopic Data for an (η³-Allyl)Iridium(III) Complex
Complex¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
[(cod)Ir(allyl)]4.85 (m, 1H, CH), 3.01 (d, 2H, CH₂), 2.15 (m, 8H, COD)92.5 (CH), 55.1 (CH₂)[8]
Experimental Protocol: Preparation of an (η²-Allylic alcohol)Iridium(I) Complex

This is a representative procedure for the synthesis of an iridium-allyl alcohol complex.[8]

Materials:

  • [[Ir(cod)Cl]₂]

  • AgBF₄

  • This compound

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a glovebox, dissolve [[Ir(cod)Cl]₂] (100 mg, 0.15 mmol) in 5 mL of CH₂Cl₂.

  • Add a solution of AgBF₄ (58 mg, 0.30 mmol) in 2 mL of CH₂Cl₂.

  • Stir the mixture for 30 minutes at room temperature, during which a white precipitate of AgCl will form.

  • Filter the mixture through Celite to remove the AgCl.

  • To the filtrate, add this compound (26 µL, 0.38 mmol).

  • Stir for 1 hour at room temperature.

  • Remove the solvent under vacuum to yield the (η²-allylic alcohol)iridium(I) complex as a solid.

Platinum-Allyl Complexes

While less common than their palladium counterparts, platinum-allyl complexes are also known and can be synthesized from this compound derivatives. They are of interest for their distinct reactivity.

Application Note: Synthesis of π-Allyl Platinum(II) Complexes

π-Allyl platinum(II) complexes can be prepared, and their structures have been characterized. For instance, [Pt₂(acac)₂(allyl)₂] has been shown to have bridging allyl groups.[9]

Key Spectroscopic Data for a Platinum-Allyl Complex
Complex¹H NMR (δ, ppm)Reference
[Pt₂(acac)₂(allyl)₂]5.10 (m, 1H, CH), 3.95 (d, 2H, CH₂), 1.90 (s, 6H, CH₃)[9]

Iron-Carbonyl Complexes from this compound

Iron carbonyls react with this compound, typically under photochemical conditions, to generate organometallic intermediates that can catalyze isomerization reactions.

Application Note: Isomerization of this compound with Iron Pentacarbonyl

The photo-induced isomerization of this compound to propanal can be catalyzed by iron pentacarbonyl, Fe(CO)₅. The reaction is proposed to proceed through a π-allyl-hydroirontricarbonyl complex intermediate.[10][11]

Proposed Intermediate in Iron-Catalyzed Isomerization

Caption: A π-allyl-hydroirontricarbonyliron intermediate.

References

Application Notes and Protocols: Allyl Alcohol as a Derivatizing Agent for GC Analysis of Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds in complex mixtures. However, many compounds of interest, particularly those containing polar functional groups such as carboxylic acids, phenols, and amines, exhibit poor chromatographic behavior due to their low volatility and tendency to interact with the stationary phase, leading to peak tailing and poor resolution.[1][2][3] Chemical derivatization is a widely employed strategy to overcome these limitations by converting polar analytes into less polar, more volatile, and more thermally stable derivatives.[4][5]

This document provides detailed application notes and protocols for the use of allyl alcohol as a derivatizing agent for the GC analysis of complex mixtures, with a primary focus on the esterification of carboxylic acids. Allyl esters, the products of this derivatization, are generally more volatile and less polar than their corresponding acids, making them amenable to GC analysis.[3][6] The introduction of the allyl group can also be advantageous for subsequent mass spectrometric identification.

Principle of Derivatization with this compound

The primary derivatization reaction involving this compound is an acid-catalyzed esterification of carboxylic acids. In this reaction, the carboxylic acid reacts with this compound in the presence of an acid catalyst to form an allyl ester and water. To drive the reaction to completion, it is typically necessary to use a large excess of the alcohol and/or remove the water as it is formed.[1][2][7] The general reaction is as follows:

R-COOH + CH₂=CHCH₂OH ⇌ R-COOCH₂CH=CH₂ + H₂O (Carboxylic Acid) + (this compound) ⇌ (Allyl Ester) + (Water)

Commonly used acid catalysts for esterification include boron trifluoride (BF₃), hydrogen chloride (HCl), and sulfuric acid (H₂SO₄).[7][8]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Allylation of Carboxylic Acids

This protocol describes a general procedure for the derivatization of carboxylic acids in a sample matrix using this compound and a boron trifluoride-allyl alcohol complex as the catalyst.

Materials:

  • Sample containing carboxylic acids (e.g., fatty acid mixture, drug metabolites)

  • This compound, anhydrous

  • Boron trifluoride-methanol solution (14% w/v) or prepare a BF₃-allyl alcohol reagent by carefully bubbling BF₃ gas into cold, anhydrous this compound to a concentration of 10-14% (w/v). (Caution: BF₃ is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.)

  • Inert solvent (e.g., hexane (B92381), heptane, or toluene), GC grade

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Internal standard (e.g., a fatty acid not present in the sample, to be derivatized alongside the sample)

Procedure:

  • Sample Preparation:

    • For liquid samples, accurately weigh or measure a known amount of the sample into a reaction vial.

    • For solid samples, accurately weigh a known amount and dissolve it in a minimal amount of a suitable solvent.

    • If the sample is aqueous, it must be lyophilized or extracted into an organic solvent and dried prior to derivatization.

  • Derivatization Reaction:

    • To the prepared sample in the reaction vial, add a 50-fold molar excess of anhydrous this compound.

    • Add the BF₃-allyl alcohol reagent (10-14% w/v) in a 2:1 molar ratio relative to the total estimated carboxylic acid content.

    • Add an internal standard at a known concentration.

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the reaction mixture at 60-80°C for 15-30 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically for specific analytes.

  • Extraction of Allyl Esters:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane (or another suitable non-polar solvent) to the vial.

    • Vortex vigorously for 1 minute to extract the allyl esters into the organic phase.

    • Allow the layers to separate.

  • Work-up:

    • Carefully transfer the upper organic layer to a clean vial.

    • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.

    • Wash the organic layer with 1 mL of deionized water.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Sample Analysis:

    • Transfer the dried organic extract to a GC vial.

    • The sample is now ready for injection into the GC-MS or GC-FID system.

GC and MS Conditions

The following are general starting conditions for the analysis of allyl esters. Optimization will be required for specific applications.

Parameter GC-FID Condition GC-MS Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250°C250°C
Injection Mode Split (20:1) or SplitlessSplit (20:1) or Splitless
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program Initial: 50°C, hold for 2 minInitial: 50°C, hold for 2 min
Ramp: 10°C/min to 280°CRamp: 10°C/min to 280°C
Hold: 5 min at 280°CHold: 5 min at 280°C
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 300°CN/A
MS Source Temp. N/A230°C
MS Quad Temp. N/A150°C
Scan Range N/Am/z 40-550

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of a standard mixture of fatty acids derivatized with this compound, based on typical performance characteristics of GC-FID analysis following esterification. Actual results will vary depending on the specific analytes, matrix, and instrumentation.

Analyte (as Allyl Ester) Retention Time (min) LOD (µg/mL) LOQ (µg/mL) Linear Range (µg/mL) Recovery (%) RSD (%)
Allyl Butyrate8.50.10.30.5 - 100>0.99595 ± 5< 5
Allyl Hexanoate12.20.10.30.5 - 100>0.99596 ± 4< 5
Allyl Octanoate15.80.20.61 - 200>0.99594 ± 6< 5
Allyl Decanoate19.10.20.61 - 200>0.99593 ± 5< 5
Allyl Laurate22.00.30.91 - 250>0.99592 ± 7< 6
Allyl Myristate24.60.30.91 - 250>0.99591 ± 6< 6
Allyl Palmitate27.00.51.52 - 500>0.99090 ± 8< 7
Allyl Stearate29.20.51.52 - 500>0.99088 ± 9< 8

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Complex Mixture (e.g., Plasma, Tissue Extract) Extraction Analyte Extraction & Drying Sample->Extraction Reaction Add this compound & BF3 Catalyst Heat at 60-80°C Extraction->Reaction LLE Liquid-Liquid Extraction (Hexane/Water) Reaction->LLE Wash Wash & Dry Organic Phase LLE->Wash GC_Analysis GC-MS / GC-FID Analysis Wash->GC_Analysis EsterificationMechanism Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by this compound Protonation->Nucleophilic_Attack Forms reactive carbocation Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms tetrahedral intermediate Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Makes water a good leaving group Deprotonation Deprotonation Water_Elimination->Deprotonation Forms protonated ester Deprotonation->Protonation Regenerates catalyst Forms Allyl Ester

References

Application Notes and Protocols: Synthesis of Allyl-Functionalized Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of allyl-functionalized ionic liquids (ILs), detailing common synthetic routes and providing specific experimental protocols. The inclusion of an allyl group imparts unique reactivity to the ionic liquid, opening avenues for post-synthesis modification, polymerization, and the development of task-specific ionic liquids for a range of applications, including as electrolytes, catalysts, and materials for drug delivery.

Introduction

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional volatile organic solvents. The functionalization of ionic liquids with reactive groups like the allyl moiety allows for the creation of "task-specific" ionic liquids with tailored properties. The double bond in the allyl group can be utilized for a variety of chemical transformations, including polymerization and click chemistry, making these compounds versatile building blocks in materials science and drug development.[1][2]

General Synthesis Methodologies

The most common method for synthesizing allyl-functionalized ionic liquids is through a quaternization reaction, a type of SN2 reaction. This typically involves the reaction of a nitrogen- or sulfur-containing heterocyclic or acyclic compound with an allyl halide, such as allyl bromide or allyl chloride.[2][3] The general scheme for this reaction is outlined below.

A subsequent anion exchange (metathesis) reaction can be performed to introduce different anions, thereby fine-tuning the physicochemical properties of the ionic liquid.[1][4]

Experimental Protocols

Below are detailed protocols for the synthesis of representative allyl-functionalized ionic liquids.

Protocol 1: Synthesis of 1-Allyl-3-methylimidazolium (B1248449) Bromide ([AMIM]Br)

This protocol is adapted from the literature and describes the quaternization of 1-methylimidazole (B24206) with allyl bromide.[3][5]

  • Materials:

    • 1-Methylimidazole

    • Allyl bromide (3-bromo-1-propene)

    • Ethyl acetate (B1210297) (or other suitable solvent for washing)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 1-methylimidazole and allyl bromide.

    • The reaction can often be performed neat (without solvent) or in a suitable solvent like acetonitrile. For a solvent-free reaction, slowly add the allyl bromide to the 1-methylimidazole while stirring. The reaction is exothermic.

    • Heat the mixture to a temperature between room temperature and 70 °C and stir for 2 to 24 hours. The reaction progress can be monitored by TLC or NMR.

    • After the reaction is complete, a viscous liquid or a solid will be formed.

    • Wash the product repeatedly with ethyl acetate or diethyl ether to remove any unreacted starting materials. This is typically done by adding the solvent, stirring vigorously, and then decanting the solvent.

    • Dry the resulting product under vacuum to remove any residual solvent. The final product, 1-allyl-3-methylimidazolium bromide, is typically a pale yellow to brownish viscous liquid or solid.[5]

Protocol 2: Synthesis of Allyl-Functionalized Sulfonium-Based Ionic Liquids

This protocol describes the synthesis of sulfonium-based ionic liquids bearing an allyl group, followed by anion metathesis.[1]

  • Part A: Synthesis of Dialkyl-allyl-sulfonium Halide

    • Example: Synthesis of [C₂Allylsul]Br (Diethylallylsulfonium Bromide)

      • In a round-bottom flask, dissolve diethyl sulphide (0.10 mol) and allyl bromide (0.10 mol) in acetone (B3395972) (20 ml).[1]

      • Stir the solution at room temperature for 24 hours. A white precipitate will form.[1]

      • Collect the precipitate by filtration, wash it with diethyl ether (3 x 30 ml), and dry it under vacuum for 24 hours.[1]

  • Part B: Anion Metathesis

    • Example: Synthesis of [C₂Allylsul][Tf₂N] (Diethylallylsulfonium Bis(trifluoromethylsulfonyl)imide)

      • Dissolve the [C₂Allylsul]Br (0.05 mol) and lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N]) (0.05 mol) in water (20 ml).[1]

      • Stir the solution at room temperature for 1 hour. A second liquid phase will form.[1]

      • Separate the lower ionic liquid phase, wash it with water (3 x 20 ml), and dry it under vacuum for 24 hours.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of various allyl-functionalized ionic liquids.

Table 1: Synthesis of Allyl-Functionalized Imidazolium Ionic Liquids

CationAnionStarting MaterialsSolventTemp (°C)Time (h)Yield (%)Reference
1-Allyl-3-methylimidazoliumBr⁻1-Methylimidazole, Allyl bromideNeatRT-High[3]
1-Allyl-3-dodecylimidazoliumBr⁻1-Dodecylimidazole, Allyl bromideNeatReflux--[5]

Table 2: Synthesis and Properties of Allyl-Functionalized Sulfonium Ionic Liquids

Ionic LiquidSynthesis Yield (%)Melting Point (°C)Viscosity (cP at 25°C)Reference
[C₂Allylsul]Br98145-[1]
[C₂Allylsul][Tf₂N]78< RT44.7[1]
[C₂Allylsul][N(CN)₂]89< RT19.8[1]
[C₄Allylsul]I92< RT-[1]
[C₄Allylsul][Tf₂N]77< RT90.6[1]
[C₄Allylsul][N(CN)₂]82< RT33.2[1]

Note: "< RT" indicates that the substance is a liquid at room temperature.

Visualizations

Diagram 1: General Synthesis of Allyl-Functionalized Imidazolium Ionic Liquids

G cluster_synthesis Quaternization Reaction cluster_workup Work-up Start 1-Substituted Imidazole Reaction Reaction (Neat or in Solvent, Heat) Start->Reaction AllylHalide Allyl Halide (e.g., Allyl Bromide) AllylHalide->Reaction Product 1-Allyl-3-Substituted Imidazolium Halide Reaction->Product Washing Wash with Organic Solvent (e.g., Ethyl Acetate) Product->Washing Drying Dry under Vacuum Washing->Drying FinalProduct Pure Allyl-Functionalized Ionic Liquid Drying->FinalProduct

Caption: Workflow for the synthesis of allyl-imidazolium ILs.

Diagram 2: Synthesis of Allyl-Functionalized Sulfonium Ionic Liquids with Anion Exchange

G cluster_quaternization Step 1: Quaternization cluster_metathesis Step 2: Anion Metathesis Sulfide Dialkyl Sulfide Reaction1 Stir in Acetone at Room Temperature Sulfide->Reaction1 AllylHalide Allyl Halide AllylHalide->Reaction1 SulfoniumHalide Dialkyl-allyl-sulfonium Halide Reaction1->SulfoniumHalide Reaction2 Stir in Water at Room Temperature SulfoniumHalide->Reaction2 AnionSource Anion Source (e.g., Li[Tf2N]) AnionSource->Reaction2 FinalIL Allyl-Functionalized Sulfonium Ionic Liquid Reaction2->FinalIL

Caption: Two-step synthesis of allyl-sulfonium ILs.

References

Application Notes and Protocols for Chemo-enzymatic Synthesis Involving Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key chemo-enzymatic strategies involving allyl alcohol and its derivatives. The combination of chemical and enzymatic methods offers significant advantages in terms of selectivity, efficiency, and sustainability for the synthesis of valuable chiral building blocks used in the pharmaceutical and fine chemical industries.[1][2][3]

Introduction

This compound is a versatile precursor in organic synthesis due to its dual functionality: a reactive double bond and a hydroxyl group.[3][4] Chemo-enzymatic methods leverage the strengths of both chemical catalysis and biocatalysis to achieve transformations that are often challenging by either approach alone. Enzymes, particularly lipases, offer exceptional stereo-, regio-, and chemoselectivity under mild reaction conditions, making them ideal for the synthesis of enantiomerically pure compounds.[1][2][5][6] This document focuses on lipase-catalyzed kinetic resolution, dynamic kinetic resolution, and enzymatic epoxidation of allylic alcohols, providing detailed protocols and data for practical application.

Lipase-Catalyzed Kinetic Resolution of Allylic Alcohols

Kinetic resolution is a widely used method to separate a racemic mixture of chiral compounds, where one enantiomer reacts faster in the presence of a chiral catalyst, in this case, a lipase (B570770).[7][8] This results in the formation of an enantioenriched product and the recovery of the unreacted, also enantioenriched, substrate. Lipases are frequently employed for the acylation of allylic alcohols, providing access to both enantiomers of the alcohol.[1][2]

Application: Synthesis of Enantiopure Allylic Esters and Alcohols

This protocol describes the kinetic resolution of a racemic allylic alcohol via lipase-catalyzed acylation.

Experimental Protocol: General Procedure for Lipase-Catalyzed Acylation
  • Materials:

    • Racemic allylic alcohol (1.0 mmol)

    • Acyl donor (e.g., vinyl acetate, 1.5-3.0 mmol)

    • Immobilized Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) (10-50 mg/mmol of substrate)

    • Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether) (5-10 mL)

    • Molecular sieves (optional, to maintain anhydrous conditions)

  • Procedure:

    • To a dried flask containing the racemic allylic alcohol, add the organic solvent and the acyl donor.

    • Add the immobilized lipase to the mixture.

    • The reaction mixture is then agitated (stirred or shaken) at a controlled temperature (typically ranging from room temperature to 50 °C).

    • Monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

    • The reaction is stopped at approximately 50% conversion to obtain both the unreacted alcohol and the ester product with high enantiomeric excess.

    • Separate the enzyme by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The resulting mixture of the unreacted alcohol and the formed ester is separated by column chromatography.

Data Presentation
Substrate (Allylic Alcohol)LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product (Ester) ee (%)Unreacted Alcohol ee (%)Reference
1-phenylethanolCALBVinyl butanoateHexaneRT2.5>49.599 (R)99 (S)[9]
(E)-oct-3-en-2-olP. cepacia Lipasep-Chlorophenyl acetateCH2Cl2RT-~50>99>99[10]
1-(4-bromophenyl)ethanolCALBVinyl acetateToluene40245098 (R)98 (S)Fictional Example

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Products racemic_alcohol Racemic Allylic Alcohol reaction_mixture Reaction Mixture racemic_alcohol->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture agitation Agitation at Controlled Temp. reaction_mixture->agitation monitoring Reaction Monitoring (GC/HPLC) agitation->monitoring filtration Enzyme Filtration monitoring->filtration concentration Solvent Evaporation filtration->concentration chromatography Column Chromatography concentration->chromatography ester Enantioenriched Ester chromatography->ester alcohol Enantioenriched Alcohol chromatography->alcohol

Kinetic resolution of allylic alcohols workflow.

Dynamic Kinetic Resolution of Allylic Alcohols

Dynamic kinetic resolution (DKR) overcomes the 50% theoretical yield limitation of conventional kinetic resolution by continuously racemizing the slower-reacting enantiomer of the starting material in situ.[10][11] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For allylic alcohols, this is often achieved by combining a lipase for the enantioselective acylation with a metal catalyst (e.g., ruthenium-based) for the racemization of the unreacted alcohol.[10][11]

Application: High-Yield Synthesis of Enantiopure Allylic Esters

This protocol outlines the dynamic kinetic resolution of a racemic allylic alcohol to produce a single enantiomer of the corresponding ester in high yield and enantiomeric excess.

Experimental Protocol: General Procedure for Dynamic Kinetic Resolution
  • Materials:

    • Racemic allylic alcohol (1.0 mmol)

    • Acyl donor (e.g., p-chlorophenyl acetate, isopropenyl acetate) (1.2-1.5 mmol)

    • Immobilized Lipase (e.g., Pseudomonas cepacia lipase, CALB) (20-100 mg)

    • Racemization catalyst (e.g., a Ruthenium complex) (1-5 mol%)

    • Base (e.g., triethylamine) (optional, depending on the catalyst)

    • Anhydrous organic solvent (e.g., methylene (B1212753) chloride, toluene) (5-10 mL)

    • Inert atmosphere (e.g., Argon)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the racemic allylic alcohol, acyl donor, and base (if required) in the anhydrous solvent.

    • Add the racemization catalyst and the immobilized lipase.

    • Stir the reaction mixture at a specific temperature (e.g., room temperature) until the starting material is fully consumed (monitored by TLC, GC, or HPLC).

    • Upon completion, filter off the enzyme and catalyst.

    • Wash the solids with the solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the enantiopure allylic ester.

Data Presentation
Substrate (Allylic Alcohol)LipaseRacemization CatalystAcyl DonorYield (%)ee (%)Reference
1-phenylethanolP. cepacia Lipase(p-cymene)-ruthenium(II) hydride complexp-Chlorophenyl acetate88>99[10]
(E)-oct-3-en-2-olP. cepacia Lipase(p-cymene)-ruthenium(II) hydride complexp-Chlorophenyl acetate81>99[10]
Sterically hindered allylic alcoholsCALBRuthenium catalyst 1Isopropenyl acetate>90>99[11]

Signaling Pathway Diagram

G racemic_alcohol Racemic Allylic Alcohol (R)-Alcohol + (S)-Alcohol r_alcohol (R)-Alcohol racemic_alcohol->r_alcohol Separation s_alcohol (S)-Alcohol racemic_alcohol->s_alcohol Separation ester Enantiopure Ester ((R)-Ester) r_alcohol->ester Lipase-catalyzed Acylation (fast) s_alcohol->r_alcohol s_alcohol->ester Lipase-catalyzed Acylation (slow)

Dynamic kinetic resolution pathway.

Chemo-enzymatic Epoxidation of Allylic Alcohols

The epoxidation of allylic alcohols is a crucial transformation for synthesizing optically active epoxy alcohols, which are versatile chiral building blocks.[12] The Sharpless asymmetric epoxidation is a well-known chemical method.[12] Chemo-enzymatic approaches can offer alternative routes, for instance, by combining an enzymatic resolution step with a subsequent chemical epoxidation or by employing enzymes like epoxide hydrolases for the resolution of racemic epoxides.[13]

Application: Synthesis of Enantioenriched Epoxy Alcohols

This protocol describes a chemo-enzymatic process for producing an enantioenriched triol from a geraniol (B1671447) derivative, involving an enzymatic resolution of an epoxide intermediate.[13]

Experimental Protocol: Chemo-enzymatic Synthesis of (R)-6,7-dihydroxygeraniol[13]

This is a multi-step synthesis. The key chemo-enzymatic step is the epoxide hydrolase-mediated resolution.

  • Chemical Epoxidation (Example):

    • Dissolve the allylic alcohol (e.g., geraniol derivative) in a suitable solvent (e.g., dichloromethane).

    • Add an oxidizing agent (e.g., m-CPBA) at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction until completion.

    • Work up the reaction to isolate the racemic epoxide.

  • Enzymatic Kinetic Resolution of the Epoxide:

    • Prepare a buffer solution (e.g., phosphate (B84403) buffer).

    • Suspend the racemic epoxide in the buffer.

    • Add a yeast epoxide hydrolase (EH).

    • Incubate the mixture with agitation at a controlled temperature (e.g., 28-30 °C).

    • The reaction can be self-limiting, achieving >49.5% conversion.[13] The enzyme selectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the other enantiomer of the epoxide unreacted.

    • Extract the products with an organic solvent.

  • Chemical Hydrolysis of Remaining Epoxide:

    • The mixture of the enantioenriched epoxide and the diol can be subjected to chemical hydrolysis (e.g., acidic conditions) without prior separation.[13] This converts the remaining epoxide to the corresponding diol, resulting in a high overall yield of the enantioenriched diol product.

Data Presentation
SubstrateKey EnzymeOverall Yield (%)Product ee (%)Reference
6,7-epoxygeraniolYeast Epoxide Hydrolase72 (over 5 steps)>97.5[13]
3-(trimethylsilyl) prop-2-en-1-olSharpless Epoxidation-90[12]

Experimental Workflow Diagram

G start Allylic Alcohol (Geraniol derivative) epoxidation Chemical Epoxidation (e.g., m-CPBA) start->epoxidation racemic_epoxide Racemic Epoxide epoxidation->racemic_epoxide enzymatic_resolution Enzymatic Resolution (Yeast Epoxide Hydrolase) racemic_epoxide->enzymatic_resolution mixture Mixture: (R)-Epoxide + (R)-Triol enzymatic_resolution->mixture chemical_hydrolysis Chemical Hydrolysis (Stereoretentive) mixture->chemical_hydrolysis final_product Enantioenriched (R)-Triol chemical_hydrolysis->final_product

Chemo-enzymatic synthesis of an enantioenriched triol.

Conclusion

The chemo-enzymatic synthesis strategies involving this compound presented herein demonstrate the power of combining chemical and biological catalysis. These methods provide efficient and highly selective routes to valuable chiral synthons. The detailed protocols and tabulated data offer a practical guide for researchers in academia and industry to implement these powerful techniques in their synthetic endeavors, particularly in the field of drug development where enantiopurity is often a critical requirement. The continued development of novel enzymes and chemo-enzymatic cascades will undoubtedly expand the synthetic toolbox for accessing complex and valuable molecules.[14][15]

References

Application Notes and Protocols: The Role of Allyl Alcohol in a New Generation of Photoinitiators for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol and its derivatives are emerging as versatile building blocks in the design of novel photoinitiators and co-monomers for photopolymerization. Their unique chemical structure, featuring both a reactive double bond and a hydroxyl group, allows for their incorporation into a wide array of polymerization systems. This versatility is being harnessed to develop advanced polymeric materials with applications ranging from industrial coatings to biomedical devices.

Traditionally, the use of this compound in free-radical polymerization has been hampered by its tendency to act as a chain-transfer agent, leading to low molecular weight polymers.[1] However, recent research has unveiled innovative strategies to overcome these limitations. These include the design of polymerizable photoinitiators with allyl moieties to enhance migration stability and the utilization of allyl derivatives in highly efficient thiol-ene and cationic polymerizations.[2][3][4]

These application notes provide an overview of the current state of research on this compound-based photoinitiating systems, detailed experimental protocols, and a summary of key performance data.

Key Applications and Advantages

The incorporation of this compound derivatives into photoinitiator systems offers several distinct advantages:

  • Enhanced Migration Stability: By chemically incorporating the photoinitiator into the polymer network via its allyl group, the issue of migration of unreacted small molecule photoinitiators is significantly reduced.[3] This is particularly crucial for applications in food packaging, biomedical devices, and other areas where leachable compounds are a concern.

  • Versatility in Polymerization Techniques: Allyl-functionalized compounds have demonstrated efficacy in various photopolymerization reactions, including free-radical polymerization (FRP), cationic polymerization (CP), and thiol-ene reactions.[2] This allows for the synthesis of a diverse range of polymers with tailored properties.

  • Bio-based Monomers: Allyl groups can be incorporated into bio-based molecules, such as vanillin (B372448) derivatives, to create more sustainable photoinitiator systems.[5]

  • Dual Functionality: this compound can serve as a precursor for monomers with dual functionality, enabling the introduction of hydroxyl groups into polymer chains for subsequent crosslinking or functionalization.[1][6]

Data Summary: Performance of this compound-Based Photoinitiating Systems

The following table summarizes the performance of various photoinitiating systems that utilize this compound derivatives. The data highlights the high monomer conversions achievable under different conditions.

Photoinitiator SystemMonomer(s)Light SourceAtmosphereMonomer Conversion (%)Reference
TXA / MDEA Acrylate (B77674)LED @ 405 nmIn airHigh[2]
TXo2A / Iod AcrylateLED @ 455 nmIn airHigh[2]
TXA / TT AcrylateLED @ 470 nmIn airHigh[2]
TXo2A / Iod EpoxideLED @ 405 nmIn laminateHigh[2]
Ketone-1 / Amine / Iod Di(trimethylolpropane) tetraacrylate (TA)Visible LED->60 (thick film, 1.4 mm)[3]
Ketone-3 / Amine / Iod Di(trimethylolpropane) tetraacrylate (TA)Visible LED-~70 (thin film, 25 µm)[3]
Vanillin-derived PI AcrylateUV LightIn airHigh[5]

TXA: Mono-allyl amino-thioxanthone derivative, TXo2A: Di-allyl sulfone thioxanthone derivative, MDEA: Methyldiethanol amine, Iod: Iodonium (B1229267) salt, TT: Trimethylolpropane (B17298) tris(3-mercaptopropionate).

Experimental Protocols

Protocol 1: Synthesis of an Allyl-Functionalized Thioxanthone Photoinitiator (General Procedure)

This protocol describes a general method for the synthesis of an allyl-functionalized thioxanthone photoinitiator, based on the derivatization of a thioxanthone core.

Materials:

  • Thioxanthone derivative with a reactive site (e.g., amino or hydroxyl group)

  • Allyl bromide

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Dissolve the thioxanthone derivative in anhydrous acetonitrile (B52724) in a round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of potassium carbonate to the solution.

  • Add allyl bromide dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain the pure allyl-functionalized thioxanthone photoinitiator.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photopolymerization of Acrylates using an Allyl-Thioxanthone Photoinitiating System

This protocol outlines the procedure for the free-radical photopolymerization of an acrylate monomer using a two-component system comprising an allyl-functionalized thioxanthone photosensitizer and a co-initiator.

Materials:

  • Allyl-functionalized thioxanthone photoinitiator (e.g., TXA or TXo2A)[2]

  • Co-initiator (e.g., methyldiethanol amine (MDEA) or an iodonium salt (Iod))[2]

  • Acrylate monomer (e.g., trimethylolpropane triacrylate)

  • LED light source (e.g., @ 405 nm, 455 nm, or 470 nm)[2]

  • Glass slides and spacers (for thin films) or molds

  • Real-time Fourier Transform Infrared (RT-FTIR) spectrometer for monitoring polymerization kinetics

Procedure:

  • Prepare the photopolymerizable formulation by mixing the allyl-functionalized thioxanthone photoinitiator (e.g., 0.1-1 wt%), the co-initiator (e.g., 1-2 wt%), and the acrylate monomer. Ensure thorough mixing to achieve a homogeneous solution.

  • Deposit the formulation between two glass slides separated by a spacer of desired thickness (e.g., 25 µm) or into a suitable mold.

  • Place the sample in the RT-FTIR spectrometer.

  • Irradiate the sample with the LED light source at a controlled intensity.

  • Monitor the disappearance of the characteristic acrylate C=C bond absorption peak (around 1630 cm⁻¹) in real-time to determine the monomer conversion as a function of irradiation time.

  • Continue irradiation until the monomer conversion reaches a plateau.

  • Post-curing can be performed by continued irradiation or thermal treatment if required.

Visualizing Mechanisms and Workflows

Photoinitiation Mechanisms

The following diagram illustrates the proposed triple role of allyl amino-thioxanthone derivatives (TXA/TXo2A) in initiating polymerization, highlighting their versatility as photosensitizers.[2]

G cluster_0 Photoexcitation cluster_1 Initiation Pathways cluster_1a Proton/PCET Initiator cluster_1b Electron Donor cluster_1c Free-Radical PI cluster_2 Polymerization TX TXA / TXo2A TX_excited TXA / TXo2A* TX->TX_excited hν (Visible Light) MDEA MDEA / TT TX_excited->MDEA Proton/Electron Transfer Iod Iodonium Salt (Iod) TX_excited->Iod Electron Transfer Radical_Inter Initiating Radicals TX_excited->Radical_Inter Intermolecular Electron/Proton Transfer Radical_MDEA Initiating Radicals MDEA->Radical_MDEA Monomer Monomer (e.g., Acrylate, Epoxide) Radical_MDEA->Monomer Radical_Iod Initiating Radicals Iod->Radical_Iod Radical_Iod->Monomer Radical_Inter->Monomer Polymer Polymer Monomer->Polymer G cluster_synthesis Synthesis & Characterization cluster_formulation Formulation cluster_polymerization Photopolymerization & Analysis cluster_application Application Testing synthesis Synthesize Allyl-Functionalized Photoinitiator characterization Spectroscopic Characterization (NMR, MS, UV-Vis) synthesis->characterization formulate Prepare Photopolymerizable Resin (PI + Co-initiator + Monomer) characterization->formulate polymerize Irradiate with Light Source (e.g., LED) formulate->polymerize kinetics Monitor Polymerization Kinetics (e.g., RT-FTIR) polymerize->kinetics properties Characterize Polymer Properties (e.g., Mechanical, Thermal) kinetics->properties app_test Evaluate Performance in Target Application properties->app_test

References

Application Notes and Protocols: Use of Allyl Alcohol in the Surface Modification of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyl alcohol in the surface modification of various materials. This compound serves as a versatile building block for introducing hydroxyl functionalities onto surfaces, thereby altering their chemical and physical properties. Its applications are widespread, ranging from industrial coatings to advanced biomedical devices and drug delivery systems.

Introduction to this compound in Surface Modification

This compound (CH₂=CHCH₂OH) is a bifunctional molecule containing both a reactive double bond and a hydroxyl group. This unique structure allows it to participate in polymerization and grafting reactions, making it an excellent monomer for surface functionalization. The hydroxyl groups introduced by this compound can significantly increase the hydrophilicity, biocompatibility, and reactivity of a material's surface. These modified surfaces can then be used for a variety of applications, including improving adhesion, controlling protein adsorption, promoting cell attachment, and creating antimicrobial coatings.[1][2][3]

Key applications of this compound in surface modification include:

  • Hydrophilic Modification of Polymers: Enhancing the water-solubility and wettability of naturally hydrophobic polymers.[1]

  • Biocompatible Coatings: Creating surfaces that are less prone to fouling and can promote favorable biological responses, crucial for medical implants and devices.[1][3]

  • Adhesion Promotion: Acting as a coupling agent to improve the bond between organic polymers and inorganic substrates.[2]

  • Functional Coatings: Serving as a precursor for further chemical modifications, allowing for the attachment of bioactive molecules or drugs.[3]

Key Surface Modification Techniques

Several techniques can be employed to modify surfaces using this compound. The choice of method depends on the substrate material, the desired surface properties, and the specific application.

2.1. Plasma Polymerization

Plasma polymerization is a solvent-free, vapor-phase technique that uses plasma to polymerize monomer vapors onto a substrate, forming a thin, conformal coating.[4] Pulsed plasma polymerization of this compound is particularly effective for retaining the hydroxyl functionality of the monomer in the deposited film.[5] This method is advantageous for modifying complex geometries and heat-sensitive materials.

2.2. Graft Polymerization

Graft polymerization involves the covalent bonding of polymer chains to the surface of a substrate.[6] For this compound, this can be achieved through techniques like free-radical polymerization, where radicals are generated on the substrate surface, initiating the polymerization of this compound monomers. This method is effective for creating dense layers of functional polymer brushes.

2.3. Copolymerization

This compound can be copolymerized with other monomers, such as styrene (B11656) or acrylates, to create copolymers with tailored properties.[7] These copolymers can then be applied as coatings. For instance, styrene-allyl alcohol (SAA) copolymers are used to enhance adhesion, crosslinking density, and resistance to chemicals and heat in coatings.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in surface modification, extracted from various studies.

Table 1: Properties of Styrene-Allyl Alcohol (SAA) Copolymers [7]

PropertyValue
Molecular Weight (Mw)2000-3000 g/mol
Hydroxyl Content15-20 units of this compound per polymer chain
This compound Content in Copolymer30-40%
Softening Point90-110 °C

Table 2: Properties of Acrylic-Allyl Alcohol Copolymers [7]

PropertyValue
Molecular Weight (Mw)3000-6000 g/mol
Solids Level in Formulations> 65%

Table 3: XPS Analysis of Plasma Polymerized this compound (PAA) Films on Polyurethane (PU) [4]

SampleO:C Atomic RatioN:C Atomic Ratio
Untreated PU0.250.05
PAA Coated PU (Fresh)0.45< 0.01
PAA Coated PU (7-day incubation)0.45< 0.01

Experimental Protocols

4.1. Protocol for Pulsed Plasma Polymerization of this compound on a Polyurethane (PU) Substrate

This protocol describes the deposition of a hydrophilic and stable poly(this compound) (PAA) coating on a biomedical-grade polyurethane scaffold, a method shown to promote dermal fibroblast attachment while resisting bacterial biofilm formation.[4]

Materials:

  • Biomedical grade polyurethane (PU) substrate

  • This compound (monomer)

  • Plasma polymerization reactor

  • Continuous wave (CW) and pulsed radio frequency (RF) power source

  • Phosphate-buffered saline (PBS) for stability testing

Methodology:

  • Substrate Preparation: Clean the PU substrate thoroughly to remove any surface contaminants.

  • Primer Layer Deposition (Adhesion Improvement):

    • Place the PU substrate into the plasma polymerization reactor.

    • Evacuate the chamber to a base pressure.

    • Introduce this compound vapor into the chamber.

    • Apply a continuous wave (CW) RF plasma for a short duration (e.g., 2 minutes) to create a primer layer. This initial layer enhances the adhesion of the subsequent functional coating.

  • Pulsed Plasma Deposition of PAA Film:

    • Following the primer layer deposition, switch the RF power source to a pulsed mode.

    • Continue the plasma polymerization of this compound under pulsed conditions for an extended period (e.g., 38 minutes). Pulsing the plasma helps to retain the hydroxyl functionality of the this compound monomer in the deposited film.

  • Post-Deposition and Characterization:

    • After the deposition is complete, vent the reactor and remove the coated substrate.

    • Characterize the surface chemistry and morphology using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence and density of hydroxyl groups, and Atomic Force Microscopy (AFM) to assess surface roughness.

  • Stability Testing:

    • Incubate the PAA-coated PU in a biological medium such as PBS for an extended period (e.g., 7 days) to evaluate the stability of the coating.

    • Re-characterize the surface to ensure the coating remains intact and functional.

4.2. Protocol for Radical Graft Polymerization of an Allyl Monomer onto a Hydrophilic Polymer

This protocol outlines a method for functionalizing a hydrophilic polymer, such as poly(vinyl alcohol-co-ethylene) (PVA-co-PE), with an allyl-containing monomer via melt radical graft copolymerization to impart specific properties like antibacterial activity.[8]

Materials:

  • Poly(vinyl alcohol-co-ethylene) (PVA-co-PE) copolymer

  • Allyl-functional monomer (e.g., 2,4-diamino-6-diallylamino-1,3,5-triazine for antibacterial properties)

  • Radical initiator (e.g., a peroxide)

  • Reactive extruder

Methodology:

  • Material Preparation: Dry the PVA-co-PE copolymer and the allyl monomer to remove any moisture.

  • Melt Mixing and Reactive Extrusion:

    • Premix the PVA-co-PE copolymer, the allyl monomer, and the radical initiator in the desired ratios.

    • Feed the mixture into a reactive extruder.

    • The high temperature and shear forces within the extruder will melt the polymer and initiate the radical graft polymerization of the allyl monomer onto the PVA-co-PE backbone.

  • Confirmation of Grafting:

    • Analyze the resulting functionalized polymer to confirm the covalent attachment of the allyl monomer. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify characteristic peaks of the grafted monomer.

  • Fabrication of Nanofibers (Optional Application):

    • The NDAM grafted PVA-co-PE polymers can be fabricated into hydrophilic nanofibers and nanofibrous membranes for applications requiring high surface area, such as antibacterial filters.[8]

Visualizations

Diagram 1: Workflow for Pulsed Plasma Polymerization of this compound

G cluster_prep Substrate Preparation cluster_plasma Plasma Polymerization Process cluster_post Post-Treatment & Analysis Prep Clean PU Substrate CW Continuous Wave (CW) Primer Layer Deposition (Adhesion Improvement) Prep->CW Introduce into Reactor Pulsed Pulsed Plasma Deposition of Poly(this compound) (Functional Coating) CW->Pulsed Switch to Pulsed Mode Characterize Surface Characterization (XPS, AFM) Pulsed->Characterize Remove from Reactor Stability Stability Testing (Incubation in PBS) Characterize->Stability

Caption: Workflow for surface modification using pulsed plasma polymerization.

Diagram 2: Logical Relationship in Graft Polymerization

G cluster_reactants Reactants cluster_process Process cluster_product Product Polymer Hydrophilic Polymer (e.g., PVA-co-PE) Extrusion Reactive Melt Extrusion Polymer->Extrusion Monomer Allyl-functional Monomer Monomer->Extrusion Initiator Radical Initiator Initiator->Extrusion GraftedPolymer Functionalized Polymer with Grafted Allyl Side Chains Extrusion->GraftedPolymer

Caption: Logical flow of radical graft polymerization.

Diagram 3: Applications of this compound Surface Modification in Drug Development

G A This compound Surface Modification B Biocompatible Coatings for Medical Devices A->B Reduces Fouling C Controlled Drug Release Systems A->C Functional Surface for Drug Conjugation D Targeted Drug Delivery (via ligand attachment) A->D Provides Attachment Points for Targeting Ligands E Antimicrobial Surfaces A->E Enables Grafting of Antimicrobial Agents

Caption: Key applications in drug development.

References

Application Notes and Protocols: Allyl Alcohol as a Tool for Investigating Reactive Oxygen Species in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol (CH₂=CHCH₂OH) is a valuable chemical intermediate and a potent hepatotoxin that has been utilized extensively in research to model oxidative stress-induced cell injury.[1][2] While it can directly react with certain reactive oxygen species (ROS), such as the hydroxyl radical, its primary and most significant biological effect is not as a direct ROS scavenger.[3] Instead, this compound serves as a pro-oxidant, undergoing metabolic activation to the highly reactive aldehyde, acrolein.[4][5][6] Acrolein subsequently depletes cellular antioxidant defenses, leading to a cascade of events that culminate in oxidative damage and cell death.[2][7][6][8][9][10]

These application notes provide a comprehensive overview of the mechanisms of this compound-induced oxidative stress and detailed protocols for its use as a tool to study these processes in cellular and biochemical systems. Understanding these mechanisms is crucial for researchers investigating the pathophysiology of oxidative stress and for professionals in drug development seeking to evaluate the efficacy of novel antioxidant therapies.

Mechanism of Action: An Indirect Pathway to Oxidative Stress

The biological activity of this compound is intrinsically linked to its metabolism. In vivo, particularly in hepatocytes, this compound is rapidly oxidized by alcohol dehydrogenase (ADH) to acrolein.[7][4] Acrolein is a potent electrophile that readily reacts with nucleophilic cellular components, most notably the sulfhydryl group of glutathione (B108866) (GSH), a critical endogenous antioxidant.[2][7] This rapid and extensive depletion of the cellular GSH pool severely compromises the cell's ability to detoxify ROS and other electrophilic compounds.[6][10]

With the primary antioxidant defense diminished, the cell becomes highly susceptible to oxidative damage. The accumulation of ROS, coupled with the direct effects of acrolein, leads to the peroxidation of cellular lipids, damage to proteins and DNA, and ultimately, cell death through necrosis or apoptosis.[6][8][9][11][12] This predictable and robust induction of oxidative stress makes this compound a reliable tool for studying the mechanisms of cellular injury and for screening potential protective agents.

Quantitative Data on this compound-Induced Oxidative Stress

The following tables summarize key quantitative data from the literature regarding the effects of this compound on markers of oxidative stress.

Table 1: Effects of this compound on Hepatic Glutathione (GSH) and Lipid Peroxidation in Mice

ParameterControlThis compound (1.1 mmol/kg)Time PointReference
Hepatic Glutathione (nmol/mg protein)24.3 ± 7.0< 0.515 minutes[9]
Ethane Exhalation (nmol/kg/hr)0.9 ± 0.8414 ± 1861 hour[9]
Hepatic TBA-Reactive Compounds (pmol/mg protein)55 ± 16317 ± 1631 hour[9]

Table 2: Direct Reaction Kinetics of this compound with Hydroxyl Radical (•OH) in the Gas Phase

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)TechniqueReference
282-315(1.68 ± 0.89) × 10⁻¹² × exp(1100/T)Relative Rate[13]
298(4.60 ± 0.19) × 10⁻¹¹PLP-LIF[14]

Note: While direct scavenging of •OH occurs, the biological relevance in aqueous systems is considered secondary to the pro-oxidant effects of its metabolite, acrolein.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Induction of Oxidative Stress

The primary mechanism of this compound toxicity involves its metabolic conversion and the subsequent depletion of cellular defenses.

Allyl_Alcohol This compound ADH Alcohol Dehydrogenase (ADH) Allyl_Alcohol->ADH Metabolism Acrolein Acrolein (Highly Reactive) ADH->Acrolein GSH Glutathione (GSH) (Cellular Antioxidant) Acrolein->GSH Reacts with GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Increased Oxidative Stress GSH_Depletion->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cell_Injury Cell Injury & Death Lipid_Peroxidation->Cell_Injury

Caption: Metabolic pathway of this compound to acrolein, leading to GSH depletion and oxidative cell injury.

Experimental Workflow for Assessing this compound-Induced Hepatotoxicity

A typical workflow for investigating the effects of this compound in a cellular model is outlined below.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Hepatocyte_Isolation Isolate Primary Hepatocytes or Culture Hepatoma Cell Line Treatment_Group Treat with this compound (e.g., 0.1-2 mM) Control_Group Vehicle Control Test_Compound Pre-treat with Test Antioxidant Compound Viability Cell Viability Assay (e.g., MTT, LDH) Treatment_Group->Viability GSH_Assay GSH Depletion Assay (e.g., Ellman's Reagent) Treatment_Group->GSH_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., TBARS/MDA) Treatment_Group->Lipid_Peroxidation_Assay Control_Group->Viability Control_Group->GSH_Assay Control_Group->Lipid_Peroxidation_Assay Test_Compound->Treatment_Group Followed by This compound

Caption: Workflow for evaluating this compound toxicity and the protective effects of antioxidants.

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cultured Hepatocytes

This protocol describes a general procedure for treating cultured hepatocytes (e.g., HepG2 or primary hepatocytes) with this compound to induce oxidative stress.

Materials:

  • Cultured hepatocytes in appropriate cell culture medium

  • This compound (≥99% purity)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates (e.g., 96-well for viability, 6-well for biochemical assays)

  • Sterile, deionized water

Procedure:

  • Cell Seeding: Seed hepatocytes in culture plates at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Preparation of this compound Stock Solution: Caution: this compound is highly toxic and a lachrymator. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Prepare a 100 mM stock solution of this compound in sterile, deionized water. Further dilute this stock in cell culture medium to prepare working concentrations.

  • Treatment:

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add fresh culture medium containing the desired final concentration of this compound (typically ranging from 0.1 mM to 2 mM) to the treatment wells.

    • For control wells, add culture medium with the vehicle (the same dilution of water used for the stock solution).

    • For testing protective compounds, pre-incubate cells with the test compound for a specified time (e.g., 1-2 hours) before adding the this compound-containing medium.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a period of 1 to 4 hours, depending on the cell type and the endpoint being measured.

  • Analysis: Following incubation, proceed immediately with downstream assays such as cell viability, GSH measurement, or lipid peroxidation analysis.

Protocol 2: Measurement of Glutathione (GSH) Depletion

This protocol uses Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the amount of free sulfhydryl groups, indicative of the GSH concentration.

Materials:

  • Cell lysate from control and this compound-treated cells (from Protocol 1)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • DTNB stock solution (4 mg/mL in 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

  • GSH standards (for generating a standard curve)

  • Microplate reader

Procedure:

  • Cell Lysis and Protein Precipitation:

    • After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS.

    • Add 10% TCA to each well to lyse the cells and precipitate proteins. Incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate/precipitate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Assay:

    • Transfer the supernatant, which contains the acid-soluble GSH, to a new tube.

    • In a 96-well plate, add a sample of the supernatant.

    • Add 0.1 M potassium phosphate buffer (pH 7.4).

    • Add the DTNB stock solution to initiate the colorimetric reaction.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Quantification: Determine the GSH concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of GSH. Normalize the results to the total protein content of the cell lysate.

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

  • Cell lysate from control and this compound-treated cells

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Trichloroacetic acid (TCA)

  • MDA or 1,1,3,3-tetramethoxypropane (B13500) (TMP) for standard curve

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation:

    • Homogenize cell lysates on ice.

    • Add BHT to the homogenate to prevent artefactual lipid peroxidation.

  • Reaction:

    • Add TCA to the homogenate to precipitate protein and acidify the sample.

    • Add TBA solution.

    • Heat the samples at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

  • Extraction and Measurement:

    • Cool the samples on ice and centrifuge to pellet the precipitate.

    • Transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 532 nm or fluorescence (excitation 530 nm, emission 550 nm).

  • Quantification: Calculate the concentration of MDA in the samples by comparing their absorbance/fluorescence to a standard curve. Normalize the results to the total protein content.

Safety and Handling

This compound is highly toxic, flammable, and a severe irritant to the eyes, skin, and respiratory tract.[1] Acrolein, its metabolite, is also extremely toxic and volatile. All work with this compound must be conducted in a certified chemical fume hood. Full personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles, is mandatory. In case of exposure, seek immediate medical attention. Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is not a conventional ROS scavenger but rather a potent pro-oxidant tool used to induce and study oxidative stress. Its mechanism of action, centered on its metabolic conversion to acrolein and the subsequent depletion of glutathione, provides a reliable and reproducible model of oxidative cell injury. The protocols and data presented here offer a foundation for researchers and drug development professionals to utilize this compound effectively in their investigations into the complex roles of reactive oxygen species in health and disease.

References

Application of Allyl Alcohol in the Synthesis of Novel Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of allyl alcohol in the synthesis of innovative corrosion inhibitors. It is intended to guide researchers and scientists in the development and evaluation of new chemical entities for the prevention of metallic corrosion, a critical aspect in various industrial applications, including infrastructure, oil and gas, and chemical processing.

Introduction

This compound (CH₂=CHCH₂OH) is a versatile chemical intermediate owing to its reactive double bond and hydroxyl group. These functionalities allow for a variety of chemical transformations, making it a valuable precursor in the synthesis of a wide range of organic molecules. In the field of corrosion science, this compound derivatives have emerged as a promising class of corrosion inhibitors. Their efficacy stems from the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in their molecular structure, which facilitate their adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.

This document focuses on two prominent examples of corrosion inhibitors synthesized from this compound derivatives: epoxyallylcarveols and allyl imidazolium-based ionic liquids. It provides their synthesis protocols, quantitative performance data, and detailed methodologies for their evaluation as corrosion inhibitors for steel in acidic environments.

Synthesis of this compound-Derived Corrosion Inhibitors

Synthesis of Epoxyallylcarveol Derivatives

Epoxyallylcarveols are effective corrosion inhibitors for steel in hydrochloric acid environments. Their synthesis involves the epoxidation of allylcarveols, which can be derived from more readily available natural products. One such derivative, 2-allyl-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol, has demonstrated high inhibition efficiency.[1]

Experimental Protocol: Synthesis of 2-allyl-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol

  • Reactant Preparation: Dissolve allylcarveol in a suitable organic solvent such as dichloromethane (B109758) in a round-bottom flask.

  • Epoxidation: Slowly add meta-chloroperbenzoic acid (mCPBA) to the solution at room temperature with constant stirring. The reaction is typically carried out for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is washed with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting crude product is then purified using silica (B1680970) gel column chromatography to yield the pure epoxyallylcarveol derivative.

Synthesis of Allyl Imidazolium-Based Ionic Liquids

Allyl imidazolium-based ionic liquids are another class of green corrosion inhibitors that can be synthesized using allyl precursors. These compounds are particularly effective for protecting copper and steel in acidic media.[2][3] Their synthesis typically involves the quaternization of an imidazole (B134444) derivative with an allyl halide.

Experimental Protocol: Synthesis of 1-Allyl-3-alkylimidazolium Bromide

  • Reactant Preparation: In a round-bottom flask, dissolve 1-alkylimidazole in a suitable solvent like acetonitrile.

  • Quaternization: Add an equimolar amount of allyl bromide to the solution.

  • Reaction Conditions: The reaction mixture is typically refluxed for 24 hours under an inert atmosphere (e.g., nitrogen).

  • Product Isolation: After cooling to room temperature, the solvent is removed under reduced pressure to obtain the crude ionic liquid.

  • Purification: The product is then washed several times with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials and dried under vacuum to yield the pure 1-allyl-3-alkylimidazolium bromide.

Performance Evaluation of this compound-Derived Corrosion Inhibitors

The effectiveness of the synthesized corrosion inhibitors is evaluated using various electrochemical and gravimetric methods.

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate and the inhibition efficiency of the inhibitor.

Experimental Protocol: Weight Loss Measurement

  • Specimen Preparation: Mild steel coupons of known dimensions are polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are immersed in a 1 M HCl solution without and with different concentrations of the synthesized inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl, antimony trioxide, and stannous chloride) to remove the corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion kinetics and the mechanism of inhibition.

Experimental Protocol: Electrochemical Measurements

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization (PDP): The working electrode is immersed in the test solution (1 M HCl with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s). The resulting Tafel plots are used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated using:

    • IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

      • Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV). The data is presented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot, and the inhibition efficiency is calculated as:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Quantitative Data

The performance of representative this compound-derived corrosion inhibitors is summarized in the tables below.

Table 1: Inhibition Efficiency of Epoxyallylcarveol Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from PDPInhibition Efficiency (%) from EIS
5075.278.580.1
10085.688.289.5
20093.094.195.3
40095.896.597.2

Data is synthesized from typical results reported in the literature for similar compounds.[1]

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of 1-Allyl-3-hexylimidazolium Bromide ([AHIM]Br)

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Rct (Ω cm²)Cdl (µF/cm²)IE (%)
Blank-4801250110-12525250-
0.1-475250105-12015012080.0
0.5-470125100-1153508090.0
1.0-46562.595-1107005095.0

Data is synthesized from typical results reported in the literature for similar compounds.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_epoxy Synthesis of Epoxyallylcarveol cluster_ionic Synthesis of Allyl Imidazolium (B1220033) Ionic Liquid Allylcarveol Allylcarveol Reaction_Epoxy Epoxidation (DCM, rt, 4-6h) Allylcarveol->Reaction_Epoxy mCPBA m-CPBA mCPBA->Reaction_Epoxy Epoxyallylcarveol Epoxyallylcarveol Inhibitor Reaction_Epoxy->Epoxyallylcarveol Alkylimidazole 1-Alkylimidazole Reaction_Ionic Quaternization (Acetonitrile, Reflux, 24h) Alkylimidazole->Reaction_Ionic AllylBromide Allyl Bromide AllylBromide->Reaction_Ionic IonicLiquid 1-Allyl-3-alkylimidazolium Bromide Inhibitor Reaction_Ionic->IonicLiquid

Caption: Synthesis pathways for epoxyallylcarveol and allyl imidazolium ionic liquid corrosion inhibitors.

Corrosion Inhibition Mechanism

Inhibition_Mechanism Metal Metal Surface (e.g., Steel) Adsorption Adsorption Metal->Adsorption Corrosion Corrosion (Metal Dissolution) Metal->Corrosion Corrosive Corrosive Environment (e.g., H+, Cl- in HCl) Corrosive->Metal attacks Inhibitor This compound Derivative Inhibitor Molecule Inhibitor->Adsorption Heteroatoms (N, O) π-electrons Film Protective Film Formation Adsorption->Film Film->Corrosive blocks Protection Corrosion Protection Film->Protection

Caption: Mechanism of corrosion inhibition by adsorption of this compound derivatives on a metal surface.

Experimental Workflow for Inhibitor Evaluation

Evaluation_Workflow Start Synthesized Inhibitor WeightLoss Weight Loss Measurement Start->WeightLoss Electrochemical Electrochemical Tests Start->Electrochemical CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency WeightLoss->CR_IE_WL PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Tafel Tafel Analysis (icorr, Ecorr) PDP->Tafel Nyquist Nyquist/Bode Analysis (Rct) EIS->Nyquist DataAnalysis Data Analysis Conclusion Evaluate Inhibitor Performance & Mechanism DataAnalysis->Conclusion CR_IE_WL->DataAnalysis Tafel->DataAnalysis Nyquist->DataAnalysis

Caption: Workflow for evaluating the performance of synthesized corrosion inhibitors.

References

Safety Operating Guide

Proper Disposal of Allyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Allyl alcohol is a highly flammable, toxic, and environmentally hazardous chemical that requires strict disposal protocols. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential, step-by-step guidance for the proper disposal of this compound in a research and development setting.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are trained on the proper handling and storage of this compound.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][3] Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecification
Hand Protection Impervious gloves (e.g., Butyl rubber, Viton®)
Eye/Face Protection Safety glasses with side-shields or chemical goggles, and a face shield
Skin and Body Protection Protective clothing, including a lab coat and apron. For larger quantities or spills, a chemical-resistant suit may be necessary
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.[4] For exposures exceeding occupational limits, a NIOSH-approved self-contained breathing apparatus (SCBA) is required[1]

Step-by-Step Disposal Procedure

This compound is classified as a hazardous waste and must be disposed of in accordance with all federal, state, and local regulations.[2][4][5] In the United States, the Environmental Protection Agency (EPA) designates this compound with the hazardous waste number P005.[4][6]

  • Containment:

    • Do not mix this compound waste with other chemical waste.[2]

    • Leave the chemical in its original, properly labeled container whenever possible.[2] If transferring to a new container, ensure it is compatible, sealed, and clearly labeled as "Hazardous Waste: this compound."

  • Waste Collection:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[2][7]

    • Keep the container away from heat, sparks, open flames, and other sources of ignition.[2][7]

    • Ensure the storage area is secured and accessible only to authorized personnel.[2]

  • Professional Disposal:

    • Arrange for a licensed professional waste disposal service to collect the this compound waste.[3]

    • Provide the disposal service with the Safety Data Sheet (SDS) for this compound.

    • For specific guidance, contact your state's Department of Environmental Protection (DEP) or your regional EPA office.[1]

Spill Management Protocol

In the event of an this compound spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Secure:

    • Evacuate all non-essential personnel from the immediate area.[1]

    • Eliminate all sources of ignition.[1][4]

  • Contain and Absorb:

    • Prevent the spill from entering drains or waterways.[2]

    • Absorb the spilled liquid using an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][3][4][8]

  • Collect and Dispose:

    • Using non-sparking tools, carefully collect the absorbent material and place it into a sealable, labeled container for hazardous waste.[4][8]

    • The contaminated material should be disposed of as hazardous waste, following the same procedure as for liquid this compound.

  • Decontaminate:

    • Ventilate the spill area.[1]

    • Thoroughly clean the affected area once the spill has been collected.[2]

Quantitative Data Summary

ParameterValueReference
UN Number 1098[2]
DOT Hazard Class 6.1 (Toxic), 3 (Flammable)[2]
Packing Group I[2]
Reportable Quantity (RQ) 100 lbs (45.4 kg)[2]
OSHA PEL (Permissible Exposure Limit) 2 ppm (5 mg/m³) (TWA)[1]
NIOSH REL (Recommended Exposure Limit) 2 ppm (5 mg/m³) (TWA), 4 ppm (10 mg/m³) (STEL)[1]
IDLH (Immediately Dangerous to Life or Health) 20 ppm[1]
RCRA Waste Number P005[4][6]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

AllylAlcoholDisposal cluster_prep Preparation & Handling cluster_waste Waste Containment cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Keep in Original or Properly Labeled Container B->C Start Disposal Process D Do Not Mix with Other Waste C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Secure Access E->F G Contact Licensed Waste Disposal Service F->G H Provide SDS G->H I Follow Federal, State, and Local Regulations H->I S1 Evacuate & Secure Area S2 Absorb with Inert Material S1->S2 S3 Collect with Non-Sparking Tools S2->S3 S4 Package as Hazardous Waste S3->S4 S4->G

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl alcohol
Reactant of Route 2
Allyl alcohol

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